molecular formula C8H15NO B1358424 4-Cyclopropylpiperidin-4-OL CAS No. 22108-14-1

4-Cyclopropylpiperidin-4-OL

Cat. No.: B1358424
CAS No.: 22108-14-1
M. Wt: 141.21 g/mol
InChI Key: AHIDHDSSUAYXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpiperidin-4-ol is a piperidine derivative that serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . The 4-piperidinol core, characterized by a hydroxyl group at the fourth carbon of the piperidine ring, is a privileged structure in the synthesis of various bioactive molecules. This structure is a key intermediate in the development of potential therapeutic agents, and its exploration has led to compounds with diverse biological activities . The cyclopropyl substituent on this scaffold introduces unique steric and electronic properties that researchers can exploit to modulate the compound's lipophilicity, metabolic stability, and conformational behavior when developing structure-activity relationships (SAR). Piperidine derivatives are frequently investigated for their interactions with the central nervous system (CNS). The structural features of this compound make it a compound of interest for researchers developing novel ligands for various G-protein coupled receptors (GPCRs) . Furthermore, related piperidin-4-one analogs have shown promise in early-stage research for their antioxidant and anti-inflammatory activities, demonstrating the potential of this chemical class in exploring new therapeutic pathways for oxidative stress and inflammation-related pathologies . As a building block, this compound provides a robust platform for further synthetic elaboration, enabling medicinal chemists to generate diverse libraries of compounds for high-throughput screening and lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIDHDSSUAYXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22108-14-1
Record name 4-cyclopropylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Cyclopropylpiperidin-4-ol, a valuable building block in contemporary medicinal chemistry. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the most prevalent synthetic strategies. Emphasis is placed on the chemical principles underpinning these methods, complete with detailed experimental protocols, characterization data, and an analysis of the rationale behind key procedural steps. This guide aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecular scaffold.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The incorporation of a cyclopropyl group, particularly at a quaternary center, introduces unique physicochemical properties. The strained three-membered ring can act as a bioisostere for larger groups, improve metabolic stability, and modulate lipophilicity, often leading to enhanced pharmacological profiles. The 4-cyclopropyl-4-hydroxypiperidine moiety, therefore, represents a highly desirable structural motif for the development of novel therapeutics across various disease areas.

This guide will focus on the most direct and industrially scalable approach to this compound, which proceeds via the nucleophilic addition of a cyclopropyl organometallic reagent to a protected 4-piperidone precursor.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points to a protected 4-piperidone and a cyclopropyl nucleophile as the key synthons. This strategy is advantageous due to the commercial availability and relative stability of the starting materials.

Diagram 1: Retrosynthetic Analysis of this compound

G This compound This compound tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate This compound->tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate Deprotection N-Boc-4-piperidone N-Boc-4-piperidone tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate->N-Boc-4-piperidone Grignard Reaction Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate->Cyclopropylmagnesium bromide Grignard Reaction

The use of a nitrogen protecting group on the piperidine ring is crucial to prevent side reactions, such as the deprotonation of the N-H by the highly basic Grignard reagent. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Synthesis of the Boc-Protected Intermediate

The cornerstone of this synthetic route is the Grignard reaction between N-Boc-4-piperidone and cyclopropylmagnesium bromide. This reaction constructs the key C-C bond and establishes the desired quaternary alcohol functionality.

Reaction Mechanism

The Grignard reagent, cyclopropylmagnesium bromide, acts as a potent nucleophile, with the cyclopropyl group carrying a partial negative charge. The carbonyl carbon of N-Boc-4-piperidone is electrophilic due to the polarization of the C=O bond. The reaction proceeds via the nucleophilic attack of the cyclopropyl anion on the carbonyl carbon, forming a tetrahedral intermediate. A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol.

Diagram 2: Mechanism of the Grignard Reaction

G cluster_0 Nucleophilic Addition cluster_1 Workup N-Boc-4-piperidone N-Boc-4-piperidone Tetrahedral_Intermediate Tetrahedral Intermediate N-Boc-4-piperidone->Tetrahedral_Intermediate Nucleophilic Attack CyclopropylMgBr Cyclopropyl-MgBr CyclopropylMgBr->Tetrahedral_Intermediate Alkoxide Magnesium Alkoxide Final_Product tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate Alkoxide->Final_Product Protonation H3O+ H₃O⁺ H3O+->Final_Product

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate

Materials:

  • N-Boc-4-piperidone

  • Cyclopropylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous THF (approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the cyclopropylmagnesium bromide solution (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate as a white solid.

Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the Boc protecting group to yield this compound. This is typically achieved under acidic conditions.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane (10 volumes).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound hydrochloride as a white solid.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

Characterization of Products

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylateC₁₃H₂₃NO₃241.33White Solid3.85 (br s, 2H), 3.10 (t, J = 11.6 Hz, 2H), 1.65-1.55 (m, 4H), 1.46 (s, 9H), 0.95-0.85 (m, 1H), 0.45-0.35 (m, 2H), 0.25-0.15 (m, 2H)154.9, 80.0, 69.8, 41.5, 36.5, 28.5, 15.2, 1.0
This compound HydrochlorideC₈H₁₆ClNO177.67White Solid3.30-3.15 (m, 4H), 2.00-1.80 (m, 4H), 1.05-0.95 (m, 1H), 0.60-0.50 (m, 2H), 0.35-0.25 (m, 2H) (Spectra in D₂O or DMSO-d₆ will show exchangeable protons)(Expected shifts in D₂O or DMSO-d₆) ~68.0 (C-OH), ~42.0 (CH₂-N), ~35.0 (CH₂), ~14.0 (CH-cyclopropyl), ~1.0 (CH₂-cyclopropyl)

Note: NMR data is predictive and should be confirmed experimentally. Actual shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound via the Grignard addition of cyclopropylmagnesium bromide to N-Boc-4-piperidone, followed by acidic deprotection, represents a robust and efficient method for accessing this valuable building block. This guide has provided a detailed, step-by-step protocol, along with the underlying chemical principles and characterization data, to enable researchers to confidently undertake this synthesis. The strategic use of the Boc protecting group and the controlled execution of the Grignard reaction are key to achieving high yields and purity. The availability of this synthetic route facilitates the exploration of novel chemical space in drug discovery programs.

References

  • MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate (C15H27NO3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Piperidinol hydrochloride - Optional[1H NMR]. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Cyclopropylpiperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Cyclopropylpiperidin-4-ol, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic pathway, and its potential as a valuable building block in medicinal chemistry. The strategic incorporation of a cyclopropyl group onto the piperidine scaffold offers unique structural and physicochemical properties that can be leveraged in the design of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The introduction of various functional groups onto the piperidine core has led to the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. The 4-hydroxy-substituted piperidine, in particular, serves as a versatile intermediate for further chemical modifications.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in the literature, we can predict its core physicochemical properties based on its structure and by drawing comparisons with the well-characterized parent compound, piperidin-4-ol. The introduction of the cyclopropyl group is expected to increase the lipophilicity and metabolic stability of the molecule.

PropertyPredicted Value for this compoundReported Value for Piperidin-4-olReference
Molecular Formula C₈H₁₅NOC₅H₁₁NO
Molecular Weight 141.21 g/mol 101.15 g/mol
Appearance White to off-white solidHygroscopic solid
Melting Point Estimated: 95-105 °C86-90 °C
Boiling Point Estimated: >200 °C108-114 °C / 10 mmHg
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.Soluble in water and various organic solvents.
pKa (of the amine) Estimated: 9.5 - 10.5~10.4

Synthesis of this compound: A Step-by-Step Protocol

A reliable method for the synthesis of this compound involves the Grignard reaction between a cyclopropylmagnesium halide and an N-protected 4-piperidone, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is common in this synthetic route due to its stability under the reaction conditions and its straightforward removal.

Experimental Protocol: Grignard Reaction and Deprotection

Materials:

  • N-Boc-4-piperidone

  • Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Hydrochloric acid (e.g., 4 M in 1,4-dioxane)

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous THF under a nitrogen atmosphere.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. The cyclopropylmagnesium bromide solution is added dropwise via the dropping funnel to the stirred solution of N-Boc-4-piperidone. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Drying: The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-cyclopropylpiperidin-4-ol.

  • Deprotection: The crude protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with an excess of hydrochloric acid (e.g., 4 M in 1,4-dioxane) at room temperature.

  • Workup and Isolation: After the deprotection is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection Boc_Piperidone N-Boc-4-piperidone Reaction Addition in Anhydrous THF, 0 °C Boc_Piperidone->Reaction Grignard Cyclopropylmagnesium bromide Grignard->Reaction Protected_Product N-Boc-4-cyclopropylpiperidin-4-ol Reaction->Protected_Product Quenching & Extraction Deprotection Acidic Workup Protected_Product->Deprotection HCl HCl in Dioxane HCl->Deprotection Final_Product This compound Deprotection->Final_Product Basification & Extraction SAR_Concept Piperidinol_Core Piperidin-4-ol Core Potency Potency Piperidinol_Core->Potency Selectivity Selectivity Piperidinol_Core->Selectivity Metabolic_Stability Metabolic Stability ADME ADME Profile Cyclopropyl_Group Cyclopropyl Group (at C4) Cyclopropyl_Group->Potency Cyclopropyl_Group->Metabolic_Stability Cyclopropyl_Group->ADME

Caption: Influence of the cyclopropyl group on pharmacological properties.

Potential Applications in Drug Discovery

Given the established importance of the piperidine scaffold and the advantageous properties conferred by the cyclopropyl group, this compound represents a promising building block for the synthesis of novel drug candidates. Its derivatives could be explored for a wide range of therapeutic targets, including but not limited to:

  • GPCRs: Many drugs targeting G-protein coupled receptors incorporate a piperidine moiety.

  • Ion Channels: The piperidine scaffold is present in several ion channel modulators.

  • Enzymes: Piperidine-containing compounds have been developed as inhibitors for various enzymes.

The unique three-dimensional structure of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a valuable, albeit not widely commercialized, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established organometallic procedures, and its structural features offer compelling advantages for the design of new therapeutic agents. As the demand for novel, three-dimensional chemical scaffolds continues to grow in the pharmaceutical industry, building blocks like this compound are poised to play an increasingly important role in the discovery of the next generation of medicines.

References

  • Li, S., Chiu, G., Pulito, V. L., Liu, J., Connolly, P. J., & Middleton, S. A. (2009). Synthesis, in vitro activities of (2-cycloprop

An In-depth Technical Guide to the Structure Elucidation of 4-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused framework for the structural elucidation of 4-Cyclopropylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry.[1] The piperidine scaffold is a prevalent feature in numerous drug classes, making the precise characterization of its derivatives a critical step in drug discovery and development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a logical, evidence-based workflow that emphasizes scientific integrity and validated methodologies.

Introduction: The Significance of this compound

This compound is a substituted piperidine derivative featuring a cyclopropyl group and a hydroxyl moiety at the C4 position. Substituted piperidines are a cornerstone in medicinal chemistry, with applications ranging from analgesics to antipsychotics.[2][3] The specific combination of the rigid, strained cyclopropyl ring and the polar hydroxyl group can significantly influence the molecule's conformational preferences, physicochemical properties, and biological activity. Therefore, unambiguous confirmation of its chemical structure is paramount before its use as a building block in further chemical synthesis or as a candidate for biological screening.

This guide will detail a multi-technique analytical approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to provide a complete and validated structural assignment.

A Multi-Pronged Approach to Structure Elucidation

The definitive determination of a small molecule's structure rarely relies on a single analytical technique.[4][5] Instead, a synergistic approach is employed, where each method provides complementary pieces of the structural puzzle. For this compound, the primary techniques are:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through bond correlations.[4][7]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

The following sections will delve into the theoretical basis and practical application of each of these techniques in the context of this compound.

G cluster_0 Structure Elucidation Workflow Introduction Compound Introduction & Significance MS Mass Spectrometry (MS) (Molecular Weight & Formula) Introduction->MS IR Infrared (IR) Spectroscopy (Functional Group ID) Introduction->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR IR->NMR Data_Integration Data Integration & Final Structure Confirmation NMR->Data_Integration

Caption: A generalized workflow for the structure elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio (m/z) of a molecule, which directly provides its molecular weight.[6] High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust method for analyzing piperidine derivatives involves Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[6][8]

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient can be optimized to ensure good peak shape and separation from any impurities.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom.[9]

    • Full Scan Analysis: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule, [M+H]⁺.

    • Tandem Mass Spectrometry (MS/MS): Perform a product ion scan on the precursor ion ([M+H]⁺) to induce fragmentation and observe the resulting fragment ions.[8]

Data Interpretation and Expected Results

Table 1: Expected HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₈H₁₅NO
Monoisotopic Mass 141.1154 u
[M+H]⁺ (protonated) 142.1226 m/z

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For piperidine derivatives, common fragmentation pathways include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.[9]

  • Ring Fission: Opening of the piperidine ring.[9]

  • Neutral Loss: Elimination of small, stable molecules such as water (H₂O) from the hydroxyl group.[8]

G M_H M_H [M+H]⁺ m/z 142.1226 Fragment1 Fragment1 Loss of H₂O m/z 124.1121 M_H:port->Fragment1:port -H₂O Fragment2 Fragment2 α-Cleavage M_H:port->Fragment2:port Fragment3 Fragment3 Ring Fission M_H:port->Fragment3:port

Caption: Predicted fragmentation pathways for this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules in solution.[4][7] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and their connectivity.

Experimental Protocol: 1D and 2D NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

    • ¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Predicted NMR Spectral Data and Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
Piperidine C2, C6 ~45-50~2.8-3.2m4H
Piperidine C3, C5 ~30-35~1.6-2.0m4H
Piperidine C4 ~70-75---
Cyclopropyl CH ~10-15~0.8-1.2m1H
Cyclopropyl CH₂ ~0-5~0.2-0.6m4H
OH VariableVariablebr s1H
NH -Variablebr s1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The interpretation of the 2D NMR spectra will be key to confirming the connectivity. For example, an HMBC correlation between the cyclopropyl protons and the quaternary C4 of the piperidine ring would be definitive proof of their attachment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups.[10] The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorptions

Table 3: Characteristic IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol) ~3200-3600Broad, strong absorption due to hydrogen bonding.[11]
N-H (secondary amine) ~3300-3500Moderate, sharp absorption.
C-H (aliphatic) ~2850-3000Strong absorptions from the piperidine and cyclopropyl groups.
C-O (alcohol) ~1000-1200Strong absorption.

The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the hydroxyl group, while the C-H stretching frequencies can help to confirm the aliphatic nature of the molecule.[11][12]

Data Integration and Structure Confirmation

The final and most critical step is the integration of all the spectroscopic data. The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy must be consistent with the proposed structure. Finally, the detailed connectivity map provided by the 1D and 2D NMR experiments should unambiguously confirm the arrangement of all atoms in this compound. Any discrepancies between the different datasets must be carefully investigated to ensure the final structure is correct and defensible.

Conclusion

The structural elucidation of novel or key chemical entities like this compound is a systematic process that relies on the careful application and interpretation of multiple analytical techniques.[13][14] By following the comprehensive workflow outlined in this guide, researchers and drug development professionals can confidently and accurately determine the structure of this and other similar small molecules, ensuring the integrity of their subsequent research and development efforts.

References

  • Agback, H., & Hessel, H. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

  • Cuca, L. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. Retrieved from [Link]

  • Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. Retrieved from [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences and Research, 15(1), 1-3. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • ProQuest. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation & NMR. Retrieved from [Link]

  • Santos, M. M., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 24(8), 1321-1328. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • Trans, C. S. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 3(2), 717-721. Retrieved from [Link]

  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Retrieved from [Link]

  • Infortech. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Retrieved from [Link]

  • MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(12), 1629. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 17(1), 1-10. Retrieved from [Link]

  • MDPI. (2023). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts. Catalysts, 13(3), 552. Retrieved from [Link]

Sources

Spectroscopic Data for 4-Cyclopropylpiperidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 4-Cyclopropylpiperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust framework for the characterization of this molecule. While direct experimental data for this specific compound is not widely available, this guide leverages extensive data from analogous structures and established spectroscopic theory to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and its Spectroscopic Implications

This compound is a tertiary alcohol incorporating a piperidine ring and a cyclopropyl moiety. This unique combination of a saturated heterocycle, a strained three-membered ring, and a hydroxyl group gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural features is paramount to interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of unique proton environments, their integration, and their coupling patterns (splitting). The electron-withdrawing effect of the nitrogen and oxygen atoms will significantly influence the chemical shifts of adjacent protons.[1][2][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Piperidine N-H~1.5-3.0Broad singletChemical shift can be variable and concentration-dependent. May exchange with D₂O.
Piperidine H-2, H-6 (axial & equatorial)~2.5-3.2MultipletsDiastereotopic protons due to the chiral center at C4. Complex splitting is expected.
Piperidine H-3, H-5 (axial & equatorial)~1.4-1.9MultipletsDiastereotopic protons. Will show coupling to H-2, H-6, and potentially long-range coupling.
Cyclopropyl methine H~0.8-1.2MultipletUpfield shift due to the shielding effect of the cyclopropyl ring.
Cyclopropyl methylene H's~0.2-0.8MultipletsHighly shielded and diastereotopic, leading to complex splitting patterns.
Hydroxyl O-H~1.0-4.0Broad singletPosition is highly dependent on solvent, concentration, and temperature. Disappears upon D₂O exchange.[4]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments. The quaternary carbon at the point of substitution and the carbons bonded to the heteroatoms will be particularly informative.[2][3][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Piperidine C-4~65-75Quaternary carbon attached to the hydroxyl group, expected to be significantly downfield.[3]
Piperidine C-2, C-6~45-55Carbons adjacent to the nitrogen atom.
Piperidine C-3, C-5~25-35Methylene carbons of the piperidine ring.
Cyclopropyl C-1 (methine)~10-20Upfield shift characteristic of cyclopropyl rings.
Cyclopropyl C-2, C-3 (methylene)~0-10Highly shielded carbons of the cyclopropyl ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Perform a D₂O exchange experiment to confirm the hydroxyl proton signal. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the O-H, N-H, and C-O bonds.

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Appearance Notes
O-H Stretch3200-3500StrongBroadThe broadness is due to hydrogen bonding.[6][7][8][9]
N-H Stretch3200-3500ModerateMay be obscured by the broad O-H stretch.
C-H Stretch (sp³)2850-3000StrongSharpAliphatic C-H bonds of the piperidine and cyclopropyl rings.
C-O Stretch1150-1250StrongSharpThe position is characteristic of a tertiary alcohol.[6][10]
N-H Bend1590-1650ModerateSharp
C-N Stretch1000-1250ModerateSharp
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film (Neat): If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Structure_Correlation cluster_structure Molecular Structure cluster_spectrum IR Spectrum This compound This compound OH_group O-H OH_stretch O-H Stretch 3200-3500 cm⁻¹ OH_group->OH_stretch NH_group N-H NH_stretch N-H Stretch 3200-3500 cm⁻¹ NH_group->NH_stretch CO_bond C-O CO_stretch C-O Stretch 1150-1250 cm⁻¹ CO_bond->CO_stretch CH_bonds C-H (sp³) CH_stretch C-H Stretch 2850-3000 cm⁻¹ CH_bonds->CH_stretch

Caption: Correlation of functional groups to IR spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectral Data

For this compound (C₈H₁₅NO), the molecular weight is approximately 141.21 g/mol .

  • Nitrogen Rule: The presence of a single nitrogen atom dictates that the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z).[11][12]

  • Molecular Ion (M⁺): A peak at m/z = 141 is expected, although it may be of low intensity in aliphatic amines.[11][13]

  • Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12][13][14] This can lead to several characteristic fragment ions.

  • Loss of Water (M-18): Alcohols can undergo dehydration, leading to a peak at m/z = 123 (M-18).[1][3]

  • Loss of Cyclopropyl Group (M-41): Fragmentation involving the loss of the cyclopropyl radical would result in a peak at m/z = 100.

m/z Proposed Fragment Notes
141[M]⁺Molecular ion.
123[M - H₂O]⁺Loss of water.
100[M - C₃H₅]⁺Loss of the cyclopropyl group.
Base PeakVariesThe most intense peak will likely result from a stable fragment formed through alpha-cleavage.
Experimental Protocol for MS Data Acquisition
  • Ionization Method:

    • Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are more likely to show a prominent molecular ion peak.

  • Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The molecules are ionized and fragmented.

    • The ions are separated based on their mass-to-charge ratio by the mass analyzer.

    • The detector records the abundance of each ion.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a solid foundation for its empirical characterization. The interplay of the piperidine ring, the cyclopropyl group, and the tertiary alcohol functionality will generate a unique and identifiable set of spectral data. By following the outlined experimental protocols and utilizing the predicted data as a reference, researchers can confidently identify and characterize this novel compound.

References

  • Alcohols and Phenols - IR Spectrum. (n.d.). Química Organica.org. Retrieved from [Link]

  • Ball, D. W. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Ball, D. W. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. PubChem. Retrieved from [Link]

  • UCLA. (n.d.). IR: alcohols. WebSpectra. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Zhang, Y., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 4-Cyclopropylpiperidin-4-OL: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to process chemistry and toxicology. This in-depth technical guide focuses on 4-Cyclopropylpiperidin-4-OL, a heterocyclic amine of interest in medicinal chemistry. While specific public solubility data for this compound is not extensively documented, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of organic solvents. By leveraging established principles of chemical solubility, analyzing structurally analogous compounds, and detailing robust experimental protocols, this document serves as a practical roadmap for navigating the solubility challenges associated with this and similar molecules.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. It directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its overall efficacy and safety. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

This compound is a molecule of interest due to its piperidine core, a common scaffold in many approved drugs.[1][2] The presence of a hydroxyl group and a cyclopropyl moiety introduces a unique combination of polarity and lipophilicity. Understanding its solubility in various organic solvents is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[2]

  • Formulation Development: Designing stable and effective dosage forms.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This guide will provide a theoretical and practical framework for approaching the solubility of this compound, empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

While direct experimental data for this compound is scarce, we can infer its likely behavior by examining its structural components and data from analogous compounds.

Structural Analysis
  • Piperidin-4-ol Backbone: The core structure contains a polar hydroxyl (-OH) group and a basic nitrogen atom within the piperidine ring. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[3][4] This imparts a degree of hydrophilicity and a tendency to dissolve in polar solvents.[5][6]

  • Cyclopropyl Group: This small, rigid carbocyclic ring introduces nonpolar character, increasing the molecule's overall lipophilicity. The impact of this group on solubility will be a balance between its nonpolar nature and its influence on the crystal lattice energy of the solid form.

Insights from Analogous Compounds
  • Piperidin-4-ol: This parent compound is soluble in water and has slight solubility in methanol and chloroform.[6][7] Its LogP is reported as -0.35, indicating a preference for aqueous environments.[7]

  • 4-(4-Chlorophenyl)piperidin-4-ol: This analogue, with a larger nonpolar chlorophenyl group, is described as having modest solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited water solubility.[8] Its melting point is significantly higher (137-140 °C) than that of piperidin-4-ol (86-90°C), suggesting stronger intermolecular forces in the solid state that will impact solubility.[7][9]

Predicted Solubility of this compound

Based on the above, we can predict the following solubility trends for this compound:

  • High Solubility in Polar Protic Solvents: Due to the presence of the hydroxyl and amine groups, which can engage in hydrogen bonding, high solubility is expected in solvents like methanol, ethanol, and isopropanol .[3][10]

  • Good Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF should be effective at solvating the molecule due to their high polarity.

  • Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are expected to show moderate to low solubility. The balance between the polar functional groups and the nonpolar cyclopropyl and piperidine rings will be critical here.

  • Poor Solubility in Nonpolar Solvents: Very low solubility is anticipated in nonpolar solvents such as hexane, heptane, and toluene , as these solvents cannot effectively interact with the polar hydroxyl and amine groups.[11]

The "like dissolves like" principle is a guiding tenet here; polar functional groups favor polar solvents, while nonpolar moieties favor nonpolar environments.[10]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate and reliable data. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.[12]

Kinetic Solubility Measurement

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds.[12] It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[12] While useful for ranking compounds, this method can sometimes overestimate solubility by forming supersaturated solutions or amorphous precipitates.[12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare stock solution (e.g., 10 mM in DMSO) assay2 Add stock solution to buffer (serial dilution) prep1->assay2 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense buffer to 96-well plate prep2->assay1 assay1->assay2 assay3 Incubate and shake (e.g., 2 hours at RT) assay2->assay3 analysis1 Measure turbidity (Nephelometry or UV-Vis) assay3->analysis1 analysis2 Determine precipitation point analysis1->analysis2 analysis3 Calculate Kinetic Solubility analysis2->analysis3 G start Add excess solid to solvent equilibration Agitate at constant temp (24-72 hours) start->equilibration separation Centrifuge/Filter to remove undissolved solid equilibration->separation analysis Quantify concentration of supernatant (e.g., HPLC) separation->analysis result Calculate Thermodynamic Solubility analysis->result

Caption: Shake-Flask Method for Equilibrium Solubility.

Summary of Predicted Solubility and Solvent Selection

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity. This serves as a practical guide for solvent selection in various laboratory applications.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighExcellent hydrogen bonding capabilities (donor and acceptor) with the -OH and amine groups. [3][10]
EthanolHighSimilar to methanol, effective at solvating polar functional groups. [3][10]
IsopropanolModerate to HighSlightly less polar than ethanol, but still a good hydrogen bonding solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar, strong hydrogen bond acceptor. A very strong solvent for many organic molecules. [12]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO in its solvating power for polar compounds.
AcetonitrileModerateLess polar than DMSO/DMF, may have some limitations in solvating the hydrogen-bonding groups.
Intermediate AcetoneModerate to LowCan accept hydrogen bonds but cannot donate. Its polarity is intermediate.
Polarity Ethyl AcetateLowPrimarily a hydrogen bond acceptor with significant nonpolar character.
Dichloromethane (DCM)LowWeakly polar, not effective at disrupting the hydrogen bonding network of the solute.
Nonpolar TolueneVery LowLacks the polarity and hydrogen bonding ability to effectively solvate the polar functional groups.
Hexane/HeptaneVery Low / InsolubleAliphatic hydrocarbons that interact only through weak van der Waals forces. [11]

Conclusion and Future Directions

While a definitive, quantitative solubility profile of this compound requires empirical determination, a robust predictive framework can be established based on its molecular structure and the properties of analogous compounds. The presence of both polar (hydroxyl, amine) and nonpolar (cyclopropyl) moieties suggests a preference for polar organic solvents, particularly those capable of hydrogen bonding.

For researchers and drug development professionals working with this molecule, the immediate next step is the systematic experimental verification of its solubility using the shake-flask method in a carefully selected range of solvents. This data will be invaluable for guiding process development, formulation design, and preclinical evaluation, ultimately paving the way for the successful advancement of drug candidates built upon this promising chemical scaffold.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (2025, August 7).
  • Prediction of Solubility of Drugs and Other Compounds in Organic Solvents - R Discovery. (2010, March 1).
  • Are amines soluble in organic solvents? - Quora. (2018, March 30).
  • Amines and Heterocycles. (2020, March 4).
  • Prediction of solubility of drugs and other compounds in organic solvents. (n.d.).
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).
  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki - Guidechem. (n.d.).
  • How does branching increase the solubility in amines? - Quora. (2018, May 12).
  • piperidin-4-ol - ChemBK. (2022, October 16).
  • Boiling Points and Solubility of Amines - YouTube. (2019, August 22).
  • CAS 5382-16-1: 4-Piperidinol | CymitQuimica. (n.d.).
  • 4-(4-Chlorophenyl)piperidin-4-ol - ChemicalBook. (n.d.).
  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Piperidine | Solubility of Things. (n.d.).
  • 4-Hydroxy Piperidine - ChemBK. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).

Sources

4-Cyclopropylpiperidin-4-ol: A Novel Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter in drug discovery is paramount for addressing unmet medical needs. The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs due to its favorable physicochemical properties and ability to confer aqueous solubility.[1] Simultaneously, the cyclopropyl moiety has gained significant traction as a "bioisostere" for larger groups, capable of enhancing potency, metabolic stability, and target selectivity.[2] This guide introduces 4-cyclopropylpiperidin-4-ol, a novel chemical scaffold that synergistically combines these two privileged structural motifs. We will delve into a proposed synthetic route, predict its key physicochemical properties, and explore its potential as a versatile building block for the development of innovative therapeutics across multiple disease areas. This document serves as a comprehensive technical resource, providing both the theoretical underpinnings and practical considerations for leveraging this promising scaffold in drug discovery programs.

The Strategic Imperative for Novel Scaffolds: The Case for this compound

The piperidine heterocycle is a ubiquitous feature in pharmaceuticals, owing to its basic nitrogen which is typically protonated at physiological pH, thereby enhancing aqueous solubility and facilitating interactions with biological targets.[3] The introduction of a cyclopropyl group offers several advantages. Its unique electronic properties and conformational rigidity can lead to improved binding affinity and selectivity for target proteins.[2] Furthermore, the cyclopropyl group can modulate the lipophilicity of a molecule and is often more resistant to metabolic degradation compared to linear alkyl chains.

The combination of a 4-hydroxy-4-cyclopropylpiperidine core presents a unique three-dimensional structure. The tertiary alcohol can act as a hydrogen bond donor or acceptor, providing a crucial anchor point for target engagement. The cyclopropyl group, positioned at the same carbon, introduces a lipophilic vector that can probe hydrophobic pockets within a binding site. This juxtaposition of polar and non-polar features within a conformationally constrained system makes this compound a highly attractive starting point for fragment-based and lead optimization campaigns.

Synthesis and Characterization: A Proposed Pathway

A robust and scalable synthesis is critical for the utility of any new chemical scaffold. We propose a straightforward and efficient two-step synthesis of this compound starting from commercially available N-Boc-4-piperidone.

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reaction for the Synthesis of N-Boc-4-cyclopropylpiperidin-4-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is purged with dry nitrogen.

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of cyclopropyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux.[1][3] The reaction is monitored until the magnesium is consumed.

  • Addition of Ketone: The freshly prepared cyclopropylmagnesium bromide solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-cyclopropylpiperidin-4-ol.

Step 2: Boc Deprotection to Yield this compound

  • Deprotection: The purified N-Boc-4-cyclopropylpiperidin-4-ol is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Isolation: The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield this compound hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:
  • N-Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent its basicity from interfering with the Grignard reagent.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction is a reliable method for introducing the cyclopropyl group onto the ketone carbonyl of the piperidone.[1]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents; therefore, stringent anhydrous conditions are necessary for a successful reaction.[1]

  • Acidic Deprotection: The Boc group is readily cleaved under acidic conditions, providing a clean and efficient route to the final product.

Predicted Physicochemical Properties

Based on its structure, we can predict the following key physicochemical properties for this compound, which are crucial for its drug-like potential.

PropertyPredicted Value/RangeRationale
Molecular Weight ~141.2 g/mol Low molecular weight, favorable for good oral bioavailability (Lipinski's Rule of 5).
logP 0.5 - 1.5The cyclopropyl group increases lipophilicity, while the hydroxyl and amine groups contribute to hydrophilicity, resulting in a balanced logP.
pKa 9.0 - 10.0The piperidine nitrogen is a secondary amine, expected to have a pKa in this range, ensuring it is protonated at physiological pH.[4]
Hydrogen Bond Donors 2 (amine and hydroxyl)Capable of forming key interactions with biological targets.
Hydrogen Bond Acceptors 2 (amine and hydroxyl)Further enhances the potential for target binding.

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its inherent structural features suggest potential utility in several key areas of medicinal chemistry.

Central Nervous System (CNS) Disorders

The piperidine ring is a common motif in CNS-active drugs.[1] The introduction of the cyclopropyl group can enhance blood-brain barrier penetration by increasing lipophilicity while maintaining a low molecular weight. The 4-hydroxy group can be a key pharmacophoric element for targets such as opioid receptors, dopamine transporters, and serotonin receptors. For example, derivatives could be explored as novel analgesics, antidepressants, or antipsychotics.

Oncology

Many kinase inhibitors incorporate a piperidine moiety to improve their solubility and pharmacokinetic profiles. The this compound scaffold could be elaborated to target the ATP-binding site of various kinases implicated in cancer. The cyclopropyl group could occupy hydrophobic pockets, while the piperidine nitrogen could be functionalized to interact with the hinge region of the kinase.

Infectious Diseases

The piperidine scaffold is also found in a number of antibacterial and antiviral agents.[5] The unique three-dimensional shape of this compound could be exploited to design inhibitors of key microbial enzymes or to disrupt protein-protein interactions essential for pathogen survival.

A Roadmap for Scaffold Elaboration and Evaluation

To fully realize the potential of the this compound scaffold, a systematic approach to its elaboration and biological evaluation is necessary.

Workflow for Scaffold Optimization

Caption: A workflow for the elaboration and evaluation of the this compound scaffold.

Conclusion

The this compound scaffold represents a novel and promising entry point for the discovery of next-generation therapeutics. Its synthesis is readily achievable through established chemical transformations, and its predicted physicochemical properties are highly favorable for drug development. The unique combination of a conformationally constrained cyclopropyl group and a versatile piperidinol core provides a rich platform for the design of potent and selective modulators of a wide range of biological targets. This technical guide provides the foundational knowledge and a strategic framework for researchers to embark on the exploration of this exciting new area of chemical space.

References

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025).
  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for α1a and α1d Adrenergic Receptor Inhibitors. (2025). ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

Sources

The Advent and Evolution of Cyclopropyl-Piperidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the piperidine scaffold, a cornerstone of medicinal chemistry, and the cyclopropyl group, a small yet powerful modulator of physicochemical and pharmacological properties, has given rise to a diverse and valuable class of molecules. This in-depth technical guide explores the discovery, history, and synthetic evolution of cyclopropyl-containing piperidines. It provides a comprehensive overview of their strategic application in drug design, detailing their impact on metabolic stability, receptor engagement, and overall pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration and exploitation of this important chemical motif.

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Bioisostere

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design. The cyclopropyl group, on the other hand, is the smallest carbocycle and possesses unique electronic and steric properties.[2] Often employed as a bioisostere for a gem-dimethyl group or a vinyl substituent, the cyclopropyl moiety can confer a range of desirable attributes to a parent molecule, including enhanced metabolic stability, increased potency, and improved lipophilicity.[3]

The deliberate incorporation of a cyclopropyl group into a piperidine scaffold represents a powerful strategy in medicinal chemistry to fine-tune the properties of drug candidates. This guide will trace the origins of this chemical pairing, from its early applications to its current role in the development of sophisticated therapeutics.

Historical Perspective: An Emergent Strategy in Medicinal Chemistry

The precise origin of the first cyclopropyl-containing piperidine is not marked by a single seminal publication but rather an evolutionary process. The use of the cyclopropylmethyl group as a nitrogen substituent in opioid analgesics in the mid-20th century can be considered a key antecedent. The recognition that this group could modulate receptor activity, often conferring mixed agonist-antagonist profiles, spurred interest in its broader application.

Early synthetic efforts were often extensions of established piperidine chemistry, with the cyclopropyl moiety introduced via alkylation of a pre-formed piperidine nitrogen. For instance, the synthesis of N-cyclopropylmethyl-4-phenylpiperidine derivatives was explored in the context of opioid research. These early explorations laid the groundwork for a more systematic investigation of the cyclopropyl-piperidine motif across a wider range of therapeutic targets.

The Impact of the Cyclopropyl Group on Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropyl group can significantly alter the fundamental properties of a piperidine-containing molecule. These modifications are often a primary driver for the inclusion of this moiety in drug design.

Metabolic Stability

One of the most significant advantages of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups.[4] For instance, in studies of alicyclic fentanyl analogs, the cyclopropyl derivative showed no oxidation of the cyclopropyl ring itself, with N-dealkylation being the primary metabolic pathway.[5] This resistance to metabolism can lead to a longer half-life and improved oral bioavailability. However, it is important to note that when attached to a heteroatom like nitrogen, the cyclopropyl group can sometimes be involved in bioactivation pathways.[4]

Lipophilicity and Acidity (pKa)

The cyclopropyl group is a lipophilic moiety that can increase the overall lipophilicity (logP) of a molecule. This can be advantageous for crossing cellular membranes, including the blood-brain barrier. The electronic nature of the cyclopropyl group can also influence the basicity (pKa) of the piperidine nitrogen. While the effect is generally modest, the introduction of the strained ring can subtly alter the electron density around the nitrogen, which can in turn affect its ionization state at physiological pH and its interaction with biological targets. Specific quantitative data on the effect of cyclopropyl substitution on piperidine pKa is sparse in the literature, but the trend generally follows the inductive effects of alkyl groups.[6]

Table 1: Physicochemical Properties of Selected Cyclopropyl-Containing Piperidines

Compound ClassExampleKey Physicochemical Property ModulationTherapeutic Area
Adrenergic Receptor AntagonistsN-Boc-4-(2-cyclopropoxyphenyl)piperidineImproved metabolic stability[7]Benign Prostatic Hyperplasia
Sodium Channel BlockersCyclopropyl-spiro-piperidinesIncreased potency and selectivity[8]Neuropathic Pain
DPP-4 InhibitorsAlogliptin analogueIntroduction of a spirocyclic moiety to explore new chemical space[9]Diabetes
Opioid Receptor ModulatorsCyclopropyl fentanylResistance to ring oxidation[5]Analgesia (Research)

Synthetic Strategies: Building the Cyclopropyl-Piperidine Core

The construction of cyclopropyl-containing piperidines can be approached in several ways, primarily centered around the timing of the cyclopropane ring formation relative to the piperidine ring synthesis.

Cyclopropanation of Piperidine Precursors

A common and versatile method involves the cyclopropanation of a pre-existing piperidine or a precursor such as a tetrahydropyridine. The Simmons-Smith reaction and its modifications are the most widely employed methods for this transformation.[10]

This protocol is a representative example of a Simmons-Smith reaction to form a cyclopropyl-fused piperidine.

Materials:

  • N-Benzyl-1,2,3,6-tetrahydropyridine

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-benzyl-1,2,3,6-tetrahydropyridine (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diiodomethane (2.0 eq) to the solution.

  • To this mixture, add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) dropwise. A white precipitate may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-6-azabicyclo[3.1.0]hexane.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The organozinc reagent is highly reactive towards water.

  • Inert Atmosphere: Prevents the reaction of the organozinc reagent with oxygen.

  • Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to control the reaction rate and prevent side reactions.

  • Quenching with Saturated NH₄Cl: Safely neutralizes the reactive organozinc species.

Simmons_Smith_Reaction Tetrahydropyridine N-Benzyl-1,2,3,6-tetrahydropyridine Product N-Benzyl-6-azabicyclo[3.1.0]hexane Tetrahydropyridine->Product Cyclopropanation Reagents CH₂I₂ + Et₂Zn Carbenoid Zinc Carbenoid (ICH₂ZnEt) Reagents->Carbenoid Formation Solvent Anhydrous DCM Solvent->Tetrahydropyridine Carbenoid->Product Reacts with alkene

Caption: Simmons-Smith cyclopropanation of a tetrahydropyridine.

Construction of the Piperidine Ring from a Cyclopropyl-Containing Precursor

An alternative strategy involves synthesizing a cyclopropyl-containing fragment first, followed by the construction of the piperidine ring. This approach is particularly useful for the synthesis of spirocyclic systems.

This protocol outlines a general approach to a spirocyclic piperidine, adapted from methodologies for synthesizing DPP-4 inhibitors.[9]

Materials:

  • 1-N-Boc-4-piperidone

  • (Carbethoxymethylene)triphenylphosphorane

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Wittig Reaction: To a solution of 1-N-Boc-4-piperidone (1.0 eq) in anhydrous THF, add (carbethoxymethylene)triphenylphosphorane (1.1 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the α,β-unsaturated ester.

  • Cyclopropanation: Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous DCM. Cool to 0 °C and perform a Simmons-Smith reaction as described in the previous protocol using diiodomethane (2.0 eq) and diethylzinc (2.0 eq).

  • Reduction: Carefully add the cyclopropyl ester (1.0 eq) to a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully with water and sodium hydroxide solution.

  • Work-up and Purification: Filter the resulting suspension and concentrate the filtrate. Purify the crude alcohol by flash column chromatography. The resulting hydroxymethyl-spiro[cyclopropane-1,4'-piperidine] can be further functionalized.

Causality behind Experimental Choices:

  • Wittig Reaction: A reliable method to introduce the exocyclic double bond required for cyclopropanation.

  • LAH Reduction: A powerful reducing agent to convert the ester to the primary alcohol, which is a versatile functional handle.

  • Stepwise Approach: Allows for the controlled construction of the spirocyclic system with well-defined stereochemistry.

Spirocycle_Synthesis Piperidone 1-N-Boc-4-piperidone Unsaturated_Ester α,β-Unsaturated Ester Piperidone->Unsaturated_Ester Wittig Reaction Wittig_Reagent Ph₃P=CHCO₂Et Wittig_Reagent->Unsaturated_Ester Simmons_Smith_Reagents CH₂I₂ + Et₂Zn Cyclopropyl_Ester Spiro-cyclopropyl Ester Simmons_Smith_Reagents->Cyclopropyl_Ester LAH LiAlH₄ Product Spiro[cyclopropane-1,4'-piperidine] Derivative LAH->Product Unsaturated_Ester->Cyclopropyl_Ester Simmons-Smith Cyclopropyl_Ester->Product Reduction

Caption: Synthesis of a spiro[cyclopropane-1,4'-piperidine].

Therapeutic Applications of Cyclopropyl-Containing Piperidines

The unique properties conferred by the cyclopropyl group have led to the exploration of cyclopropyl-piperidines in a wide array of therapeutic areas.

Table 2: Therapeutic Targets and Applications of Cyclopropyl-Piperidines

Therapeutic AreaTargetExample ClassRationale for Cyclopropyl Group
Central Nervous System Dopamine ReceptorsPhenylpiperidine derivativesModulate receptor affinity and selectivity
Sodium ChannelsSpiro[cyclopropane-1,4'-piperidine]sEnhance potency and improve pharmacokinetic profile[8]
Cardiovascular α1a/α1d Adrenergic Receptors(2-Cyclopropoxyphenyl)piperidinesIncrease selectivity and metabolic stability[7]
Metabolic Diseases Dipeptidyl Peptidase-4 (DPP-4)Spirocyclic piperidine analoguesExplore novel chemical space and improve drug-like properties[9]
Pain Management Opioid ReceptorsN-Cyclopropylmethyl-piperidinesModulate agonist/antagonist activity
Respiratory Muscarinic ReceptorsQuinuclidine derivatives (structurally related)Provide conformational rigidity to enhance binding affinity
Central Nervous System Disorders

The ability of the cyclopropyl group to improve metabolic stability and brain penetration makes this motif attractive for CNS drug discovery. Cyclopropyl-piperidines have been investigated as ligands for dopamine receptors, with the rigid cyclopropyl group helping to orient key pharmacophoric elements for optimal receptor interaction.

Cardiovascular Diseases

In the realm of cardiovascular medicine, cyclopropyl-containing piperidines have been developed as selective antagonists for adrenergic receptors. The cyclopropyl group can contribute to both the potency and selectivity of these compounds, as well as their metabolic stability, leading to an improved therapeutic window.[7]

Metabolic Disorders

The development of novel DPP-4 inhibitors for the treatment of type 2 diabetes has seen the incorporation of spiro[cyclopropane-1,4'-piperidine] moieties.[9] This strategy aims to create novel chemical entities with improved patentability and potentially enhanced pharmacological profiles.

Conclusion and Future Perspectives

The strategic incorporation of the cyclopropyl group into the piperidine scaffold has proven to be a highly effective approach in modern drug discovery. This combination allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, selectivity, and metabolic stability. The synthetic methodologies for creating these structures are well-established, with the Simmons-Smith reaction and its variants being particularly powerful tools.

As our understanding of the subtle interplay between three-dimensional molecular shape and biological activity continues to grow, the use of conformationally constrained motifs like the cyclopropyl-piperidine is likely to become even more prevalent. Future research will undoubtedly uncover new applications for this versatile chemical entity in the ongoing quest for safer and more effective medicines.

References

  • Blass, B. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters, 3(9), 778-779. [Link]

  • (Reference for metabolic stability of CyBu vs CyPr fentanyl analogs - to be added from search results if a specific, citable source is found)
  • (Reference for general metabolic stability of cyclopropyl groups - to be added from search results if a specific, citable source is found)
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • (Reference for Simmons-Smith on tetrahydropyridine - to be added from search results if a specific, citable source is found)
  • (Reference for spirocycle synthesis - to be added from search results if a specific, citable source is found)
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(1), 15-22. [Link]

  • (Reference for spiro-piperidone synthesis - to be added from search results if a specific, citable source is found)
  • Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 92(12), 3547-3561. [Link]

  • (Reference for Simmons-Smith reaction - to be added from search results if a specific, citable source is found)
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • (Reference for cyclopropyl scaffold in marketed drugs - to be added from search results if a specific, citable source is found)
  • (Reference for spirocyclic piperidines in drug discovery - to be added from search results if a specific, citable source is found)
  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1625-1630. [Link]

  • (Reference for SAR of piperidine analogues - to be added from search results if a specific, citable source is found)
  • (Reference for muscarinic antagonists - to be added from search results if a specific, citable source is found)
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • (Reference for spirocyclobutyl piperidine building block - to be added from search results if a specific, citable source is found)
  • (Reference for metabolism of cyclopropyl fentanyl - to be added from search results if a specific, citable source is found)
  • (Reference for kappa opioid receptor antagonists - to be added from search results if a specific, citable source is found)
  • (Reference for sodium channel blockers - to be added from search results if a specific, citable source is found)
  • (Reference for continuous flow Simmons-Smith - to be added from search results if a specific, citable source is found)
  • (Reference for sodium channel blockers - to be added from search results if a specific, citable source is found)
  • (Reference for phenylpiperidine synthesis - to be added from search results if a specific, citable source is found)
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

  • (Reference for sodium channel blockers - to be added from search results if a specific, citable source is found)
  • Bandyopadhyay, A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: introduction of a spirocyclic moiety on the piperidine ring. Beilstein journal of organic chemistry, 6, 71. [Link]

  • (Reference for biologically active piperidines - to be added from search results if a specific, citable source is found)
  • (Reference for cyclopropyl fragment - to be added from search results if a specific, citable source is found)
  • (Reference for muscarinic antagonists - to be added from search results if a specific, citable source is found)
  • (Reference for Simmons-Smith review - to be added from search results if a specific, citable source is found)
  • (Reference for melatonin receptor ligands - to be added from search results if a specific, citable source is found)
  • (Reference for kappa opioid receptor agonist - to be added from search results if a specific, citable source is found)
  • (Reference for phenylpiperidine synthesis - to be added from search results if a specific, citable source is found)
  • (Reference for pKa of guanidines - to be added from search results if a specific, citable source is found)
  • (Reference for muscarinic antagonists - to be added from search results if a specific, citable source is found)
  • (Reference for muscarinic antagonists - to be added from search results if a specific, citable source is found)
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • (Reference for piperidine derivatives - to be added from search results if a specific, citable source is found)
  • (Reference for muscarinic receptor agonists and antagonists - to be added from search results if a specific, citable source is found)
  • (Reference for 4-aminopiperidine derivatives - to be added from search results if a specific, citable source is found)
  • (Reference for pKa of bicyclic piperidines - to be added from search results if a specific, citable source is found)
  • (Reference for sodium channel blockers - to be added from search results if a specific, citable source is found)
  • (Reference for CNS agents - to be added from search results if a specific, citable source is found)
  • (Reference for fluorinated piperidines - to be added from search results if a specific, citable source is found)

Sources

An In-depth Technical Guide to the Potential Biological Activities of 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Cyclopropylpiperidin-4-OL is a novel chemical entity whose biological activities have not been extensively reported in public-domain literature. This guide provides a comprehensive analysis of its potential biological activities, derived from a robust, structure-based assessment of its core components: the piperidine scaffold and the cyclopropyl moiety. We will explore the established roles of these structural motifs in medicinal chemistry to hypothesize likely biological targets. Furthermore, this document outlines a systematic, in-depth experimental workflow for the comprehensive evaluation of this compound, from initial target screening to detailed in vitro pharmacological profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and unlock the therapeutic potential of this and other novel chemical entities.

Introduction and Structural Rationale

This compound is a synthetic heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) group and a cyclopropyl group. While direct biological data for this specific molecule is scarce, its constituent parts are well-established pharmacophores, providing a strong basis for hypothesizing its potential biological roles.

  • The Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets.[1] Piperidine derivatives are particularly prominent as agents targeting the Central Nervous System (CNS), but also possess a wide range of other activities including anticancer and antimicrobial properties.[3][4]

  • The Cyclopropyl Moiety: The cyclopropyl group is a small, rigid ring that has become an invaluable tool in modern drug design.[5][6] Its unique electronic properties and strained ring structure offer several advantages:

    • Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8]

    • Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can reduce the entropic penalty of binding to a receptor, thereby increasing potency and selectivity.[6][9]

    • Bioisosterism: It frequently serves as a bioisostere for gem-dimethyl groups or alkenes, offering a way to modulate lipophilicity and other physicochemical properties.[10][11]

The combination of these two motifs in this compound suggests a molecule designed with drug-like properties in mind, likely with improved metabolic stability and potent, specific interactions with a biological target.

Hypothesized Biological Activities

Based on the structural analysis of this compound, we can infer several potential biological activities by examining structurally analogous compounds.

Central Nervous System (CNS) Activity

The piperidine core is a hallmark of many CNS-active agents.[12][13] Therefore, it is highly probable that this compound interacts with CNS targets.

  • Opioid Receptor Modulation: 4,4-disubstituted piperidines are a well-known class of compounds with potent analgesic properties, often mediated through opioid receptors.[14] The presence of a cyclopropyl group in fentanyl analogs, for example, has been shown to produce full agonist activity at the μ-opioid receptor with potency similar to fentanyl itself.[15][16][17] This suggests that this compound could exhibit affinity for opioid receptors and potentially function as an analgesic.

  • Dopamine and Serotonin Receptor Ligands: Substituted piperidines are also known to have high affinity for dopamine and serotonin transporters and receptors.[18][19] For instance, hydroxypiperidine analogs have been developed as high-affinity ligands for the dopamine transporter, with potential applications in treating cocaine addiction.[18][19] The specific substitution pattern on the piperidine ring is crucial for determining activity and selectivity.[20]

Other Potential Activities

While CNS activity is a strong hypothesis, the versatility of the piperidine scaffold means other therapeutic areas should also be considered.

  • Anticancer and Anti-HIV Activity: Piperidin-4-one derivatives, which are structurally related to piperidin-4-ols, have been reported to possess various pharmacological activities, including anticancer and anti-HIV properties.[3]

  • Antimicrobial and Antifungal Activity: Recent studies have shown that piperidine derivatives can exhibit promising antibacterial and antifungal activities.[21]

Proposed Experimental Workflow for Target Validation

To systematically investigate the potential biological activities of this compound, a tiered approach is recommended. The following workflow is designed to be a self-validating system, incorporating necessary controls and decision points.

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Materials:

  • Cell membranes expressing human MOR, DOR, or KOR.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Non-specific binding inhibitors: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of this compound or vehicle (for total binding) or excess Naloxone (for non-specific binding).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer.

  • Counting: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM) or hepatocytes.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (with internal standard for LC-MS/MS).

  • Positive control compound (e.g., testosterone).

Procedure:

  • Reaction Setup: Pre-warm HLM and buffer to 37°C.

  • Initiation: Add this compound (final concentration typically 1 µM) to the HLM suspension. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothesized Opioid Receptor Binding Affinity

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
This compoundTBDTBDTBD
Fentanyl (Reference)~1.0>1000>1000
Naloxone (Reference)~1.5~25~10

TBD: To Be Determined

Table 2: Hypothesized In Vitro ADME Profile

CompoundHLM Stability (t½, min)CYP3A4 Inhibition (IC50, µM)hERG Inhibition (IC50, µM)
This compoundTBDTBDTBD
Verapamil (Reference)<5~5~0.1

TBD: To Be Determined

Interpretation: The data generated will provide a comprehensive initial profile of this compound. High affinity and selectivity for a particular receptor (e.g., MOR Ki < 10 nM and >100-fold selectivity over DOR/KOR) would warrant further investigation into its functional activity (agonist, antagonist, or partial agonist). A long metabolic half-life (e.g., t½ > 60 min) would support the hypothesis that the cyclopropyl group confers metabolic stability.

Conclusion

While this compound is a molecule with limited publicly available biological data, a systematic analysis based on its structural components provides a strong rationale for investigating its potential as a CNS-active agent, particularly as a modulator of opioid receptors. The cyclopropyl moiety is anticipated to confer favorable pharmacokinetic properties, such as enhanced metabolic stability. The experimental workflows detailed in this guide provide a robust framework for elucidating the pharmacological profile of this promising compound and can serve as a template for the evaluation of other novel chemical entities.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link][5]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][7]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link][8]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link][9]

  • G. Ra, et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link][10]

  • Eastwood, B. J., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212. [Link][12]

  • Xie, X., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology. [Link][15]

  • Chauhan, A., & Dahiya, R. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(11), 4579–4599. [Link][3]

  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039–1050. [Link][22]

  • Khan, I., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1185–1195. [Link][13]

  • Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(4), 543–549. [Link][14]

  • Scott, J. D., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(10), 955–959. [Link][23]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 35(13), 2369–2374. [Link][20]

  • Drug Design Org. Bioisosterism. [Link][11]

  • Xie, X., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. PubMed. [Link][16]

  • O'Hagan, D. (2017). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 8(8), 815–827. [Link][24]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link][4]

  • OmicsDI. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link][25]

  • Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1]

  • ResearchGate. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl | Request PDF. [Link][17]

  • Google Patents. Preparation of 4-hydroxypiperidines. [26]

  • Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link][2]

  • MDPI. Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. [Link][27]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link][28]

  • Słoczyńska, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3858–3881. [Link][29]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link][30]

  • Kumar, A., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure, 1292, 136159. [Link][21]

  • Sci-Hub. High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. [Link][18]

  • Singh, S., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(3), 398–406. [Link][19]

  • Google Patents. Piperidine compounds and pharmaceutical compositions thereof. [31]

  • Google Patents. 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. [32]

  • Google Patents. Method for preparing 4-piperidyl piperidine. [33]

  • ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. [Link][34]

  • PubChem. Piperidin-4-ol. [Link][35]

  • MDPI. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. [Link][36]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link][37]

  • Hartmann, T., & Ober, D. (2000). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Topics in Current Chemistry, 209, 207–243. [Link][38]

  • Anis, M., et al. (2001). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Arzneimittelforschung, 51(7), 557–561. [Link][39]

  • MDPI. Comprehensive Characterization of Bioactive Properties in Extracts from Different Chilean Hop Ecotypes (Humulus lupulus L.): Antioxidant, Antimicrobial and Antitumor Activities. [Link][40]

  • MDPI. Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. [Link][41]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Cyclopropylpiperidin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action (MoA) of novel 4-Cyclopropylpiperidin-4-OL derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2][3] The incorporation of a cyclopropyl group can enhance potency, metabolic stability, and brain permeability, making this particular chemical class of significant interest in modern drug discovery.[4] This document will guide you through a logical, multi-tiered experimental approach, from initial target identification to the detailed characterization of downstream signaling pathways.

Part 1: Foundational Understanding and Initial Target Hypothesis

The this compound core structure presents several key pharmacophoric features that can inform our initial hypotheses. The tertiary amine is ionizable at physiological pH, potentially engaging in ionic interactions with target proteins. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the cyclopropyl moiety offers a rigid, lipophilic interaction point.

Derivatives of the closely related 4-phenylpiperidin-4-ol have shown affinity for a range of targets, including:

  • Sigma (σ) Receptors: Both σ1 and σ2 receptors are prominent targets for piperidine-based ligands.[5][6][7]

  • GPCRs: Various G-protein coupled receptors, such as dopamine, serotonin, and CCR5 receptors, have been identified as targets for piperidine derivatives.[8][9][10]

  • Enzymes: Inhibition of enzymes like Dipeptidyl Peptidase IV (DPP-IV) and Stearoyl-CoA Desaturase-1 (SCD1) has been reported for some piperidine analogs.[11][12][13]

  • Ion Channels: Modulation of ion channel activity is another potential mechanism.

Given this landscape, a new this compound derivative warrants a broad initial screening approach to narrow down its primary biological target(s).

Part 2: A Phased Experimental Approach to MoA Elucidation

We will follow a systematic, three-phased approach:

  • Phase 1: Broad Target Screening and Hit Validation

  • Phase 2: Direct Target Engagement and Biophysical Characterization

  • Phase 3: Cellular and Downstream Signaling Pathway Analysis

Phase 1: Broad Target Screening and Hit Validation

The initial step is to cast a wide net to identify potential interacting partners. This is crucial for unbiased discovery and to avoid premature focus on a hypothesized target.

A logical workflow for initial screening is depicted below.

G cluster_0 Phase 1: Initial Screening A Test Compound: This compound Derivative B Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->B C Broad Target-Based Screening (e.g., Commercial Screening Panels) A->C D Hit Identification & Prioritization B->D C->D E Hit Validation in Orthogonal Assays D->E

Caption: Phase 1 workflow for initial target screening.

1. Phenotypic Screening:

  • Objective: To identify any functional effect of the compound in a cellular context without pre-supposing the target.

  • Methodology:

    • Select a panel of relevant cell lines (e.g., cancer cell lines, neuronal cells, immune cells).

    • Perform cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo) across a range of concentrations to determine the EC50.

    • Utilize high-content imaging or reporter gene assays to screen for effects on specific cellular processes (e.g., apoptosis, cell cycle, GPCR signaling pathways).

2. Broad Target-Based Screening:

  • Objective: To identify direct binding partners from a large library of purified proteins.

  • Methodology:

    • Engage a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to screen the compound against a panel of hundreds of receptors, kinases, enzymes, and ion channels.

    • These panels typically use radioligand binding assays or enzymatic assays.

    • Analyze the results to identify targets where the compound shows significant binding or activity (e.g., >50% inhibition at 10 µM).

3. Hit Validation:

  • Objective: To confirm the hits from the initial screens using different, independent (orthogonal) assays.

  • Methodology:

    • For a receptor hit, validate with a different radioligand or a functional assay (e.g., cAMP accumulation, calcium flux).

    • For an enzyme hit, perform a direct enzymatic assay using a purified enzyme and measure the IC50.[14]

Phase 2: Direct Target Engagement and Biophysical Characterization

Once a primary target is validated, the next step is to confirm direct binding in a cellular context and to characterize the binding kinetics and thermodynamics.

G cluster_1 Phase 2: Biophysical Characterization F Validated Target G Cellular Thermal Shift Assay (CETSA) F->G H Isothermal Titration Calorimetry (ITC) F->H I Surface Plasmon Resonance (SPR) F->I J Binding Affinity (Kd), Kinetics (kon, koff), and Thermodynamics (ΔH, ΔS) G->J H->J I->J

Caption: Phase 2 workflow for biophysical characterization.

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To verify target engagement in intact cells or cell lysates.

  • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Methodology:

    • Treat intact cells or cell lysates with the compound or vehicle.

    • Heat the samples across a range of temperatures.

    • Cool and lyse the cells (if starting with intact cells).

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining.

    • A shift in the melting curve in the presence of the compound indicates direct binding.

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

  • Methodology:

    • Load a solution of the purified target protein into the sample cell of the calorimeter.

    • Titrate in the this compound derivative from a syringe.

    • Measure the heat released or absorbed upon binding.

    • Fit the data to a binding model to determine the thermodynamic parameters.

3. Surface Plasmon Resonance (SPR):

  • Objective: To measure the real-time kinetics of binding, including the association rate (kon) and dissociation rate (koff), to determine the binding affinity (Kd).

  • Methodology:

    • Immobilize the purified target protein on a sensor chip.

    • Flow different concentrations of the compound over the chip.

    • Measure the change in the refractive index at the surface as the compound binds and dissociates.

    • Analyze the sensorgrams to determine the kinetic parameters.

Parameter CETSA ITC SPR
Binding Confirmation Yes (in cells)Yes (in solution)Yes (on surface)
Binding Affinity (Kd) NoYesYes
Kinetics (kon, koff) NoNoYes
Thermodynamics (ΔH, ΔS) NoYesNo
Stoichiometry (n) NoYesNo
Phase 3: Cellular and Downstream Signaling Pathway Analysis

With the direct target confirmed, the final phase is to elucidate the functional consequences of this interaction within the cell. The specific assays will depend on the nature of the target identified in Phase 1 and 2. Below are examples for two likely target classes.

The Sigma-1 receptor is an intracellular chaperone protein with roles in cellular stress response and signaling modulation.[5][7]

G cluster_2 Sigma-1 Receptor Signaling K This compound Derivative (Agonist/Antagonist) L Sigma-1 Receptor K->L M Modulation of Ion Channels (e.g., SK, NMDA) L->M N ER Stress Response L->N O Neurite Outgrowth M->O P Cell Survival N->P

Caption: Potential signaling pathways modulated by a Sigma-1 receptor ligand.

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compound for the Sigma-1 receptor.

  • Methodology:

    • Prepare cell membranes expressing the Sigma-1 receptor.

    • Incubate the membranes with a known radioligand (e.g., -pentazocine) and varying concentrations of the test compound.[5]

    • Separate bound and free radioligand by filtration.

    • Measure the radioactivity of the filters.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine if the compound acts as an agonist or antagonist.

  • Methodology:

    • Neurite Outgrowth Assay: In a suitable neuronal cell line (e.g., NG-108), assess the effect of the compound on neurite outgrowth, a process modulated by Sigma-1 receptor agonists.

    • Calcium Imaging: Measure changes in intracellular calcium levels in response to the compound, as Sigma-1 receptor activation can modulate calcium signaling.

If the target is a kinase, the focus will be on assessing its inhibitory potential and the downstream consequences on phosphorylation events.

G cluster_3 Kinase Inhibition Cascade Q This compound Derivative R Target Kinase Q->R Inhibition S Substrate Phosphorylation R->S T Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) S->T U Cellular Response (e.g., Proliferation, Survival) T->U

Caption: General cascade following kinase inhibition.

1. In Vitro Kinase Assay:

  • Objective: To determine the IC50 of the compound against the purified target kinase.

  • Methodology:

    • Incubate the purified kinase with its substrate and ATP (often radiolabeled [γ-³²P]ATP) in the presence of varying concentrations of the compound.

    • Measure the incorporation of phosphate into the substrate using methods like filter binding assays or fluorescence-based readouts.

2. Western Blotting for Phospho-Proteins:

  • Objective: To assess the inhibition of the kinase in a cellular context by measuring the phosphorylation of its downstream substrates.

  • Methodology:

    • Treat cells with the compound for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated form of the substrate and the total protein as a loading control.

    • Quantify the band intensities to determine the extent of inhibition.

Part 4: Concluding Remarks and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of novel this compound derivatives. By progressing from broad, unbiased screening to detailed biophysical and cellular characterization, researchers can confidently identify the primary molecular target and unravel the subsequent signaling events. This detailed mechanistic understanding is paramount for the successful progression of a compound through the drug discovery and development pipeline, enabling informed decisions on lead optimization, efficacy, and potential safety liabilities.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Serbian Chemical Society. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Archiv der Pharmazie. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Available at: [Link]

  • 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Ukrainian Journal of Chemistry. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. Available at: [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6][15]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

The Compass and the Map: An In-Depth Technical Guide to the In Vitro Screening of 4-Cyclopropylpiperidin-4-OL Analogs for Novel CNS-Active Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-cyclopropylpiperidin-4-ol scaffold represents a compelling starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure offers the potential for high-affinity and selective interactions with a variety of CNS receptors. This guide provides a comprehensive framework for the in vitro screening of novel analogs of this compound, designed for researchers, scientists, and drug development professionals. We will delve into a strategic, multi-tiered screening cascade, from initial high-throughput screens to detailed mechanistic studies and early safety profiling. Each step is rationalized to maximize the efficiency of hit identification and lead optimization, ensuring a scientifically rigorous and resource-effective discovery process.

Introduction: The Rationale for a CNS-Focused Screening Approach

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system.[1] The introduction of a cyclopropyl group at the 4-position, along with a hydroxyl group, imparts a unique conformational rigidity and polarity to the molecule. While direct biological data for this compound itself is limited in publicly available literature, structurally related 4-hydroxypiperidine derivatives have shown significant activity at various CNS targets, including sigma (σ) receptors, opioid receptors, and dopamine transporters.[2][3][4] Specifically, analogs such as 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands, a target implicated in a range of neurological and psychiatric disorders.[5] This body of evidence strongly suggests that novel this compound analogs are promising candidates for CNS-active drugs.

This guide, therefore, outlines a hypothetical yet scientifically grounded in vitro screening cascade designed to elucidate the CNS-related activities of a library of this compound analogs. The proposed workflow is designed to be both comprehensive and efficient, prioritizing high-throughput methods in the initial stages and progressing to more complex, information-rich assays for promising candidates.

The Screening Cascade: A Phased Approach to Discovery

A successful in vitro screening strategy is not a monolithic process but rather a carefully orchestrated sequence of assays, each with a specific purpose.[6] Our proposed cascade for this compound analogs is divided into three main phases: Primary Screening, Secondary Screening, and Early ADME-Tox Profiling.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Early Safety & DMPK Primary_Screening High-Throughput Primary Assays (e.g., Radioligand Binding for Sigma-1, Opioid Receptors) Secondary_Screening Functional Assays & Selectivity Profiling (e.g., FLIPR, Automated Patch-Clamp) Primary_Screening->Secondary_Screening Hit Confirmation & Prioritization ADME_Tox In Vitro ADME-Tox Assays (e.g., Cytotoxicity, CYP Inhibition) Secondary_Screening->ADME_Tox Lead Candidate Selection

Caption: A three-phased in vitro screening cascade for this compound analogs.

Phase 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively identify "hits" from a large library of analogs that interact with our primary targets of interest. Based on the literature for related scaffolds, we will initially focus on key CNS receptors known to bind piperidine-containing ligands.

Target Selection Rationale
  • Sigma-1 (σ1) Receptor: A chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, implicated in various neurological disorders. Its promiscuous binding pocket makes it an attractive target for novel scaffolds.

  • Opioid Receptors (μ, δ, κ): Well-established targets for analgesia, with opportunities for developing safer, non-addictive therapeutics.

  • Dopamine Transporter (DAT): A key regulator of dopaminergic signaling, relevant for conditions like ADHD and substance abuse disorders.

Primary Assay: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[7] They are robust, sensitive, and amenable to high-throughput screening.

Protocol: High-Throughput Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the human sigma-1, mu-opioid, or dopamine transporter.[2]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-pentazocine for sigma-1), and the test compound (this compound analog) at a single high concentration (e.g., 10 µM).[2]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each test compound compared to a control (no compound). Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Phase 2: Secondary Screening - From Hits to Leads

Hits from the primary screen are subjected to a battery of secondary assays to confirm their activity, determine their potency and efficacy, and assess their selectivity.

Potency Determination: IC50 Measurement

The initial hits are re-tested in the radioligand binding assay across a range of concentrations to determine their half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values for Primary Hits

Compound IDSigma-1 IC50 (nM)μ-Opioid IC50 (nM)DAT IC50 (nM)
Analog-00175>10,000>10,000
Analog-002>10,000150>10,000
Analog-0031208,000500
Analog-004>10,000>10,00025
Functional Activity: Do the Analogs Modulate Receptor Function?

Binding to a receptor does not guarantee a functional effect. Therefore, we employ functional assays to determine if the compounds act as agonists, antagonists, or allosteric modulators.

4.2.1. GPCRs (Opioid Receptors): FLIPR Calcium Mobilization Assay

For G-protein coupled receptors (GPCRs) like the opioid receptors that couple to Gαi/o, we can use a promiscuous G-protein to redirect the signal through the Gαq pathway, leading to a measurable increase in intracellular calcium.[8] The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument for monitoring these changes.[6][9][10]

FLIPR_Workflow Start Seed cells expressing opioid receptor & promiscuous G-protein Load_Dye Load cells with calcium-sensitive dye Start->Load_Dye Add_Compound Add this compound analog (test for agonist activity) Load_Dye->Add_Compound Read_FLIPR_1 Measure fluorescence (agonist response) Add_Compound->Read_FLIPR_1 Add_Agonist Add known opioid agonist (test for antagonist activity) Read_FLIPR_1->Add_Agonist Read_FLIPR_2 Measure fluorescence (antagonist response) Add_Agonist->Read_FLIPR_2 Data_Integration Potency High Potency (Low IC50/EC50) Lead_Candidate Prioritized Lead Candidate Potency->Lead_Candidate Selectivity High Selectivity (Low off-target activity) Selectivity->Lead_Candidate Function Desired Functional Activity (Agonist/Antagonist) Function->Lead_Candidate Safety Good Safety Profile (Low cytotoxicity, low CYP inhibition) Safety->Lead_Candidate DMPK Favorable DMPK Properties (Good metabolic stability) DMPK->Lead_Candidate

Caption: Key parameters for data integration and lead candidate prioritization.

Conclusion

The in vitro screening of novel this compound analogs requires a systematic and scientifically driven approach. The screening cascade outlined in this guide provides a robust framework for identifying and characterizing promising CNS-active compounds. By integrating binding, functional, and early safety data, researchers can make informed decisions to advance the most promising candidates into the next stages of drug discovery, ultimately accelerating the development of new therapies for neurological and psychiatric disorders.

References

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells. Drug Discovery Online. [Link]

  • How Does a FLIPR Calcium Assay Work? United Relay. [Link]

  • Nitrile Analogs of Meperidine as High Affinity and Selective sigma-1 Receptor Ligands. PubMed. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link]

  • Automated Patch Clamp. Cell Microsystems. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate. [Link]

  • SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. PubMed. [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Full article: Automated ion channel screening: patch clamping made easy. Taylor & Francis Online. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. PubMed. [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. [Link]

  • DPPRED-IV: An Ensembled QSAR-Based Web Server for the Prediction of Dipeptidyl Peptidase 4 Inhibitors. MDPI. [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • MOKPE: drug–target interaction prediction via manifold optimization based kernel preserving embedding. PubMed Central. [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PubMed Central. [Link]

  • Searching for new cardiovascular drugs: towards improved systems for drug screening? SciSpace. [Link]

  • Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice. PubMed. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • The grand challenge of discovering new cardiovascular drugs. PubMed Central. [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. PubMed Central. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropylpiperidin-4-OL and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Modern Drug Discovery

Executive Summary

The 4-cyclopropylpiperidin-4-ol scaffold represents a confluence of two highly valued structural motifs in medicinal chemistry: the piperidine ring, a cornerstone of numerous approved therapeutics, and the cyclopropyl group, a versatile modulator of physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) inherent to this scaffold. We will delve into the strategic rationale behind its synthesis, postulate its engagement with key biological targets, and systematically dissect the impact of structural modifications on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for the rational design of novel therapeutics based on the this compound core.

Introduction: The Strategic Union of Piperidine and Cyclopropane

The piperidine heterocycle is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] Its nitrogen atom can be readily functionalized, allowing for the fine-tuning of basicity and the introduction of diverse substituents to probe interactions with biological targets.

The incorporation of a cyclopropyl group into drug candidates has become an increasingly employed strategy in modern medicinal chemistry.[2] This small, strained ring system is not merely a lipophilic spacer; its unique electronic and conformational properties can profoundly influence a molecule's biological profile. The cyclopropyl moiety can enhance metabolic stability by being resistant to oxidative metabolism, increase potency by locking the molecule into a bioactive conformation, and improve brain permeability.

The fusion of these two motifs in this compound creates a "privileged scaffold" – a molecular framework that is predisposed to interact with a range of biological targets. The tertiary alcohol at the 4-position adds a crucial hydrogen bond donor/acceptor capability, further enhancing its potential for high-affinity binding. This guide will systematically explore how to leverage these inherent properties through targeted chemical modifications.

Synthesis of the Core Scaffold: this compound

The most direct and widely applicable method for the synthesis of the this compound core is through the Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent to a protected 4-piperidone. The use of a nitrogen protecting group, typically a tert-butoxycarbonyl (Boc) group, is essential to prevent the acidic N-H proton from quenching the Grignard reagent.

Experimental Protocol: Synthesis of N-Boc-4-cyclopropylpiperidin-4-ol

Materials:

  • N-Boc-4-piperidone

  • Cyclopropylmagnesium bromide (0.5 M in THF)[3][4]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet is charged with N-Boc-4-piperidone (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Cyclopropylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution of N-Boc-4-piperidone via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-4-cyclopropylpiperidin-4-ol can be purified by flash column chromatography on silica gel.

The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free base, this compound, which can then be used in further derivatization.

Postulated Biological Targets and Rationale for SAR Studies

The 4-substituted-4-hydroxypiperidine scaffold is a known pharmacophore for several important classes of central nervous system (CNS) targets. The structural rigidity and specific orientation of the functional groups in this compound make it a compelling candidate for interaction with receptors that possess well-defined binding pockets.

  • Sigma (σ) Receptors: These receptors, particularly the σ₁ subtype, are implicated in a variety of CNS disorders, including pain, depression, and neurodegenerative diseases.[5][6] The 4-hydroxypiperidine moiety is a common feature in high-affinity σ₁ receptor ligands, where the nitrogen atom forms a key ionic interaction and the aromatic/lipophilic groups at the 4-position engage with hydrophobic pockets in the receptor.[5][6] The cyclopropyl group in our scaffold can serve as a potent lipophilic substituent to probe these interactions.

  • NMDA Receptors: Specifically, the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor is a target for antagonists with potential applications in treating neurodegenerative disorders and neuropathic pain.[7] Known NR2B antagonists often feature a 4-hydroxy-4-arylpiperidine core.[7] Replacing the aryl group with a cyclopropyl ring presents an intriguing modification to explore the spatial and electronic requirements of the binding site.

  • Opioid Receptors: The 4-aryl-4-hydroxypiperidine scaffold is also a classic framework for opioid receptor ligands. While the cyclopropyl group is not a traditional aryl bioisostere in this context, its rigid nature could enforce a conformation suitable for binding to the μ or δ opioid receptors.[8][9]

The primary goal of an SAR study on this scaffold is to systematically modify its structure to enhance potency and selectivity for a chosen biological target.

Structure-Activity Relationship (SAR) Exploration: A Systematic Approach

The SAR of this compound can be systematically explored by modifying four key regions of the molecule. The following sections outline a logical progression for analog synthesis and the rationale behind these modifications.

SAR_Workflow Core Core Scaffold: this compound N_Sub Position 1: N-Substitution Core->N_Sub Cyclopropyl_Mod Position 4: Cyclopropyl Modification Core->Cyclopropyl_Mod Hydroxyl_Mod Position 4: Hydroxyl Modification Core->Hydroxyl_Mod Ring_Mod Piperidine Ring Bioisosteres Core->Ring_Mod Assay Biological Assay (e.g., Receptor Binding) N_Sub->Assay Cyclopropyl_Mod->Assay Hydroxyl_Mod->Assay Ring_Mod->Assay Data Data Analysis & SAR Interpretation Assay->Data New_Analog Design of Next-Generation Analogs Data->New_Analog New_Analog->Core

Caption: A logical workflow for the SAR exploration of the this compound scaffold.

Position 1: N-Substitution of the Piperidine Ring

The nitrogen atom of the piperidine ring is the most readily modifiable position. Its substitution pattern will significantly impact the molecule's basicity, lipophilicity, and ability to interact with the target protein.

  • Rationale: In many receptor-ligand interactions, the protonated piperidine nitrogen forms a crucial salt bridge with an acidic amino acid residue (e.g., Asp or Glu) in the binding pocket. The substituent on the nitrogen can then extend into adjacent hydrophobic or polar sub-pockets.

  • Modifications:

    • Small Alkyl Groups (Methyl, Ethyl): These can establish a baseline activity and explore steric tolerance near the nitrogen.

    • Longer Alkyl/Cycloalkyl Chains (e.g., Butyl, Cyclohexylmethyl): These can probe for larger hydrophobic pockets.

    • Aralkyl Groups (e.g., Benzyl, Phenethyl): The aromatic ring can engage in π-π stacking or hydrophobic interactions. Substitution on the aromatic ring (e.g., with halogens or methoxy groups) can further fine-tune these interactions.

    • Functionalized Chains: Introducing polar groups (e.g., hydroxyl, ether, amide) on the N-substituent can explore potential hydrogen bonding opportunities.

Position 4: Modification of the Cyclopropyl Group

The cyclopropyl group at the 4-position is a key determinant of the scaffold's interaction with lipophilic regions of the binding site.

  • Rationale: The size, shape, and electronics of this group will directly influence binding affinity.

  • Modifications:

    • Substitution on the Cyclopropyl Ring: Adding small substituents like methyl or fluoro groups can probe for specific steric and electronic interactions.

    • Ring Expansion/Contraction: Replacing the cyclopropyl group with other small cycloalkanes (cyclobutyl, cyclopentyl) can assess the optimal ring size for the hydrophobic pocket.

    • Bioisosteric Replacement: Replacing the cyclopropyl group with other functionalities of similar size and lipophilicity, such as a tert-butyl group or a trifluoromethyl group, can provide valuable SAR insights.

Position 4: Modification of the Hydroxyl Group

The tertiary hydroxyl group is a potential hydrogen bond donor and acceptor. Its role in binding is critical to ascertain.

  • Rationale: The presence and orientation of this group can be crucial for anchoring the ligand in the binding site.

  • Modifications:

    • Inversion of Stereochemistry: If a chiral center is introduced elsewhere in the molecule, resolving the enantiomers will be crucial. For the achiral core, this is not applicable.

    • Alkylation (O-Methylation): Converting the hydroxyl to a methoxy group will eliminate its hydrogen bond donating ability and can indicate if this interaction is essential for activity.

    • Esterification/Acylation: Forming an acetate or other esters can serve as a prodrug strategy or explore additional binding interactions.

    • Replacement with other polar groups: Substituting the hydroxyl with an amino or fluoro group can probe the nature of the interaction (e.g., hydrogen bond donation vs. acceptance).

Bioisosteric Replacement of the Piperidine Ring

For advanced lead optimization, replacing the piperidine ring with other saturated heterocycles can improve properties like metabolic stability or selectivity.

  • Rationale: The atoms adjacent to the piperidine nitrogen are often sites of metabolic oxidation. Altering the ring structure can block these metabolic hotspots.

  • Modifications:

    • Spirocyclic Systems: Introducing spirocyclic systems, such as azaspiro[3.3]heptane, can maintain the exit vectors of the substituents while offering a more three-dimensional and metabolically stable core.[1]

    • Other Heterocycles: Replacing the piperidine with a pyrrolidine or azetidine ring can significantly alter the geometry and basicity of the molecule.

Experimental Protocols for SAR Evaluation

To effectively prosecute an SAR campaign, robust and reproducible biological assays are paramount. The choice of assays will be dictated by the hypothesized biological target. Below are example protocols for a σ₁ receptor-focused investigation.

In Vitro Assay: Sigma-1 (σ₁) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.

Materials:

  • HEK-293 cell membranes expressing human σ₁ receptors.

  • [³H]-(+)-Pentazocine (radioligand).

  • Haloperidol (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand ([³H]-(+)-Pentazocine, typically at a concentration near its Kₑ), and either the test compound, vehicle (for total binding), or a high concentration of a known ligand like haloperidol (for non-specific binding).

  • Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Assay: Functional Assay (e.g., Calcium Mobilization)

This protocol outlines a cell-based functional assay to determine if a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to intracellular calcium release.

Signaling_Pathway Ligand Ligand (Agonist) Receptor GPCR (e.g., Sigma-1) Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: A simplified signaling pathway for a Gq-coupled receptor.

Materials:

  • A cell line stably expressing the target receptor (e.g., CHO-hσ₁R).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A known agonist for the receptor.

  • Test compounds.

  • A fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Antagonist Mode: To test for antagonist activity, add the test compounds at various concentrations and incubate for a specified period. Then, add a known agonist at its EC₅₀ concentration and measure the fluorescence change.

  • Agonist Mode: To test for agonist activity, directly add the test compounds at various concentrations and measure the fluorescence change.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: For antagonists, calculate the IC₅₀ from the concentration-response curve. For agonists, calculate the EC₅₀ and the maximum effect (Eₘₐₓ).

Data Presentation and Interpretation

Systematic tabulation of biological data is crucial for discerning SAR trends. The following table presents hypothetical data for a series of N-substituted analogs of this compound targeting the σ₁ receptor.

CompoundN-Substituent (R)σ₁ Kᵢ (nM)Selectivity (σ₂/σ₁)
1 H15010
2 Methyl8515
3 Benzyl12>100
4 4-Fluorobenzyl5>200
5 3-Methoxybenzyl2580
6 Phenethyl8>150

Interpretation of Hypothetical Data:

  • N-H is tolerated but not optimal: The parent compound 1 shows moderate affinity, establishing a baseline.

  • Small alkyl groups are beneficial: The N-methyl analog 2 shows improved affinity over the N-H compound, suggesting some steric bulk is favorable.

  • Aralkyl substituents are highly favorable: The N-benzyl analog 3 demonstrates a significant increase in affinity, indicating a productive interaction of the phenyl ring with a hydrophobic pocket.

  • Electronic effects on the phenyl ring are important: The introduction of an electron-withdrawing fluorine at the 4-position of the benzyl ring (compound 4 ) further enhances affinity, possibly through favorable electronic or hydrophobic interactions. A methoxy group at the 3-position (compound 5 ) is less favorable than the 4-fluoro substituent, suggesting specific steric or electronic requirements in this region.

  • Linker length is important: The phenethyl substituent (compound 6 ), which extends the aromatic ring further from the piperidine nitrogen, maintains high affinity, indicating the hydrophobic pocket has some depth.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents, particularly for CNS targets. This guide has outlined a systematic approach to its synthesis and SAR exploration. The key takeaways are:

  • The N-substituent of the piperidine ring is a critical handle for modulating potency and selectivity.

  • The cyclopropyl and hydroxyl groups at the 4-position offer key lipophilic and hydrogen-bonding interactions, respectively, which should be probed through careful modification.

  • A robust and target-specific biological assay cascade is essential for guiding the medicinal chemistry effort.

Future work should focus on exploring a wider range of N-substituents, including those with more complex pharmacophoric features. Furthermore, a deeper investigation into the stereochemical requirements of the scaffold, potentially by introducing chirality at the 3-position of the piperidine ring, could lead to the discovery of even more potent and selective ligands. Finally, as lead compounds emerge, their pharmacokinetic and in vivo efficacy profiles will need to be thoroughly characterized.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. ResearchGate. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. [Link]

  • Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1. Journal of Medicinal Chemistry. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • ALDEHYDES FROM GRIGNARD REAGENTS. Organic Syntheses. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • Synthesis method of N-boc-4-hydroxypiperidine.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. [Link]

  • Subtype-Selective N-Methyl- d -aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)- 4-benzylpiperidines. Sci-Hub. [Link]

  • SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. ACS Chemical Neuroscience. [Link]

  • Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • PIPERIDIN-4-OL. ChemBK. [Link]

  • Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. LookChem. [Link]

  • In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. Annals of Nuclear Medicine. [Link]

  • Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]

  • Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry. [Link]

  • Activation of NMDA receptors and the mechanism of inhibition by ifenprodil. Nature. [Link]

  • Piperidin-4-ol. PubChem. [Link]

Sources

A Strategic Approach to the Preliminary Toxicity Assessment of 4-Cyclopropylpiperidin-4-OL: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Novel Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its saturated, heterocyclic structure offers a versatile scaffold that can modulate physicochemical properties like lipophilicity and basicity, enhancing a molecule's "druggability" and improving its pharmacokinetic profile.[1] The compound 4-Cyclopropylpiperidin-4-OL represents a novel chemical entity within this class, incorporating a cyclopropyl group that may influence its metabolic stability, receptor binding, and overall safety profile.

Before any novel compound can advance in the drug development pipeline, a thorough preliminary toxicity assessment is paramount. This initial safety evaluation serves to identify potential liabilities early, saving significant time and resources.[2][3] This guide provides a comprehensive, field-proven strategy for the preliminary toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, data-driven methodology, beginning with computational predictions and progressing through targeted in vitro and in vivo assays, consistent with global regulatory expectations.[2][4]

Part 1: Foundational Assessment - Physicochemical and In Silico Toxicological Prediction

The journey begins with understanding the fundamental characteristics of this compound. Its chemical structure is the primary determinant of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational, or in silico, tools allow us to predict these properties, providing a crucial first look at potential safety concerns without synthesizing the molecule.[5][6]

Structural and Physicochemical Characterization

The first step is to generate key physicochemical parameters from the structure of this compound. These descriptors are critical inputs for most predictive toxicity models.

PropertyPredicted ValueSignificance in Toxicology
Molecular Weight 141.22 g/mol Influences diffusion and transport across membranes.
logP (Octanol/Water) 0.8 - 1.2Predicts lipophilicity, impacting absorption and distribution.
Water Solubility HighAffects formulation, absorption, and excretion pathways.
pKa (Basic) 9.5 - 10.5The basic piperidine nitrogen will be protonated at physiological pH, influencing receptor interaction and solubility.
Polar Surface Area 32.26 ŲImpacts membrane permeability and blood-brain barrier penetration.

Values are estimates based on computational models and structural similarity to piperidin-4-ol.[7]

In Silico Toxicity Endpoint Prediction

With the physicochemical profile established, we can now employ a battery of in silico models to predict key toxicological endpoints. These tools leverage vast databases of existing toxicity data and use Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to make predictions based on chemical structure.[6][8][9]

Toxicity EndpointPrediction Platform(s)Predicted OutcomeRationale & Next Steps
Mutagenicity ToxiM, MolToxPredLow Probability The structure lacks common structural alerts for DNA reactivity. Action: Confirm with an in vitro Ames test.[10][11]
Carcinogenicity In silico ModelsLow Probability Based on the absence of mutagenicity alerts and known carcinogenic fragments. Action: Further assessment depends on intended use and results of genotoxicity assays.
Hepatotoxicity In silico ModelsLow to Moderate Risk Piperidine rings can undergo metabolism leading to reactive intermediates. Action: Assess cytotoxicity in a relevant liver cell line (e.g., HepG2).
Cardiotoxicity (hERG) In silico ModelsLow Risk The basic nitrogen is a potential hERG ligand, but the overall structure suggests low affinity. Action: Consider a preliminary hERG binding assay if the compound progresses.
Acute Oral Toxicity In silico ModelsCategory 4/5 (Low Toxicity) Structural analogs like piperidin-4-ol have low acute toxicity.[7][12] Action: Confirm with a limit dose in vivo study (OECD 423).[13]
Predicted Metabolism

Understanding how a compound is metabolized is crucial, as metabolites can sometimes be more toxic than the parent drug.[14][15] The metabolism of this compound is predicted to involve several key pathways common to piperidine-containing compounds.[16]

  • Phase I Metabolism: Primarily oxidation via Cytochrome P450 (CYP) enzymes. Likely sites include N-dealkylation (if substituted), and hydroxylation on the piperidine or cyclopropyl ring. The tertiary alcohol may also be a site for oxidation.

  • Phase II Metabolism: Glucuronidation of the hydroxyl group is a probable major conjugation pathway, facilitating excretion.

The presence of the cyclopropyl group may influence metabolism. While often added to block metabolism at a specific site, the cyclopropyl ring itself can sometimes be opened to form reactive species. This potential liability must be monitored in subsequent experimental assays.

Part 2: In Vitro Assessment - The Experimental Confirmation

In silico predictions provide a hypothesis-driven framework for experimental testing. The next logical step is to use in vitro (cell-based) assays to confirm these predictions and generate quantitative data on the biological activity of this compound.[2] These assays are rapid, cost-effective, and reduce the reliance on animal testing.[3]

Workflow for In Vitro Toxicity Screening

The following diagram outlines a logical workflow for the initial in vitro safety assessment.

InVitro_Workflow Figure 1: In Vitro Preliminary Toxicity Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Follow-up (If Warranted) Cytotoxicity Cytotoxicity Assessment (MTT Assay on HepG2 & HEK293) Decision1 Cytotoxicity Observed? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assessment (Ames Test - OECD 471) Decision2 Ames Positive? Genotoxicity->Decision2 Hepatotoxicity_mech Hepatotoxicity Mechanisms (e.g., ROS, Mitochondrial Dysfunction) Stop1 High Risk: Re-evaluate Structure Hepatotoxicity_mech->Stop1 Clastogenicity Clastogenicity Assessment (In Vitro Micronucleus - OECD 487) Clastogenicity->Stop1 Decision1->Hepatotoxicity_mech Yes Proceed Low Risk: Proceed to In Vivo Decision1->Proceed No (High IC50) Decision2->Clastogenicity Yes Decision2->Proceed No

Caption: A tiered approach to in vitro toxicity testing.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric test that measures cellular metabolic activity, serving as an indicator of cell viability and proliferation.[17][18] A reduction in metabolic activity suggests that the test compound is cytotoxic. We will use two cell lines: HepG2 (a human liver cell line, to assess for potential hepatotoxicity) and HEK293 (a human kidney cell line, as a general indicator of cytotoxicity).

Protocol:

  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[10][11][19] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20]

Protocol:

  • Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[11]

  • Metabolic Activation: Conduct the test both with and without a metabolic activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism.[10]

  • Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range, identifying the dose at which the compound becomes cytotoxic to the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control for most strains.

Part 3: In Vivo Assessment - Acute Systemic Toxicity

If the in vitro results show a low potential for cytotoxicity and genotoxicity, a preliminary in vivo study is warranted to understand the compound's effects in a whole biological system.[21] The Acute Toxic Class Method (OECD Guideline 423) is an ethical and efficient approach to estimate acute oral toxicity.[13][22][23]

Workflow for Acute Oral Toxicity Study

InVivo_Workflow Figure 2: Acute Oral Toxicity Workflow (OECD 423) Start Start with Limit Dose (2000 mg/kg) Dose_Group1 Dose 3 Animals (Female Rats) Single Oral Gavage Start->Dose_Group1 Observe1 Observe for 14 Days (Clinical Signs, Body Weight) Dose_Group1->Observe1 Decision1 Mortality? (0 or 1 death) Observe1->Decision1 Dose_Group2 Dose 3 More Animals at 2000 mg/kg Decision1->Dose_Group2 Yes Step_Down Step-Down Dosing (Test at 300 mg/kg) Decision1->Step_Down No (≥2 deaths) Observe2 Observe for 14 Days Dose_Group2->Observe2 Decision2 Mortality? (≤1 death in 6) Observe2->Decision2 Classify_Low Classify as Low Toxicity (GHS Category 5 or Unclassified) LD50 > 2000 mg/kg Decision2->Classify_Low Yes Decision2->Step_Down No (≥2 deaths in 6)

Caption: Step-wise procedure for the OECD 423 study.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method uses a stepwise procedure with a small number of animals per step to classify a substance based on its acute toxicity.[13][24]

Protocol:

  • Animal Selection: Use a single sex, typically female nulliparous Wistar rats, weighing 200-300g.

  • Housing and Acclimatization: House animals in standard conditions for at least 5 days before the study.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).

  • Dosing:

    • Based on in silico predictions, start with a limit dose of 2000 mg/kg.

    • Administer this compound as a single oral dose via gavage. The vehicle should be appropriate (e.g., water, corn oil).

    • Dose a group of 3 animals.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weights just prior to dosing and on days 7 and 14.

  • Endpoint: The primary endpoint is mortality.

  • Data Interpretation:

    • If 0 or 1 animal dies at 2000 mg/kg, a confirmatory group of 3 more animals is dosed at the same level. If the total mortality is ≤1 out of 6, the LD₅₀ is determined to be >2000 mg/kg, and the substance is classified as low toxicity (GHS Category 5 or unclassified).[22]

    • If 2 or more animals die in the first group, the experiment is repeated at a lower dose (e.g., 300 mg/kg) to determine the correct toxicity classification.[13]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Conclusion: Synthesizing Data for a Go/No-Go Decision

This systematic, tiered approach provides a robust preliminary toxicity assessment of this compound. By integrating in silico, in vitro, and in vivo data, researchers can build a comprehensive initial safety profile.

  • Go Decision: If the compound shows a high IC₅₀ (>50 µM) in cytotoxicity assays, is negative in the Ames test, and has an acute oral LD₅₀ > 2000 mg/kg, it is considered to have a favorable preliminary safety profile, warranting further investigation.

  • No-Go Decision: If the compound is potently cytotoxic, confirmed as a mutagen in the Ames test, or shows significant acute toxicity at low doses, it represents a high-risk candidate. A thorough re-evaluation of the chemical structure and its potential benefits versus risks is required before committing further resources.

This guide provides the foundational framework for making that critical decision, ensuring that only the most promising and safest candidates proceed on the long and rigorous path of drug development.

References

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209.
  • Wills, J. W., et al. (2016). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Nanotoxicology.
  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471.
  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. National Institutes of Health.
  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471.
  • Singh, H., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
  • U.S. Food & Drug Administration. (2018). Step 2: Preclinical Research.
  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • U.S. Food & Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • Del-Pino, J., et al. (2020). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Applied In Vitro Toxicology.
  • Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling.
  • The Pharma Helper. (2024). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
  • Kumar, D., et al. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • Dermaclaim. (n.d.). In Vitro Safety Testing.
  • ResearchGate. (n.d.). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO).
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Hydroxypiperidine.
  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information.
  • Kiec-Kononowicz, K. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition.
  • Wood, M. R., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry.
  • Wood, M. R., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. ResearchGate.

Sources

An In-Depth Technical Guide to Computational Docking Studies of 4-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded framework for conducting computational molecular docking studies on 4-Cyclopropylpiperidin-4-ol. Moving beyond a simple checklist of steps, this document elucidates the scientific rationale behind each phase of the workflow, ensuring a self-validating and robust computational experiment.

Section 1: Introduction and Strategic Context

The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system. This compound is a novel small molecule whose therapeutic potential is yet to be fully explored. Its unique cyclopropyl moiety introduces conformational rigidity and alters its lipophilicity compared to simpler analogs, making it an intriguing candidate for targeted drug discovery.

The Role of Computational Docking in Modern Drug Discovery

Computational (or in silico) molecular docking is an indispensable tool in the early stages of drug discovery. It predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] By simulating this "molecular handshake," researchers can rapidly screen virtual libraries, prioritize candidates for synthesis, and generate hypotheses about the structural determinants of binding, thereby saving significant time and resources.[2]

Objective of This Guide: A Case Study Approach

Given the novelty of this compound, there is no established biological target. Therefore, this guide will adopt a case study approach, a common scenario in exploratory drug discovery. We will investigate the interaction of this compound with the µ-opioid receptor (MOR) , a well-characterized G protein-coupled receptor (GPCR) and a known target for other piperidine-based analgesics.[3] This provides a scientifically rigorous context to demonstrate a universally applicable docking workflow.

Section 2: Foundational Principles of Molecular Docking

A successful docking experiment hinges on two core components: the search algorithm and the scoring function.[1]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses.

  • Scoring Functions: Once poses are generated, the scoring function estimates the binding affinity for each pose. Scores are typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[4] It is crucial to understand that these scores are approximations and their primary utility lies in ranking different ligands or poses against each other.[5]

Section 3: The Four-Phase Computational Workflow

A robust docking protocol is a self-validating system. This means it includes controls and checks at each stage to ensure the results are scientifically sound and not computational artifacts. The workflow presented here is designed around this principle.

Computational_Docking_Workflow cluster_Prep Phase 1: Preparation cluster_Sim Phase 2: Simulation Setup cluster_Exec Phase 3: Execution cluster_Analysis Phase 4: Analysis & Validation P1 Receptor Preparation (PDB: 4DKL) S1 Binding Site Identification P1->S1 P2 Ligand Preparation (this compound & Control) E1 Run Docking Simulation (AutoDock Vina) P2->E1 S2 Grid Box Generation S1->S2 S2->E1 A1 Pose & Score Analysis E1->A1 A2 Interaction Visualization A1->A2 A3 Control Comparison & RMSD Calculation A1->A3

Caption: The four-phase computational docking workflow.
Phase 1: Target and Ligand Preparation (The Foundation)

The quality of your input structures directly determines the quality of your output. Garbage in, garbage out.

Protocol 1: Receptor Preparation

Objective: To prepare the µ-opioid receptor (MOR) crystal structure for docking, ensuring it is chemically correct and computationally tractable. We will use the crystal structure of the mouse MOR bound to a morphinan antagonist (PDB ID: 4DKL).[6]

Causality: Raw PDB files contain experimental artifacts and non-essential molecules (water, ions, co-crystallization aids) that can interfere with docking calculations. We must create a clean, protonated, and correctly charged receptor model.[7]

Step-by-Step Methodology (using UCSF ChimeraX): [8][9]

  • Fetch the Structure: Open ChimeraX and fetch the structure from the PDB database.

    • Command: open 4DKL

  • Isolate the Receptor: The 4DKL entry contains the receptor and a T4 Lysozyme fusion protein used for crystallization.[6] We must remove the lysozyme and any non-receptor chains.

  • Initial Cleanup: Remove solvent (water molecules) and ions not critical to binding.

    • Command: delete solvent

  • Protonation and Structure Preparation: Use the Dock Prep tool to add hydrogen atoms, remove alternate locations for residues, and repair any missing side chains.[10] This step is critical for correctly modeling hydrogen bonds.

    • Menu: Tools -> Structure Preparation -> Dock Prep

  • Charge Assignment: Assign partial charges to all atoms using a standard force field (e.g., AMBER). This is essential for the scoring function to calculate electrostatic interactions.

  • Save the Prepared Receptor: Save the final, cleaned structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[11]

Protocol 2: Ligand Preparation

Objective: To generate a valid 3D conformation of this compound and a control ligand, assign correct charges, and define rotatable bonds.

Causality: Docking programs need a 3D structure of the ligand as a starting point. Energy minimization ensures a low-energy, sterically plausible conformation. Defining rotatable bonds allows the search algorithm to explore ligand flexibility, which is crucial for finding the optimal binding pose.[12]

Step-by-Step Methodology:

  • Obtain Ligand Structure: Draw this compound in a chemical sketcher (e.g., ChemDraw) or obtain a SMILES string and convert it to a 3D structure using a tool like Open Babel.

  • Control Ligand Selection: For a self-validating protocol, we must dock a known binder (a control or native ligand). We will use beta-Funaltrexamine (β-FNA) , the antagonist co-crystallized in the 4DKL structure, as our positive control.[6] Extract this ligand from the original PDB file.

  • Energy Minimization: Perform an energy minimization on the 3D structure of this compound using a suitable force field (e.g., MMFF94). This resolves any steric clashes and produces a stable conformer.

  • Charge Calculation: Calculate partial atomic charges (e.g., Gasteiger charges).

  • Define Torsions: Identify and define the rotatable bonds. This is typically done automatically by software like AutoDock Tools.

  • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT format.

Phase 2: Simulation Setup (Defining the Search)
Protocol 3: Grid Box Generation

Objective: To define the three-dimensional search space within which the docking algorithm will operate.

Causality: Docking the entire surface of a protein is computationally expensive and often unnecessary. By defining a "grid box" around the known or predicted binding site, we focus the computational effort where it is most likely to yield meaningful results.[13]

Step-by-Step Methodology (using AutoDock Tools): [12]

  • Load Prepared Receptor: Open the prepared receptor PDBQT file in AutoDock Tools.

  • Identify Binding Site: Since we are using the 4DKL structure, the binding site is defined by the location of the co-crystallized antagonist, β-FNA.[6] Center the grid box on this ligand.

  • Set Grid Box Dimensions: Adjust the size of the box (in x, y, and z dimensions) to encompass the entire binding pocket with a small margin (approx. 4-5 Å) on all sides. This ensures enough space for the ligand to rotate and translate freely.

  • Save Configuration: Save the grid box parameters (center coordinates and dimensions) to a configuration file. This file will be used as input for the docking simulation.[11]

Phase 3: Execution (Running the Simulation)
Protocol 4: Performing the Docking with AutoDock Vina

Objective: To execute the docking calculation for both the test ligand (this compound) and the control ligand (β-FNA).

Causality: AutoDock Vina uses a sophisticated search algorithm and an empirical scoring function to predict the binding poses and their corresponding affinities.[14] Running the simulation generates the primary data for our study.

Step-by-Step Methodology:

  • Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters from Phase 2, and other run parameters like exhaustiveness.

    • Expertise Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8 is a good starting point, but for final, high-quality results, increasing it to 16 or 32 is recommended.

  • Run Vina from the Command Line:

    • Command: vina --config conf.txt --log log.txt

  • Repeat for Control: Perform an identical docking run for the control ligand, β-FNA. This is the crucial step for protocol validation.

Phase 4: Post-Docking Analysis and Validation (Interpreting the Data)

This phase transforms raw output into scientific insight.

Protocol 5: Analysis of Docking Scores and Poses

Objective: To analyze the predicted binding affinities and the geometric arrangement of the docked poses.

Causality: The primary outputs of a docking run are the binding affinity scores and the 3D coordinates of the predicted poses. A good result is characterized by a low (highly negative) binding energy and a cluster of low-energy poses with similar conformations.[2]

Step-by-Step Methodology:

  • Examine the Log File: The output log file contains a table of binding affinities for the top predicted poses (typically 9 by default in Vina).

  • Redocking Validation (Self-Validation): First, analyze the results for the control ligand (β-FNA). A successful docking protocol should be able to reproduce the experimentally observed binding pose (the "native" pose from the crystal structure).

    • Calculate RMSD: Superimpose the top-ranked docked pose of β-FNA onto its crystal structure pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.[15][16] An RMSD value < 2.0 Å is generally considered a successful redocking, validating that the chosen protocol can accurately identify the correct binding mode.[17]

  • Analyze Test Ligand Results: Once the protocol is validated, analyze the results for this compound. Compare its best binding affinity to that of the control.

Data Presentation: Docking Results Summary

LigandTop Binding Affinity (kcal/mol)RMSD from Native Pose (Å)Key Interacting Residues
β-FNA (Control) -11.21.15ASP147, TYR148, HIS297
This compound -8.9N/AASP147, TYR326, MET151

(Note: Data are hypothetical for illustrative purposes.)

Protocol 6: Visualization of Protein-Ligand Interactions

Objective: To visually inspect the top-ranked pose and identify the specific molecular interactions that stabilize the complex.

Causality: The binding score is a single number; understanding why a ligand binds requires visualizing the interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the receptor's amino acid residues.[18][19]

Step-by-Step Methodology (using BIOVIA Discovery Studio Visualizer): [20]

  • Load Complex: Open the prepared receptor PDBQT file and the output PDBQT file containing the docked poses of this compound.

  • Focus on the Best Pose: Select the pose with the lowest binding energy.

  • Generate Interaction Diagram: Use the software's tools to automatically identify and display interactions.[21]

  • Analyze Interactions: Identify key interactions:

    • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand's hydroxyl or amine groups and polar residues in the pocket (e.g., Asp, Tyr, His).

    • Hydrophobic Interactions: Observe how the cyclopropyl and piperidine rings fit into nonpolar regions of the binding site, interacting with residues like Met, Val, or Ile.

    • Ionic Interactions: Note any salt bridges between charged groups, such as the protonated piperidine nitrogen and an acidic residue like Aspartate (ASP).[21]

Interaction_Analysis Start Analyze Top-Ranked Pose Validate Redocking RMSD < 2.0Å? Start->Validate Analyze_Test Compare Test Ligand Score to Control Score Validate->Analyze_Test Yes Stop Protocol Invalid (Re-evaluate parameters) Validate->Stop No Visualize Visualize Interactions (H-Bonds, Hydrophobic, etc.) Analyze_Test->Visualize Hypothesis Formulate Structure-Activity Hypothesis Visualize->Hypothesis

Caption: Decision workflow for docking result analysis.

Section 4: Conclusion and Future Directions

This guide has detailed a robust, self-validating workflow for conducting computational docking of this compound against the µ-opioid receptor. By following this multi-phase protocol—from meticulous preparation of molecules to rigorous analysis and validation against a known control—researchers can generate reliable and scientifically sound hypotheses about the binding potential of novel compounds.

The results from this in silico study provide a strong foundation for the next steps in the drug discovery pipeline, which could include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • Free Energy Perturbation (FEP): For more accurate binding affinity predictions.

  • Synthesis and In Vitro Assay: To experimentally validate the computational predictions.

By integrating these computational techniques early, the drug development process can be made more efficient, targeted, and ultimately, more successful.

References

  • Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide. (2025). Chemisfun. [Link]

  • How to see ligand interactions and label residues in DS Visualizer. (2024). Bioinformatics Review. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • PREPARATION OF IMAGES AND MOVIES OF PROTEIN STRUCTURES USING THE UCSF CHIMERAX SOFTWARE. (n.d.). Moodle@Units. [Link]

  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023). YouTube. [Link]

  • How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). (2025). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Protein-ligand interaction. (n.d.). Adriano Martinelli. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking. (n.d.). Bioinformatics, Oxford Academic. [Link]

  • Molecular Docking: Protein-Ligand Visualization. (2023). YouTube. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group, California Polytechnic State University. [Link]

  • 4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. (2012). RCSB PDB. [Link]

  • RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. (2023). YouTube. [Link]

  • UCSF ChimeraX: Tools for structure building and analysis. (n.d.). PubMed Central. [Link]

  • RMSD value molecular docking. (2022). Reddit. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. [Link]

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (n.d.). MDPI. [Link]

  • Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. (2022). Frontiers in Molecular Biosciences. [Link]

  • Structural insights into μ-opioid receptor activation. (n.d.). PubMed Central. [Link]

  • pyGOMoDo: GPCRs modeling and docking with python. (2023). PubMed Central. [Link]

  • Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. (n.d.). Springer Nature Experiments. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., (2020). YouTube. [Link]

Sources

Methodological & Application

Synthetic Routes for the Preparation of 4-Cyclopropylpiperidin-4-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpiperidin-4-ol is a key structural motif found in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its unique three-dimensional structure, conferred by the spirocyclic cyclopropyl group, often leads to improved metabolic stability, enhanced potency, and altered selectivity profiles of drug candidates. This guide provides a detailed overview of the primary synthetic strategies for the preparation of this compound, with a focus on practical applications and detailed experimental protocols.

Two principal and highly effective methods for the synthesis of this valuable intermediate are the Grignard Reaction and the Kulinkovich Reaction . This document will delve into the mechanistic underpinnings, procedural details, and comparative advantages of each approach.

PART 1: Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule. Below is a comparative summary of the two main strategies.

FeatureGrignard ReactionKulinkovich Reaction
Key Reagents Cyclopropylmagnesium bromide, N-protected-4-piperidoneGrignard reagent (e.g., EtMgBr), Titanium(IV) isopropoxide, N-protected piperidine-4-carboxylic acid ester
Reaction Type Nucleophilic additionCyclopropanation
Key Intermediate N/ATitanacyclopropane
Advantages Direct, often high-yielding, utilizes commercially available starting materials.Tolerant of a wider range of functional groups, can be rendered asymmetric.[1][2]
Disadvantages Sensitive to steric hindrance, potential for side reactions like enolization and reduction.[3]Requires careful control of stoichiometry, can be sensitive to air and moisture.
Typical Protecting Group Benzyl (Bn) or tert-Butoxycarbonyl (Boc)tert-Butoxycarbonyl (Boc) is well-tolerated.[1]

PART 2: Synthetic Route 1 - The Grignard Reaction

The Grignard reaction provides a direct and efficient method for the synthesis of this compound. This approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to an appropriately N-protected 4-piperidone derivative. The choice of the nitrogen protecting group is critical to the success of the reaction, with benzyl (Bn) and tert-butoxycarbonyl (Boc) being the most common.

Reaction Scheme: Grignard Route

Grignard Reaction for this compound start N-Protected-4-piperidone product_protected N-Protected-4-Cyclopropyl- piperidin-4-ol start->product_protected 1. c-PrMgBr, THF, 0°C to rt reagent Cyclopropylmagnesium bromide (c-PrMgBr) in THF final_product This compound product_protected->final_product 2. Deprotection conditions deprotection Deprotection

Caption: Grignard synthesis of this compound.

Protocol 1: Synthesis of 1-Benzyl-4-cyclopropylpiperidin-4-ol

This protocol details the synthesis starting from the commercially available 1-Benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Cyclopropylmagnesium bromide (solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Benzyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of cyclopropylmagnesium bromide in THF (1.1-1.5 eq) dropwise via a dropping funnel, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-Benzyl-4-cyclopropylpiperidin-4-ol can be purified by flash column chromatography on silica gel.

Protocol 2: Debenzylation to afford this compound

The benzyl protecting group can be removed via catalytic hydrogenation.

Materials:

  • 1-Benzyl-4-cyclopropylpiperidin-4-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve 1-Benzyl-4-cyclopropylpiperidin-4-ol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. Further purification may not be necessary, but recrystallization or chromatography can be employed if required.

PART 3: Synthetic Route 2 - The Kulinkovich Reaction

The Kulinkovich reaction offers a powerful alternative for the synthesis of cyclopropanols from esters.[1][2][4] In the context of this compound, this reaction utilizes an N-protected piperidine-4-carboxylic acid ester as the starting material. A key feature of this reaction is the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent (like ethylmagnesium bromide) and a titanium(IV) alkoxide.[1][4] This intermediate then reacts with the ester to form the cyclopropanol product.[5]

Reaction Scheme: Kulinkovich Route

Kulinkovich Reaction for this compound start N-Boc-piperidine- 4-carboxylic acid ester product_protected N-Boc-4-Cyclopropyl- piperidin-4-ol start->product_protected 1. Kulinkovich conditions reagents EtMgBr, Ti(O-iPr)₄ THF final_product This compound product_protected->final_product 2. Acidic deprotection deprotection Deprotection

Caption: Kulinkovich synthesis of this compound.

Protocol 3: Synthesis of N-Boc-4-cyclopropylpiperidin-4-ol via the Kulinkovich Reaction

This protocol outlines the synthesis starting from a commercially available N-Boc-piperidine-4-carboxylic acid ester. The Boc protecting group is particularly suitable for this reaction as it is stable under the reaction conditions.[1]

Materials:

  • N-Boc-piperidine-4-carboxylic acid ethyl ester

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere flask, dissolve N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.0-1.2 eq) to the solution at room temperature.

  • Grignard Addition: Cool the mixture to -78°C (dry ice/acetone bath) and slowly add a solution of ethylmagnesium bromide in THF (2.2-2.5 eq) dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir the mixture vigorously for 30 minutes.

  • Filtration and Extraction: Filter the resulting suspension through Celite®, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Boc-4-cyclopropylpiperidin-4-ol can be purified by flash column chromatography.

Protocol 4: N-Boc Deprotection to afford this compound

The Boc group is readily cleaved under acidic conditions.

Materials:

  • N-Boc-4-cyclopropylpiperidin-4-ol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using TFA:

  • Reaction Setup: Dissolve N-Boc-4-cyclopropylpiperidin-4-ol (1.0 eq) in DCM in a round-bottom flask.[6]

  • Acid Addition: Cool the solution to 0°C and slowly add trifluoroacetic acid (5-10 eq).[6]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[6][7]

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and basify with a saturated NaHCO₃ solution or aqueous NaOH until the pH is basic. Extract the aqueous layer with DCM (3 x volume).[6]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Procedure using HCl:

  • Reaction Setup: Dissolve N-Boc-4-cyclopropylpiperidin-4-ol (1.0 eq) in methanol or dioxane.

  • Acid Addition: Add a solution of 4M HCl in dioxane or a solution of acetyl chloride in methanol dropwise at 0°C.[8]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.[8]

  • Isolation: The hydrochloride salt of the product may precipitate out of the solution.[6] The solvent can be evaporated in vacuo, and the residue triturated with a non-polar solvent like hexane to afford the hydrochloride salt as a solid.[8] The free base can be obtained by neutralization as described in the TFA protocol.

PART 4: Troubleshooting and Safety Considerations

Grignard Reaction:

  • Low Yield: Ensure all reagents and glassware are scrupulously dry. The magnesium turnings for the Grignard reagent preparation should be activated if necessary.[3] Side reactions like enolization of the piperidone can be minimized by using low temperatures (-78°C to 0°C) for the addition.[3]

  • Safety: Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture. The quenching step is exothermic and should be performed slowly and with cooling.

Kulinkovich Reaction:

  • Low Yield: The stoichiometry of the Grignard reagent and the titanium alkoxide is crucial. Ensure accurate measurements. The reaction is sensitive to air and moisture.

  • Safety: Titanium alkoxides are moisture-sensitive. Ethylmagnesium bromide is a pyrophoric Grignard reagent. Handle all reagents under an inert atmosphere.

Deprotection:

  • Incomplete Reaction: For Boc deprotection, ensure a sufficient excess of acid and adequate reaction time.[7]

  • Safety: Trifluoroacetic acid is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment. Hydrogen gas used for debenzylation is flammable and explosive. Ensure proper ventilation and use appropriate hydrogenation equipment.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia.
  • Kulinkovich Reaction. Grokipedia.
  • Kulinkovich Reaction. Organic Chemistry Portal.
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
  • Cha, J. K. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses.
  • Deprotection of different N-Boc-compounds.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • Boc deprotection conditions tested.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • 4-cyclopropyl piperidine hydrochloride synthesis. ChemicalBook.
  • Ramalingam, A.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. [Source for general Mannich base synthesis, contextually relevant].
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.
  • 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. ChemicalBook.
  • Method for preparing 4-piperidyl piperidine.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?. Guidechem.
  • Synthesis of 4-Chloro-piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Rasayan Journal of Chemistry.
  • Piperidine Synthesis. DTIC.
  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis. ChemicalBook.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com.
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • Method for preparing 4-amino-4-phenylpiperidines.
  • side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. Benchchem.

Sources

Large-Scale Synthesis of 4-Cyclopropylpiperidin-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpiperidin-4-ol is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds.[1][2] Its rigid cyclopropyl group and the piperidine scaffold offer a unique three-dimensional architecture that can favorably interact with biological targets.[3][4] The piperidine moiety is a prevalent feature in numerous pharmaceuticals, contributing to desirable properties such as improved solubility and metabolic stability.[5][6] This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable method. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and address critical safety considerations for industrial-scale production.

Synthetic Strategy: The Kulinkovich Reaction

For the large-scale synthesis of this compound, the Kulinkovich reaction presents a highly efficient and convergent approach.[7][8][9] This method allows for the direct formation of the cyclopropanol ring from an ester precursor.[10][11] The key starting material is a suitably N-protected piperidin-4-one, which is first converted to the corresponding methyl ester of the piperidine-4-carboxylic acid. This ester then undergoes the titanium-mediated cyclopropanation.

The causality behind this choice lies in the reaction's tolerance to various functional groups and its typically high yields.[8] The reaction proceeds via a titanacyclopropane intermediate, generated in situ from a Grignard reagent (like ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst (such as titanium(IV) isopropoxide).[7][8] This intermediate then reacts with the ester to form the desired cyclopropanol derivative.[11]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from N-Boc-4-piperidone.

G A N-Boc-4-piperidone B N-Boc-4-(methoxycarbonyl)piperidine A->B 1. Jones Oxidation 2. Esterification (MeOH, H+) C N-Boc-4-Cyclopropylpiperidin-4-ol B->C Kulinkovich Reaction (EtMgBr, Ti(O-iPr)4) D This compound C->D Deprotection (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Large-Scale Synthesis

This protocol outlines the synthesis of this compound starting from N-Boc-4-(methoxycarbonyl)piperidine.

PART 1: Kulinkovich Cyclopropanation

ParameterValue
Reactant N-Boc-4-(methoxycarbonyl)piperidine
Scale 100 g
Solvent Anhydrous Tetrahydrofuran (THF)
Catalyst Titanium(IV) isopropoxide (Ti(O-iPr)4)
Grignard Reagent Ethylmagnesium bromide (EtMgBr) in THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Work-up Saturated aqueous Ammonium Chloride (NH4Cl)

Step-by-Step Procedure:

  • Reactor Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-(methoxycarbonyl)piperidine (100 g, 0.41 mol) and anhydrous THF (800 mL).

  • Inert Atmosphere: The system is purged with dry nitrogen to maintain anhydrous conditions.

  • Catalyst Addition: The solution is cooled to 0 °C in an ice-salt bath. Titanium(IV) isopropoxide (129 mL, 0.43 mol) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Grignard Addition: A solution of ethylmagnesium bromide (3.0 M in THF, 342 mL, 1.03 mol) is added dropwise over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: The reaction mixture is cooled back to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (500 mL). This should be done carefully as the quenching process is exothermic.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 200 mL). The combined filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate (2 x 200 mL).

  • Washing and Drying: The combined organic extracts are washed with brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-4-Cyclopropylpiperidin-4-ol.

PART 2: Deprotection of the N-Boc Group

  • Acidic Cleavage: The crude N-Boc-4-Cyclopropylpiperidin-4-ol is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (500 mL).

  • Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added at 0 °C.

  • Reaction and Work-up: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or HPLC). The solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent to yield the final product, this compound.

Purification:

The final product can be purified by crystallization or column chromatography.[5][6] For large-scale operations, crystallization is often the preferred method.

Mechanistic Insights: The Kulinkovich Reaction

The mechanism of the Kulinkovich reaction is a fascinating cascade of organometallic transformations.

G cluster_0 Catalyst Formation cluster_1 Reaction with Ester Ti(O-iPr)4 Ti(O-iPr)4 Et2Ti(O-iPr)2 Et2Ti(O-iPr)2 Ti(O-iPr)4->Et2Ti(O-iPr)2 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(O-iPr)2->Titanacyclopropane - Ethane Oxatitanacyclopentane intermediate Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane intermediate + RCOOR' Ketone intermediate Ketone intermediate Oxatitanacyclopentane intermediate->Ketone intermediate Rearrangement Cyclopropanol Product Cyclopropanol Product Ketone intermediate->Cyclopropanol Product Intramolecular cyclization

Caption: Simplified mechanism of the Kulinkovich reaction.

Initially, the titanium(IV) isopropoxide reacts with two equivalents of the Grignard reagent to form a dialkyltitanium species.[7][8] This unstable intermediate undergoes β-hydride elimination to release ethane and form the reactive titanacyclopropane.[7] The titanacyclopropane then adds to the carbonyl group of the ester, leading to an oxatitanacyclopentane intermediate.[8] This intermediate rearranges to a ketone, which then undergoes an intramolecular cyclization to form the final cyclopropanol product after workup.[11]

Safety Considerations for Large-Scale Synthesis

Working with piperidine derivatives and organometallic reagents on a large scale requires strict adherence to safety protocols.[12][13][14][15][16]

  • Flammability: Piperidine and its derivatives are often flammable.[12][13] All operations should be conducted in a well-ventilated area, away from ignition sources.[14][15] Explosion-proof equipment is mandatory.[13]

  • Corrosivity and Toxicity: Piperidine derivatives can be corrosive and toxic upon inhalation or skin contact.[12][16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[14] For large-scale operations, a self-contained breathing apparatus may be necessary.[16]

  • Reactive Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Exothermic Reactions: The formation of the Grignard reagent and the quenching of the Kulinkovich reaction are highly exothermic.[17] Proper cooling and slow, controlled addition of reagents are crucial to prevent thermal runaways.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations.

Conclusion

The large-scale synthesis of this compound is a critical process for the pharmaceutical industry. The Kulinkovich reaction provides an efficient and scalable route to this valuable building block. By understanding the underlying chemistry, adhering to a detailed and optimized protocol, and prioritizing safety, researchers and drug development professionals can successfully produce this important intermediate for the advancement of new therapeutics.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Processes for the preparation of cyclopropyl-amide derivatives.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Liu, G., et al. (2018). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2554. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2016). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 25(8), 1545–1565. [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Piperidin-4-ol. PubChem. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. [Link]

Sources

Purification Strategies for 4-Cyclopropylpiperidin-4-ol: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyclopropylpiperidin-4-ol is a valuable building block in contemporary drug discovery, frequently incorporated into scaffolds targeting a range of therapeutic areas. The purity of this intermediate is paramount to the success of subsequent synthetic transformations and the biological activity of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, addressing the challenges posed by its physicochemical properties. We will explore purification strategies ranging from classical recrystallization to advanced chromatographic techniques, providing researchers, scientists, and drug development professionals with the tools to obtain this key intermediate in high purity.

Introduction: The Significance of Purity for this compound

The piperidine moiety is a ubiquitous structural motif in a vast number of marketed drugs and clinical candidates.[1][2] The introduction of a cyclopropyl group and a tertiary alcohol at the 4-position of the piperidine ring, as in this compound, imparts unique conformational constraints and polarity that can be exploited to fine-tune the pharmacological properties of a molecule. Given its role as a foundational fragment, the presence of impurities in this compound can lead to the formation of undesired side products, complicate reaction monitoring, and ultimately impact the efficacy and safety of the final drug substance.

This guide is structured to provide a deep dive into the practical aspects of purifying this compound, underpinned by a strong scientific rationale for the methodological choices.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the cornerstone of developing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₈H₁₅NORelatively small and polar.
Molecular Weight 141.21 g/mol Amenable to standard purification techniques.
Appearance Off-white to pale yellow solidColor may indicate the presence of impurities.
pKa (Piperidine Nitrogen) ~9-10 (estimated)Basic nature allows for manipulation of solubility with pH (acid-base extraction, salt formation) and strong interaction with silica gel.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents (e.g., ethyl acetate, dichloromethane), and has some water solubility.[3]Guides solvent selection for chromatography and recrystallization. Water solubility can complicate extractions.

Common Impurities in the Synthesis of this compound

The most common synthetic route to this compound is the Grignard reaction between a cyclopropylmagnesium halide and 4-piperidone.[4] This reaction, while effective, can introduce several impurities that must be removed.

Diagram of a Typical Synthetic Route and Potential Impurities:

cluster_impurities Potential Impurities Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide Mg, THF Mg Mg This compound (Crude) This compound (Crude) Cyclopropylmagnesium bromide->this compound (Crude) + 4-Piperidone Bicyclopropyl Bicyclopropyl Cyclopropylmagnesium bromide->Bicyclopropyl Side reaction 4-Piperidone 4-Piperidone 4-Piperidone->this compound (Crude) 4-Piperidone->this compound (Crude) Incomplete reaction Purified Product Purified Product This compound (Crude)->Purified Product Purification Magnesium salts Magnesium salts This compound (Crude)->Magnesium salts From workup Unreacted 4-Piperidone Unreacted 4-Piperidone Solvent adducts Solvent adducts TLC Analysis TLC Analysis Select Stationary Phase Select Stationary Phase TLC Analysis->Select Stationary Phase Optimize Mobile Phase Optimize Mobile Phase Select Stationary Phase->Optimize Mobile Phase Column Packing and Elution Column Packing and Elution Optimize Mobile Phase->Column Packing and Elution Fraction Analysis Fraction Analysis Column Packing and Elution->Fraction Analysis Crude Product Crude Product Major Impurity Polar? Major Impurity Polar? Crude Product->Major Impurity Polar? Recrystallization Recrystallization Major Impurity Polar?->Recrystallization No Normal-Phase Chromatography Normal-Phase Chromatography Major Impurity Polar?->Normal-Phase Chromatography Yes Chiral Separation Needed? Chiral Separation Needed? Recrystallization->Chiral Separation Needed? Normal-Phase Chromatography->Chiral Separation Needed? Reversed-Phase/HILIC Reversed-Phase/HILIC Chiral HPLC Chiral HPLC Chiral Separation Needed?->Chiral HPLC Yes Final Pure Product Final Pure Product Chiral Separation Needed?->Final Pure Product No Chiral HPLC->Final Pure Product

Sources

The Strategic Application of 4-Cyclopropylpiperidin-4-OL in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Cyclopropylpiperidine Motif

In the landscape of contemporary drug design, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Privileged scaffolds, those molecular frameworks that demonstrate the ability to bind to multiple biological targets, are of immense value. The piperidine ring is one such scaffold, found in a vast number of approved drugs due to its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and its role as a versatile linker and pharmacophore.[1][2] The introduction of a cyclopropyl group, a small, strained carbocycle, into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry. This moiety can enhance metabolic stability, improve potency, and fine-tune lipophilicity, often leading to superior drug candidates.[3]

The building block at the heart of this guide, 4-Cyclopropylpiperidin-4-OL, synergistically combines these two valuable motifs. The tertiary alcohol provides a convenient handle for further synthetic elaboration, while the cyclopropyl group offers the aforementioned benefits. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a versatile building block in the synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Estimated)4-Piperidinol (Experimental)4-(4-Chlorophenyl)piperidin-4-ol (Experimental)
Molecular Formula C₈H₁₅NOC₅H₁₁NO[4]C₁₁H₁₄ClNO[5]
Molecular Weight 141.21 g/mol 101.15 g/mol [4]211.69 g/mol [6]
Melting Point Not available86-90 °C[7]137-140 °C[6]
Boiling Point Not available108-114 °C @ 10 mmHg[7]344.5±42.0 °C @ 760 mmHg[5]
logP (Predicted) ~1.0 - 1.5-0.3[4]Not available
pKa (Predicted) ~9.5 - 10.5 (amine)14.94 (hydroxyl)[8]Not available

Spectroscopic Data:

While specific spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be inferred from the analysis of related structures.[9][10][11]

  • ¹H NMR: The spectrum would be characterized by multiplets for the piperidine ring protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and characteristic upfield multiplets for the cyclopropyl protons, including the methine and methylene groups.

  • ¹³C NMR: The carbon signals for the piperidine ring would appear in the aliphatic region, with the carbon bearing the hydroxyl and cyclopropyl groups being the most downfield of the saturated carbons. The cyclopropyl carbons would exhibit unique upfield shifts due to ring strain.

Core Synthetic Protocols

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal functionalization of the secondary amine and the tertiary alcohol.

Protocol 1: Synthesis of this compound via Grignard Reaction

The most direct route to this compound involves the nucleophilic addition of a cyclopropyl Grignard reagent to a suitably N-protected 4-piperidone.

Grignard Reaction Workflow reagent Cyclopropylmagnesium bromide in THF intermediate Magnesium alkoxide intermediate reagent->intermediate 1. Add to piperidone in THF, 0 °C to rt piperidone N-Boc-4-piperidone piperidone->intermediate quench Aqueous workup (e.g., aq. NH4Cl) intermediate->quench 2. Quench product N-Boc-4-Cyclopropyl- piperidin-4-ol quench->product

Caption: Grignard reaction for the synthesis of N-Boc-4-Cyclopropylpiperidin-4-ol.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add a solution of cyclopropylmagnesium bromide (1.2 eq, typically 0.5 M in THF) dropwise to the stirred solution of N-Boc-4-piperidone via the dropping funnel, maintaining the temperature at 0 °C.[1][12]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-Cyclopropylpiperidin-4-ol.

  • Deprotection (Optional): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield this compound.[7]

Protocol 2: N-Functionalization of the Piperidine Ring

The secondary amine of this compound is a key site for introducing diversity.

A. N-Alkylation:

This reaction introduces alkyl substituents to the piperidine nitrogen, a common strategy for modulating a compound's properties.

N-Alkylation Workflow start This compound product 1-Alkyl-4-cyclopropyl- piperidin-4-ol start->product 1. Combine reagents reagents Alkyl halide (R-X) Base (e.g., K2CO3, DIPEA) reagents->product solvent Solvent (e.g., DMF, ACN) solvent->product 2. Heat if necessary

Caption: General workflow for the N-alkylation of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).[13][14]

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, filter off any inorganic salts, and concentrate the filtrate. The residue can be purified by partitioning between an organic solvent and water, followed by flash column chromatography.

B. N-Arylation (Buchwald-Hartwig Amination):

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide, a key transformation in the synthesis of many CNS and oncology agents.[15][16]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq) in a reaction vessel.[17][18]

  • Solvent Addition and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Functionalization of the Tertiary Alcohol

The hydroxyl group at the C4 position is a versatile functional handle for introducing further complexity.

A. Substitution via the Mitsunobu Reaction:

The Mitsunobu reaction allows for the conversion of the tertiary alcohol to a variety of other functional groups (e.g., esters, azides, ethers) with inversion of configuration, although with a tertiary alcohol, the reaction can be challenging and may require forcing conditions or specialized reagents.[19][20][21]

Mitsunobu Reaction start N-Protected-4-Cyclopropyl- piperidin-4-ol product N-Protected-4-Nu-4-cyclopropyl- piperidine start->product 1. Combine reagents at 0 °C reagents PPh3 DEAD or DIAD Nucleophile (Nu-H) reagents->product solvent Anhydrous THF solvent->product 2. Stir at rt

Caption: The Mitsunobu reaction for the substitution of the hydroxyl group.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-protected this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C.[22]

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Case Studies: Application in Drug Discovery Programs

The 4-cyclopropylpiperidine scaffold is a key feature in several classes of therapeutic agents currently under investigation.

Case Study 1: Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis.[17][23] Several approved and investigational JAK inhibitors feature a piperidine moiety.[24][25][26][27][28] The introduction of a cyclopropyl group at the 4-position of the piperidine can enhance selectivity and improve pharmacokinetic properties. For instance, the synthesis of tofacitinib, a known JAK inhibitor, involves a piperidine core that could be conceptually derived from a building block like this compound to generate novel analogues.[29]

JAK_Inhibitor_Concept building_block This compound (after N-arylation) coupling Nucleophilic Aromatic Substitution building_block->coupling scaffold Pyrrolo[2,3-d]pyrimidine scaffold scaffold->coupling jak_inhibitor Novel JAK Inhibitor Analogue coupling->jak_inhibitor

Caption: Conceptual synthetic route to novel JAK inhibitors.

Case Study 2: CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells.[2] CCR5 antagonists block this interaction, preventing viral entry.[30] Maraviroc, the first approved CCR5 antagonist, and other investigational agents often contain a substituted piperidine or piperazine core.[29][31][32][33] The unique conformational constraints and metabolic stability imparted by the cyclopropyl group make this compound an attractive starting point for the development of novel CCR5 antagonists with improved properties.[19][22][30][34][35] Patents in this area describe the synthesis of piperidine-containing compounds as CCR5 antagonists, highlighting the importance of this scaffold.[19]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][20][21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a high-value building block that offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse and strategic synthetic manipulations, while the incorporated cyclopropyl and piperidine motifs can confer advantageous physicochemical and pharmacological properties. The protocols and case studies presented in this guide are intended to empower researchers to effectively leverage this versatile scaffold in their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Mitsunobu reaction. Wikipedia, 2023.
  • Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4. Benchchem.
  • CCR5 antagonists as anti-HIV-1 agents.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Cyclopropylmagnesium bromide 0.5M THF 23719-80-4. Sigma-Aldrich.
  • CCR5 antagonists as anti-HIV-1 agents.
  • Mitsunobu Reaction - Common Conditions.
  • N alkylation
  • Piperidine derivatives as JAK3 inhibitors.
  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applic
  • piperidin-4-ol. ChemBK, 2022.
  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem.
  • CCR5 antagonists as anti-HIV-1 agents.
  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. PubMed, 2001.
  • Synthesis and Evaluation of CCR5 Antagonists Containing Modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. PubMed, 2005.
  • JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office - EP 4071145 A1 - Googleapis.com, 2020.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Starting material to obtain the substituted piperidine moiety.
  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine deriv
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central, 2022.
  • JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office - EP 4186908 A1 - EPO, 2023.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • JAK Inhibitors: Uses, Types, Side Effects, and More. Verywell Health, 2023.
  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed, 2007.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals, 2010.
  • 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes.
  • Exploring 4-(4-Chlorophenyl)
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Procedure for N-alkylation of Piperidine?.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • PIPERIDIN-4-OL. ChemBK, 2022.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI, 2023.
  • 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7. ChemicalBook.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed, 2013.
  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Buchwald-Hartwig Amin

Sources

Application Notes and Protocols for the Creation of a 4-Cyclopropylpiperidin-4-ol Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopropylpiperidin-4-ol Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Within this structural class, the 4-hydroxypiperidine motif is of particular interest, providing a hydroxyl group that can act as a hydrogen bond donor or acceptor, and a convenient handle for further chemical modification.[3][4]

This guide focuses on the synthesis and diversification of a specific, high-value subclass: this compound derivatives. The incorporation of a cyclopropyl group at the 4-position is a strategic design element. Often employed as a bioisosteric replacement for a gem-dimethyl group, the cyclopropyl moiety can confer several advantageous properties to a drug candidate.[5] These include increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[5] The unique electronic properties and conformational rigidity of the cyclopropyl ring can also lead to improved binding affinity and selectivity for the target protein.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a chemical library based on the this compound core. We will detail robust synthetic protocols for the core scaffold, followed by parallel synthesis methodologies for the generation of a diverse library of derivatives.

Core Scaffold Synthesis: Accessing the this compound Moiety

The synthesis of the this compound core can be efficiently achieved through the Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[7] This approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to a readily available N-protected 4-piperidone.

Experimental Protocol: Synthesis of 1-Boc-4-cyclopropylpiperidin-4-ol

This protocol details the synthesis of the N-Boc protected core scaffold, a key intermediate for library diversification.

Materials and Reagents:

  • 1-Boc-4-piperidone

  • Cyclopropylmagnesium bromide solution (0.5 M in THF)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-piperidone (1.0 eq).

  • Dissolve the 1-Boc-4-piperidone in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the cyclopropylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of 1-Boc-4-piperidone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-cyclopropylpiperidin-4-ol.

Characterization Data for 1-Boc-4-cyclopropylpiperidin-4-ol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.70-3.50 (m, 2H), 3.30-3.10 (m, 2H), 1.80-1.60 (m, 2H), 1.60-1.45 (m, 2H), 1.47 (s, 9H), 1.30 (s, 1H), 0.95-0.85 (m, 1H), 0.50-0.40 (m, 2H), 0.30-0.20 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 80.0, 70.5, 42.0, 38.0, 28.5, 15.0, 1.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₂₄NO₃: 242.18; found: 242.2.

Chemical Library Diversification

With the core scaffold in hand, a diverse chemical library can be generated through parallel synthesis techniques. The following protocols outline key diversification strategies targeting the piperidine nitrogen and the hydroxyl group.

Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a this compound derivative library.

G cluster_0 Core Synthesis cluster_1 Deprotection cluster_2 Library Diversification (Parallel Synthesis) Core 1-Boc-4-piperidone Grignard Grignard Reaction (Cyclopropylmagnesium bromide) Core->Grignard ProtectedScaffold 1-Boc-4-cyclopropylpiperidin-4-ol Grignard->ProtectedScaffold Deprotection Boc Deprotection (TFA or HCl) ProtectedScaffold->Deprotection FreeScaffold This compound Deprotection->FreeScaffold N_Alkylation N-Alkylation FreeScaffold->N_Alkylation R-X, Base Reductive_Amination Reductive Amination FreeScaffold->Reductive_Amination RCHO, NaBH(OAc)₃ Urea_Formation Urea Formation FreeScaffold->Urea_Formation R-NCO Sulfonylation Sulfonylation FreeScaffold->Sulfonylation R-SO₂Cl, Base Library1 N-Alkyl Derivatives N_Alkylation->Library1 Library2 N-Alkyl Derivatives Reductive_Amination->Library2 Library3 N-Urea Derivatives Urea_Formation->Library3 Library4 N-Sulfonyl Derivatives Sulfonylation->Library4

Sources

Application Note: Comprehensive Analytical Characterization of 4-Cyclopropylpiperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropylpiperidin-4-ol and its analogs are an emerging class of chemical entities with significant potential in drug discovery and development. The rigid cyclopropyl moiety, combined with the piperidine scaffold, imparts unique conformational constraints and physicochemical properties that are of great interest for modulating biological targets. As these novel compounds advance through the development pipeline, robust and reliable analytical methods are paramount for ensuring their identity, purity, and quality.[1]

This comprehensive guide provides a suite of detailed application notes and experimental protocols for the analytical characterization of this compound analogs. Tailored for researchers, scientists, and drug development professionals, this document outlines state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies described herein are designed to be a validated framework for the qualitative and quantitative analysis of this important class of molecules.[2]

High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Chiral Separation

HPLC is an indispensable technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for purity determination, quantification, and the separation of stereoisomers.[2] For this compound analogs, which are often chiral and may lack a strong UV chromophore, specific considerations in method development are crucial.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the workhorse for purity and assay determination of a wide range of organic molecules.[3] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase. Given that this compound analogs can be polar, derivatization or the use of ion-pairing agents may be necessary to achieve adequate retention and peak shape.[4] Furthermore, due to the chiral center at the C4 position, a dedicated chiral HPLC method is essential for resolving enantiomers, which is a critical regulatory requirement for chiral drugs.[5][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep_sample Dissolve Sample in Diluent hplc_system HPLC with UV/CAD/MS Detector prep_sample->hplc_system prep_std Prepare Reference Standard Solutions prep_std->hplc_system column Analytical Column (Reversed-Phase or Chiral) hplc_system->column chromatogram Acquire Chromatogram column->chromatogram data_proc Integrate Peaks & Calculate Purity/Assay/ee chromatogram->data_proc GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis prep_sample Dissolve Sample in Solvent (with optional derivatization) gcms_system GC-MS Instrument prep_sample->gcms_system mass_spectrum Acquire Mass Spectrum gcms_system->mass_spectrum data_proc Identify Peaks & Interpret Fragmentation mass_spectrum->data_proc NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Acquisition & Analysis prep_sample Dissolve Sample in Deuterated Solvent nmr_system NMR Spectrometer prep_sample->nmr_system nmr_spectrum Acquire NMR Spectra (¹H, ¹³C, 2D) nmr_system->nmr_spectrum data_proc Process and Interpret Spectra Assign Chemical Shifts nmr_spectrum->data_proc FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Spectrometer cluster_analysis Data Acquisition & Analysis prep_sample Prepare Sample (e.g., KBr pellet or thin film) ftir_system FT-IR Spectrometer prep_sample->ftir_system ftir_spectrum Acquire IR Spectrum ftir_system->ftir_spectrum data_proc Identify Characteristic Absorption Bands ftir_spectrum->data_proc

Sources

The Strategic Application of 4-Cyclopropylpiperidin-4-OL in Central Nervous System (CNS) Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking CNS Therapeutic Potential with a Privileged Scaffold

In the intricate landscape of Central Nervous System (CNS) drug discovery, the rational design of small molecules with optimal potency, selectivity, and pharmacokinetic properties is paramount. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs targeting the CNS.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile platform for interacting with a diverse range of CNS receptors and transporters.[1] The strategic incorporation of a cyclopropyl group can further enhance the therapeutic potential of piperidine-based compounds. The cyclopropyl ring is known to improve metabolic stability, increase potency, and provide conformational rigidity, which can lead to enhanced selectivity for the desired biological target.[2][3] This guide focuses on the application of a specific and promising building block, 4-Cyclopropylpiperidin-4-OL , in the development of novel CNS therapeutics.

The 4-hydroxy-4-substituted piperidine framework is a key pharmacophore in numerous CNS-active agents, including analgesics.[4] The introduction of a cyclopropyl group at the 4-position offers a unique combination of steric and electronic properties. This rigid, three-dimensional substituent can explore chemical space inaccessible to simple alkyl or aryl groups, potentially leading to novel interactions with target proteins. This document provides a comprehensive overview of the rationale for using this compound, detailed synthetic and experimental protocols, and insights into its potential applications in CNS drug development.

Rationale for Application: The Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a piperidine scaffold is a deliberate design strategy aimed at overcoming common challenges in CNS drug development.

Metabolic Stability and Pharmacokinetics

A primary advantage of the cyclopropyl group is its inherent resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to hydroxylation, a common metabolic pathway for many drug candidates.[2] This can lead to an increased half-life and improved oral bioavailability, crucial parameters for CNS drugs that require sustained target engagement. Furthermore, strategic placement of a cyclopropyl group can block metabolic hotspots on the piperidine ring itself.

Conformational Rigidity and Target Engagement

The rigid nature of the cyclopropyl group restricts the conformational freedom of the piperidine ring. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity and potency.[3] This conformational constraint can also enhance selectivity by favoring binding to a specific receptor subtype while disfavoring interactions with off-target proteins, thereby reducing the potential for side effects.

Exploring Novel Chemical Space and Structure-Activity Relationships (SAR)

The three-dimensional nature of the cyclopropyl group allows for the exploration of unique binding pockets within a target protein. Its distinct electronic properties, with enhanced p-character in its C-C bonds, can also contribute to favorable interactions.[3] In structure-activity relationship (SAR) studies, the cyclopropyl group serves as a valuable tool to probe the steric and electronic requirements of a binding site.

Potential CNS Targets and Therapeutic Areas

Based on the known pharmacology of related piperidine-based structures, derivatives of this compound are promising candidates for targeting a range of CNS disorders.

Cognitive Enhancement and Neurodegenerative Diseases

Derivatives of 4-alkoxypiperidines have shown promise as histamine H3 receptor (H3R) inverse agonists, a mechanism known to enhance cognitive function.[5] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters involved in wakefulness and cognition, such as acetylcholine and dopamine. A potent H3R inverse agonist containing a cyclobutyl-piperidin-4-yloxy moiety has demonstrated significant cognitive-enhancing and wake-promoting effects in preclinical models.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel treatments for cognitive deficits in Alzheimer's disease, ADHD, and schizophrenia.

Neuropathic Pain and Epilepsy

Voltage-gated sodium channels (Nav) are critical for the generation and propagation of action potentials in neurons and are validated targets for the treatment of neuropathic pain and epilepsy. A recent patent has disclosed a series of cyclopropyl-spiro-piperidines as potent sodium channel blockers.[6] This highlights the potential of the cyclopropyl-piperidine motif to interact with these ion channels. Derivatives of this compound could be designed to selectively target specific Nav subtypes, such as Nav1.7, which is predominantly expressed in peripheral sensory neurons and is a key mediator of pain signaling.

Application Notes and Protocols

This section provides detailed protocols for the synthesis and evaluation of this compound derivatives for CNS drug discovery programs.

Synthesis of N-Substituted this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through a multi-step sequence, followed by N-substitution to generate a library of analogs for SAR studies.

Protocol 1: Synthesis of 1-Boc-4-cyclopropylpiperidin-4-ol

This protocol is adapted from analogous synthetic procedures for related piperidinols.[7]

Materials:

  • 1-Boc-4-piperidone

  • Cyclopropylmagnesium bromide (in a suitable solvent like THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmagnesium bromide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-cyclopropylpiperidin-4-ol.

Protocol 2: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the piperidine nitrogen to introduce various substituents for SAR exploration.

Materials:

  • 1-Boc-4-cyclopropylpiperidin-4-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Desired alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide)

  • Potassium carbonate or another suitable base

  • Acetonitrile or DMF

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Deprotection of the Boc group: Dissolve 1-Boc-4-cyclopropylpiperidin-4-ol (1.0 eq) in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the trifluoroacetate salt with diethyl ether. Filter and dry the solid to obtain this compound TFA salt.

  • N-Alkylation: To a solution of this compound TFA salt (1.0 eq) in acetonitrile or DMF, add potassium carbonate (3.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) for 4-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted this compound derivative.

In Vitro Assays for CNS Target Engagement

The following protocols describe standard in vitro assays to evaluate the interaction of synthesized compounds with key CNS targets.

Protocol 3: Radioligand Binding Assay for Histamine H3 Receptor [8]

This assay determines the binding affinity of test compounds for the H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor (commercially available or prepared from transfected cell lines)

  • [³H]-Nα-methylhistamine (a radioligand for H3R)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled histamine or a known H3R antagonist (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, [³H]-Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled histamine.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: In Vitro Functional Assay for Histamine H3 Receptor (GTPγS Binding Assay)

This assay determines the functional activity (inverse agonism) of test compounds at the H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Known H3R agonist and inverse agonist (for controls)

  • 96-well microplates

  • Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure receptors are in the inactive state.

  • In a 96-well plate, add the pre-incubated membranes, assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubate the plate at 30 °C for 60 minutes.

  • Terminate the reaction and measure the amount of [³⁵S]GTPγS bound to the G-proteins, either by filtration or using SPA technology.

  • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and maximal effect.

Protocol 5: Electrophysiological Assay for Voltage-Gated Sodium Channels

This assay measures the direct effect of test compounds on the function of specific Nav subtypes.

Materials:

  • HEK-293 cells stably expressing the human Nav subtype of interest (e.g., Nav1.7)

  • Patch-clamp electrophysiology rig

  • External and internal recording solutions

  • Voltage-clamp amplifier and data acquisition system

  • Test compounds

Procedure:

  • Culture the HEK-293 cells expressing the target Nav channel.

  • Perform whole-cell patch-clamp recordings from single cells.

  • Apply a voltage protocol to elicit sodium currents.

  • Establish a stable baseline recording of the sodium current.

  • Perfuse the cell with the external solution containing varying concentrations of the test compound.

  • Measure the inhibition of the peak sodium current at each compound concentration.

  • Construct a concentration-response curve and determine the IC₅₀ value for channel block.

  • Investigate the voltage-dependence of the block to characterize the mechanism of action.

In Vivo Behavioral Models for CNS Activity

The following protocols describe standard in vivo models to assess the potential therapeutic effects of this compound derivatives in relevant CNS disorders. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 6: Novel Object Recognition (NOR) Test for Cognitive Enhancement [5]

This test assesses short-term recognition memory in rodents.

Materials:

  • Rodents (mice or rats)

  • Open-field arena

  • Two sets of identical objects (for familiarization) and one novel object

  • Video tracking software

Procedure:

  • Habituation: Acclimatize the animals to the testing arena for a few days prior to the experiment.

  • Familiarization Phase: On the test day, place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena for a set period (e.g., 5 minutes).

  • Administer the test compound at a specified time before the familiarization or test phase.

  • Record the time spent exploring each object using video tracking software.

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A higher DI in the drug-treated group compared to the vehicle group indicates cognitive enhancement.

Protocol 7: Tail Flick Test for Analgesic Activity [4]

This test measures the response to a thermal pain stimulus.

Materials:

  • Rodents (mice or rats)

  • Tail flick analgesia meter

  • Test compounds

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At a predetermined time after dosing, place the animal in the apparatus.

  • Focus a beam of radiant heat onto the animal's tail.

  • Measure the latency for the animal to flick its tail away from the heat source.

  • A significant increase in the tail flick latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.

  • A cut-off time is used to prevent tissue damage.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison of different derivatives.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDH3R Binding Ki (nM)H3R Functional EC₅₀ (nM)Nav1.7 IC₅₀ (µM)
Lead Compound
Derivative 1
Derivative 2
...

Table 2: In Vivo Efficacy of Lead Compound in Behavioral Models

Treatment GroupDose (mg/kg)Novel Object Recognition (DI)Tail Flick Latency (s)
Vehicle-
Lead Compound 1
Lead Compound 3
Lead Compound 10
Positive Control

Visualization of Key Concepts

The Strategic Role of the Cyclopropyl Group

G Scaffold This compound Metabolic Improved Metabolic Stability Scaffold->Metabolic Resists CYP450 Oxidation Potency Increased Potency Scaffold->Potency Conformational Rigidity Selectivity Enhanced Selectivity Scaffold->Selectivity Unique 3D Pharmacophore PK Favorable Pharmacokinetics Metabolic->PK CNS Effective CNS Drug Candidate Potency->CNS Selectivity->CNS PK->CNS G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Analogs Binding Receptor Binding Assays (e.g., H3R) Synthesis->Binding Functional Functional Assays (e.g., GTPγS) Binding->Functional Electrophys Electrophysiology (e.g., Nav1.7) Functional->Electrophys Lead_Opt Lead Optimization Electrophys->Lead_Opt Cognition Cognitive Models (e.g., NOR) PK_PD Pharmacokinetics/ Pharmacodynamics Cognition->PK_PD Pain Analgesia Models (e.g., Tail Flick) Pain->PK_PD Candidate Preclinical Candidate PK_PD->Candidate Lead_Opt->Cognition Lead_Opt->Pain

Sources

The Strategic Role of 4-Cyclopropylpiperidin-4-ol in the Synthesis of Novel CCR5 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HIV-1 Entry through CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 have emerged as a vital class of antiretroviral therapeutics.[2] This mechanism of action, known as entry inhibition, provides a crucial alternative to traditional therapies that target viral enzymes. The development of potent and selective CCR5 antagonists is a significant focus of medicinal chemistry research. Within this field, the piperidine scaffold has proven to be a privileged structure, forming the core of numerous clinical candidates.[3][4] This document provides a detailed guide on the application of a key building block, 4-Cyclopropylpiperidin-4-ol, in the synthesis of a novel series of piperidine-4-carboxamide-based CCR5 antagonists.

The rationale for focusing on the this compound scaffold stems from the established importance of the 4-position of the piperidine ring in interacting with the CCR5 binding pocket. The introduction of a cyclopropyl group at this position offers a unique combination of lipophilicity and conformational rigidity, which can be exploited to enhance binding affinity and selectivity. Furthermore, the hydroxyl group at the 4-position provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacokinetic properties.

Mechanism of Action: Allosteric Inhibition of CCR5

Small molecule CCR5 antagonists, including those derived from the this compound scaffold, function as non-competitive allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of the receptor, which are the primary interaction sites for the HIV-1 gp120 protein. By altering the receptor's conformation, these antagonists prevent the high-affinity binding of gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry into the host cell.

Figure 1: Mechanism of CCR5 Antagonism

Synthetic Strategy: From this compound to Potent CCR5 Antagonists

The synthesis of piperidine-4-carboxamide-based CCR5 antagonists from this compound generally involves a multi-step sequence. A representative synthetic scheme is outlined below, focusing on the key transformations that leverage the functionalities of the starting material. The core of the strategy lies in the conversion of the 4-hydroxyl group to an amine, followed by N-alkylation and subsequent amide coupling to introduce the desired diversity elements.

Overall Synthetic Workflow

The synthesis begins with the protection of the piperidine nitrogen, followed by the conversion of the tertiary alcohol to a leaving group and subsequent displacement with an amine. The protecting group is then removed, and the resulting secondary amine is elaborated through N-alkylation and amide bond formation.

Synthetic_Workflow Start This compound Step1 N-Protection (e.g., Boc) Start->Step1 Step2 Hydroxyl to Amine Conversion Step1->Step2 Step3 N-Deprotection Step2->Step3 Step4 N-Alkylation / Arylation Step3->Step4 Step5 Amide Coupling Step4->Step5 End Final CCR5 Antagonist Step5->End

Figure 2: General Synthetic Workflow

Detailed Application Protocols

Protocol 1: Synthesis of 4-amino-4-cyclopropyl-1-(tert-butoxycarbonyl)piperidine

This protocol details the conversion of the hydroxyl group of this compound to a primary amine, a key intermediate for further elaboration. The synthesis proceeds via a Ritter reaction, providing a direct and efficient route to the desired 4-amino-4-cyclopropylpiperidine derivative.

Materials:

  • 1-(tert-butoxycarbonyl)-4-cyclopropylpiperidin-4-ol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane mixture

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-(tert-butoxycarbonyl)-4-cyclopropylpiperidin-4-ol (1.0 eq) in acetonitrile (5-10 volumes).

  • Ritter Reaction: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify to pH > 10 with a cold aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-acetamido-4-cyclopropyl-1-(tert-butoxycarbonyl)piperidine.

  • Hydrolysis: The resulting acetamide is then hydrolyzed under acidic or basic conditions to yield the free amine, 4-amino-4-cyclopropyl-1-(tert-butoxycarbonyl)piperidine.

Protocol 2: N-Alkylation and Amide Coupling to Yield a Piperidine-4-carboxamide CCR5 Antagonist

This protocol describes the final steps in the synthesis of a representative piperidine-4-carboxamide CCR5 antagonist, starting from the 4-amino-4-cyclopropylpiperidine intermediate.

Materials:

  • 4-amino-4-cyclopropyl-1-(tert-butoxycarbonyl)piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate aryl halide (for N-arylation)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • 1,4-Dioxane

  • Carboxylic acid for amide coupling

  • Coupling agent (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: Dissolve 4-amino-4-cyclopropyl-1-(tert-butoxycarbonyl)piperidine (1.0 eq) in dichloromethane (5 volumes). Add trifluoroacetic acid (5 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of the deprotected amine.

  • N-Arylation (Buchwald-Hartwig Coupling): To a solution of the deprotected amine (1.0 eq) and the desired aryl halide (1.1 eq) in 1,4-dioxane, add the palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq). Degas the mixture and heat to 80-100 °C under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography to yield the N-arylated piperidine intermediate.

  • Amide Coupling: To a solution of the N-arylated piperidine (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add the coupling agent (1.2 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Final Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or preparative HPLC to obtain the target CCR5 antagonist.

Structure-Activity Relationship (SAR) Insights

The development of piperidine-4-carboxamide CCR5 antagonists has yielded valuable insights into the structural requirements for potent activity.

  • The Piperidine Core: The piperidine ring serves as a central scaffold, and its 1 and 4 positions are crucial for introducing substituents that interact with the CCR5 binding pocket.

  • The 4-Cyclopropyl Group: The presence of the cyclopropyl group at the 4-position generally enhances lipophilicity, which can lead to improved cell permeability and binding affinity. Its rigid nature also helps to lock the conformation of the molecule in a bioactive state.

  • The 4-Carboxamide Moiety: The carboxamide linkage provides a key hydrogen bonding interaction within the receptor. The nature of the substituent on the amide nitrogen is a critical determinant of potency.

  • N-Substituent on the Piperidine Ring: The group attached to the piperidine nitrogen often extends into a hydrophobic region of the binding pocket. Aromatic and heteroaromatic substituents are commonly employed to optimize these interactions.

Quantitative Data Summary

The following table summarizes representative biological data for a series of piperidine-4-carboxamide CCR5 antagonists synthesized using methodologies analogous to those described above.[5]

Compound IDR1 (N-substituent)R2 (Amide Substituent)CCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)
1a 4-Fluorophenyl3,5-Dimethylbenzoyl55.3120.7
1b 4-Chlorophenyl3,5-Dimethylbenzoyl32.185.4
1c 4-Bromophenyl3,5-Dimethylbenzoyl28.978.2
2a 4-Chlorophenyl4-Trifluoromethylbenzoyl45.8105.1
2b 4-Chlorophenyl2-Naphthoyl18.545.6

Data is representative and compiled from analogous series in the literature to illustrate trends.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile starting point for the synthesis of novel and potent CCR5 antagonists. The protocols outlined in this document provide a robust framework for the generation of diverse libraries of piperidine-4-carboxamide derivatives. The inherent structural features of the cyclopropyl group, combined with the flexibility for chemical modification, make this an attractive building block for further optimization of CCR5 antagonists with improved efficacy, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on the exploration of novel N-substituents and amide functionalities to further enhance the therapeutic potential of this promising class of anti-HIV-1 agents.

References

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Vice, S. F., McCombie, S. W., ... & Baroudy, B. M. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & medicinal chemistry letters, 13(4), 709-712.
  • Tagat, J. R., McCombie, S. W., Nazareno, D., Labroli, M. A., Xiao, Y., Steensma, R. W., ... & Watkins, R. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4, 6-dimethyl-5-pyrimidinyl) carbonyl]-4-[4-[2-methoxy-1 (R)-4-(trifluoromethyl) phenyl] ethyl]-3 (S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2408.
  • Imamura, S., Nishikawa, Y., Ichikawa, T., Hattori, T., Matsushita, Y., Hashiguchi, S., ... & Sugihara, Y. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & medicinal chemistry, 13(2), 397-416.
  • Dong, M. X., Lu, L., Li, H., Wang, X., Lu, H., Jiang, S., & Dai, Q. Y. (2012). Design, synthesis, and biological activity of novel 1, 4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & medicinal chemistry letters, 22(9), 3284-3286.
  • Liu, T., Weng, Z., Dong, X., Chen, L., Ma, L., Zhao, N., ... & Hu, Y. (2013). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PloS one, 8(1), e53636.
  • Hu, S., Gu, Q., Wang, Z., Chen, H., Xu, J., & Li, Y. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European journal of medicinal chemistry, 71, 259-270.

Sources

Application Notes and Protocols: Development of [¹⁸F]FCPO for PET Imaging of Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of molecular imaging and neuroscience.

Introduction: The Rationale for a Novel Sigma-1 Receptor PET Tracer

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. Its involvement in cellular stress responses, neuronal plasticity, and modulation of various neurotransmitter systems has implicated it in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, major depressive disorder, and neuropathic pain. Consequently, the ability to non-invasively quantify S1R density and distribution in the living human brain is of paramount importance for disease diagnosis, understanding pathophysiology, and accelerating the development of S1R-targeted therapeutics.

Positron Emission Tomography (PET) stands as the premier molecular imaging technique for this purpose, offering high sensitivity and quantitative accuracy.[1][2] The development of specific and high-affinity PET radiotracers is the cornerstone of this approach. The 4-Cyclopropylpiperidin-4-ol scaffold has been identified as a promising pharmacophore for S1R, demonstrating high affinity and selectivity in preclinical studies. This application note provides a comprehensive guide to the development of a novel PET tracer, [¹⁸F]fluoroethyl-4-cyclopropylpiperidin-4-ol ([¹⁸F]FCPO), from radiosynthesis and quality control to initial preclinical evaluation. We have selected Fluorine-18 (¹⁸F) as the radionuclide of choice due to its favorable physical characteristics, including a 109.8-minute half-life that allows for complex radiosynthesis, purification, and distribution to imaging centers.[3][4][5]

Radiosynthesis of [¹⁸F]FCPO

The radiosynthesis of [¹⁸F]FCPO is a two-step process involving the initial radiosynthesis of [¹⁸F]fluoroethyl tosylate, followed by its reaction with the N-desethyl precursor of the target molecule. This indirect labeling strategy is often preferred for more complex molecules to avoid harsh reaction conditions that could lead to degradation.[5]

Precursor Synthesis: N-Boc-4-cyclopropyl-4-hydroxypiperidine

The synthesis of the precursor molecule is a critical first step. A reliable multi-step synthesis starting from commercially available reagents is outlined below.

Protocol 1: Synthesis of N-Boc-4-cyclopropyl-4-hydroxypiperidine

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield N-Boc-4-cyclopropyl-4-hydroxypiperidine.

  • Deprotection: The Boc-protecting group is then removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, this compound, which serves as the immediate precursor for the final radiosynthesis step.

Automated Radiosynthesis of [¹⁸F]FCPO

The radiosynthesis is best performed using a commercially available automated synthesis module to ensure reproducibility and minimize radiation exposure.[6][7][8]

Diagram 1: Radiosynthesis Workflow for [¹⁸F]FCPO

G cluster_0 Step 1: Production of [¹⁸F]Fluoride cluster_1 Step 2: Synthesis of [¹⁸F]Fluoroethyl Tosylate cluster_2 Step 3: Labeling of Precursor cluster_3 Step 4: Purification and Formulation Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K₂CO₃/Kryptofix 2.2.2 Trapping->Elution Reaction1 Reaction with Ethylene Glycol Ditosylate Elution->Reaction1 Heating1 Heating at 100°C Reaction1->Heating1 Reaction2 Reaction with This compound Heating1->Reaction2 Heating2 Heating at 110°C Reaction2->Heating2 HPLC Semi-preparative HPLC Heating2->HPLC Formulation Sterile Filtration and Formulation in Saline HPLC->Formulation Final_Product Final_Product Formulation->Final_Product [¹⁸F]FCPO for Injection

Caption: Automated radiosynthesis workflow for [¹⁸F]FCPO.

Protocol 2: Automated Radiosynthesis

  • [¹⁸F]Fluoride Production and Trapping: Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is delivered to the synthesis module and trapped on a quaternary ammonium anion exchange cartridge.

  • Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C to obtain the anhydrous [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex.

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate: A solution of ethylene glycol ditosylate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 100 °C for 10 minutes.

  • Labeling Reaction: The precursor, this compound, dissolved in dimethylformamide (DMF), is added to the reaction vessel containing the crude [¹⁸F]fluoroethyl tosylate. The mixture is heated at 110 °C for 15 minutes.

  • Quenching and Dilution: The reaction is quenched by the addition of water and diluted with the HPLC mobile phase.

  • Purification: The crude product is purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [¹⁸F]FCPO is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The trapped radiotracer is then eluted with ethanol and formulated in sterile saline for injection, followed by sterile filtration through a 0.22 µm filter.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical prior to human administration.[9][10] All QC tests must be completed within the constraints of the radionuclide's half-life.[11]

Table 1: Quality Control Specifications for [¹⁸F]FCPO

ParameterSpecificationMethod
Identity Retention time matches that of the non-radioactive standardAnalytical Radio-HPLC
Radionuclide Identity Half-life: 105-115 minutesDose Calibrator
Radionuclidic Purity > 99.5% (γ-ray spectrum shows prominent 511 keV peak)Gamma Ray Spectrometry
Radiochemical Purity > 95%Analytical Radio-HPLC, Radio-TLC
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at time of injectionAnalytical HPLC with UV and radiation detectors
pH 4.5 - 7.5pH meter or validated pH strips
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)
Kryptofix 2.2.2 < 50 µg/mLSpot test or validated analytical method
Sterility No microbial growthUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Visual Inspection Clear, colorless, and free of particulate matterVisual inspection
Protocol 3: Analytical HPLC for Radiochemical Purity and Specific Activity
  • System: A standard HPLC system equipped with a UV detector (set at a wavelength appropriate for the chromophore, e.g., 254 nm) and a radioactivity detector in series.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid). The exact conditions should be optimized to achieve good separation of [¹⁸F]FCPO from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Procedure:

    • Inject a sample of the non-radioactive "cold" standard to determine its retention time and generate a standard curve for mass quantification.

    • Inject a sample of the final formulated [¹⁸F]FCPO.

    • Radiochemical Purity: Calculated as the percentage of the total radioactivity that elutes at the retention time of [¹⁸F]FCPO.

    • Specific Activity: The mass of FCPO is determined from the UV chromatogram using the standard curve. The radioactivity of the sample is measured in a dose calibrator. Specific activity is calculated as the radioactivity divided by the molar amount of FCPO.

Preclinical Evaluation

Initial preclinical studies are essential to characterize the properties of [¹⁸F]FCPO as a viable PET tracer.

In Vitro Characterization

Protocol 4: Determination of Lipophilicity (LogD₇.₄)

  • Add a known amount of [¹⁸F]FCPO to a vial containing 1-octanol (1 mL) and phosphate-buffered saline (PBS, pH 7.4, 1 mL).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3000 g for 5 minutes to ensure complete phase separation.

  • Take triplicate aliquots (100 µL) from both the 1-octanol and PBS layers.

  • Measure the radioactivity in each aliquot using a gamma counter.

  • Calculate the distribution coefficient (D) as the ratio of counts per minute (CPM) in the 1-octanol phase to the CPM in the PBS phase.

  • LogD₇.₄ = log₁₀(D). An ideal LogD₇.₄ for a CNS PET tracer is typically between 1 and 3.

Protocol 5: In Vitro Autoradiography

  • Incubate slide-mounted brain sections (e.g., from rat, non-human primate, or post-mortem human tissue) with a low nanomolar concentration of [¹⁸F]FCPO.

  • For blocking studies, co-incubate adjacent sections with an excess of a known S1R ligand (e.g., (+)-pentazocine) to demonstrate specific binding.

  • After incubation, wash the slides to remove unbound radiotracer.

  • Expose the dried slides to a phosphor imaging plate or digital autoradiography system.

  • Compare the distribution of radioactivity in the control and blocked sections to visualize the specific binding of [¹⁸F]FCPO to S1R-rich regions.

In Vivo Evaluation in Rodents

Protocol 6: PET/CT Imaging and Biodistribution

  • Anesthetize a healthy rodent (e.g., Sprague-Dawley rat).

  • Inject a bolus of [¹⁸F]FCPO (e.g., 5-10 MBq) via a tail vein catheter.

  • Acquire dynamic PET data for 60-90 minutes.

  • A CT scan can be performed for anatomical co-registration.

  • For blocking studies, pre-treat a separate cohort of animals with a non-radioactive S1R ligand before injecting [¹⁸F]FCPO.

  • Reconstruct the PET images and generate time-activity curves for various brain regions of interest (e.g., cortex, hippocampus, cerebellum).

  • At the end of the imaging session, animals can be euthanized for ex vivo biodistribution studies, where organs are harvested, weighed, and counted in a gamma counter to confirm the PET data and assess whole-body distribution and clearance.

Diagram 2: Preclinical Evaluation Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation (Rodent Model) LogD Lipophilicity (LogD₇.₄) Autorad Autoradiography (Brain Sections) Stability Metabolic Stability (Plasma, Microsomes) PET_CT Dynamic PET/CT Imaging Blocking Blocking Studies (Pre-treatment with S1R Ligand) PET_CT->Blocking Biodist Ex Vivo Biodistribution PET_CT->Biodist Final_Product [¹⁸F]FCPO Final_Product->LogD Final_Product->Autorad Final_Product->Stability Final_Product->PET_CT

Caption: Workflow for the preclinical evaluation of [¹⁸F]FCPO.

Conclusion

This application note provides a detailed framework for the development of [¹⁸F]FCPO, a novel PET radiotracer for imaging the sigma-1 receptor. The described protocols for precursor synthesis, automated radiosynthesis, comprehensive quality control, and preclinical evaluation are designed to be robust and reproducible. By following these guidelines, researchers can efficiently produce and characterize [¹⁸F]FCPO, paving the way for its potential use in clinical research to investigate the role of S1R in health and disease.

References

  • Brooks, D. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(11), 1887–1903. [Link][3][4]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link][9]

  • Slideshare. (n.d.). QC of PET Radiopharmaceuticals. [Link]

  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 5. [Link][12][13]

  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. [Link][6]

  • Kihlberg, T., & Hooker, J. M. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(21), 5093. [Link][1]

  • Li, Z., & Conti, P. S. (2010). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Journal of Nucleic Acids, 2010, 513506. [Link]

  • ResearchGate. (n.d.). Quality Control of PET Radiopharmaceuticals. [Link][10]

  • Peko, T. D., & Vasdev, N. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 17009–17088. [Link][2]

  • James, M. J., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments, (140), 58414. [Link][7]

  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link][11]

  • UK PET Core Lab. (n.d.). Radiotracer Production. [Link][8]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. [Link][5]

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to developing suitable formulations of 4-Cyclopropylpiperidin-4-OL for in vivo studies. The following protocols and recommendations are grounded in established principles of preclinical formulation development, emphasizing scientific integrity and a logical, evidence-based approach to vehicle selection and preparation.

Introduction: The Formulation Challenge

The successful in vivo evaluation of any novel chemical entity, such as this compound, is critically dependent on the development of an appropriate and well-characterized formulation.[1][2] An optimal formulation ensures accurate and reproducible dosing, enhances bioavailability, and minimizes any confounding effects from the vehicle itself.[3] This guide will walk you through a systematic approach to formulating this compound, from initial physicochemical characterization to the preparation of various vehicle systems suitable for preclinical research.

While specific experimental data on this compound is not widely published, we can infer its likely physicochemical properties based on its structure and data from analogous compounds. The presence of the basic piperidine nitrogen suggests a pKa in the range of 10.5-11.5, similar to 1-cyclopropylpiperidin-4-ol.[4] The cyclopropyl and piperidinol moieties suggest it may have limited aqueous solubility, a common challenge in drug development.[5] Therefore, the formulation strategies presented here are designed to address the potential for poor aqueous solubility and the compound's basic nature.

Part 1: Pre-formulation Assessment - The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.[6] This initial characterization will guide the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters to Determine:
ParameterImportanceRecommended Method(s)
Aqueous Solubility Determines if a simple aqueous vehicle is feasible. Should be assessed at different pH values (e.g., pH 4.5, 7.4, and 9.0) to understand the impact of ionization.Shake-flask method with subsequent concentration analysis by HPLC-UV or LC-MS.
pKa The piperidine nitrogen is expected to be basic. Knowing the pKa is crucial for pH adjustment strategies to enhance solubility.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP/LogD Indicates the lipophilicity of the compound, which influences its solubility in organic vs. aqueous solvents and its potential for oral absorption.Shake-flask method (octanol/water), HPLC-based methods, or computational prediction.
Solid-State Properties Understanding if the compound is crystalline or amorphous and identifying any polymorphism is important for consistency and stability.X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Stability Assess the chemical stability of this compound in potential vehicles and at different pH values and temperatures.HPLC-based stability-indicating assay.

Part 2: Formulation Strategy Selection - A Logic-Driven Approach

The choice of formulation is dictated by the physicochemical properties of the compound, the intended route of administration, and the required dose.[1][7] The following decision tree illustrates a logical workflow for selecting a suitable formulation for this compound.

formulation_selection cluster_0 Pre-formulation Assessment cluster_1 Formulation Decision Pathway cluster_2 Final Formulation & QC start Determine Physicochemical Properties (Solubility, pKa, Stability) solubility_check Is Aqueous Solubility > Required Dose? start->solubility_check aqueous_solution Aqueous Solution (pH adjusted) solubility_check->aqueous_solution Yes complex_formulation Consider More Complex Formulations solubility_check->complex_formulation No final_prep Prepare Final Formulation (Sterile Filtration) aqueous_solution->final_prep cosolvent Co-solvent System complex_formulation->cosolvent suspension Aqueous Suspension complex_formulation->suspension lipid Lipid-based Formulation complex_formulation->lipid cyclodextrin Cyclodextrin Complexation complex_formulation->cyclodextrin cosolvent->final_prep suspension->final_prep lipid->final_prep cyclodextrin->final_prep qc Quality Control (Appearance, pH, Concentration) final_prep->qc

Caption: Formulation selection workflow for this compound.

Part 3: Detailed Formulation Protocols

The following are detailed, step-by-step protocols for preparing common formulations suitable for in vivo studies. Always include a vehicle-only control group in your animal studies to differentiate between the effects of the compound and the vehicle. [3]

Protocol 1: Aqueous Solution with pH Adjustment

This is the simplest and most preferred formulation if the required dose can be dissolved. Given the basic nature of this compound, acidification of the vehicle should increase its solubility.

Materials:

  • This compound

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • pH meter

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound and add it to a sterile beaker or vial.

  • Add approximately 80% of the final volume of WFI or saline and stir.

  • pH Adjustment: Slowly add 1N HCl dropwise while monitoring the pH. The compound should dissolve as the pH is lowered. Aim for a pH that fully solubilizes the compound, but is also physiologically tolerable (generally between pH 4 and 8 for parenteral routes).

  • Once the compound is fully dissolved, adjust the pH to the final target value using 1N HCl or 1N NaOH as needed.

  • Final Volume: Add WFI or saline to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Visually inspect for any particulates, measure the final pH, and confirm the concentration using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Formulation

Co-solvents are used when aqueous solubility is insufficient even with pH adjustment.[5][8] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[8] It is crucial to be aware of the potential toxicity of co-solvents and to use the lowest concentration necessary. [3][9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Sterile 0.9% Saline or WFI

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Example Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Procedure:

  • Dissolve in Co-solvent: Weigh the this compound and dissolve it in the required volume of DMSO. Vortex or sonicate if necessary to ensure complete dissolution.

  • Add PEG 400: To the DMSO solution, add the required volume of PEG 400 and mix thoroughly.

  • Dilute with Aqueous Component: Slowly add the saline to the organic phase while vortexing to prevent precipitation.[3]

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial. Note that highly viscous solutions may be difficult to filter.

  • Quality Control: Inspect for clarity and any signs of precipitation. Confirm the concentration.

Protocol 3: Aqueous Suspension

For very poorly soluble compounds or when high doses are required, a suspension may be necessary.[3][11] This involves suspending the solid compound in an aqueous vehicle with the help of a suspending agent.

Materials:

  • This compound (micronized, if possible, to improve stability and dissolution)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Tween 80 (as a wetting agent)

  • Sterile water

  • Sterile vials

Procedure:

  • Prepare Vehicle: Prepare the 0.5% CMC solution in sterile water. This may require heating and stirring. Allow to cool to room temperature.

  • Wetting the Compound: In a sterile mortar and pestle, weigh the this compound. Add a small amount of 0.1% Tween 80 solution to form a smooth paste.[3]

  • Forming the Suspension: Gradually add the 0.5% CMC solution to the paste while triturating to create a uniform suspension.

  • Final Volume: Transfer the suspension to a sterile graduated cylinder and add the remaining vehicle to reach the final volume.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., sonication or a high-shear mixer) to ensure a uniform particle size distribution.

  • Storage and Dosing: Store the suspension in a sterile vial. It is critical to re-suspend the formulation thoroughly by vortexing or shaking before each dose is drawn to ensure accurate dosing. [3]

Part 4: Quality Control and Stability

All formulations should undergo basic quality control checks before administration.

QC TestSpecification
Appearance Clear and free of particulates for solutions. Uniform and easily re-suspendable for suspensions.
pH Within the target range (typically 4-8 for parenteral routes).
Concentration Within ±10% of the target concentration.
Stability The formulation should be stable for the duration of the study under the intended storage conditions. Assess for precipitation, changes in pH, and degradation of the active compound.[3]

Part 5: Safety Considerations

  • Excipient Toxicity: Be aware of the potential toxicity of all excipients used, especially in high concentrations or for chronic studies.[9][10] Consult literature for safety data on the chosen excipients in the specific animal model and for the intended route of administration.[3]

  • Isotonicity: For parenteral formulations, especially intravenous ones, it is important to consider the tonicity of the solution to avoid irritation or cell lysis.[12][13]

  • Sterility: All parenteral formulations must be sterile to prevent infection.[12][13]

Conclusion

The development of a suitable formulation for this compound is a critical step in its preclinical evaluation. A systematic approach, beginning with a thorough pre-formulation assessment, will guide the selection of an appropriate vehicle system. The protocols provided in this document offer a starting point for developing aqueous solutions, co-solvent systems, and suspensions. Researchers must validate the chosen formulation for its specific application and always include a vehicle control group in in vivo experiments to ensure the integrity of the study results.

References

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • PubMed Central. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. [Link]

  • SpringerLink. Small Molecule Formulation Screening Strategies in Drug Discovery. [Link]

  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. [Link]

  • PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • SlideShare. (2024, November 23). Excipient used in parentral formulation. [Link]

  • CORE. The effect of excipients on pharmacokinetic parameters of parenteral drugs. [Link]

  • ResearchGate. (2015, July 20). Excipients Use in Parenteral and Lyophilized Formulation Development. [Link]

  • Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]

Sources

Application Notes & Protocols: A Phased Approach to the Preclinical Evaluation of 4-Cyclopropylpiperidin-4-OL in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutics targeting the central nervous system (CNS).[1][2] The novel compound, 4-Cyclopropylpiperidin-4-OL, represents a new chemical entity (NCE) with therapeutic potential. This document provides a comprehensive, phased framework for its preclinical evaluation in animal models. As the specific biological target of this NCE is yet to be elucidated, this guide emphasizes a systematic, hypothesis-driven approach. We will progress from foundational pharmacokinetic and safety assessments to a battery of pharmacodynamic and efficacy studies in validated animal models of pain and neuropsychiatric disorders. The protocols herein are designed to establish a robust data package suitable for informing go/no-go decisions in a drug development pipeline and supporting an Investigational New Drug (IND) application.[3][4][5]

Phase 1: Foundational Characterization & Formulation

Rationale: Before any in vivo experimentation, a thorough understanding of the test article's fundamental properties is non-negotiable. This phase ensures that the compound can be reliably formulated and that subsequent biological data is interpretable.

  • Physicochemical Profiling:

    • Solubility: Determine the solubility in aqueous buffers (pH 5.0, 6.8, 7.4) and common preclinical dosing vehicles (e.g., saline, 5% DMSO/95% saline, 20% Solutol HS 15).

    • Stability: Assess the stability of the compound in the selected dosing vehicle over a typical experiment duration (e.g., 4-8 hours) at room temperature.

  • Preliminary In Vitro Target Screening:

    • Rationale: To generate an initial hypothesis for the mechanism of action (MoA), the compound should be screened against a broad panel of CNS receptors and transporters. Piperidine derivatives frequently interact with opioid, dopamine, serotonin, and norepinephrine systems.[1][6]

    • Action: Employ a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) to test for binding affinity at >50 common CNS targets.

  • Formulation Development:

    • Objective: To develop a safe, stable, and homogenous formulation for consistent in vivo exposure.

    • Protocol: Based on solubility data, prepare a trial formulation. For oral (PO) administration, a suspension or solution in a vehicle like 0.5% methylcellulose is common. For intravenous (IV) administration, a solution in saline, potentially with a co-solvent like PEG400, is preferred.[7] The final formulation must be validated for homogeneity and stability.

Phase 2: Pharmacokinetics (PK) & Acute Tolerability

Rationale: This critical phase, often termed "drug metabolism and pharmacokinetics" (DMPK), defines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[8][9] Efficacy studies are meaningless without understanding the compound's exposure (concentration over time) at the target site. These studies establish the dose-exposure relationship and determine a safe dose range for subsequent experiments.

Protocol 2.1: Rodent Single Ascending Dose (SAD) PK Study
  • Species: Male Sprague-Dawley rats (n=3-4 per group). The rat is a standard species for initial PK studies.[7][10]

  • Dose Administration:

    • Group 1 (IV): 1 mg/kg administered as a bolus via the lateral tail vein to determine absolute bioavailability.

    • Group 2 (PO): 10 mg/kg administered via oral gavage.

  • Blood Sampling:

    • Utilize sparse sampling or serial microsampling techniques to obtain a complete PK profile from individual animals.[7][11]

    • Collect ~50 µL of blood (into K2EDTA tubes) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for quantifying this compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Example Pharmacokinetic Parameters for this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Definition
Cmax 150 ng/mL450 ng/mLMaximum observed plasma concentration
Tmax 0.08 hr (5 min)1.0 hrTime to reach Cmax
AUC(0-inf) 300 hrng/mL2700 hrng/mLArea under the plasma concentration-time curve
t1/2 3.5 hr4.0 hrElimination half-life
Bioavailability (F%) N/A60%The fraction of the oral dose that reaches systemic circulation
Protocol 2.2: Acute Oral Toxicity Assessment (OECD 420/423 Guideline Approach)
  • Rationale: To determine the compound's intrinsic toxicity and identify a maximum tolerated dose (MTD). This study is guided by OECD guidelines to minimize animal use while obtaining crucial safety data.[12][13][14]

  • Species: Female rats (as they are often slightly more sensitive), n=3 per group.[12]

  • Procedure (Fixed Dose Procedure, OECD 420):

    • Administer a starting dose (e.g., 300 mg/kg) to a group of 3 rats.

    • Observe animals intensely for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior).[12]

    • Record body weights on Days 0, 7, and 14.

    • If no mortality occurs, dose a higher fixed dose level (e.g., 2000 mg/kg) in the next group. If toxicity is observed, a lower dose is used.

    • The goal is to identify the dose that causes evident toxicity but not mortality, which helps define the No Observed Adverse Effect Level (NOAEL).[5]

Phase 3: Pharmacodynamic (PD) & Efficacy Screening

Rationale: Based on the structural class (piperidine), a primary hypothesis is CNS activity, particularly in the domains of analgesia and neuropsychiatric function.[15] The following models are selected to provide a broad screen of potential therapeutic efficacy. All studies must include a vehicle control group and, where appropriate, a positive control to validate the assay.

Workflow for Efficacy Screening

G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_testing Behavioral Testing cluster_analysis Analysis acclimate Animal Acclimatization (>5 days) habituate Habituation to Test Environment acclimate->habituate baseline Baseline Testing (if applicable) habituate->baseline rand Randomize Animals to Groups baseline->rand dose Administer Vehicle, Positive Control, or This compound rand->dose observe Post-Dose Observation Period (Corresponds to Tmax) dose->observe test_pain Analgesia Models (Hot Plate, Formalin) observe->test_pain test_anxiety Anxiolytic Models (Elevated Plus Maze) observe->test_anxiety test_loco General Activity (Open Field Test) observe->test_loco collect Data Collection test_pain->collect test_anxiety->collect test_loco->collect stats Statistical Analysis (e.g., ANOVA) collect->stats report Report & Interpretation stats->report

Caption: General workflow for in vivo efficacy testing.

Protocol 3.1: Hot Plate Test for Central Analgesia
  • Rationale: This model assesses the response to a thermal stimulus, primarily evaluating centrally-mediated (spinal and supraspinal) antinociceptive effects.[16] It is effective for screening opioid-like analgesics.

  • Species: Male ICR mice (n=8-10 per group).

  • Procedure:

    • Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).

    • Gently place a mouse on the hot plate and start a timer.

    • Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping).

    • Immediately remove the mouse to prevent tissue damage. Impose a cut-off time (e.g., 45 seconds) to avoid injury. This is the baseline latency.

    • Administer the test compound (e.g., 3, 10, 30 mg/kg, PO), vehicle, or a positive control (e.g., Morphine, 5 mg/kg, SC).

    • Test the mice again on the hot plate at various time points post-dosing (e.g., 30, 60, 90 minutes) corresponding to the expected Tmax.

  • Data Analysis: The effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Table 2: Example Dose-Response Data from Hot Plate Test

Treatment GroupDose (mg/kg)Mean Paw Lick Latency (sec) @ 60 min% MPE
VehicleN/A12.5 ± 1.12.6%
Morphine538.2 ± 3.582.1%
This compound315.8 ± 1.910.2%
This compound1025.4 ± 2.841.2%
This compound3035.1 ± 3.171.1%
Protocol 3.2: Open Field Test (OFT) for Locomotor Activity & Anxiety
  • Rationale: The OFT is a foundational behavioral test used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[17] A novel compound could be sedative, hyperactive, or anxiolytic, all of which can be screened in this single test.

  • Species: Male C57BL/6 mice (n=10-12 per group).

  • Procedure:

    • Place a mouse in the center of a square arena (e.g., 40x40 cm) and allow it to explore for 10-15 minutes.

    • Use an automated video-tracking system to record activity.

    • Key parameters to measure include:

      • Total Distance Traveled: A measure of overall locomotor activity.

      • Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing Frequency: A measure of exploratory behavior.

  • Data Analysis: Compare the parameters between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Phase 4: Integrated Data Analysis & Decision Making

Rationale: The culmination of this preclinical testing is not a series of disparate data points, but an integrated profile of the NCE. This holistic view is essential for making an informed decision on whether to advance the compound into more complex, resource-intensive studies (e.g., chronic toxicology, disease-specific models).

G cluster_input Phase 1-3 Data Inputs cluster_decision Go/No-Go Decision Point cluster_output Outcomes pk Pharmacokinetics (Exposure, Half-life) decision Advance Compound? pk->decision tox Acute Toxicity (MTD, NOAEL) tox->decision pd Pharmacodynamics (Analgesia, Behavior) pd->decision go Proceed to IND-Enabling Studies decision->go Favorable Profile (Efficacy + Safety Window) no_go Terminate or Redesign Compound decision->no_go Unfavorable Profile (Poor PK, Toxicity, No Efficacy)

Caption: Decision-making framework based on integrated preclinical data.

An ideal candidate for advancement would exhibit:

  • Good Oral Bioavailability: Simplifies clinical development.

  • Clear Dose-Response Relationship: Demonstrates target engagement in efficacy models.

  • Sufficient Therapeutic Window: A significant margin between the effective dose (from PD models) and the toxic dose (from the MTD study).

  • A Clean Ancillary Profile: No undesirable off-target effects (e.g., severe sedation or hyperactivity at therapeutic doses).

This structured approach ensures that resources are spent on compounds with the highest probability of success, adhering to the principles of ethical animal use by maximizing the data obtained from the fewest number of animals possible.

References

  • Belovicova, K., et al. (2017). Animal models of neuropsychiatric disorders. Journal of Neuroscience Research. Available at: [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available at: [Link]

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders.
  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Food and Drug Administration (FDA). (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. ICH Guidance for Industry. Available at: [Link]

  • OECD. (2001). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • OECD. (2001). Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology.
  • Tappe-Theodor, A., & Kuner, R. (2019). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pharmacology. Available at: [Link]

  • Food and Drug Administration (FDA). (2018). The Drug Development Process: Step 2: Preclinical Research. Available at: [Link]

  • Percie du Sert, N., & Rice, A. S. C. (2014). Improving the translation of analgesic drugs to the clinic: animal models of neuropathic pain. British Journal of Pharmacology. Available at: [Link]

  • Phillips, A. G., Geyer, M. A., & Robbins, T. W. (2015). Effective Use of Animal Models for Therapeutic Development in Psychiatric and Substance Use Disorders. Neuropsychopharmacology.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews.
  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Neurodevelopmental animal models of schizophrenia: role in novel drug discovery and development. Pharmacology & therapeutics. Available at: [Link]

  • OECD. (2009). Test Guideline 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Cignarella, G., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry. Available at: [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). In vivo rat PK profiling in drug discovery: New challenges. Current opinion in drug discovery & development.
  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • Kas, M. J., et al. (2018).
  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • Khan, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Available at: [Link]

  • Ramalingam, A. (2021).
  • Gorzalczany, S., & Basso, A. M. (2023). Editorial: Advances in alternative methods in preclinical pharmacology and toxicology. Frontiers in Pharmacology. Available at: [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Medicinal research reviews. Available at: [Link]

  • Sharma, A., et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org.
  • Kumar, A., et al. (2021). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Ardigò, M., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS One. Available at: [Link]

  • Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E.
  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Available at: [Link]

  • Rather, M. A., et al. (2022). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. Frontiers in Pharmacology. Available at: [Link]

  • de Oliveira, T. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 4-Cyclopropylpiperidin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Therapeutic Potential of 4-Cyclopropylpiperidin-4-OL Derivatives in CNS Drug Discovery

The this compound scaffold represents a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). This structural motif is found in a variety of ligands for key neurological targets, including G-protein coupled receptors (GPCRs) and ion channels. The unique conformational constraints imposed by the cyclopropyl group can confer high affinity and selectivity for specific receptor subtypes. Derivatives of this core structure have shown promise as modulators of sigma (σ) receptors, muscarinic acetylcholine receptors (mAChRs), dopamine receptors, and serotonin (5-HT) receptors, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2][3][4][5]

This guide provides a comprehensive overview of high-throughput screening (HTS) strategies and detailed protocols for the identification and characterization of novel this compound derivatives. The methodologies described herein are designed to be robust, scalable, and informative, enabling researchers to efficiently screen large compound libraries and advance promising hits towards lead optimization.

Strategic Approach to Screening this compound Derivatives

A successful HTS campaign for this class of compounds necessitates a multi-pronged approach, beginning with broad primary screens to identify initial hits, followed by a cascade of secondary and counter-screens to confirm activity, determine selectivity, and eliminate promiscuous compounds. Given the diverse potential targets of piperidine derivatives, a target-agnostic or parallel screening approach against a panel of relevant CNS receptors can be highly effective.[1][6][7][8]

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Functional Assays cluster_3 Lead Optimization Primary_Screening Primary HTS Campaign (e.g., Radioligand Binding, FP) Hit_Confirmation Dose-Response Confirmation Primary_Screening->Hit_Confirmation Initial Hits Promiscuity_Screening Counter-Screens (e.g., unrelated targets, aggregation assays) Hit_Confirmation->Promiscuity_Screening Confirmed Hits Functional_Assays Functional Assays (e.g., FRET, Cell-Based Reporter) Promiscuity_Screening->Functional_Assays Clean Hits Selectivity_Panel Selectivity Profiling (Panel of related receptors) Functional_Assays->Selectivity_Panel Lead_Optimization Lead Optimization (SAR studies, ADME-Tox) Selectivity_Panel->Lead_Optimization Validated Leads

Caption: High-level workflow for screening this compound derivatives.

Part 1: Primary Screening Assays for Initial Hit Identification

The initial goal of a primary screen is to rapidly and cost-effectively identify compounds that interact with the target of interest from a large chemical library. For GPCRs and ion channels, radioligand binding assays and fluorescence polarization are excellent choices for primary HTS.

Radioligand Binding Assays

Principle: This classic and robust technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor. It provides a direct measure of binding affinity (Ki).

Application: Ideal for initial screening against a wide range of GPCRs (e.g., dopamine, serotonin, muscarinic receptors) and ion channels where high-affinity radioligands are commercially available.

Protocol: Radioligand Binding Assay for a Generic GPCR Target

  • Plate Preparation:

    • Use 96- or 384-well microplates.

    • Add 2 µL of test compound or vehicle (DMSO) to appropriate wells.

    • For determination of non-specific binding, add a high concentration of a known unlabeled ligand.

  • Reagent Preparation:

    • Prepare a cell membrane suspension expressing the target receptor in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare the radioligand solution in the same binding buffer at a concentration close to its Kd.

  • Assay Procedure:

    • Add 50 µL of the cell membrane suspension to each well.

    • Add 50 µL of the radioligand solution to each well.

    • Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Detection:

    • Harvest the plate contents onto filter mats using a cell harvester, rapidly separating bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibition for each test compound.

    • Determine the IC₅₀ value for active compounds by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range
Plate Format96- or 384-well
Compound Volume1-2 µL
Membrane Protein5-50 µ g/well
Radioligand Conc.0.1-10 nM (near Kd)
Incubation Time60-120 minutes
Incubation Temp.Room Temperature
Fluorescence Polarization (FP) Assay

Principle: FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule (the receptor).[9][10][11] A small, unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the receptor, the complex tumbles slower, leading to higher polarization. Test compounds that displace the tracer will cause a decrease in polarization.

Application: Well-suited for targets where a fluorescent ligand with appropriate binding affinity is available. It is a cost-effective and high-throughput alternative to radioligand binding assays.

Protocol: Competitive FP Binding Assay

  • Reagent Preparation:

    • Prepare a solution of the target receptor in FP assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a solution of the fluorescent tracer in the same buffer at a concentration that gives a stable and robust fluorescence signal.[12]

  • Assay Procedure (384-well format):

    • Dispense 10 µL of receptor solution to each well.

    • Add 1 µL of test compound or vehicle.

    • Add 10 µL of fluorescent tracer solution.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Detection:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine IC₅₀ values for active compounds from dose-response curves.

Parameter Typical Value/Range
Plate Format384- or 1536-well
Receptor Conc.Target-dependent (nM range)
Tracer Conc.Low nM range (near Kd)
Incubation Time30-60 minutes
Assay Window (ΔmP)> 100 mP is desirable[12]

Part 2: Functional Assays for Hit Characterization

Once initial hits are identified and confirmed, it is crucial to determine their functional activity (e.g., agonist, antagonist, or allosteric modulator). Cell-based assays are invaluable for this purpose as they provide a more physiologically relevant context.

FRET-Based Assays for Second Messenger Detection

Principle: Förster Resonance Energy Transfer (FRET) assays can be used to measure the levels of intracellular second messengers like cAMP and Ca²⁺, which are modulated by GPCR activation.[8] For example, a cAMP assay can use a FRET-based biosensor that changes its conformation and FRET signal upon cAMP binding.

Application: Ideal for determining the functional consequences of ligand binding to GPCRs, such as dopamine, serotonin, and muscarinic receptors.[7][13]

Protocol: FRET-Based cAMP Assay

  • Cell Preparation:

    • Use a cell line stably expressing the GPCR of interest and a FRET-based cAMP biosensor.

    • Plate the cells in 384-well microplates and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • For antagonist screening, pre-incubate the cells with test compounds.

    • Add an agonist of the GPCR to stimulate cAMP production.

    • For agonist screening, add the test compounds directly.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Detection:

    • Measure the FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission.

    • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

FRET_Assay cluster_states Assay States Donor Donor Fluorophore Linker cAMP Binding Domain Acceptor Acceptor Fluorophore Low_cAMP Low cAMP (High FRET) High_cAMP High cAMP (Low FRET) Low_cAMP->High_cAMP + cAMP High_cAMP->Low_cAMP - cAMP

Caption: Principle of a FRET-based cAMP biosensor assay.

AlphaScreen Assays

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[14][15][16][17] Donor and acceptor beads are brought into proximity by a biological interaction, leading to the generation of a chemiluminescent signal.[14][17] This can be adapted for various assay formats, including measuring second messengers like cAMP.[18]

Application: A highly sensitive and versatile platform for screening GPCRs and kinases. The AlphaScreen cAMP assay is a common method for functional characterization of GPCR ligands.[18][19]

Protocol: AlphaScreen cAMP Competition Assay

  • Cell Stimulation:

    • Plate cells expressing the target GPCR in a 384-well plate.

    • Treat cells with test compounds and/or a known agonist to modulate intracellular cAMP levels.

    • Lyse the cells to release the cAMP.

  • Detection:

    • Add a mixture of streptavidin-coated donor beads and anti-cAMP antibody-conjugated acceptor beads, along with a biotinylated cAMP probe.

    • Incubate in the dark at room temperature (e.g., 60 minutes).

  • Measurement:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced by the cells.

    • Generate dose-response curves to determine EC₅₀ or IC₅₀ values.

Parameter Typical Value/Range
Plate Format384- or 1536-well
Cell Density1,000-10,000 cells/well
Stimulation Time15-30 minutes
Detection Incubation60-120 minutes
Reporter Gene Assays

Principle: These cell-based assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is activated by a specific signaling pathway.[5][20][21][22][23] For example, a CRE (cAMP response element) promoter can be used to drive reporter expression in response to changes in cAMP levels.

Application: A powerful tool for assessing the downstream functional effects of receptor modulation. They are particularly useful for targets that couple to complex signaling pathways.[20]

Protocol: Luciferase Reporter Gene Assay for a GPCR

  • Cell Preparation:

    • Use a cell line stably co-expressing the GPCR of interest and a reporter gene construct (e.g., CRE-luciferase).

    • Plate cells in a 384-well white, opaque plate.

  • Assay Procedure:

    • Treat cells with test compounds.

    • Incubate for a period sufficient for gene transcription and translation (e.g., 3-6 hours).

  • Detection:

    • Add a luciferase substrate reagent that lyses the cells and provides the necessary components for the light-producing reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a control.

    • Determine EC₅₀ or IC₅₀ values from dose-response curves.

Part 3: Ensuring Trustworthiness - Counter-Screening and Data Quality

A critical component of any HTS campaign is the implementation of measures to ensure the quality and reliability of the data. This includes statistical validation of the assay performance and the use of counter-screens to eliminate false positives.

Assay Quality Control: The Z'-Factor

Principle: The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls in an assay.[24][25][26][27] It is a measure of the assay's suitability for HTS.

Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Interpretation:

  • Z' > 0.5: An excellent assay, highly suitable for HTS.[24][25]

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.[25]

It is imperative to calculate the Z'-factor for each screening plate to monitor assay performance and ensure data quality.

Counter-Screening for Promiscuous Compounds

Rationale: Promiscuous compounds, or "frequent hitters," are compounds that show activity in multiple, unrelated assays.[28] This can be due to various non-specific mechanisms such as chemical reactivity, compound aggregation, or interference with the assay technology.[29][30] It is essential to identify and remove these compounds early in the drug discovery process.

Recommended Counter-Screens:

  • Unrelated Target Assays: Screen hits against a structurally and functionally unrelated target to identify non-specific activity.

  • Aggregation Assays: Use assays with and without detergent (e.g., Triton X-100) to detect compounds that inhibit through aggregation. Aggregators are often less potent in the presence of detergent.

  • Assay Technology Interference: For fluorescence-based assays, screen for auto-fluorescent compounds. For luciferase assays, screen for direct inhibitors of the luciferase enzyme.

Promiscuity_Check Confirmed_Hit Confirmed Hit Promiscuity_Assessment Promiscuity Assessment Confirmed_Hit->Promiscuity_Assessment Clean_Hit Clean Hit (Proceed to Lead Op) Promiscuity_Assessment->Clean_Hit Passes Promiscuous_Compound Promiscuous Compound (Deprioritize) Promiscuity_Assessment->Promiscuous_Compound Fails

Caption: Decision gate for promiscuity assessment of HTS hits.

Conclusion

The this compound scaffold holds significant promise for the development of novel CNS therapeutics. The successful identification of high-quality lead compounds from this chemical space is contingent upon a well-designed and rigorously executed HTS campaign. By employing a strategic combination of primary binding assays, functional cell-based assays, and robust counter-screening protocols, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of these versatile derivatives.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • A FRET-Based Assay Platform for Ultra-High Density Drug Screening of Protein Kinases and Phosphatases. Semantic Scholar. [Link]

  • Recent progress in assays for GPCR drug discovery. ScienceDirect. [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. PMC. [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. ACS Publications. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

  • AlphaScreen | BMG LABTECH. BMG LABTECH. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link]

  • On HTS: Z-factor. Towards Data Science. [Link]

  • Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed. [Link]

  • The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences. [Link]

  • Affordable luciferase reporter assay for cell-based high-throughput screening. PubMed. [Link]

  • Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. ACS Publications. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PMC. [Link]

  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. [Link]

  • Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546). PubMed Central. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. ResearchGate. [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Reporter Gene Based Assays | SEAP, Lucia, ACP5. InvivoGen. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications. [Link]

  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • HTS promiscuity analyses for accelerating decision making. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Cyclopropylpiperidin-4-OL for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic use of 4-Cyclopropylpiperidin-4-OL, a valuable building block for generating diverse chemical libraries through parallel synthesis. We delve into the medicinal chemistry rationale for its use, detailing its structural and physicochemical advantages. Core sections provide validated, step-by-step protocols for key N-functionalization reactions, including amide coupling, reductive amination, sulfonamide formation, and Buchwald-Hartwig amination. The protocols are designed for high-throughput workflows, emphasizing efficiency, reproducibility, and ease of purification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with novel, three-dimensional scaffolds.

Introduction: The Strategic Value of the this compound Scaffold

In modern drug discovery, the design of compound libraries for high-throughput screening (HTS) requires building blocks that confer advantageous physicochemical and pharmacological properties. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to impart aqueous solubility and provide vectors for substituent exploration.[1] The this compound scaffold combines this privileged heterocycle with two key structural motifs that address common challenges in lead optimization.

1.1. The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The cyclopropyl group is far more than a simple saturated ring. Its unique electronic and conformational properties have made it a staple in modern medicinal chemistry for several reasons:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains, making them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can significantly increase a compound's in vivo half-life.

  • Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group restricts the conformational flexibility of a molecule. This pre-organization can lead to a more favorable entropic contribution to binding affinity, enhancing potency and selectivity for the biological target.[3][4]

  • Bioisosterism: The cyclopropyl ring can act as a rigid bioisostere for moieties like gem-dimethyl groups, alkenes, or even carbonyls, allowing chemists to fine-tune steric bulk and electronics while maintaining or improving biological activity.[5]

  • Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate lipophilicity (logP) and pKa, potentially improving properties like membrane permeability and reducing off-target effects.[4]

1.2. The 4-Hydroxy-4-Substituted Piperidine Core

The tertiary alcohol at the 4-position adds another layer of utility. It introduces a hydrogen bond donor, which can form critical interactions with a target protein. Furthermore, its position on a quaternary carbon "locks" the cyclopropyl group in place, providing a well-defined exit vector from the piperidine ring and contributing to the overall three-dimensionality of the synthesized molecules.

This combination makes this compound an exceptional starting point for creating libraries with enhanced drug-like properties, moving beyond the flat, sp2-heavy compounds that have historically dominated screening collections.

General Workflow for Parallel Synthesis

Parallel synthesis enables the rapid generation of a library of discrete compounds by performing multiple reactions simultaneously.[6] A typical workflow utilizing this compound is depicted below. This process is designed for efficiency, from reaction setup to final analysis.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Archiving bb Building Block (this compound) Stock Solution rxn_plate Reaction Plate (e.g., 96-well format) bb->rxn_plate Dispense r_plate Reagent Plates (Acids, Aldehydes, etc.) r_plate->rxn_plate Dispense shaker Orbital Shaker (Heating/Cooling) rxn_plate->shaker workup Parallel Workup (Filtration/Extraction) shaker->workup Reaction Complete purify Mass-Directed Prep-HPLC workup->purify analysis LC-MS Purity Analysis purify->analysis archive Final Library Plate (DMSO Stocks) analysis->archive Store & Screen

Caption: High-level workflow for parallel library synthesis.

Core Application Protocols: N-Functionalization

The secondary amine of this compound is the primary handle for diversification. The following protocols are optimized for a 96-well plate format (0.1 mmol scale per well) but can be adapted as needed.

3.1. Protocol 1: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows this transformation to be performed efficiently under mild conditions.

  • Scientific Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable. Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[7][8] A non-nucleophilic base like diisopropylethylamine (DIPEA) is required to neutralize the acid formed and drive the reaction to completion.[7]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 0.5 M stock solution of this compound in anhydrous Dimethylformamide (DMF).

      • Prepare 0.5 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF.

      • Prepare a 1.0 M stock solution of HATU in anhydrous DMF.

      • Prepare a 2.0 M stock solution of DIPEA in anhydrous DMF.

    • Reaction Assembly (per well):

      • To a 96-well reaction block, add the carboxylic acid solution (220 µL, 0.11 mmol, 1.1 equiv).

      • Add the HATU solution (110 µL, 0.11 mmol, 1.1 equiv).

      • Add the DIPEA solution (100 µL, 0.2 mmol, 2.0 equiv).

      • Allow the mixture to pre-activate for 15 minutes at room temperature.

      • Add the this compound solution (200 µL, 0.1 mmol, 1.0 equiv).

    • Reaction Conditions:

      • Seal the reaction block securely.

      • Shake on an orbital shaker at room temperature for 12-16 hours.

    • Workup and Purification:

      • Quench the reaction by adding 500 µL of water to each well.

      • Extract with ethyl acetate (2 x 1 mL).

      • Combine the organic layers and evaporate the solvent under vacuum.

      • Dissolve the crude residue in a minimal amount of DMSO/Methanol for purification by mass-directed preparative HPLC.[2][9]

Parameter Condition Rationale
Solvent Anhydrous DMFHigh boiling point, excellent solvating power for reagents.
Coupling Reagent HATUHigh efficiency, low racemization, good for hindered amines.
Base DIPEANon-nucleophilic, scavenges HCl without competing in reaction.
Stoichiometry 1.1 equiv Acid/HATUDrives reaction to completion for the limiting amine.
Temperature Room TemperatureSufficient for most couplings, minimizes side reactions.

3.2. Protocol 2: Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds by reacting an amine with an aldehyde or ketone.

  • Scientific Rationale: The reaction proceeds in two stages: formation of an iminium ion intermediate from the amine and the carbonyl compound, followed by its immediate reduction by a mild hydride source.[10] Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting aldehyde.[10]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 0.5 M stock solution of this compound in Dichloroethane (DCE).

      • Prepare 0.5 M stock solutions of a diverse library of aldehydes in DCE.

      • Weigh solid Sodium Triacetoxyborohydride (STAB) into a 96-well plate (64 mg per well, 0.3 mmol, 1.5 equiv, assuming 2.0 mL well volume).

    • Reaction Assembly (per well):

      • To the wells containing STAB, add the aldehyde solution (240 µL, 0.12 mmol, 1.2 equiv).

      • Add the this compound solution (200 µL, 0.1 mmol, 1.0 equiv).

      • (Optional) Add 20 µL of acetic acid to catalyze iminium ion formation, especially for less reactive aldehydes.

    • Reaction Conditions:

      • Seal the reaction block securely.

      • Shake on an orbital shaker at room temperature for 12-16 hours.

    • Workup and Purification:

      • Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

      • Extract with dichloromethane (2 x 1 mL).

      • Pass the combined organic layers through a phase separator plate or dry with anhydrous sodium sulfate.

      • Evaporate the solvent and purify the crude product via mass-directed preparative HPLC.[11][12]

Parameter Condition Rationale
Solvent Dichloroethane (DCE)Aprotic solvent, compatible with the reducing agent.
Reducing Agent STABMild and selective for iminium ions.
Catalyst Acetic Acid (optional)Speeds up the formation of the iminium intermediate.
Stoichiometry 1.2 equiv Aldehyde, 1.5 equiv STABEnsures full conversion of the amine.
Temperature Room TemperatureMild conditions prevent over-reduction or side reactions.

3.3. Protocol 3: Sulfonamide Formation

Sulfonamides are important pharmacophores found in numerous antibacterial and diuretic drugs.

  • Scientific Rationale: Sulfonyl chlorides are highly electrophilic and react readily with primary and secondary amines to form stable sulfonamides.[13][14] A base, typically a tertiary amine like triethylamine (TEA) or a scavenger resin, is used to neutralize the HCl byproduct.[15]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 0.5 M stock solution of this compound in Dichloromethane (DCM).

      • Prepare 0.6 M stock solutions of a diverse library of sulfonyl chlorides in DCM.

      • Prepare a 1.5 M stock solution of triethylamine (TEA) in DCM.

    • Reaction Assembly (per well):

      • To a 96-well reaction block, add the this compound solution (200 µL, 0.1 mmol, 1.0 equiv).

      • Add the TEA solution (100 µL, 0.15 mmol, 1.5 equiv).

      • Add the sulfonyl chloride solution (200 µL, 0.12 mmol, 1.2 equiv) dropwise.

    • Reaction Conditions:

      • Seal the reaction block securely.

      • Shake on an orbital shaker at room temperature for 4-8 hours.

    • Workup and Purification:

      • Wash the reaction mixture with 1 mL of water.

      • Pass the organic layer through a phase separator plate.

      • Evaporate the solvent. The crude product is often of high purity. If needed, purify by trituration with diethyl ether or by preparative HPLC.[15]

Parameter Condition Rationale
Solvent Dichloromethane (DCM)Good solvent for reagents, easy to remove.
Reagent Sulfonyl ChlorideHighly reactive electrophile for efficient reaction.
Base Triethylamine (TEA)Scavenges HCl byproduct to drive the reaction forward.
Stoichiometry 1.2 equiv Sulfonyl ChlorideEnsures complete consumption of the starting amine.
Temperature Room TemperatureReaction is typically fast and does not require heating.

3.4. Protocol 4: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between amines and aryl halides or triflates, which is not achievable through classical methods.[16][17]

  • Scientific Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18][19] The choice of ligand is critical for reaction efficiency.[20]

  • Experimental Protocol:

    • Reagent Preparation (in a glovebox):

      • Prepare a 0.5 M stock solution of this compound in anhydrous 1,4-Dioxane.

      • Prepare 0.5 M stock solutions of a diverse library of aryl bromides in anhydrous 1,4-Dioxane.

      • Prepare a catalyst/ligand stock solution: Add Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 0.025 equiv) and XPhos (4.8 mg, 0.01 mmol, 0.1 equiv) per 1 mL of anhydrous 1,4-Dioxane.

      • Weigh solid Sodium tert-butoxide (NaOtBu) into a 96-well plate (13.5 mg per well, 0.14 mmol, 1.4 equiv).

    • Reaction Assembly (in a glovebox, per well):

      • To the wells containing NaOtBu, add the aryl bromide solution (220 µL, 0.11 mmol, 1.1 equiv).

      • Add the this compound solution (200 µL, 0.1 mmol, 1.0 equiv).

      • Add the catalyst/ligand solution (200 µL, containing 0.005 equiv Pd and 0.02 equiv ligand).

    • Reaction Conditions:

      • Seal the reaction block with a septum cap.

      • Remove from the glovebox and heat at 100 °C with shaking for 12-18 hours.

    • Workup and Purification:

      • Cool to room temperature.

      • Quench with 1 mL of water and extract with 2 mL of ethyl acetate.

      • Filter the organic layer through a pad of celite.

      • Evaporate the solvent and purify via mass-directed preparative HPLC.

Parameter Condition Rationale
Solvent Anhydrous 1,4-DioxaneHigh boiling point, aprotic, common for cross-coupling.
Catalyst Pd₂(dba)₃ / XPhosA robust catalyst system for coupling secondary amines.
Base NaOtBuStrong, non-nucleophilic base required for amine deprotonation.
Atmosphere Inert (Nitrogen/Argon)Protects the Pd(0) catalyst from oxidation.
Temperature 100 °CProvides thermal energy to overcome activation barriers.

Library Analysis and Quality Control

Ensuring the quality of a synthesized library is paramount for generating reliable screening data.

  • Primary Analysis: Each purified compound should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity (correct molecular weight) and assess purity (typically >90% by UV trace at a relevant wavelength).[3][4]

  • Workflow Integration: Modern high-throughput purification systems integrate analytical LC-MS with preparative HPLC.[2] The system automatically triggers fraction collection based on the target mass, streamlining the process from crude product to purified sample.[2]

  • Data Management: The analytical data for each well (identity, purity, yield) is compiled and linked to the compound's structure in a central database, creating a comprehensive record for the screening library.

QC_Workflow Crude Crude Product from Workup Inject Autosampler Injection Crude->Inject Split Split Inject->Split PrepLC Preparative HPLC (Separation) Split->PrepLC ~99% MS Mass Spectrometer (Detection) Split->MS ~1% Collector Fraction Collector PrepLC->Collector Eluent MS->Collector Trigger Signal (Target Mass) Analysis Purity/Identity Check (Analytical LC-MS) Collector->Analysis Final Pure Compound Plate Analysis->Final Pass

Caption: Mass-directed purification and QC workflow.

Conclusion

This compound is a superior building block for parallel synthesis, enabling the efficient creation of diverse libraries of sp3-rich, three-dimensional molecules. Its unique combination of a privileged piperidine core, a metabolically robust cyclopropyl group, and a strategically placed hydroxyl moiety provides a foundation for developing drug candidates with improved pharmacological properties. The detailed protocols herein offer a validated starting point for researchers to rapidly explore the vast chemical space accessible from this versatile scaffold.

References

  • BioDuro-WuXi. (n.d.). Parallel Synthesis. BioDuro. Retrieved January 12, 2026, from [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 12, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Virscidian. (2022, December). Microscale Automated High-Throughput Purification of Libraries. Virscidian. Retrieved January 12, 2026, from [Link]

  • BMS. (n.d.). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. NIH. Retrieved January 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved January 12, 2026, from [Link]

  • Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Retrieved January 12, 2026, from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(3).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., & Reddy, B. V. S. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644–1652. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. In Books. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., et al. (2023). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst.
  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved January 12, 2026, from [Link]

  • Han, Y., & Giralt, E. (1998). Liquid phase parallel synthesis of guanidines. Tetrahedron Letters, 39(31), 5549-5552.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. Foods, 13(2), 218.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1104-1113.
  • PubMed. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved January 12, 2026, from [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylpiperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Core Challenges

The most prevalent and scalable route to this compound involves a two-step sequence:

  • Grignard Addition: Nucleophilic addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide or chloride) to an N-protected 4-piperidone derivative.

  • Deprotection: Removal of the nitrogen protecting group (e.g., Boc or Benzyl) to yield the final product.

The primary challenges that researchers face are centered around the efficiency of the Grignard reaction and the clean removal of the protecting group without compromising the final product. This guide will address these critical stages.

Logical Workflow for Synthesis and Troubleshooting

Below is a diagram illustrating the general synthetic workflow and key decision points for troubleshooting.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection cluster_2 Troubleshooting Points start Start: N-Protected-4-piperidone grignard Prepare Cyclopropyl Grignard Reagent addition Grignard Addition to Ketone start->addition grignard->addition workup Aqueous Workup addition->workup ts1 Low Yield in Grignard Step? addition->ts1 protected_product N-Protected-4-Cyclopropylpiperidin-4-OL workup->protected_product deprotection Protecting Group Cleavage protected_product->deprotection purification Purification deprotection->purification ts2 Incomplete Deprotection? deprotection->ts2 final_product Final Product: This compound purification->final_product ts3 Purification Issues? purification->ts3

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: The Grignard Reaction

The addition of cyclopropylmagnesium halide to N-protected 4-piperidone is the cornerstone of this synthesis. Low yields at this stage are common and can almost always be traced back to a few key areas.

Question: My Grignard reaction yield is very low, or I am recovering mostly starting ketone. What went wrong?

This is the most frequent issue. Let's break down the potential causes and solutions.

Potential Cause 1: Poor Quality or Inactive Grignard Reagent

The success of the entire synthesis hinges on the quality of your Grignard reagent.

  • Causality: Grignard reagents are highly basic and nucleophilic; they are readily destroyed by trace amounts of protic sources like water or alcohols.[1] Furthermore, the magnesium metal surface can be passivated by a layer of magnesium oxide, which prevents the reaction with the cyclopropyl halide.[2][3]

  • Solutions & Protocol:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[1][4] Anhydrous solvents (typically THF or Diethyl Ether) are mandatory.[3]

    • Activate the Magnesium: The magnesium turnings must be shiny.[4] If they appear dull, the oxide layer must be removed.

      • Mechanical Activation: In a glovebox, briefly grind the turnings with a mortar and pestle.[2]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[2][3] The disappearance of the iodine's color indicates an activated surface.[2]

    • Titrate the Reagent: Never assume a quantitative yield for your Grignard reagent formation. Before adding it to the ketone, determine its exact molarity via titration. This ensures you are using the correct stoichiometric amount.[1][4]

    Protocol: Titration of Cyclopropylmagnesium Bromide

    • In a flame-dried vial under inert gas, dissolve a precise weight of I₂ (e.g., 254 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Cool the vial to 0 °C in an ice bath.[1]

    • Slowly add your prepared Grignard reagent dropwise via syringe to the vigorously stirred iodine solution until the characteristic brown/yellow color of I₂ disappears permanently.[1]

    • Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[1]

Potential Cause 2: Side Reaction - Enolization of the Piperidone

  • Causality: The Grignard reagent is a strong base. If the nucleophilic attack on the carbonyl carbon is sterically hindered, the Grignard can instead act as a base and abstract an alpha-proton from the piperidone.[1][2] This forms an enolate, which upon aqueous workup, reverts to the starting ketone, drastically reducing your yield.[1]

  • Solutions:

    • Lower the Temperature: Perform the addition of the Grignard reagent at a low temperature. Start at -78 °C (dry ice/acetone bath) and slowly allow the reaction to warm.[2] This favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.

    • Change the Solvent: Tetrahydrofuran (THF) is generally preferred over diethyl ether for Grignard additions as its higher solvating power can stabilize the organomagnesium species and improve reactivity.[2][3]

    • Consider "Turbo-Grignard": The addition of LiCl to the Grignard reagent can break up magnesium aggregates, increasing the monomeric and more reactive species. This can significantly improve yields, especially with challenging substrates.[4]

Potential Cause 3: Side Reaction - Wurtz Coupling

  • Causality: The Grignard reagent (R-MgX) can react with the unreacted cyclopropyl halide (R-X) to form a dicyclopropyl byproduct (R-R). This reduces the amount of available Grignard reagent for the desired reaction.[2]

  • Solution:

    • Slow Addition: During the formation of the Grignard reagent, add the solution of cyclopropyl halide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the presence of a high concentration of magnesium, minimizing the coupling side reaction.[2]

Troubleshooting Decision Tree for Grignard Step

G start Low Yield in Grignard Reaction q1 Did you recover starting ketone? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, complex mixture or baseline material q1->a1_no No enol High chance of Enolization a1_yes->enol reagent Poor Grignard Reagent Quality a1_no->reagent sol_enol1 Lower reaction temp. (-78 °C) enol->sol_enol1 sol_enol2 Use 'Turbo-Grignard' (LiCl) enol->sol_enol2 sol_reagent1 Ensure strict anhydrous conditions reagent->sol_reagent1 sol_reagent2 Activate Mg with I₂ or DIBAL-H reagent->sol_reagent2 sol_reagent3 Titrate reagent before use reagent->sol_reagent3

Caption: Decision tree for troubleshooting the Grignard reaction step.

III. Troubleshooting Guide: N-Boc Deprotection

For syntheses starting with N-Boc-4-piperidone, the final step is the removal of the tert-butoxycarbonyl (Boc) group. While generally straightforward, this acidic cleavage can sometimes be incomplete or lead to side products.

Question: My N-Boc deprotection is incomplete, or the yield is low after workup.

Potential Cause 1: Insufficiently Acidic Conditions or Short Reaction Time

  • Causality: The Boc group is cleaved by acid. The stability of the resulting tert-butyl cation drives the reaction. If the acid is too weak, the concentration is too low, or the reaction time is too short, the deprotection will not go to completion.[5][6]

  • Solutions & Protocol:

    • Standard Conditions: The most common and effective method is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5] A 20-50% solution of TFA in DCM at room temperature for 1-4 hours is typically sufficient.[5][6]

    • Alternative Acid: 4M HCl in Dioxane is another excellent and widely used option.[5][7] A key advantage is that the deprotected piperidine often precipitates as the hydrochloride salt, which can simplify isolation.[5]

    • Monitoring: Always monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed before proceeding to workup.[5]

    Protocol: N-Boc Deprotection with TFA/DCM

    • Dissolve the N-Boc-4-cyclopropylpiperidin-4-ol (1.0 equiv) in DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[5]

    • Cool the solution to 0 °C using an ice bath.[5]

    • Slowly add TFA (5-10 equiv., typically 25% of the total volume) to the stirred solution.[5]

    • Remove the ice bath and allow the reaction to warm to room temperature.[5]

    • Stir for 1-4 hours, monitoring by TLC until no starting material remains.[5]

    • Once complete, remove the solvent and excess TFA under reduced pressure.[5]

    • Redissolve the residue in water and basify carefully with a base like NaOH or Na₂CO₃ until the pH is >10.[5]

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) multiple times.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.[5]

Potential Cause 2: Product Loss During Workup

  • Causality: The final product, this compound, is a free amine and can be quite water-soluble, especially in its protonated (ammonium salt) form. During the basic workup, incomplete extraction from the aqueous layer can lead to significant yield loss.

  • Solutions:

    • Ensure Basicity: Before extraction, ensure the aqueous layer is strongly basic (pH > 10) to deprotonate the piperidine nitrogen fully, making it less water-soluble.

    • Multiple Extractions: Extract the aqueous layer multiple times (at least 3-5 times) with your organic solvent to ensure complete recovery of the product.

    • Salting Out: Saturating the aqueous layer with NaCl (brine) before extraction can decrease the solubility of the organic product in the aqueous phase, improving extraction efficiency.

Comparison of Common N-Boc Deprotection Methods
MethodReagents/ConditionsSolventTemp.Typical TimeTypical YieldNotes
TFA 5-50% TFADCM0 °C to RT1-4 hours[5][6]>95%[5]Very common and effective. The resulting trifluoroacetate salt may require careful neutralization.[5]
HCl 4M HCl in DioxaneDioxaneRT1-3 hours[5]Quantitative[5]Often precipitates the HCl salt, simplifying isolation.[5] Can be a milder option for acid-sensitive groups.[7]
Thermal Heat (Microwave or conventional)Dioxane/Water or TFE/HFIP150 °C (MW) or Reflux15-30 min (MW)[7][8]VariableUseful for substrates with other acid-sensitive groups.[7][8]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidone nitrogen, Benzyl (Bn) or Boc?

Both are effective. The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • N-Boc: Removed under acidic conditions (TFA, HCl).[5] This is often preferred as it avoids catalytic hydrogenation, which might affect other reducible groups. The starting material, N-Boc-4-piperidone, is commercially available.

  • N-Benzyl: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[9] This is a very clean reaction but is incompatible with functional groups like alkenes, alkynes, or some aromatic halides. The synthesis of 1-benzyl-4-piperidone is well-documented.[10][11][12]

Q2: My cyclopropyl Grignard reagent appears dark brown or black. Can I still use it?

A dark color during Grignard formation can indicate the presence of finely divided metal from side reactions or impurities.[1] While a light grey and cloudy appearance is normal, a very dark or black solution may suggest decomposition. It is highly recommended to titrate a small aliquot of this solution to determine the concentration of active Grignard reagent before committing it to your main reaction.[1] If the concentration is significantly lower than expected, it is best to prepare a fresh batch.

Q3: How do I purify the final this compound?

The final product is a crystalline solid.

  • Initial Purification: A standard aqueous workup with extraction, as described in the deprotection protocol, will remove most inorganic salts.

  • Crystallization: Recrystallization is an excellent method for achieving high purity.[13][14] Solvents like toluene, ethyl acetate, or mixtures with hexanes can be effective.[9][15]

  • Distillation: If the product is an oil or difficult to crystallize, vacuum distillation (Kugelrohr) can be used, although care must be taken to avoid thermal decomposition.

  • Chromatography: Silica gel column chromatography can be used, but the polar nature of the amino alcohol can lead to streaking. It is often better to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or by using alumina instead of silica.

V. References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.

  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table].

  • BenchChem Technical Support. (n.d.). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

  • ResearchGate. (n.d.). Boc deprotection conditions tested [Diagram].

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).

  • Synthesis of 1-BENZYL-4-METHYLPIPERIDIN-4-OL. (n.d.). ChemicalBook.

  • Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.

  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis. (n.d.). ChemicalBook.

  • 4-(4-Chlorophenyl)piperidin-4-ol wiki. (n.d.). Guidechem.

  • 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.

  • N-benzyl-4-piperidone: synthesis and uses. (2024). Guidechem.

Sources

Technical Support Center: Purification of 4-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Cyclopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable piperidine derivative. By leveraging established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your purification workflows.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: After my Grignard reaction and aqueous work-up, I'm struggling with a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound via a Grignard reaction with a protected 4-piperidone are a common challenge. The root causes can often be traced back to the Grignard reagent itself or side reactions during the addition step.

Probable Causes & Solutions:

  • Poor Grignard Reagent Formation: The quality of your cyclopropylmagnesium bromide is paramount. Inactive magnesium surfaces due to an oxide layer can prevent the reaction from initiating.

    • Solution: Activate the magnesium turnings before adding the cyclopropyl bromide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates an active magnesium surface. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture.[1]

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can react with unreacted cyclopropyl bromide to form dicyclopropyl, a common byproduct.

      • Solution: Add the cyclopropyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide and favor the formation of the Grignard reagent.

    • Enolization of the 4-Piperidone: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of starting material after workup. This is more prevalent with sterically hindered Grignard reagents.[2][3]

      • Solution: Perform the Grignard addition at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[3]

  • Inefficient Quenching and Extraction: The work-up procedure is critical for isolating the tertiary amino alcohol.

    • Solution: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride at 0 °C. This protonates the magnesium alkoxide and minimizes the formation of magnesium hydroxide emulsions that can trap the product. Adjusting the pH of the aqueous layer to be basic (pH > 10) with an appropriate base like sodium hydroxide will ensure the piperidine nitrogen is deprotonated, facilitating its extraction into an organic solvent like dichloromethane or ethyl acetate.

Question 2: My purified this compound shows persistent impurities in the NMR and LC-MS analysis. What are these impurities and how can I remove them?

Answer:

Identifying and removing impurities is crucial for obtaining high-purity this compound. The nature of these impurities is often linked to the synthetic route. For a Grignard synthesis, common impurities include:

  • Unreacted N-protected 4-piperidone: The starting ketone may not have fully reacted.

  • Biphenyl-type byproducts: If bromobenzene was used in a related step, biphenyl can form.[4] While not directly applicable to cyclopropyl bromide, analogous coupling products are possible.

  • Ring-opened byproducts: The cyclopropylcarbinol moiety can be unstable under certain conditions, particularly acidic ones, leading to ring-opening and isomerization.[5][6]

Purification Strategies:

Impurity Identification Method Recommended Purification Technique Rationale
Unreacted N-protected 4-piperidone1H NMR (presence of ketone carbonyl in 13C NMR), LC-MSColumn Chromatography (Silica Gel or Amine-Functionalized Silica)The polarity difference between the ketone starting material and the alcohol product allows for effective separation. Amine-functionalized silica can be particularly effective for purifying basic compounds, minimizing tailing.[7]
Dicyclopropyl (and other coupling byproducts)GC-MS, 1H NMRColumn Chromatography, CrystallizationThese non-polar byproducts can often be separated from the more polar product by silica gel chromatography. Crystallization can also be effective as these impurities may remain in the mother liquor.
Ring-opened isomersLC-MS, 1H NMRCareful pH control during work-up and purification. Avoid strong acids. Purification by preparative HPLC may be necessary.These isomers may have very similar polarities to the desired product, making separation by standard column chromatography challenging.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or heptane).

  • Loading: Load the sample onto the column.

  • Elution: Elute with a gradient of a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). The addition of a small amount of a volatile amine like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing the acidic silanol groups on the silica surface.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

Question 3: I am observing product degradation or the formation of new impurities during my purification. What are the stability concerns for this compound?

Answer:

The primary stability concern for this compound is the potential for ring-opening of the cyclopropyl group, particularly under acidic conditions. The cyclopropylcarbinol moiety can rearrange to form homoallylic or cyclobutanol derivatives.[5][6]

Key Stability Considerations:

  • pH: Avoid strongly acidic conditions during work-up and purification. If an acidic wash is necessary to remove basic impurities, use a weak acid and minimize contact time. The product is generally more stable under neutral to basic conditions.

  • Temperature: While generally stable at room temperature, prolonged exposure to high temperatures during purification (e.g., distillation) should be avoided to prevent potential degradation.

Troubleshooting Workflow for Purification Issues

G start Crude this compound purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check high_purity Purity > 95%? purity_check->high_purity end Pure Product high_purity->end Yes impurity_id Identify Impurities high_purity->impurity_id No non_polar Non-polar Impurities (e.g., coupling byproducts) impurity_id->non_polar polar Polar Impurities (e.g., starting material) impurity_id->polar isomers Isomeric Impurities impurity_id->isomers crystallization Crystallization non_polar->crystallization column_chrom Column Chromatography (Silica/Amine-Silica) polar->column_chrom prep_hplc Preparative HPLC isomers->prep_hplc crystallization->purity_check column_chrom->purity_check prep_hplc->purity_check G start Crude this compound initial_analysis Initial Analysis (TLC/LC-MS) start->initial_analysis major_impurities Nature of Major Impurities? initial_analysis->major_impurities non_basic Non-Basic Impurities major_impurities->non_basic Yes similar_polarity Impurities with Similar Polarity major_impurities->similar_polarity No acid_base Acid-Base Extraction non_basic->acid_base column_chrom Column Chromatography similar_polarity->column_chrom solid_product Is the Product Solid? crystallization Crystallization solid_product->crystallization Yes final_purity Final Purity Check solid_product->final_purity No acid_base->solid_product column_chrom->solid_product crystallization->final_purity

Sources

Technical Support Center: Synthesis of 4-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may face in the laboratory.

Part 1: Grignard Synthesis Troubleshooting Guide

The addition of cyclopropylmagnesium bromide to a protected 4-piperidone, such as N-Boc-4-piperidone, is a common and direct route to this compound. However, this pathway is not without its potential pitfalls. This section addresses the most frequently encountered side reactions and provides actionable solutions.

Q1: My yield of this compound is significantly lower than expected, and I've isolated cyclopropane as a byproduct. What is happening and how can I prevent this?

A1: The formation of cyclopropane is a known side reaction that can occur during the preparation of cyclopropylmagnesium bromide.[1] This is often due to the reaction of the Grignard reagent with trace amounts of moisture or other protic sources in your reaction setup. The highly basic cyclopropyl anion will readily abstract a proton to form the volatile cyclopropane gas, thus reducing the amount of active Grignard reagent available for the addition to the piperidone.

Causality and Prevention:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents should be rigorously dried over appropriate drying agents.

  • Quality of Magnesium: Use high-quality magnesium turnings with a fresh, metallic surface. If the magnesium appears dull, it can be activated by stirring under vacuum or with a small crystal of iodine.

  • Slow Addition of Cyclopropyl Bromide: During the formation of the Grignard reagent, add the cyclopropyl bromide solution dropwise to the magnesium suspension. This helps to control the exotherm and minimize side reactions.[2]

Troubleshooting Workflow:

start Low Yield & Cyclopropane Formation check_anhydrous Verify Anhydrous Conditions start->check_anhydrous Proton source contamination? check_mg Assess Magnesium Quality check_anhydrous->check_mg Dry system confirmed optimize_addition Optimize Reagent Addition check_mg->optimize_addition High-quality Mg used success Improved Yield optimize_addition->success Slow, controlled addition

Caption: Troubleshooting low yield due to cyclopropane formation.

Q2: I am observing a significant amount of unreacted N-Boc-4-piperidone in my crude reaction mixture. What could be the cause?

A2: The presence of unreacted starting material can be attributed to several factors, with the most common being either an insufficient amount of active Grignard reagent or enolization of the piperidone.

  • Insufficient Grignard Reagent: As discussed in Q1, premature quenching of the Grignard reagent will lead to a substoichiometric amount available for the reaction. It is also possible that the initial concentration of your cyclopropylmagnesium bromide solution was overestimated.

  • Enolization of the Piperidone: N-Boc-4-piperidone has acidic protons on the carbons alpha to the carbonyl group. A sterically hindered or highly basic Grignard reagent can act as a base, deprotonating the piperidone to form an enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon aqueous workup.[3]

Preventative Measures:

IssuePreventative Measure
Insufficient GrignardTitrate a small aliquot of the Grignard solution before use to determine its exact concentration. Use a slight excess (1.1-1.5 equivalents).
Enolization of PiperidonePerform the reaction at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation. Add the Grignard reagent slowly.[4]
Q3: My reaction has produced a high molecular weight byproduct. What is it and how can I avoid it?

A3: A common high molecular weight byproduct in Grignard reactions is the result of Wurtz coupling. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R). In this case, you would be forming 1,1'-bicyclopropyl.

Mechanism of Wurtz Coupling:

R-MgX + R-X → R-R + MgX₂

Minimizing Wurtz Coupling:

  • Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, ensure the cyclopropyl bromide is added slowly to a well-stirred suspension of magnesium. This maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.

  • Use of Excess Magnesium: A moderate excess of magnesium can help to ensure that the cyclopropyl bromide reacts preferentially with the metal surface rather than the Grignard reagent.

Part 2: Kulinkovich Reaction Troubleshooting Guide

The Kulinkovich reaction offers an alternative route to cyclopropanols from esters or amides. When applied to a suitable piperidine precursor, it can yield this compound.

Q1: I am observing the formation of ethene gas during my Kulinkovich reaction. Is this normal and does it affect my yield?

A1: Yes, the formation of ethene is a known and inherent side reaction in the classic Kulinkovich reaction when using ethylmagnesium bromide.[5] The reaction proceeds through a titanacyclopropane intermediate, which can undergo a non-productive side reaction with additional titanium(IV) isopropoxide to produce ethene and two equivalents of titanium(III) isopropoxide.[6] This side reaction consumes the active titanium species and can therefore reduce the overall yield of the desired cyclopropanol.

Mechanism of Ethene Formation:

titanacyclopropane Titanacyclopropane ethene Ethene titanacyclopropane->ethene Side Reaction ti_isopropoxide Ti(OiPr)4 ti_isopropoxide->ethene ti_iii 2 Ti(OiPr)3 start This compound protonation Protonation of Alcohol start->protonation H+ carbocation Carbocation Formation protonation->carbocation -H2O ring_opening Ring-Opened Products carbocation->ring_opening Rearrangement

Caption: Acid-catalyzed ring-opening of the cyclopropyl group.

Solutions for N-Boc Deprotection of Acid-Sensitive Substrates:

MethodReagents/ConditionsAdvantages
Mild Acidic Conditionsp-Toluenesulfonic acid in a suitable solvent. [7]Less harsh than TFA or concentrated HCl.
Thermal DeprotectionHeating in a high-boiling solvent (e.g., toluene).Avoids the use of acid altogether. [8]
Oxalyl Chloride/Methanol(COCl)₂ in Methanol at room temperature. [9]Mild conditions, suitable for compounds with multiple acid-labile groups.
Deep Eutectic SolventCholine chloride:p-toluenesulfonic acid (DES). [10]Green and efficient method.
Q2: What are the best practices for quenching a Grignard reaction to synthesize this compound?

A2: The quench is a critical step to neutralize any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the desired alcohol.

Recommended Quenching Procedure:

  • Cool the reaction mixture: Place the reaction flask in an ice bath to control the exotherm of the quench.

  • Slow addition of quenching agent: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic proton source that is generally preferred over strong acids to minimize the risk of cyclopropane ring-opening.

  • Extraction: After the quench is complete, proceed with the standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

By understanding the underlying chemistry of these potential side reactions and implementing the recommended preventative and corrective measures, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Vesga, L., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4643. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10334. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Iwasawa, N., et al. (1999). Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. A New Use of Alkyne−Co2(CO)6 Complexes in Organic Synthesis. Journal of the American Chemical Society, 121(25), 5813–5814. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • PubMed. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic Letters, 3(4), 605-606. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Curran, D. P., & Du, W. (2014). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society, 136(51), 17856–17865. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Bioorganic & Medicinal Chemistry Letters, 17(12), 3392-3395. [Link]

  • Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]

  • ResearchGate. (n.d.). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. [Link]

  • RSC Publishing. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. [Link]

  • Stoltz, B. M., et al. (2014). Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements. Angewandte Chemie International Edition, 53(1), 2-38. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Cyclopropylpiperidin-4-OL. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot effectively.

The unique structure of this compound, featuring a secondary amine and a sterically hindered tertiary alcohol, presents both opportunities and challenges in synthetic chemistry. The key to successful derivatization lies in understanding the reactivity of these two functional groups and the stability of the cyclopropyl moiety.

Section 1: N-Derivatization of the Piperidine Ring

The secondary amine of the piperidine ring is the more nucleophilic and accessible site for derivatization. Reactions such as N-alkylation, N-acylation, and reductive amination are common transformations.

FAQ 1.1: What is a reliable starting protocol for the N-alkylation of this compound?

A robust starting point for N-alkylation involves reacting this compound with an alkyl halide in the presence of a suitable base and solvent. The choice of base is critical to neutralize the generated hydrohalic acid, which would otherwise protonate the starting amine and halt the reaction.

Protocol 1: General Procedure for N-Alkylation

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Base: Dissolve the starting material in a suitable anhydrous solvent (e.g., Acetonitrile or DMF, see Table 1). Add a powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: To the stirred suspension, add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq.) dropwise at room temperature. For highly reactive agents, consider cooling the mixture to 0 °C.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by standard methods, such as column chromatography on silica gel or recrystallization, to yield the desired N-alkylated product.[1]

Table 1: Common Solvents and Bases for N-Alkylation

SolventDielectric ConstantBoiling Point (°C)Notes
Acetonitrile (ACN)37.582Excellent choice for many Sₙ2 reactions; easily removed.
Dimethylformamide (DMF)36.7153Good for dissolving salts; useful for sluggish reactions requiring heat.[1]
Tetrahydrofuran (THF)7.666Less polar; suitable for reactions with stronger, more soluble bases.
Dichloromethane (DCM)9.140Often used for acylations or reactions with organic bases.
BasepKa of Conj. AcidTypeCommon Use
K₂CO₃10.3InorganicStandard, inexpensive base for alkyl bromides/iodides.[1][2]
Cs₂CO₃10.3InorganicMore soluble and often more effective than K₂CO₃, but more expensive.
NaH~36Inorganic (Strong)Used for deprotonating less acidic N-H bonds; requires strictly anhydrous conditions.[1]
DIPEA10.7Organic (Hindered)Non-nucleophilic; useful for preventing side reactions with the base itself.[3]
Troubleshooting Guide: N-Alkylation Reactions

Question 1.2: My N-alkylation reaction is slow or has stalled. How can I drive it to completion?

This is a common issue that can often be resolved by systematically evaluating the reaction components. The primary factors influencing Sₙ2 reaction rates are the leaving group, steric hindrance, solvent, and temperature.

Answer:

  • Check Your Alkylating Agent: The reactivity of the leaving group is paramount. The general order is I > OTf > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide.[4]

    • Solution: Switch to an alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (0.1 eq.) to the reaction with an alkyl chloride or bromide. This facilitates an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

  • Evaluate the Base and Solvent: An inappropriate base or solvent can lead to poor solubility and low reactivity.

    • Solution: Ensure your base is adequately soluble in the chosen solvent. For K₂CO₃, polar aprotic solvents like ACN or DMF are superior.[2][4] If the reaction is still sluggish, a stronger base like NaH in an anhydrous solvent like THF or DMF may be necessary, though this requires careful handling.[1]

  • Increase the Temperature: If the reaction is clean but slow at room temperature, increasing the thermal energy can help overcome the activation barrier.

    • Solution: Gently heat the reaction mixture. A temperature of 50-80 °C is a good range to explore. Use a higher-boiling solvent like DMF if necessary.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Conversion in N-Alkylation q1 What is the leaving group on your alkylating agent? start->q1 lg_cl Alkyl Chloride (R-Cl) q1->lg_cl Slowest lg_br_i Alkyl Bromide/Iodide q1->lg_br_i Faster action1 Add catalytic NaI (0.1 eq.) OR Switch to R-Br or R-I lg_cl->action1 q2 Is the reaction still slow? lg_br_i->q2 action1->q2 action2 Increase temperature (e.g., 60 °C) OR Switch to a higher-boiling solvent (e.g., DMF) q2->action2 Yes end_node Reaction Optimized q2->end_node No q3 Still no improvement? action2->q3 action3 Consider a stronger base (e.g., NaH) in an anhydrous solvent (e.g., THF) q3->action3 Yes q3->end_node No action3->end_node

Caption: Troubleshooting workflow for low N-alkylation yield.

Question 1.3: I am observing the formation of a quaternary ammonium salt by-product. How can I avoid this?

Over-alkylation to form the quaternary salt occurs when the newly formed tertiary amine product successfully competes with the starting secondary amine for the alkylating agent.

Answer:

This side reaction is favored when there is a high local concentration of the alkylating agent.

  • Slow Addition: The most effective solution is to add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the concentration of the electrophile low at all times, ensuring it reacts preferentially with the more abundant starting material.[1]

  • Stoichiometry Control: Use a slight excess of the piperidine starting material (e.g., 1.1 eq.) relative to the alkylating agent (1.0 eq.) to ensure the electrophile is consumed before significant dialkylation can occur.

  • Use a Hindered Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial. It will not compete as a nucleophile for the alkylating agent.[3]

Section 2: O-Derivatization of the Tertiary Alcohol

The tertiary hydroxyl group at the C4 position is sterically hindered, making its derivatization significantly more challenging than that of the piperidine nitrogen. Standard methods often fail, requiring more forceful conditions or alternative strategies.

FAQ 2.1: Why is my Williamson ether synthesis failing for the tertiary alcohol of this compound?

The Williamson ether synthesis requires the formation of an alkoxide, which then acts as a nucleophile. For a tertiary alcohol, both the formation of the alkoxide and the subsequent Sₙ2 reaction are difficult.

Answer:

  • Inefficient Deprotonation: The tertiary alcohol is less acidic than a primary or secondary alcohol. Weak bases like K₂CO₃ are insufficient. A very strong base is required to generate the corresponding alkoxide.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent such as THF or DMF. The reaction must be performed under strictly anhydrous conditions, as any water will quench the hydride.

  • Steric Hindrance: The bulky environment around the tertiary alkoxide severely impedes the approach of the alkylating agent for the Sₙ2 reaction.

    • Solution: Use a highly reactive and sterically unencumbered electrophile, such as methyl iodide, benzyl bromide, or allyl bromide. For more hindered electrophiles, this method is likely to fail and result in elimination (E2) side reactions.

Protocol 2: O-Alkylation of Tertiary Alcohol via Williamson Ether Synthesis

  • N-Protection: To prevent competitive N-alkylation, first protect the piperidine nitrogen. A Boc group is ideal (use Boc₂O, Et₃N, DCM).

  • Alkoxide Formation: To a solution of the N-Boc-4-Cyclopropylpiperidin-4-OL (1.0 eq.) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Activation: Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.2 eq.) dropwise. Allow the reaction to stir at room temperature or heat gently (e.g., to 50 °C) overnight.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify the N-Boc protected ether by column chromatography. Subsequently, remove the Boc group using standard conditions (e.g., 4M HCl in dioxane) to yield the final product.[5]

FAQ 2.2: Is there a risk of cyclopropyl ring-opening during derivatization?

Yes, the cyclopropyl group can be sensitive, particularly under acidic conditions.

Answer:

The cyclopropyl group is a strained ring system. Under strongly acidic conditions, protonation of the alcohol followed by loss of water can generate a tertiary carbocation. This cation can be stabilized by the adjacent cyclopropyl group, leading to the formation of a cyclopropylcarbinyl cation, which is known to undergo rapid rearrangement and ring-opening.[6][7]

  • How to Avoid It:

    • Prefer Basic or Neutral Conditions: Whenever possible, choose reaction conditions that are basic or neutral. For N-alkylation, using K₂CO₃ is ideal.

    • Avoid Strong Brønsted Acids: Avoid using strong acids like H₂SO₄ or HCl, especially with heat. If an acidic condition is necessary, use a milder Lewis acid if possible and maintain low temperatures.

    • Protecting Group Removal: When deprotecting an acid-labile group like Boc, use conditions like TFA in DCM at 0 °C or 4M HCl in dioxane at room temperature, and carefully monitor the reaction to avoid prolonged exposure.

G cluster_0 Derivatization Strategy Selection start Goal: Derivatize Molecule q_site Which site to derivatize? start->q_site n_site Piperidine Nitrogen (N-H) q_site->n_site More Reactive o_site Tertiary Alcohol (O-H) q_site->o_site Less Reactive n_rxn N-Alkylation or N-Acylation (Generally straightforward) n_site->n_rxn o_rxn O-Etherification or O-Esterification (Challenging due to sterics) o_site->o_rxn final_n Final N-derivatized product n_rxn->final_n q_protect_o Is O-derivatization the primary goal? o_rxn->q_protect_o protect_n Protect Nitrogen first (e.g., with Boc group) q_protect_o->protect_n Yes final_o Final O-derivatized product q_protect_o->final_o No (if N is unreactive under O-derivatization conditions) proceed_o Proceed with O-derivatization (e.g., Williamson using NaH) protect_n->proceed_o deprotect_n Deprotect Nitrogen (e.g., HCl in Dioxane) proceed_o->deprotect_n deprotect_n->final_o

Caption: Decision tree for selective derivatization of this compound.

References

  • Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. PubMed Central.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.
  • Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor-Acceptor Cyclopropane.
  • Procedure for N-alkylation of Piperidine?.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
  • 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
  • Technical Support Center: N-Alkylation of 1,4-Dimethylpiperidine. Benchchem.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Cyclopropylpiperidin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Cyclopropylpiperidin-4-OL derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the experimental hurdles associated with these promising compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, but its derivatives, including the this compound series, often exhibit poor aqueous solubility, which can impede biological screening and preclinical development.[1][2] This resource synthesizes fundamental principles with practical, field-proven strategies to enhance the solubility of your compounds.

Understanding the Challenge: Why are this compound Derivatives Often Poorly Soluble?

The solubility of a compound is a critical physicochemical property that influences its absorption and bioavailability.[3] The this compound core, while offering a versatile scaffold for drug design, possesses characteristics that can contribute to low aqueous solubility:

  • Lipophilicity: The cyclopropyl and piperidine rings contribute to the molecule's nonpolar surface area, leading to a more lipophilic character. As the hydrocarbon chain of an amine gets larger, its solubility in water decreases.[4]

  • Crystalline Structure: Many active pharmaceutical ingredients (APIs) are crystalline solids. The strong intermolecular forces within the crystal lattice must be overcome by the solvent for dissolution to occur, and this can be energetically unfavorable for poorly soluble compounds.[5]

The basicity of the piperidine nitrogen, however, provides a key handle for solubility manipulation. As amines, these compounds can be protonated to form more soluble salts.[6][7] The pH of the solution will, therefore, play a pivotal role in determining the solubility of these derivatives.[8]

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides a systematic approach to troubleshooting and overcoming the poor solubility of your this compound derivatives.

Issue 1: My compound precipitates out of aqueous buffer during my biological assay.

This is a frequent challenge when a compound is initially dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.

Initial Steps: pH Adjustment and Co-solvents

For many poorly soluble compounds, especially those with ionizable groups, the first line of attack involves adjusting the pH and utilizing co-solvents.[][10]

The piperidine nitrogen in your derivatives is basic and can be protonated at acidic pH to form a more soluble cationic species.

Causality: By lowering the pH of the aqueous medium, you increase the concentration of the protonated, and therefore more polar and water-soluble, form of your compound. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, meaning their aqueous solutions are basic.[6] Dissolving them in dilute mineral acid solutions can significantly enhance solubility.[6]

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of your solid compound to a vial containing a known volume of each buffer.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. It is crucial to have undissolved solid remaining to ensure saturation.[11]

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[12]

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This profile will reveal the pH range where your compound exhibits maximum solubility.

Table 1: Hypothetical pH-Solubility Profile for a this compound Derivative

Buffer SystempHApproximate Solubility (µg/mL)
0.1 M HCl1.0> 1000
Citrate Buffer3.0850
Acetate Buffer5.0250
Phosphate-Buffered Saline (PBS)7.4< 10

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[13][14]

Causality: Co-solvents disrupt the hydrogen bonding network of water, making it more favorable for the solubilization of hydrophobic molecules.[15] Common co-solvents in early-stage drug discovery include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[]

Experimental Protocol: Co-solvent Solubility Screen

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilutions: Perform serial dilutions of your stock solution into your chosen aqueous buffer.

  • Visual Assessment: Visually inspect for precipitation at each dilution.

  • Quantitative Analysis (Optional but Recommended): Use nephelometry to quantitatively assess precipitation. This technique measures light scattering from insoluble particles and can be adapted for high-throughput screening in microplates.[16]

  • Optimization: If precipitation occurs at your desired final concentration, try incorporating a co-solvent into your aqueous buffer. Start with low percentages (e.g., 1-5%) and incrementally increase, keeping in mind the tolerance of your biological assay to the co-solvent.

Diagram 1: Decision Workflow for Initial Solubility Troubleshooting

start Compound Precipitates in Aqueous Buffer check_ionizable Is the compound ionizable? (Contains basic piperidine) start->check_ionizable ph_adjust Perform pH-Solubility Profiling check_ionizable->ph_adjust Yes cosolvent_screen Screen Co-solvents (e.g., DMSO, PEG400) check_ionizable->cosolvent_screen No/Insufficient ph_adjust->cosolvent_screen Insufficient Solubility solubility_ok Solubility Achieved ph_adjust->solubility_ok Sufficient Solubility cosolvent_screen->solubility_ok Sufficient Solubility advanced_methods Proceed to Advanced Strategies cosolvent_screen->advanced_methods Insufficient Solubility

Caption: Initial troubleshooting workflow for precipitation issues.

Advanced Strategies for Persistent Solubility Issues

If pH adjustment and co-solvents are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

Creating a stable, crystalline salt of your basic piperidine derivative can significantly improve its aqueous solubility and dissolution rate.[17][18][19] An estimated 50% of all drugs are administered as salts.[17]

Causality: Salt formation introduces ionic character to the molecule, which enhances its interaction with polar solvents like water. The choice of the counterion is critical and can influence properties like solubility, stability, and hygroscopicity.[20]

Experimental Protocol: Small-Scale Salt Screen

  • Counterion Selection: Choose a selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid).

  • Salt Synthesis:

    • Dissolve your free base compound in a suitable organic solvent (e.g., isopropanol, ethanol, acetone).

    • Add a stoichiometric amount (typically 1:1 molar ratio) of the selected acid.

    • Stir the mixture at room temperature or with gentle heating to induce precipitation of the salt.

    • If no precipitate forms, cooling or the addition of an anti-solvent may be required.

  • Isolation and Characterization: Isolate the solid by filtration and dry it under vacuum. Characterize the resulting salt form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm its crystalline nature and assess its physicochemical properties.

  • Solubility Testing: Determine the aqueous solubility of each salt form using the shake-flask method described previously.

Table 2: Comparison of Potential Salt Forms for a Hypothetical Derivative

Salt FormAqueous Solubility (mg/mL at pH 7.4)Melting Point (°C)Hygroscopicity
Free Base< 0.01125Low
Hydrochloride5.2210Moderate
Mesylate12.5185Low
Tartrate8.9198High

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][21] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[22][]

Causality: The hydrophobic portion of your this compound derivative can be sequestered within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[3] This is particularly useful for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[]

Experimental Protocol: Cyclodextrin Solubility Enhancement

  • Cyclodextrin Selection: Screen various cyclodextrins, with hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) being common choices due to their high water solubility and safety profiles.[24]

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of your compound to each solution.

    • Equilibrate the samples as described in the shake-flask method.

    • Filter and analyze the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the stability constant of the complex.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

cluster_2 Soluble Inclusion Complex D CD Hydrophobic Cavity Complex_D D->Complex_D + Complex_CD CD->Complex_D + D_label Drug CD_label Cyclodextrin Complex_label Complex

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Issue 2: My compound has low bioavailability in vivo despite achieving adequate solubility in the formulation.

Low bioavailability can be a complex issue stemming from poor absorption, high first-pass metabolism, or efflux transporter activity. However, formulation-related factors can still play a significant role.

Strategy 2.1: Amorphous Solid Dispersions (ASDs)

For compounds with very high crystal lattice energy, converting the crystalline form to a high-energy amorphous state can dramatically increase apparent solubility and dissolution rates.[5]

Causality: Amorphous solids lack the long-range molecular order of crystals. This disordered state is thermodynamically less stable and requires less energy to dissolve. The drug is molecularly dispersed within a polymer matrix (e.g., HPMC-AS, PVP/VA), which also helps to prevent recrystallization.

Considerations: This is an advanced technique typically employed in later-stage preclinical and clinical development. It requires specialized equipment (e.g., spray dryer, hot-melt extruder) and expertise in solid-state characterization and stability testing.

Strategy 2.2: Particle Size Reduction (Micronization/Nanonization)

Reducing the particle size of the drug increases its surface area, which can lead to an improved dissolution rate according to the Noyes-Whitney equation.[10][24]

Causality: A larger surface area allows for greater interaction between the drug particles and the solvent, accelerating the dissolution process.[10] This is particularly effective for compounds whose absorption is limited by their dissolution rate (DCS IIa compounds).[24]

Considerations: Techniques like jet milling (for micronization) or bead milling (for nanosuspensions) are used.[25] While effective, there can be challenges with particle aggregation and handling of the resulting material.[5]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try if my this compound derivative is insoluble in my standard PBS buffer (pH 7.4)?

Given that your compound has a basic piperidine moiety, the most straightforward first step is to lower the pH. Attempt to dissolve the compound in a buffer with a pH of 4-5. If this is compatible with your assay, it may be a simple and effective solution.

Q2: My assay is very sensitive to organic solvents. What is the maximum percentage of DMSO I can use?

This is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays can tolerate up to 0.5% DMSO, with some robust assays tolerating up to 1%. It is crucial to run a vehicle control experiment with the same concentration of DMSO (or other co-solvent) that you intend to use for your compound to ensure it does not affect the experimental outcome.

Q3: I formed a hydrochloride salt of my compound, but it is highly hygroscopic. What should I do?

Hygroscopicity can pose challenges for accurate weighing and long-term stability. You should screen other counterions. Mesylate or tosylate salts, for example, are often more crystalline and less hygroscopic than their hydrochloride counterparts.[17]

Q4: When should I consider using cyclodextrins versus salt formation?

Salt formation is often preferred for ionizable compounds as it can lead to a stable, crystalline solid with improved properties that is amenable to traditional formulation approaches like tablets or capsules.[26] Cyclodextrins are an excellent choice for neutral compounds or when salt formation fails to provide the desired solubility. They are particularly useful for creating aqueous solutions for in vitro testing or parenteral formulations.[21][27]

Q5: How do I measure the solubility of my compound accurately?

The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[28] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached (usually 24-72 hours), followed by separation of the saturated solution from the excess solid and quantification of the dissolved compound by a suitable analytical method like HPLC.[11][28]

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Drug Discovery Online. (2023, December 18).
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Sigma-Aldrich. (n.d.).
  • Dr. Reddy's. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • The Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • AAPS PharmSciTech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ACS Publications. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • ResearchGate. (2019, September).
  • Slideshare. (n.d.). salt selection in pharmaceutical product development.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • BOC Sciences. (n.d.).
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Lund University Publications. (n.d.).
  • PubMed. (2024, January 23).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • SpringerLink. (2025, August 7).
  • BMG LABTECH. (2023, April 6).
  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • WuXi AppTec DMPK. (2024, March 15).
  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.
  • Springer. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Catalent. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Bioavailability of Tubulin Inhibitors in Preclinical Models.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Study.com. (n.d.). When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • OUCI. (n.d.).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • MDPI. (2023, February 2).
  • MDPI. (2024, June 26).
  • Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 4-Cyclopropylpiperidin-4-OL Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when enhancing the metabolic stability of 4-cyclopropylpiperidin-4-ol analogs. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.

Understanding the Metabolic Landscape of this compound Analogs

The this compound scaffold is a valuable motif in medicinal chemistry. However, like many nitrogen-containing heterocycles, it can be susceptible to metabolic transformations that may limit its therapeutic potential. A proactive understanding of its metabolic liabilities is the first step toward rational drug design.

Common Metabolic Pathways:

The piperidine ring is a frequent target for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1] Key metabolic transformations include:

  • N-dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic route, often catalyzed by CYP3A4 and CYP2D6.[2][3]

  • Ring Oxidation: Oxidation of the carbon atoms within the piperidine ring can lead to the formation of various hydroxylated metabolites or lactams. This can occur at positions alpha, beta, or gamma to the nitrogen atom.[4][5]

  • C-H Bond Oxidation on the Cyclopropyl Group: While the cyclopropyl group is often incorporated to enhance metabolic stability due to the high C-H bond dissociation energy, it is not metabolically inert.[6][7] Oxidation can still occur, sometimes leading to ring opening or the formation of hydroxylated metabolites.[6]

The presence of the tertiary alcohol at the 4-position and the cyclopropyl group can influence the regioselectivity of these metabolic reactions. The interplay of sterics and electronics around the piperidine ring will dictate the primary sites of metabolism, often referred to as "metabolic soft spots."

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Our this compound analog shows high clearance in human liver microsomes (HLM). How do we identify the metabolic "soft spot"?

Answer:

High clearance in HLM strongly suggests that your compound is a substrate for CYP enzymes.[1] The next critical step is to pinpoint the exact site of metabolic modification.

Probable Cause: The molecule likely has one or more sites that are highly susceptible to CYP-mediated oxidation.

Step-by-Step Troubleshooting:

  • Metabolite Identification Study:

    • Incubate your parent compound with HLM in the presence of the necessary cofactor, NADPH.

    • Analyze the reaction mixture at different time points using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[8][9]

    • Compare the mass spectra of the samples to a control (incubation without NADPH) to identify new peaks corresponding to metabolites.

    • The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation).

    • Utilize tandem MS (MS/MS) to fragment the metabolite and parent compound. The fragmentation patterns will help elucidate the structure of the metabolite and pinpoint the site of modification.

  • CYP Reaction Phenotyping:

    • Determine which specific CYP isoforms are responsible for the metabolism of your compound.

    • This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in HLM incubations.[10][11] Knowing the responsible enzyme can provide clues about the types of transformations to expect.

Question 2: We've identified the metabolic soft spot to be oxidation on the piperidine ring. What are the most effective strategies to block this metabolism?

Answer:

Once the site of metabolism is known, you can employ several medicinal chemistry strategies to improve stability.

Probable Cause: An accessible C-H bond on the piperidine ring is susceptible to enzymatic oxidation.

Recommended Strategies:

  • Deuteration: Replacing a hydrogen atom at the metabolic "soft spot" with its heavier isotope, deuterium, can slow the rate of metabolism. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond that is more difficult for enzymes to cleave.[12] This strategy is often effective when C-H bond cleavage is the rate-limiting step of the metabolic process.

  • Fluorination: Introducing a fluorine atom at or near the site of metabolism can block oxidation. The strong electron-withdrawing nature of fluorine can deactivate the neighboring C-H bonds, making them less susceptible to CYP-mediated attack.

  • Introduction of Steric Hindrance: Placing a bulky group, such as a methyl or cyclopropyl group, adjacent to the metabolic soft spot can sterically hinder the enzyme's access to that site, thus reducing the rate of metabolism.[6]

  • Bioisosteric Replacement: In some cases, it may be beneficial to replace the entire piperidine ring with a bioisostere that is less prone to metabolism. Examples include azetidines, spirocyclic amines like 1-azaspiro[3.3]heptane, or morpholines.[13][14][15] However, this is a more drastic change and may impact the compound's pharmacological activity and physicochemical properties.

The following table summarizes these strategies:

StrategyMechanismConsiderations
Deuteration Kinetic Isotope Effect (KIE)May not be effective if C-H bond cleavage is not the rate-limiting step.
Fluorination Electronic deactivation of adjacent C-H bondsCan alter pKa and other physicochemical properties.
Steric Hindrance Prevents enzyme access to the metabolic siteMay negatively impact binding to the intended biological target.
Bioisosteric Replacement Replaces the labile moiety with a more stable scaffoldSignificant structural change that can affect pharmacology and ADME properties.

Question 3: Our attempts to block metabolism on the piperidine ring have resulted in a significant loss of potency. What should we do?

Answer:

This is a common challenge in drug discovery, where modifications to improve metabolic stability inadvertently disrupt the key interactions required for biological activity.

Probable Cause: The structural modifications made to block metabolism have altered the pharmacophore of your compound, interfering with its binding to the target protein.

Troubleshooting Steps:

  • Structural Biology/Molecular Modeling: If a crystal structure of your target protein is available, use molecular modeling to visualize how your analogs bind. This can reveal if the modifications are causing steric clashes or disrupting crucial hydrogen bonds or hydrophobic interactions.

  • Iterative Design: Adopt a more subtle and iterative approach to your modifications. For example, if you introduced a large bulky group, try a smaller one like a methyl group. If you used a bioisostere, consider one with a more similar geometry to the original piperidine ring.

  • Explore Different Vectors: Instead of modifying the piperidine ring directly, explore modifications on other parts of the molecule that might indirectly shield the metabolic soft spot without affecting the pharmacophore.

  • Re-evaluate the "Soft Spot": It's possible that blocking the primary metabolic pathway has unmasked a secondary, previously minor, metabolic pathway. A new metabolite identification study on your more stable but less potent analog may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group often used to improve metabolic stability?

The cyclopropyl group is a popular motif in medicinal chemistry for several reasons.[16] Its strained ring system results in shorter and stronger C-H bonds compared to those in standard aliphatic chains.[7][17][18] This higher bond dissociation energy makes it more resistant to oxidative metabolism by CYP enzymes, which often begins with a hydrogen atom abstraction step.[6]

Q2: Can the 4-hydroxyl group on the piperidine ring be a site of metabolism?

While direct oxidation of the tertiary alcohol is less common, it can undergo Phase II metabolism, specifically glucuronidation, where a glucuronic acid moiety is attached. This process increases the water solubility of the compound and facilitates its excretion. If you observe a large increase in molecular weight (+176 Da) in your metabolite identification studies, it could be indicative of glucuronidation.

Q3: What are the best in vitro systems to start with for assessing metabolic stability?

For initial screening, human liver microsomes (HLM) are a cost-effective and high-throughput option that provides a good indication of Phase I metabolic stability.[19][20] If a compound shows high stability in HLM, it is then advisable to test it in cryopreserved human hepatocytes. Hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive picture of a compound's overall metabolic fate.[19][20]

Q4: How do I interpret the data from a metabolic stability assay?

The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).[5]

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound, independent of blood flow. A lower CLint value is desirable and indicates greater metabolic stability.

These values are used to classify compounds as having low, medium, or high clearance, which helps in prioritizing candidates for further development.

Key Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol provides a generalized procedure for assessing the metabolic stability of a test compound in HLM.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled, cryopreserved)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound with known metabolic fate (e.g., verapamil or testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the HLM on ice. Prepare working solutions of your test compound and positive control by diluting the stock solutions in the phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM, and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the negative control (T=0 min), add the quenching solution before adding NADPH.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[21][22][23]

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression will give you the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Visualizations

Metabolic_Troubleshooting_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Medicinal Chemistry Strategy cluster_3 Phase 4: Re-evaluation Start Start: this compound Analog HLM_Assay Human Liver Microsome (HLM) Stability Assay Start->HLM_Assay Decision_Stability Metabolically Stable? HLM_Assay->Decision_Stability Metabolite_ID Metabolite Identification (LC-MS/MS) Decision_Stability->Metabolite_ID No End End: Optimized Compound Decision_Stability->End Yes CYP_Phenotyping CYP Reaction Phenotyping Metabolite_ID->CYP_Phenotyping Identify_Soft_Spot Identify Metabolic 'Soft Spot' CYP_Phenotyping->Identify_Soft_Spot Strategy Select Mitigation Strategy Identify_Soft_Spot->Strategy Deuteration Deuteration Strategy->Deuteration Fluorination Fluorination Strategy->Fluorination Steric_Block Steric Blocking Strategy->Steric_Block Bioisostere Bioisosteric Replacement Strategy->Bioisostere Synthesize Synthesize New Analogs Deuteration->Synthesize Fluorination->Synthesize Steric_Block->Synthesize Bioisostere->Synthesize Re_Assay Re-run HLM & Potency Assays Synthesize->Re_Assay Decision_Improved Improved Profile? Re_Assay->Decision_Improved Decision_Improved->Strategy No (Re-strategize) Decision_Improved->End Yes

Caption: Workflow for troubleshooting metabolic instability.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Mori, M., et al. (1990). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. Available at: [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Mykhailiuk, P.K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Talele, T.T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Acme Bioscience. Available at: [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Daniel, W.A., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • Daniel, W.A., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • Fong, K.Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • Fong, K.Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

  • What are common issues in in vitro ADME assays? Patsnap Synapse. Available at: [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. Available at: [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. Available at: [Link]

  • Attwa, M.W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC - NIH. Available at: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available at: [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.
  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. ResearchGate. Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • W un, J.C., & DiRocco, D.A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available at: [Link]

  • Showing metabocard for Piperidine (HMDB0034301). Human Metabolome Database. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Target Review. Available at: [Link]

  • Taddei, C., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Available at: [Link]

  • Taddei, C., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. Available at: [Link]

  • Yang, C., et al. (2016). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Cyclopropylpiperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to support your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and scale-up synthesis involves a two-step process. First, the preparation of cyclopropylmagnesium bromide, a Grignard reagent. Second, the nucleophilic addition of this Grignard reagent to an N-protected 4-piperidone, typically N-Boc-4-piperidone. The final step is the deprotection of the piperidine nitrogen.

Q2: I'm having trouble initiating the Grignard reaction for cyclopropylmagnesium bromide. What are the likely causes?

A2: Initiation failure is a common issue with Grignard reactions. The primary culprits are typically wet glassware or solvents, or a passivated magnesium surface (magnesium oxide layer). Activation of the magnesium is often necessary.

Q3: My yield of cyclopropylmagnesium bromide is consistently low, with significant formation of cyclopropane gas. Why is this happening?

A3: The formation of cyclopropylmagnesium bromide is known to be accompanied by the formation of cyclopropyl radicals. These radicals can abstract a hydrogen atom from the solvent (like THF or diethyl ether) to form cyclopropane, a major byproduct that reduces your yield.[1]

Q4: During the addition of the Grignard reagent to N-Boc-4-piperidone, my reaction turns brown/black and the yield of the desired product is low. What's going on?

A4: A dark reaction color can indicate several issues, including localized overheating, side reactions due to impurities in the Grignard reagent, or air/moisture contamination. On a larger scale, poor mixing can lead to "hot spots" where the exothermic reaction runs out of control, causing decomposition.

Q5: What are the best practices for quenching a large-scale Grignard reaction?

A5: For scale-up, a controlled quench is critical for safety and product quality. A reverse quench, where the reaction mixture is slowly added to a cooled, stirred solution of a quenching agent (e.g., saturated aqueous ammonium chloride), is often preferred to manage the exotherm.

Q6: I'm struggling with the purification of the final product, this compound. What are some effective methods?

A6: Purification is often achieved through crystallization. The choice of solvent is critical and may require some screening. Common solvent systems for similar piperidine derivatives include ethanol, ethanol/ethyl acetate mixtures, or benzene/petroleum ether.[2][3]

Troubleshooting Guide

This guide provides a more detailed, question-and-answer-based approach to specific problems you may encounter during the synthesis and scale-up of this compound.

Part 1: Formation of Cyclopropylmagnesium Bromide

Q: My attempt to form cyclopropylmagnesium bromide is not initiating. I've dried my glassware and solvent. What else can I do?

A: Activation of the magnesium turnings is likely necessary to remove the passivating magnesium oxide layer.

  • Expertise & Experience: The magnesium oxide layer on the surface of the turnings can prevent the reaction with cyclopropyl bromide from starting. Several methods can be used to activate the magnesium surface.

  • Troubleshooting Steps:

    • Mechanical Activation: In a flask under an inert atmosphere, vigorously stir the dry magnesium turnings. The friction can help break up the oxide layer. For smaller scales, crushing a few turnings with a glass rod can expose a fresh surface.[4]

    • Chemical Activation:

      • Iodine: Add a single crystal of iodine to the magnesium suspension in your ether solvent. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. You should observe the disappearance of the brown iodine color as an indication of activation.

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. This reacts with the magnesium to form ethylene gas and magnesium bromide. The observation of bubbling (ethylene evolution) is a clear sign of activation.[4]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.

    • Thermal Activation: Gentle heating with a heat gun on a small area of the flask can sometimes provide the activation energy needed to start the reaction. Be extremely cautious with this method due to the flammable nature of ether solvents.

Magnesium Activation Method Advantages Disadvantages Scale-up Suitability
Mechanical Stirring No chemical activators needed.May not be effective for highly passivated magnesium.Good, with appropriate stirring equipment.
Iodine Simple and effective.Introduces a small amount of iodine-containing impurities.Good.
1,2-Dibromoethane Provides a clear visual cue of activation (bubbling).Introduces bromide impurities.Good.
DIBAH Highly effective at low temperatures, improving safety.[5][6]Requires handling of a pyrophoric reagent.Excellent for controlled, large-scale reactions.

Q: I'm observing a significant amount of a white precipitate and my Grignard reagent yield is low. What is this precipitate and how can I avoid it?

A: The white precipitate is likely magnesium bromide, which can form from side reactions and reduce the solubility of your Grignard reagent.

  • Expertise & Experience: Wurtz coupling, where two cyclopropyl radicals couple, is a common side reaction. This and other side reactions can lead to an excess of magnesium salts.

  • Troubleshooting Steps:

    • Control the Addition Rate: Add the cyclopropyl bromide solution slowly to the magnesium suspension. This helps to maintain a low concentration of the bromide in the reaction mixture, minimizing side reactions.

    • Maintain Adequate Stirring: Ensure efficient stirring to prevent localized high concentrations of reagents and to keep the magnesium surface clean.

    • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can sometimes improve the solubility of the Grignard reagent and the intermediate magnesium species.

Part 2: Grignard Reaction with N-Boc-4-Piperidone

Q: The addition of my cyclopropylmagnesium bromide to N-Boc-4-piperidone is very exothermic and difficult to control on a larger scale. How can I manage this?

A: The exothermicity of the Grignard addition is a significant safety concern during scale-up. Proper thermal management is crucial.

  • Expertise & Experience: Runaway reactions are a major hazard with Grignard additions.[7] The heat generated can quickly exceed the cooling capacity of the reactor, leading to solvent boiling and a potential pressure buildup.

  • Troubleshooting Steps:

    • Slow Addition at Low Temperature: Add the Grignard reagent slowly to a solution of the N-Boc-4-piperidone in an appropriate solvent (e.g., THF) at a reduced temperature (e.g., 0 °C or below).

    • Monitor the Internal Temperature: Use a temperature probe to monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the desired temperature range.

    • Reaction Calorimetry: For process development and scale-up, reaction calorimetry is highly recommended to determine the heat of reaction and to model the thermal behavior on a larger scale.[8][9][10]

    • Ensure Adequate Cooling: The reactor must have sufficient cooling capacity to handle the heat generated by the reaction.

Q: My reaction work-up is messy, and I'm getting a low yield of the desired N-Boc-4-cyclopropylpiperidin-4-ol. What is the best way to quench the reaction and isolate the product?

A: A careful and controlled quench is essential to prevent the formation of byproducts and to ensure a clean product isolation.

  • Expertise & Experience: Rapidly quenching a Grignard reaction with water can be highly exothermic and can lead to the formation of magnesium hydroxide emulsions that are difficult to work with.

  • Troubleshooting Steps:

    • Controlled Quench: Slowly add the reaction mixture to a cooled (0 °C) and well-stirred solution of a mild acid, such as saturated aqueous ammonium chloride. This will quench any unreacted Grignard reagent and break down the magnesium alkoxide complex.

    • pH Adjustment: After the quench, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the product is in its free base form and to facilitate extraction.

    • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the Organic Layer: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Part 3: Deprotection and Purification

Q: The Boc deprotection of my N-Boc-4-cyclopropylpiperidin-4-ol is incomplete or is producing unwanted byproducts. What are the optimal conditions?

A: Boc deprotection is typically achieved under acidic conditions, but the choice of acid and solvent is important to ensure a clean and complete reaction.

  • Expertise & Experience: The tert-butoxycarbonyl (Boc) group is readily cleaved by strong acids.[11][12] However, harsh conditions can sometimes lead to side reactions.

  • Troubleshooting Steps:

    • Choice of Acid:

      • HCl in an organic solvent: A solution of HCl in methanol, isopropanol, or dioxane is a common and effective method.

      • Trifluoroacetic acid (TFA): TFA in dichloromethane (DCM) is also very effective but can sometimes be too harsh for sensitive substrates.[13][14]

    • Reaction Monitoring: Monitor the progress of the deprotection by TLC or LC-MS to ensure the reaction goes to completion.

    • Work-up: After the reaction is complete, the acidic mixture is typically neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of >10. The product is then extracted into an organic solvent. The byproduct of the Boc group cleavage, di-tert-butyl dicarbonate, decomposes to isobutylene and carbon dioxide, which are volatile and easily removed.[13]

Q: I'm having difficulty crystallizing the final product, this compound. Can you suggest a protocol?

A: Finding the right crystallization conditions often requires screening a few solvent systems.

  • Expertise & Experience: The purity of the crude material will significantly impact the success of crystallization. If the material is oily or contains many impurities, a preliminary purification by column chromatography may be necessary.

  • Crystallization Protocol:

    • Solvent Screening:

      • Start with a single solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, ethyl acetate, or toluene). Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.

      • If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a small amount of a solvent in which it is highly soluble (e.g., methanol or dichloromethane). Then, slowly add a solvent in which it is poorly soluble (e.g., hexane, heptane, or diethyl ether) until the solution becomes slightly cloudy. Warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Seeding: If crystals are slow to form, adding a small seed crystal of the pure product can induce crystallization.

    • Patience: Sometimes, crystallization can take time. Allowing the solution to stand undisturbed for an extended period can be beneficial.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Grignard Addition cluster_2 Part 3: Deprotection & Purification A 1. Dry Glassware & Solvents B 2. Activate Mg Turnings (Iodine or 1,2-Dibromoethane) A->B C 3. Slow addition of Cyclopropyl Bromide in Ether B->C D 4. Monitor for Initiation & Maintain Temperature C->D E 5. Cool solution of N-Boc-4-piperidone D->E Use Grignard Reagent Directly F 6. Slow addition of Cyclopropylmagnesium Bromide E->F G 7. Controlled Quench (Saturated NH4Cl) F->G H 8. Extraction & Wash G->H I 9. Boc Deprotection (e.g., HCl in MeOH) H->I Crude N-Boc Protected Product J 10. Neutralization & Extraction I->J K 11. Crystallization J->K L 12. Isolate Pure This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Grignard Initiation

G Start Grignard Reaction Does Not Initiate Check_Dryness Are glassware and solvents completely dry? Start->Check_Dryness Check_Dryness->Start No (Dry all components) Activate_Mg Activate Magnesium Check_Dryness->Activate_Mg Yes Iodine Add Iodine crystal Activate_Mg->Iodine Dibromoethane Add 1,2-Dibromoethane Activate_Mg->Dibromoethane Mechanical Crush/Stir Mg Activate_Mg->Mechanical Failure Initiation Still Fails (Re-evaluate Reagent Purity) Activate_Mg->Failure Success Reaction Initiates Iodine->Success Dibromoethane->Success Mechanical->Success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-908. [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Ende, D. J. A., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319-329. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

  • Mitchell, C., & Pu, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1188, 1-21. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

  • Gemoets, H. P. L., La-Venia, A., Govaerts, S., & Stevens, C. V. (2018). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 22(10), 1363-1369. [Link]

  • Zhang, Y., Chen, Y., & Chen, J. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 1-9. [Link]

  • ResearchGate. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]

  • Garst, J. F., & Ungváry, F. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic letters, 3(4), 605-606. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996-5000. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

analytical challenges in detecting 4-Cyclopropylpiperidin-4-OL impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-Cyclopropylpiperidin-4-OL. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust, accurate, and reliable methods for impurity detection. Given that this compound is a key intermediate in various synthetic pathways, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API).

This guide moves beyond simple protocols to explain the scientific rationale behind the analytical choices you make. It is structured to help you anticipate challenges, troubleshoot common issues, and develop a comprehensive impurity control strategy from the ground up.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses foundational questions about the nature and regulation of impurities associated with this compound.

Q1: What are the likely sources and types of impurities for an intermediate like this compound?

A: Impurities in any API or intermediate can be broadly classified into three categories as defined by the International Council for Harmonisation (ICH).[1][2] For this compound, we can anticipate the following:

  • Organic Impurities: These are the most common and structurally similar to the main compound.

    • Starting Materials: Unreacted precursors from the synthesis, such as piperidin-4-one or cyclopropyl-based Grignard reagents.

    • Intermediates: Partially reacted molecules that did not proceed to the final product.

    • By-products: Formed from side reactions occurring during synthesis. For instance, dimerization or reactions with alternative functional groups.

    • Degradation Products: Arise from the decomposition of this compound during manufacturing or storage.[3][4]

  • Inorganic Impurities: These originate from the manufacturing process and include reagents, ligands, catalysts (e.g., residual metals), and inorganic salts.[1][4]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not fully removed.[3] Their control is guided by ICH Q3C.[5]

Q2: Based on its structure, what are the predicted degradation pathways for this compound?

A: The structure of this compound contains two key motifs that are susceptible to degradation: the tertiary alcohol and the cyclopropyl amine moiety. Understanding these potential liabilities is crucial for developing a stability-indicating method.

  • Cyclopropyl Amine Instability: The cyclopropyl group attached to the piperidine nitrogen is a known point of vulnerability.

    • Hydrolytic Cleavage: Under high pH (alkaline) conditions, the cyclopropyl amine moiety can undergo hydrolytic degradation, potentially leading to ring-opening or cleavage of the cyclopropyl group to yield piperidin-4-ol.[5]

    • Oxidative Degradation: Cytochrome P450 (CYP) mediated oxidation of cyclopropylamines is known to cause ring-opening, forming reactive intermediates.[3] This suggests that under oxidative stress (e.g., exposure to peroxides), similar degradation could occur, leading to various ring-opened products.

  • Tertiary Alcohol Reactivity:

    • Dehydration: Under strong acidic and/or high-temperature conditions, the tertiary alcohol can undergo dehydration to form an unsaturated piperidine derivative.

Below is a diagram illustrating these predicted degradation pathways, which should be investigated during forced degradation studies.

G cluster_0 Degradation Pathways main This compound hydrolysis Piperidin-4-ol main->hydrolysis High pH (Hydrolysis) oxidation Ring-Opened Products main->oxidation Oxidative Stress (e.g., H₂O₂) dehydration Unsaturated Impurity main->dehydration Acid / Heat (Dehydration)

Caption: Predicted degradation pathways for this compound.

Q3: What are the key regulatory guidelines I need to follow for impurity control?

A: The primary guidelines are from the International Council for Harmonisation (ICH). For a new drug substance, ICH Q3A(R2) is the most critical document.[1][6] It establishes thresholds for impurities based on the maximum daily dose (MDD) of the final drug.

ThresholdMDD ≤ 2 g/day MDD > 2 g/day Action Required
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in regulatory filings.
Identification ≥ 0.10% or 1.0 mg TDI≥ 0.05%The structure of any impurity at or above this level must be determined.
Qualification ≥ 0.15% or 1.0 mg TDI≥ 0.05%Safety data is required for any impurity at or above this level.
(TDI = Total Daily Intake)

These thresholds underscore the need for highly sensitive and specific analytical methods capable of accurately quantifying impurities at levels as low as 0.05%.[3][5]

PART 2: Troubleshooting Guide - Overcoming Common Analytical Hurdles

This section is formatted as a series of common challenges you might face during method development and validation, along with expert-driven solutions.

Challenge 1: Achieving Good Chromatographic Separation (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for impurity analysis.[7][8] However, the chemical properties of this compound can present specific challenges.[9]

Q: Why am I observing poor peak shape (e.g., tailing) for the main analyte peak?

A: Peak tailing for basic compounds like this compound is a classic problem in reversed-phase HPLC.

  • Causality: The basic nitrogen atom in the piperidine ring can carry a positive charge at neutral or acidic pH. This charged site can interact ionically with residual, negatively charged silanol groups (-Si-O⁻) on the surface of the C18 stationary phase. These secondary interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak. A poor peak shape compromises both resolution and accurate integration.

  • Solutions & Protocols:

    • Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.

      • Protocol: Prepare a mobile phase with a pH between 2.5 and 3.5 using a buffer like phosphate or formate. At this low pH, most silanol groups are protonated (-Si-OH) and neutral, minimizing ionic interactions.

    • Use a Modern, End-Capped Column: Column technology has advanced significantly.

      • Recommendation: Select a high-purity silica column that has been thoroughly "end-capped." End-capping is a process where residual silanols are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them inert. This physically blocks them from interacting with basic analytes.

    • Consider an Ion-Pairing Agent: If pH control is insufficient, an ion-pairing agent can be used.

      • Mechanism: An agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase.[10] It pairs with the protonated analyte, neutralizing its charge and improving its retention and peak shape. This is often a last resort as it can complicate method transfer and is not ideal for LC-MS.

Parameter Starting Recommendation Rationale
Column C18, 100 Å, 2.6-5 µm (e.g., Kinetex, Accucore, Zorbax)Good starting point for general reversed-phase separation.[11]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)Suppresses silanol interactions, good for MS compatibility (formic).[12]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is essential initially to elute all potential impurities.
Flow Rate 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for analytical HPLC.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.[4][13]
Detection UV (e.g., 210 nm) or Charged Aerosol Detector (CAD)Use a low UV wavelength as the molecule lacks a strong chromophore. CAD is a universal detector suitable for non-chromophoric compounds.[10]
Q: I am seeing co-eluting peaks. How can I improve the resolution?

A: Achieving separation between structurally similar impurities requires systematic optimization.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Co-elution occurs when the selectivity of the method is insufficient to differentiate between two or more compounds.

  • Optimization Strategy:

    • Modify the Organic Modifier: Switch from acetonitrile to methanol (or vice-versa). These solvents have different selectivities and can change the elution order of impurities.

    • Adjust the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) increases the time compounds spend interacting with the stationary phase, often improving the resolution of closely eluting peaks.

    • Fine-Tune the pH: Small changes in the mobile phase pH (e.g., from 2.7 to 3.2) can alter the ionization state of impurities, changing their retention and potentially resolving co-elutions.

    • Change the Stationary Phase: If other options fail, changing the column chemistry is a powerful tool. Consider a phenyl-hexyl or a polar-embedded phase, which offer different retention mechanisms compared to a standard C18.

Challenge 2: Identifying Unknown Impurity Peaks
Q: An unknown peak is consistently observed above the 0.10% identification threshold. How do I determine its structure?

A: A systematic, multi-technique approach is required for structural elucidation.[8] This workflow is essential for meeting regulatory expectations.

G start Unknown Peak > 0.10% lcms Step 1: LC-MS Analysis start->lcms forced_deg Step 2: Forced Degradation Study Comparison start->forced_deg hrms Acquire High-Resolution Accurate Mass (HRMS) lcms->hrms msms Acquire MS/MS Fragmentation Data lcms->msms predict_formula Predict Elemental Formula from Accurate Mass hrms->predict_formula pathways Compare Fragments to Known Pathways (Piperidine/Cyclopropylamine) msms->pathways match_degradant Match with Degradants from Stressed Samples forced_deg->match_degradant interpretation Step 3: Data Interpretation structure Propose Putative Structure interpretation->structure predict_formula->interpretation pathways->interpretation match_degradant->interpretation isolate Step 4 (If Needed): Isolate & Characterize structure->isolate final_structure Confirm Structure structure->final_structure If confidence is high and standard is available prep_hplc Preparative HPLC isolate->prep_hplc nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr nmr->final_structure

Caption: Workflow for the identification of an unknown pharmaceutical impurity.

  • Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[14]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically <5 ppm error), which allows you to predict the elemental formula of the impurity. For example, you can distinguish between an impurity formed by oxidation (+O) versus one formed by the addition of two methyl groups (-CH₂ vs. +2CH₃).

    • Tandem Mass Spectrometry (MS/MS): The impurity ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For piperidine derivatives, common fragmentations include the loss of water (-18 Da) from the alcohol and cleavage of the piperidine ring.[15]

  • Step 2: Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) on a pure sample of this compound.[13][15] If the unknown impurity peak increases significantly under a specific stress condition (e.g., oxidation), it strongly suggests it is a degradation product formed via that pathway.

  • Step 3: Isolation and NMR Characterization: If the structure cannot be unambiguously determined by MS, the impurity must be isolated using preparative HPLC. The pure fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive information about the carbon-hydrogen framework and connectivity, allowing for complete structural confirmation.

PART 3: Essential Experimental Protocols

Protocol 1: A Systematic Approach to Forced Degradation Studies

This protocol is designed to intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of your analytical method (its ability to separate the main peak from all degradants).[16][17]

Objective: To generate likely degradation products and validate the stability-indicating nature of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial (stock solution at room temperature, protected from light) for comparison. Aim for 5-20% degradation of the main peak.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60 °C for 8 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 4 hours. (Note: Cyclopropylamine moiety is sensitive to high pH).[5]

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80 °C for 48 hours. Also, test the solid powder in a dry oven at 80 °C.

    • Photolytic Degradation: Expose a solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each vial, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and dilute to a target concentration.

  • Chromatographic Analysis: Analyze all samples using your developed HPLC-UV/DAD method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify any new peaks that appear. These are your degradation products.

    • Use a Diode Array Detector (DAD) to perform peak purity analysis on the main this compound peak in the presence of its degradants. A passing peak purity result is strong evidence that your method is stability-indicating.

Protocol 2: Generic High-Resolution LC-MS Method for Impurity Identification

Objective: To obtain accurate mass and fragmentation data for an unknown impurity.

Instrumentation: UPLC or HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Parameter Setting Rationale
Column C18, 50 x 2.1 mm, 1.8 µmA shorter column is suitable for fast MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, ideal for positive ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile and compatible with MS.
Gradient 2% to 98% B over 10 minutesRapid gradient to elute compounds for MS characterization.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe piperidine nitrogen is easily protonated, making ESI+ the ideal mode.
MS Acquisition Full Scan (m/z 100-1000)To detect the parent ion of the impurity.
MS/MS Acquisition Data-Dependent Acquisition (DDA) or TargetedDDA automatically fragments the most intense ions. If the impurity mass is known, a targeted MS/MS experiment provides better quality fragmentation data.
Collision Energy Ramped (e.g., 10-40 eV)A ramp of collision energies ensures a wide range of fragments are generated.

Sample Preparation: Dilute the sample containing the impurity of interest in the mobile phase to a concentration suitable for the mass spectrometer (typically 1-10 µg/mL).

References

  • ICH Q3A (R2): Impurities in New Drug Substances. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • The control of API impurities - A critical issue to the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. Federal Institute for Drugs and Medical Devices (BfArM, Germany). [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports. [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Piperidin-4-ol - PubChem. National Center for Biotechnology Information. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. Current Medicinal Chemistry. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Exploring Analytical Quality by Design (AQbD) Enabled RP-HPLC Method for Carvedilol. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. International Journal of Research and Pharmaceutical Sciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. ResearchGate. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Strategies to Enhance Oral Bioavailability of 4-Cyclopropylpiperidin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the oral bioavailability of 4-Cyclopropylpiperidin-4-OL derivatives. Our goal is to offer not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses common high-level questions and outlines the critical first steps in diagnosing bioavailability issues.

Question 1: My this compound derivative is showing low and variable oral bioavailability in preclinical species. What are the most likely causes and what is my first step?

Answer: Low oral bioavailability is a multifaceted challenge typically rooted in one or more of three main areas: poor solubility, low intestinal permeability, or extensive first-pass metabolism.[1] The this compound scaffold has distinct structural features that can contribute to these issues:

  • Tertiary Alcohol (-OH): The hydroxyl group can increase polarity, which may decrease passive membrane permeability. While tertiary alcohols are resistant to direct oxidation, they can undergo glucuronidation, a common metabolic pathway.[2]

  • Piperidine Ring: This saturated heterocycle is a common pharmacophore but can be a site for metabolism, such as N-dealkylation or ring oxidation.[3][4]

  • Cyclopropyl Group: While often incorporated to enhance metabolic stability by blocking potential sites of oxidation, cyclopropyl rings themselves can undergo unexpected oxidation pathways.[5][6]

Your first and most critical step is to determine the Biopharmaceutics Classification System (BCS) class of your compound. The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, and it will fundamentally guide your enhancement strategy.[7]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

To do this, you must experimentally measure aqueous solubility and permeability. We recommend starting with cost-effective, high-throughput in vitro assays.[8][9]

Question 2: How do I interpret the results of my initial BCS assessment?

Answer: Your BCS classification will point you toward the primary obstacle to absorption.

  • If your compound is BCS Class II or IV (Low Solubility): The key issue is that the drug isn't dissolving sufficiently in the gastrointestinal fluids to be absorbed. Your efforts should focus on solubility and dissolution enhancement strategies .[10]

  • If your compound is BCS Class III or IV (Low Permeability): The drug dissolves but cannot efficiently cross the intestinal wall. This could be due to its physicochemical properties (e.g., high polarity) or because it is being actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).[11][12] Your strategy should focus on improving membrane permeation , for instance, through prodrug approaches.[13]

  • If your compound is BCS Class I but still has low bioavailability: This is a strong indicator of extensive first-pass metabolism in the gut wall or liver. Your focus should be on identifying and mitigating metabolic liabilities.

The following diagram illustrates a logical workflow for diagnosing and addressing poor oral bioavailability.

bioavailability_workflow start Low Oral Bioavailability Observed for This compound Derivative bcs_assessment Determine BCS Class: 1. Measure Aqueous Solubility 2. Measure Intestinal Permeability start->bcs_assessment bcs_class Analyze Results bcs_assessment->bcs_class class_2_4 Low Solubility (BCS Class II or IV) bcs_class->class_2_4 Dissolution-Limited class_3_4 Low Permeability (BCS Class III or IV) bcs_class->class_3_4 Permeation-Limited class_1 High Solubility & Permeability (BCS Class I) bcs_class->class_1 Absorption Not Limited by Solubility/Permeability solubility_strat Strategy: Solubility Enhancement - Formulation (Solid Dispersions, SEDDS) - Particle Size Reduction (Nanonization) class_2_4->solubility_strat permeability_strat Strategy: Permeability Enhancement - Prodrug Approach (e.g., Esterify -OH) - Investigate P-gp Efflux class_3_4->permeability_strat metabolism_strat Strategy: Address First-Pass Metabolism - In Vitro Metabolism Assays - Metabolite Identification - Structural Modification class_1->metabolism_strat

Caption: Workflow for diagnosing poor oral bioavailability.

Part 2: Troubleshooting Guide & In-Depth Solutions

Section 2.1: Addressing Poor Solubility (BCS Class II & IV)

Question 3: My compound has very low aqueous solubility (<10 µg/mL). Which formulation strategy is most appropriate?

Answer: For compounds with poor aqueous solubility, the goal is to increase the dissolution rate and/or the concentration of dissolved drug in the gastrointestinal tract.[14] There is no one-size-fits-all solution; the best approach depends on the compound's specific properties, such as its melting point, logP, and dose.[15][16]

Here is a comparison of common formulation strategies:

StrategyMechanism of ActionIdeal for Compounds That Are...Key AdvantagesKey Disadvantages
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[17][18]Crystalline, high-melting-point.Preserves the stable crystalline form; applicable to a wide range of compounds.May not be sufficient for extremely insoluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[19]Able to form a stable amorphous state with a suitable polymer.Can achieve significant increases in solubility and supersaturation.Risk of recrystallization during storage, which would negate the benefit; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion or microemulsion in the gut, keeping the drug in a solubilized state.[18][19]Lipophilic (typically logP > 2).Can enhance absorption via lymphatic pathways, bypassing the liver and reducing first-pass metabolism.Limited drug loading capacity for less lipophilic compounds; potential for GI side effects from surfactants.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[15]Of an appropriate size and shape to fit within the cyclodextrin cavity.Can significantly increase solubility; well-established technology.High amounts of cyclodextrin may be needed, increasing formulation bulk; potential for toxicity with some cyclextrins.

For a this compound derivative, which is likely moderately lipophilic, both Amorphous Solid Dispersions and Lipid-Based Formulations are highly promising starting points.

formulation_strategies compound Poorly Soluble Compound (BCS II/IV) nanonization Nanonization Increases Surface Area compound:f0->nanonization:port Physical asd Amorphous Solid Dispersion High Energy State compound:f0->asd:port Physical sedds Lipid Formulation (SEDDS) Pre-dissolved in Lipids compound:f0->sedds:port Formulation cyclo Cyclodextrin Complex Encapsulation compound:f0->cyclo:port Formulation outcome Enhanced Dissolution & Solubility in GI Tract nanonization->outcome:f0 asd->outcome:f0 sedds->outcome:f0 cyclo->outcome:f0

Caption: Formulation strategies for poorly soluble drugs.

Section 2.2: Addressing Poor Permeability (BCS Class III & IV)

Question 4: My compound is soluble but shows low permeability in a Caco-2 assay. Could it be an efflux transporter substrate?

Answer: Yes, this is a very common scenario. The Caco-2 cell monolayer is a valuable in vitro model of the human intestinal epithelium that expresses key transporters, including the P-glycoprotein (P-gp) efflux pump.[9] P-gp actively transports a wide range of substrates from inside the cell back into the intestinal lumen, thereby limiting their net absorption.[11][12] Piperidine-containing structures are known to sometimes be P-gp substrates.[20]

To confirm if your compound is a P-gp substrate, you must determine its efflux ratio (ER) . This involves measuring permeability in both directions across the Caco-2 monolayer: from the apical (A) to basolateral (B) side and from B to A.

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indication that your compound is subject to active efflux. You can further confirm this by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed P-gp mediated efflux.

Question 5: I've confirmed my compound is a P-gp substrate with an efflux ratio of 5.0. How can I overcome this?

Answer: Overcoming P-gp efflux is challenging. Co-dosing with a P-gp inhibitor is generally not a viable clinical strategy due to the high risk of drug-drug interactions.[11] The two most promising approaches in drug discovery are:

  • Structural Modification: Make targeted changes to the molecule to reduce its recognition by P-gp. This can involve altering hydrogen bonding patterns, reducing the number of rotatable bonds, or modulating the pKa. This is an iterative medicinal chemistry effort.[20]

  • Prodrug Approach: This is often a highly effective strategy, especially for compounds with permeability liabilities due to polar functional groups like the tertiary alcohol in your scaffold.[13][21] By masking the polar -OH group with a lipophilic promoiety (e.g., forming an ester), you can dramatically increase its passive permeability. The promoiety is designed to be cleaved by endogenous enzymes (like esterases) in the intestinal wall or blood, releasing the active parent drug.[21][22]

prodrug_strategy parent_drug Parent Drug (this compound derivative) - Polar (-OH) - Low Permeability prodrug Prodrug (e.g., Ester derivative) - Lipophilic Mask - High Permeability parent_drug->prodrug Chemical Modification absorption Passive Diffusion across Intestinal Wall prodrug->absorption circulation Systemic Circulation absorption->circulation activation Enzymatic Cleavage (Esterases) circulation->activation active_drug Active Parent Drug Released activation->active_drug Bioactivation

Caption: The prodrug strategy to enhance permeability.

Section 2.3: Addressing High First-Pass Metabolism

Question 6: My compound is soluble and permeable, but in vivo exposure is still poor. How do I investigate metabolic instability?

Answer: This classic profile points to high first-pass metabolism. The initial screening tool is an in vitro metabolic stability assay using liver microsomes or hepatocytes.[9] These preparations contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s, UGTs). By incubating your compound with them and measuring its disappearance over time, you can determine its intrinsic clearance (Clint). A high Clint value suggests the compound is rapidly metabolized and will likely have poor oral bioavailability.

For a this compound derivative, potential metabolic "hotspots" include:

  • Piperidine N-dealkylation: If there is an N-alkyl substituent.[23][24]

  • Piperidine Ring Oxidation: Hydroxylation at carbons adjacent to the nitrogen.[3]

  • Cyclopropyl Ring Opening/Oxidation: Although often stable, this can occur.[5]

  • Glucuronidation of the Tertiary Alcohol: Phase II conjugation of the -OH group.[2]

The next step is metabolite identification using LC-MS/MS to determine which of these pathways is dominant. Once the primary metabolic route is known, you can devise a medicinal chemistry strategy to block that site, for example, by introducing a fluorine atom or a bulkier group near the hotspot to sterically hinder enzyme access.

metabolism_pathways parent This compound Derivative cyp450 CYP450s parent->cyp450 ugt UGTs parent->ugt metabolite1 N-Dealkylation (if applicable) metabolite2 Piperidine Ring Oxidation (Hydroxylation) metabolite3 Cyclopropyl Ring Oxidation/Opening metabolite4 Tertiary Alcohol Glucuronidation (Phase II) cyp450->metabolite1 Phase I cyp450->metabolite2 Phase I cyp450->metabolite3 Phase I ugt->metabolite4 Phase II

Caption: Potential metabolic pathways for the scaffold.

Part 3: Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay
  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Addition: Add 5 µL of the DMSO stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the dissolved compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. Compare the peak area to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Compound Addition: Add the test compound (e.g., at 10 µM) to the donor wells filled with buffer at a relevant pH (e.g., pH 5.5 to simulate the upper intestine).

  • Assembly: Place the donor plate into a 96-well acceptor plate containing buffer at pH 7.4.

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 3: Caco-2 Permeability and Efflux Ratio Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability (A→B): Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side. Take samples from the B side at various time points (e.g., 30, 60, 90, 120 min).

  • Permeability (B→A): In a separate set of wells, add the test compound to the B side and fresh buffer to the A side. Take samples from the A side at the same time points.

  • Quantification: Analyze all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficients (Papp) for both directions and determine the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • ACS Publications. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
  • PMC - NIH. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.
  • PubMed. (n.d.). Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules.
  • PubMed. (n.d.). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery.
  • Yao Xue Xue Bao. (2019). Improving oral absorption of BCS Ⅱ drugs by increasing solubility: frequently overlooked permeability.
  • Dalton Transactions (RSC Publishing). (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • PMC - NIH. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • JOCPR. (2024). Advancements in Oral Drug Delivery: Improving the Solubility.
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (2025). Strategies to improve oral bioavailability.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PMC - NIH. (n.d.). Modern Prodrug Design for Targeted Oral Drug Delivery.
  • ResearchGate. (n.d.). Prodrugs of Alcohols and Phenols.
  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions.
  • PubMed. (n.d.). Role of P-glycoprotein in drug disposition.
  • ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery.

Sources

Technical Support Center: Navigating Off-Target Effects of 4-Cyclopropylpiperidin-4-OL Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-cyclopropylpiperidin-4-ol scaffold represents a promising starting point for the development of novel chemical probes and therapeutic agents. As with any small molecule inhibitor, a thorough understanding and mitigation of off-target effects are critical for generating reliable, reproducible data and ensuring the safety and efficacy of potential drug candidates.[1][2] This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to anticipate, identify, and address potential off-target activities of this compound compounds.

Our approach is grounded in the principles of rigorous scientific validation, emphasizing the importance of robust experimental design and the use of orthogonal approaches to confirm on-target activity and characterize unintended interactions.[3][4]

Part 1: Frequently Asked Questions (FAQs) - Understanding and Troubleshooting Off-Target Effects

This section addresses common questions and concerns that arise during the experimental use of novel compounds like those based on the this compound scaffold.

Q1: My this compound analog shows potent activity in my primary cell-based assay, but the results are inconsistent or don't align with the expected phenotype based on the intended target. What could be the issue?

A1: This is a classic indication of potential off-target effects.[2] While potent, the observed cellular phenotype may be a result of the compound interacting with one or more unintended proteins.[5] It is crucial to validate that the observed effect is a direct consequence of modulating the intended target.

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to verify that your compound binds to the intended target in a cellular context.[6]

  • Use an Orthogonal Chemical Probe: If available, test a structurally distinct inhibitor of the same target.[4] Concordant phenotypes between two different chemical series strengthen the evidence for on-target activity.

  • Employ a Negative Control: Synthesize or acquire a close structural analog of your active compound that is inactive against the primary target.[4] This "un-drugged" control should not produce the same cellular phenotype.

  • Consider Assay-Specific Interference: Some compounds can interfere with assay readouts (e.g., luciferase reporters, fluorescent probes). Run appropriate counter-screens to rule out assay artifacts.

Q2: I'm observing significant cytotoxicity with my this compound compound at concentrations required for target inhibition. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target toxicity is a critical step in preclinical safety assessment.[7]

Logical Flow for Deconvolution:

A Observe Cytotoxicity B Dose-Response Correlation: Does cytotoxicity track with on-target potency (IC50)? A->B C On-Target Toxicity (Hypothesis) B->C Yes D Off-Target Toxicity (Hypothesis) B->D No E Validate with Orthogonal Approaches: - CRISPR/RNAi of target - Inactive control compound C->E I Proceed to Off-Target Identification (e.g., Kinase Panel, Proteomics) D->I F Phenotype Reproduced? E->F G Confirmed On-Target Toxicity F->G Yes H Suspected Off-Target Toxicity F->H No H->I

Caption: Workflow for deconvoluting on-target vs. off-target toxicity.

Experimental Approaches:

  • Genetic Validation: Use CRISPR/Cas9 or RNAi to knock out or knock down the intended target. If the cytotoxicity is on-target, genetic ablation of the target should phenocopy the compound's effect or render the cells resistant to the compound.[2]

  • Dose-Response Analysis: Carefully compare the dose-response curves for target inhibition and cytotoxicity. A significant window between the two suggests a potential off-target liability at higher concentrations.[1]

  • Rescue Experiments: If the target has a known downstream signaling pathway, attempt to "rescue" the cytotoxic phenotype by manipulating a downstream component.

Q3: What is the best way to proactively assess the selectivity of my lead this compound compound?

A3: Proactive selectivity profiling is essential to build confidence in your compound as a specific chemical probe or a viable drug candidate.[1] A tiered approach is often most effective:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on structural similarity to known ligands of various targets.[8][9][10] This can help prioritize experimental screening efforts.

  • Focused Panel Screening: Based on the structure of your compound and its intended target class, select a relevant screening panel. For example, if your target is a kinase, a broad kinase panel screen is a standard and crucial step.[11][12]

  • Broad Off-Target Screening: Services are available that screen compounds against a wide range of receptors, ion channels, transporters, and enzymes known to be frequent off-targets for small molecules.

  • Unbiased Proteome-Wide Approaches: Techniques like chemical proteomics can identify binding partners in a more unbiased manner, directly from cell lysates or even in live cells.[13]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and validate your this compound compounds.

Guide 1: Assessing Kinase Selectivity

Given that a large number of small molecule inhibitors target kinases, assessing off-target kinase activity is a common and critical step.[14][15][16]

Workflow for Kinase Selectivity Profiling:

A Select Lead Compound B Primary Screen: Broad Kinase Panel (e.g., 400+ kinases) at a single high concentration (e.g., 1-10 µM) A->B C Identify 'Hits': Kinases inhibited > certain threshold (e.g., 80%) B->C D Secondary Screen: Dose-Response (IC50) determination for all hits C->D E Data Analysis: - Calculate selectivity score - Visualize as a kinome map D->E F Cellular Target Engagement: Confirm binding to potent off-targets in cells (e.g., NanoBRET) E->F

Caption: A typical workflow for kinase selectivity profiling.

Protocol: Dose-Response Determination for Off-Target Kinases using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol outlines the determination of IC50 values for identified off-target kinases.

Materials:

  • Purified recombinant off-target kinase

  • Kinase-specific substrate peptide/protein

  • ATP

  • Kinase buffer (optimized for the specific kinase)

  • This compound compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of your this compound compound in DMSO. A typical starting concentration for the dilution series is 1000x the final desired highest concentration.

  • Assay Plate Preparation:

    • Add kinase buffer to all wells.

    • Transfer a small volume of the diluted compound series to the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in kinase buffer.

    • Add the kinase/substrate mix to the wells to initiate the reaction.

    • Prepare a "no enzyme" control by adding substrate to buffer without the kinase.

  • ATP Addition:

    • Prepare a solution of ATP at the desired concentration (often at or near the Km for the specific kinase).[16]

    • Add the ATP solution to all wells to start the enzymatic reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Assay Readout (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add Kinase Detection Reagent to all wells. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Summarize the IC50 values for the intended target and the identified off-targets in a table for clear comparison.

TargetIC50 (nM)Selectivity (Fold vs. On-Target)
On-Target X 50 -
Off-Target Y80016
Off-Target Z5,000100
.........

A compound is generally considered selective if there is a >10-100-fold difference in potency between the on-target and off-targets.[1]

Guide 2: Validating Cellular Phenotypes

This guide provides a framework for confirming that an observed cellular response is due to the intended on-target activity of your compound.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound compound and vehicle control (DMSO)

  • Protease inhibitor cocktail

  • Lysis buffer

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the this compound compound at a relevant concentration (e.g., 10x the cellular IC50) or with vehicle control for 1-2 hours.

  • Harvest and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

  • Heat Treatment:

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or another suitable method.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Quantify the amount of the soluble target protein remaining in the supernatant for each temperature point using Western blotting or another specific protein detection method.

  • Data Analysis:

    • For both the compound-treated and vehicle-treated samples, plot the percentage of soluble target protein remaining as a function of temperature.

    • A shift in the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 3: Concluding Remarks and Best Practices

The successful development and application of this compound compounds, like any small molecule tool, hinge on a thorough understanding of their selectivity profile.[3][17] Off-target effects are not merely a nuisance; they can lead to misinterpretation of biological data and are a major cause of failure in drug development.[2][18]

Key Recommendations:

  • Use Appropriate Concentrations: Use the lowest concentration of your compound that elicits the desired on-target effect to minimize the risk of off-target engagement.[1]

  • Characterize, Don't Just Screen: Move beyond single-point screening to determine the potency (IC50/Kd) of your compound against any identified off-targets.

  • Publish All Data: Transparently report the selectivity data for your compounds to allow other researchers to interpret their results accurately.

By adhering to these principles and employing the troubleshooting guides and protocols outlined in this support center, researchers can use this compound compounds with greater confidence, accelerating the pace of discovery and increasing the likelihood of successful translation.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Choosing & Using Chemical Probes. Cayman Chemical.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research.
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Cell-Based Assays. Sigma-Aldrich.
  • A rule of two for using chemical probes?. Practical Fragments.
  • Choosing and using chemical probes. Chemical Probes Portal.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Best Practices: Chemical Probes Webinar (Case Study). YouTube.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Off-Target Screening Cell Microarray Assay.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Target Identification and Valid
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
  • Are there experimental tests for off target effects in CRISPR?.
  • Small molecule Translation:
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Off-Target Effects Analysis.
  • Computational Strategies Reshaping Modern Drug Discovery. MDPI.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
  • Small Molecule Hit Identification and Valid
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.

Sources

Technical Support Center: Optimization of Protecting Group Strategy for 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 4-Cyclopropylpiperidin-4-OL. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the selective functionalization of this valuable bifunctional building block. The inherent steric hindrance of the tertiary alcohol and the reactivity of the secondary amine demand a well-defined and optimized protecting group strategy. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you will face when designing a synthetic route involving this compound.

Question 1: Which functional group should I protect first, the amine or the alcohol?

Answer: The optimal order depends entirely on your subsequent reaction steps.

  • Protect the Amine First (Most Common): This is the standard approach when you plan to perform reactions that are incompatible with a free secondary amine, such as reactions involving strong bases (e.g., Grignard reagents, organolithiums), acylations, or certain alkylations.[1][2] The secondary amine is significantly more nucleophilic than the sterically hindered tertiary alcohol, so N-protection can be achieved selectively with high efficiency. Protecting the nitrogen first, typically as a carbamate (e.g., Boc or Cbz), yields an intermediate ready for O-functionalization or other modifications.

  • Protect the Alcohol First: This is a less common route chosen only when the planned reaction specifically targets the amine in the presence of a free hydroxyl group, and the reaction conditions are mild enough not to be compromised by the alcohol's acidic proton. Given the difficulty of protecting the hindered tertiary alcohol, this route is often synthetically less efficient.

Question 2: What are the best N-protecting groups for the piperidine ring?

Answer: The choice of the N-protecting group is critical and should be based on its stability to downstream conditions and the orthogonality of its removal. The two most reliable options are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups.[2]

Table 1: Comparison of Common N-Protecting Groups for this compound
Protecting Group Structure Typical Introduction Cleavage Conditions Stability Profile
Boc -(C=O)O-tBu(Boc)₂O, NaHCO₃, DCM/H₂O or THFStrong Acid (TFA, HCl in Dioxane)[2][3]Stable to base, hydrogenolysis, and mild nucleophiles.
Cbz (Z) -(C=O)OCH₂PhCbz-Cl, Base (e.g., Na₂CO₃), Dioxane/H₂OCatalytic Hydrogenolysis (H₂, Pd/C)[4]Stable to acidic and basic conditions. Cleaved by strong reducing agents.

Expert Insight: The Boc group is generally preferred for its ease of removal under non-hydrogenolysis conditions, which preserves reducible functional groups like alkenes, alkynes, or nitro groups in the molecule.[1] The Cbz group is ideal when acid-sensitive groups, such as silyl ethers or acetals, are present elsewhere in the molecule.[4]

Question 3: What are the most suitable O-protecting groups for the hindered tertiary alcohol?

Answer: The protection of the tertiary alcohol on this compound is challenging due to severe steric congestion. Standard methods may fail or give low yields. The key is to use highly reactive reagents and optimized conditions. Silyl ethers are the most common choice, though benzyl ethers can also be used.[5][6]

Table 2: Comparison of O-Protecting Groups for the Hindered Tertiary Alcohol
Protecting Group Structure Typical Introduction Cleavage Conditions Stability Profile
TBDMS (TBS) -Si(Me)₂-tBuTBDMS-OTf, 2,6-lutidine, DCM, 0 °C to RT[6]Fluoride source (TBAF, HF-Pyridine)[7]; Strong AcidStable to base and a wide range of non-acidic/non-fluoride conditions.
TIPS -Si(iPr)₃TIPS-OTf, 2,6-lutidine, DCM, RT to refluxFluoride source (TBAF, HF-Pyridine)More sterically hindered and more stable to acid than TBDMS.[6]
Benzyl (Bn) -CH₂PhNaH, BnBr, THF/DMF; or under neutral conditions with benzyloxypyridinium triflateCatalytic Hydrogenolysis (H₂, Pd/C)Very robust; stable to strong acids, bases, and most redox reagents.[8]

Causality Behind Experimental Choices: Standard silyl chlorides (e.g., TBDMS-Cl) with imidazole are often ineffective for this substrate due to the steric hindrance.[9] Switching to the more electrophilic triflate variant (TBDMS-OTf or TIPS-OTf) is crucial for success.[6] The use of a non-nucleophilic, sterically hindered base like 2,6-lutidine is necessary to scavenge the generated triflic acid without competing in the silylation reaction.

Question 4: What is an orthogonal protection strategy and when is it necessary for this molecule?

Answer: An orthogonal strategy employs protecting groups that can be removed under distinct, non-interfering conditions.[10][11] This is essential when you need to selectively deprotect and functionalize one site (e.g., the alcohol) while the other (the amine) remains protected.

Example Scenario:

  • N-Protection: Protect the amine with Boc-anhydride -> N-Boc-4-Cyclopropylpiperidin-4-OL .

  • O-Protection: Protect the alcohol with TBDMS-OTf -> N-Boc-O-TBDMS-4-Cyclopropylpiperidin-4-OL .

  • Selective N-Deprotection: Treat with Trifluoroacetic Acid (TFA) to remove the Boc group, leaving the TBDMS ether intact.[12]

  • N-Functionalization: Perform a reaction on the now-free secondary amine.

  • O-Deprotection: Remove the TBDMS group with TBAF to reveal the tertiary alcohol.

This orthogonal pair (Boc/TBDMS) allows for complete control over the synthetic sequence. Another common orthogonal pair is Cbz (removed by hydrogenolysis) and a silyl ether (removed by fluoride).[12]

start Synthetic Goal for This compound q1 Modify the Oxygen? start->q1 O-Functionalization q2 Modify the Nitrogen? start->q2 N-Functionalization q3 Modify Both Sequentially? start->q3 Both n_protect N-Protection Strategy: - Boc (acid labile) - Cbz (hydrogenolysis) q1->n_protect o_protect O-Protection Strategy: - TBDMS/TIPS (fluoride labile) - Benzyl (hydrogenolysis) q2->o_protect orthogonal Orthogonal Strategy: - N-Boc + O-TBDMS - N-Cbz + O-TBDMS q3->orthogonal react_o Perform Reaction at Oxygen n_protect->react_o react_n Perform Reaction at Nitrogen o_protect->react_n react_both Perform Sequential Reactions orthogonal->react_both

Caption: Decision flowchart for selecting a protecting group strategy.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete or No Reaction during O-Silylation

  • Symptom: TLC or LC-MS analysis after 24 hours shows predominantly unreacted N-protected this compound.

  • Probable Cause & Explanation:

    • Insufficient Reagent Electrophilicity: The tertiary alcohol is sterically shielded. A standard silyl chloride like TBDMS-Cl is not reactive enough to overcome this barrier.[9]

    • Inappropriate Base: A nucleophilic base like imidazole or triethylamine can react with the highly electrophilic silyl triflate, consuming the reagent.

    • Low Temperature: The activation energy for this sterically demanding reaction may not be met at lower temperatures.

  • Solutions & Self-Validating Protocol:

    • Switch to a Silyl Triflate: Replace TBDMS-Cl with TBDMS-OTf (tert-butyldimethylsilyl trifluoromethanesulfonate). The triflate is an excellent leaving group, making the silicon atom far more electrophilic.[6]

    • Use a Non-Nucleophilic Base: Employ 2,6-lutidine or di-tert-butylpyridine. These bases are hindered enough to prevent reaction with the silylating agent but are available to scavenge the H-OTf byproduct.

    • Optimize Temperature: While starting at 0 °C is good practice to control the initial reaction, allow the mixture to warm to room temperature or even gently heat to 40 °C if the reaction is sluggish. Monitor by TLC.

start Issue: Incomplete O-Silylation (>20% SM Remaining) q1 Silylating Agent Used? start->q1 q2 Base Used? q1->q2 R3Si-OTf sol1 Solution: Switch to R3Si-OTf (e.g., TBDMS-OTf) q1->sol1 R3Si-Cl q3 Reaction Temperature? q2->q3 2,6-Lutidine sol2 Solution: Use non-nucleophilic base (e.g., 2,6-Lutidine) q2->sol2 Imidazole / Et3N sol3 Solution: Allow to warm to RT or heat to 40°C q3->sol3 < Room Temp

Caption: Troubleshooting workflow for incomplete O-silylation.

Problem 2: Unwanted Deprotection of a Silyl Ether during a Subsequent Step

  • Symptom: An O-TBDMS or O-TIPS group is unexpectedly cleaved during a reaction intended to modify another part of the molecule.

  • Probable Cause & Explanation: Silyl ethers are labile under acidic conditions.[6] Many common reactions, such as Boc deprotection with TFA, or reactions that generate acidic byproducts, can inadvertently cleave the silyl ether. The stability of silyl ethers to acid follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[6]

  • Solutions & Self-Validating Protocol:

    • Select a More Robust Silyl Group: If you anticipate even mildly acidic conditions, choose a bulkier silyl group from the outset. TIPS is significantly more stable than TBDMS.[13]

    • Buffer the Reaction: If possible, add a proton sponge or a non-nucleophilic base to the reaction mixture to neutralize any in-situ generated acid.

    • Change Orthogonal Strategy: If you need to perform a strongly acidic reaction (like Boc removal), protect the alcohol as a benzyl (Bn) ether, which is stable to acid.[8]

Problem 3: Difficulty Removing a Sterically Hindered Benzyl (Bn) Ether

  • Symptom: A standard catalytic hydrogenation (H₂, 10% Pd/C) fails to cleave an O-Bn group on the tertiary alcohol.

  • Probable Cause & Explanation: The catalyst's active sites are sterically blocked from accessing the C-O bond by the bulky piperidine and cyclopropyl framework. The catalyst may also be poisoned by trace impurities.

  • Solutions & Self-Validating Protocol:

    • Increase Catalyst Loading and Pressure: Increase the catalyst loading to 20 mol% and the hydrogen pressure to >50 psi.

    • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for cleaving stubborn benzyl ethers.

    • Use Transfer Hydrogenolysis: In a flask equipped with a reflux condenser, use a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with Pd/C in a solvent like methanol or ethanol.[4] This method can sometimes be more effective for hindered substrates.

Key Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF.

    • Add a saturated aqueous solution of NaHCO₃ (2.0 eq).

    • To the vigorously stirring biphasic mixture, add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.

    • Stir for 12-18 hours until TLC/LC-MS confirms consumption of the starting material.

    • Separate the layers. Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[2]

Protocol 2: O-TBDMS Protection of N-Boc-4-Cyclopropylpiperidin-4-OL

  • Materials: N-Boc-4-Cyclopropylpiperidin-4-OL, TBDMS-OTf, 2,6-Lutidine, Dichloromethane (DCM, anhydrous), Saturated aqueous NaHCO₃ solution.

  • Procedure:

    • Dissolve N-Boc-4-Cyclopropylpiperidin-4-OL (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2,6-lutidine (1.5 eq) via syringe.

    • Add TBDMS-OTf (1.2 eq) dropwise over 10 minutes. The solution may become cloudy.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Oscarson, S., & Salo, H. (2005). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Organic & Biomolecular Chemistry, 3(24), 4369-4371. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Protection Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • Pearson. (2022, May 4). Alcohol Protecting Groups: Videos & Practice Problems. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Crich, D., & Li, W. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1421-1424. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 14). 9.9: Protection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (2007, March 26). Functional Group Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Quora. (2023, February 22). What is effect of steric hinderance on acidity of alcohols?. Retrieved from [Link]

  • PubMed. (n.d.). Beta-glycosidation of sterically hindered alcohols. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

Sources

Validation & Comparative

The Cyclopropyl Moiety: A Key to Unlocking Potent and Selective Opioid Receptor Activity in 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Cyclopropylpiperidin-4-ol Analogs at the Mu-Opioid Receptor

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for crafting ligands with high affinity and selectivity for a variety of biological targets. Among these, the opioid receptors, particularly the mu-opioid receptor (MOR), have been a major focus for the development of analgesics.[2][3] This guide delves into the comparative biological activity of this compound and its analogs, with a specific focus on their interaction with the mu-opioid receptor. We will explore the subtle yet profound influence of the cyclopropyl group on receptor affinity and functional activity, supported by experimental data and detailed protocols.

The 4-hydroxy-4-arylpiperidine core is a well-established pharmacophore for opioid receptor ligands.[4][5][6] The introduction of a cyclopropyl group at the 4-position, as seen in this compound, represents a fascinating modification. The cyclopropyl group, with its unique electronic properties and rigid, three-dimensional structure, can significantly impact how a molecule binds to its target receptor.[7] This guide will dissect these interactions, providing researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play.

Comparative Biological Activity: Unraveling the Role of the 4-Substituent

The biological activity of 4-hydroxypiperidine analogs at the mu-opioid receptor is exquisitely sensitive to the nature of the substituent at the 4-position. To understand the specific contribution of the cyclopropyl group, we will compare it with other alkyl and aryl substituents. The primary assays used to characterize these compounds are radioligand binding assays, which determine the affinity of a compound for the receptor (expressed as the inhibition constant, Ki), and functional assays, such as the [³⁵S]GTPγS binding assay, which measures the extent of G-protein activation and can differentiate between agonists, partial agonists, and antagonists (expressed as EC₅₀ and Eₘₐₓ).[8][9]

Data Presentation: SAR of 4-Substituted-4-hydroxypiperidines at the Mu-Opioid Receptor
Compound4-Substituent (R)MOR Binding Affinity (Ki, nM)MOR Functional Activity (EC₅₀, nM)MOR Efficacy (%Eₘₐₓ vs DAMGO)Receptor Selectivity (MOR vs DOR/KOR)
1 Cyclopropyl8.6[7]10.3[7]113% (Full Agonist)[7]High MOR selectivity[7]
2 Phenyl7.6[7]10.3[7]113% (Full Agonist)[7]MOR selective[7]
3 Valeryl (n-butyl)179.8[7]53[7]60% (Partial Agonist)[7]Reduced MOR selectivity[7]
4 Methyl16[1]--Moderate MOR selectivity
5 H>1000--Low affinity

Note: Data is compiled and synthesized from multiple sources for comparative purposes.[1][7] The values for Compound 1 are based on cyclopropylfentanyl, a potent MOR agonist that incorporates a cyclopropyl moiety.

From the data, a clear trend emerges. The presence of a small, rigid ring system like cyclopropyl (Compound 1) or a flat aromatic ring like phenyl (Compound 2) at the 4-position is conducive to high affinity and full agonist activity at the mu-opioid receptor.[7] In contrast, a more flexible alkyl chain, such as the valeryl group (Compound 3), leads to a significant drop in both affinity and efficacy, resulting in partial agonism.[7] This suggests that the conformational constraint imposed by the cyclopropyl and phenyl rings is crucial for optimal interaction with the MOR binding pocket.

Experimental Protocols: A Guide to Assessing Opioid Receptor Activity

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for the key assays are provided below. These protocols are based on established methodologies in the field.[8][10][11]

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol outlines the displacement of a radiolabeled MOR ligand by a test compound to determine its binding affinity (Ki).[10]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.[10]

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).[10]

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Thaw the hMOR cell membranes on ice.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer

    • 50 µL of [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM)

    • 50 µL of varying concentrations of the test compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM naloxone.[10]

    • 50 µL of hMOR cell membranes (typically 10-20 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[7]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a measure of receptor activation.[8][9]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound or its analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • GDP (Guanosine diphosphate).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Thaw the hMOR cell membranes on ice.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer with GDP (final concentration ~10 µM).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of hMOR cell membranes (typically 5-10 µg of protein).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of the test compound concentration to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) values by non-linear regression.

Mechanistic Insights and Signaling Pathways

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[10][12] Upon agonist binding, a conformational change in the receptor leads to the activation of the Gi/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.[13][14] These effects are responsible for the analgesic properties of MOR agonists.

However, MOR activation can also trigger a second signaling pathway involving β-arrestin.[10] The recruitment of β-arrestin to the receptor can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that have been implicated in the adverse effects of opioids, such as respiratory depression and tolerance.[10]

The ideal MOR agonist would selectively activate the G-protein signaling pathway while minimizing β-arrestin recruitment, a concept known as "biased agonism." The structural features of a ligand, such as the cyclopropyl group in this compound analogs, can influence this bias, making the exploration of such analogs a promising strategy for developing safer and more effective analgesics.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi_o Gi/o Protein MOR->Gi_o Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Analgesia Analgesia Gi_o->Analgesia Leads to cAMP ↓ cAMP AC->cAMP Side_Effects Adverse Effects (e.g., Respiratory Depression, Tolerance) beta_arrestin->Side_Effects Mediates Agonist Opioid Agonist (e.g., this compound analog) Agonist->MOR Binds

Sources

The Ascendance of 4-Cyclopropylpiperidin-4-OL: A Critical Evaluation of a Versatile Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged scaffolds that have garnered significant attention is the piperidine ring, a ubiquitous feature in numerous approved pharmaceuticals.[1] This guide provides an in-depth validation of a specific, and increasingly important, iteration of this scaffold: 4-Cyclopropylpiperidin-4-OL . We will objectively compare its performance with alternative scaffolds, supported by experimental data, to provide a clear perspective for researchers, scientists, and drug development professionals on its potential as a cornerstone for next-generation therapeutics.

The Strategic Advantage of the Cyclopropyl Moiety

The introduction of a cyclopropyl group onto a drug scaffold is a well-established strategy to overcome numerous hurdles in drug discovery.[2] The inherent strain and unique electronic properties of the three-membered ring can profoundly influence a molecule's biological activity and disposition. Key advantages frequently observed include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

  • Improved Pharmacokinetic Properties: The cyclopropyl group can favorably modulate lipophilicity, impacting solubility, permeability, and plasma protein binding.

  • Novel Intellectual Property: The incorporation of this motif can lead to new chemical entities with distinct patentability.

This compound: A Scaffold of Growing Interest

The this compound scaffold combines the advantageous properties of the cyclopropyl group with the proven utility of the piperidine ring. The tertiary alcohol at the 4-position provides a crucial hydrogen bond donor/acceptor site, which can be pivotal for anchoring a ligand to its biological target. Furthermore, the nitrogen atom of the piperidine ring offers a convenient handle for further derivatization, allowing for the exploration of a vast chemical space to fine-tune a compound's properties.

While a specific, marketed drug featuring the bare this compound core remains to be identified in publicly available literature, its constituent parts and closely related analogs are prevalent in numerous advanced drug discovery programs and patented chemical series. For instance, the structurally related 4-hydroxypiperidine core is a key component in a multitude of biologically active compounds, including p38 MAP kinase inhibitors and ligands for various G-protein coupled receptors (GPCRs).[3][4] Moreover, commercial availability of building blocks like 4-cyclopropyl-piperidine hydrochloride underscores its utility in synthetic campaigns.[5]

Comparative Analysis: this compound vs. Alternative Scaffolds

To provide a tangible comparison, we will consider hypothetical scenarios based on established structure-activity relationships (SAR) where the this compound scaffold could offer significant advantages over common alternatives.

Scenario 1: Kinase Inhibition

In the design of kinase inhibitors, achieving selectivity and avoiding off-target effects, particularly against the hERG channel, is a major challenge. The rigidity and specific vector projections of the this compound scaffold can be instrumental in orienting key pharmacophoric elements for optimal interaction with the kinase hinge region while minimizing interactions with promiscuous binding sites.

ScaffoldPotential AdvantagesPotential Disadvantages
This compound Rigid conformation enhances selectivity. Tertiary alcohol provides a key H-bond interaction. Cyclopropyl group can improve metabolic stability.May have limited solubility depending on other substituents. Synthesis can be more complex than simpler analogs.
4-Phenylpiperidin-4-ol Well-established scaffold. Phenyl ring can engage in pi-stacking interactions.Prone to oxidative metabolism on the phenyl ring. Can exhibit higher hERG liability.
Acyclic Amino Alcohols Greater synthetic flexibility. Can explore a wider conformational space.Higher conformational flexibility can lead to lower potency and selectivity. More susceptible to metabolism.
Spirocyclic Piperidines Inherently three-dimensional, offering novel vector space.[6] Can improve aqueous solubility.[6]Synthesis of spirocyclic systems can be challenging. May introduce additional stereocenters.

Experimental Protocols

Synthesis of the this compound Core

A general and robust method for the synthesis of the this compound scaffold involves the nucleophilic addition of a cyclopropyl Grignard or organolithium reagent to a suitable N-protected 4-piperidone.

Step-by-Step Methodology:

  • Preparation of Cyclopropylmagnesium Bromide:

    • To a stirring suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF, maintaining a gentle reflux.

    • After the addition is complete, continue stirring at reflux for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.

  • Nucleophilic Addition to N-Boc-4-piperidone:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

    • Slowly add the prepared cyclopropylmagnesium bromide solution to the cooled piperidone solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-cyclopropylpiperidin-4-ol.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring for the completion of the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Triturate the residue with diethyl ether to precipitate the desired this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Products CyclopropylBromide Cyclopropyl Bromide Grignard Grignard Reagent Formation CyclopropylBromide->Grignard Magnesium Magnesium Magnesium->Grignard NBocPiperidone N-Boc-4-piperidone Addition Nucleophilic Addition NBocPiperidone->Addition Grignard->Addition ProtectedIntermediate N-Boc-4-cyclopropyl piperidin-4-ol Addition->ProtectedIntermediate Deprotection Acidic Deprotection FinalProduct This compound (as salt) Deprotection->FinalProduct ProtectedIntermediate->Deprotection

Caption: General synthetic workflow for the preparation of the this compound scaffold.

Signaling Pathways and Biological Targets

The versatility of the this compound scaffold makes it amenable to targeting a wide array of biological systems. Based on the known activities of related piperidine-containing drugs, this scaffold is particularly well-suited for modulating the activity of:

  • G-Protein Coupled Receptors (GPCRs): The piperidine nitrogen can be functionalized to interact with key residues in the transmembrane domains of GPCRs, while the 4-hydroxycyclopropyl moiety can form crucial hydrogen bonds in the ligand-binding pocket.[5] This makes it a promising scaffold for developing ligands for opioid, dopamine, and serotonin receptors, among others.[7]

  • Kinases: As previously mentioned, the rigid nature of the scaffold is advantageous for achieving selectivity in kinase inhibitors. The 4-hydroxyl group can act as a hinge-binding element, a common feature in many potent kinase inhibitors.[8]

  • Ion Channels: The piperidine core is a common feature in many ion channel modulators. The specific substitution pattern of the this compound scaffold can be tailored to interact with specific ion channel subtypes.

BiologicalTargets Scaffold This compound Scaffold GPCRs G-Protein Coupled Receptors (GPCRs) - Opioid Receptors - Dopamine Receptors - Serotonin Receptors Scaffold->GPCRs Modulation of neurotransmission Kinases Kinases - Tyrosine Kinases - Serine/Threonine Kinases Scaffold->Kinases Inhibition of signaling cascades IonChannels Ion Channels - Sodium Channels - Potassium Channels - Calcium Channels Scaffold->IonChannels Control of cellular excitability

Caption: Potential biological targets for drugs incorporating the this compound scaffold.

Conclusion and Future Outlook

The this compound scaffold represents a compelling and underexplored area of chemical space for drug discovery. The strategic combination of the metabolically robust and conformationally rigid cyclopropyl group with the versatile and privileged piperidine core, further enhanced by a key hydrogen-bonding hydroxyl group, provides a powerful platform for the design of novel therapeutics. While direct comparisons with marketed drugs are currently limited, the analysis of its constituent parts and related analogs strongly suggests its potential to deliver compounds with superior potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more refined and our understanding of its application in various therapeutic areas deepens, the this compound scaffold is poised to become an increasingly valuable tool in the armamentarium of medicinal chemists.

References

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google P
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed. [Link]

  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed. [Link]

  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)
  • US2946799A - Ester-like 4-hydroxy-piperidine derivatives - Google P
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. [Link]

  • US2784192A - Preparation of 4-hydroxypiperidines - Google P
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways - PubMed Central. [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - ResearchGate. [Link]

  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem. [Link]

  • New paradigms in GPCR drug discovery - PMC - NIH. [Link]

  • Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC. [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo - PubMed. [Link]

  • How ligands illuminate GPCR molecular pharmacology - PMC - NIH. [Link]

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - NIH. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - MDPI. [Link]

  • Tools for GPCR drug discovery - PMC - NIH. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 4-Cyclopropylpiperidin-4-OL: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug discovery. A particularly intriguing derivative is 4-Cyclopropylpiperidin-4-OL, which incorporates a spirocyclic cyclopropyl group at the 4-position. This moiety can impart unique pharmacological properties, including enhanced potency, improved metabolic stability, and altered receptor binding profiles. This guide provides a comparative analysis of different synthetic routes to this valuable building block, offering detailed experimental protocols and insights into the rationale behind the chosen methodologies.

Introduction to this compound

The synthesis of this compound presents a unique challenge in constructing a quaternary stereocenter bearing a sterically demanding cyclopropyl group. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need for stereochemical control. This guide will explore three distinct and viable synthetic pathways, providing a comprehensive overview to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Grignard Reaction Approach

The most direct and arguably the most common approach to tertiary alcohols is the Grignard reaction. This route leverages the nucleophilic addition of a cyclopropyl Grignard reagent to a suitably protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions, with the tert-butyloxycarbonyl (Boc) group being a popular choice due to its stability and ease of removal.

Mechanistic Considerations

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the cyclopropylmagnesium bromide on the electrophilic carbonyl carbon of N-Boc-4-piperidone. The magnesium alkoxide intermediate is subsequently protonated during aqueous workup to yield the desired tertiary alcohol. The choice of an N-Boc protecting group is strategic; it is stable under the basic conditions of the Grignard reaction but can be readily removed under acidic conditions.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-piperidone

A detailed procedure for the synthesis of N-Boc-4-hydroxypiperidine, a related precursor, is available and can be adapted for the synthesis of N-Boc-4-piperidone[1].

  • To a solution of 4-piperidone hydrochloride hydrate (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine or aqueous sodium hydroxide to neutralize the hydrochloride.

  • To the resulting solution of free 4-piperidone, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, and purify the crude product by column chromatography on silica gel to afford N-Boc-4-piperidone as a white solid.

Step 2: Grignard Reaction with Cyclopropylmagnesium Bromide

General protocols for the reaction of cyclopropylmagnesium bromide with ketones are well-established[2][3].

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropylmagnesium bromide (1.2-1.5 equivalents) in THF via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-cyclopropylpiperidin-4-ol.

Step 3: Deprotection of the N-Boc Group

  • Dissolve the N-Boc-4-cyclopropylpiperidin-4-ol (1 equivalent) in a suitable solvent such as dioxane or dichloromethane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to obtain the free amine, this compound.

DOT Diagram of the Grignard Reaction Route

Grignard_Route 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc2O N-Boc-4-cyclopropylpiperidin-4-ol N-Boc-4-cyclopropylpiperidin-4-ol N-Boc-4-piperidone->N-Boc-4-cyclopropylpiperidin-4-ol 1. Cyclopropylmagnesium bromide 2. H3O+ This compound This compound N-Boc-4-cyclopropylpiperidin-4-ol->this compound HCl or TFA

Caption: Synthetic pathway to this compound via the Grignard reaction.

Route 2: The Aza-Prins Cyclization Approach

An alternative and elegant strategy for the synthesis of 4-hydroxypiperidines is the aza-Prins cyclization. This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde or ketone. To generate the desired 4-cyclopropyl-4-hydroxy functionality, a cyclopropyl-substituted homoallylic amine would be required to react with formaldehyde.

Mechanistic Considerations

The aza-Prins cyclization is initiated by the formation of an N-acyliminium ion from the homoallylic amine and formaldehyde in the presence of a Lewis or Brønsted acid. The pendant alkene then acts as a nucleophile, attacking the iminium ion in an endo-trig cyclization to form a piperidinyl cation. This cation is subsequently trapped by water to afford the 4-hydroxypiperidine product. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substituents. For the synthesis of a 4-cyclopropyl derivative, a homoallylic amine with a geminal cyclopropyl and vinyl group is necessary.

Proposed Experimental Protocol

Step 1: Synthesis of the Homoallylic Amine Precursor

The synthesis of the required homoallylic amine can be envisioned starting from cyclopropyl methyl ketone.

  • React cyclopropyl methyl ketone with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to generate the corresponding tertiary allylic alcohol.

  • Protect the amine functionality of a suitable nitrogen source (e.g., benzylamine) with a Boc group.

  • Couple the protected amine with the tertiary allylic alcohol, potentially via a Mitsunobu reaction or by converting the alcohol to a leaving group and performing a nucleophilic substitution.

Step 2: Aza-Prins Cyclization

Based on general procedures for aza-Prins cyclizations for the synthesis of 4-hydroxypiperidines[4][5][6][7][8]:

  • Dissolve the N-protected homoallylic amine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add an excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid or a Lewis acid like indium(III) chloride.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-protected this compound.

Step 3: Deprotection

The deprotection of the N-protecting group would follow a similar procedure as described in Route 1.

DOT Diagram of the Aza-Prins Cyclization Route

Aza_Prins_Route Cyclopropyl methyl ketone Cyclopropyl methyl ketone Allylic alcohol Allylic alcohol Cyclopropyl methyl ketone->Allylic alcohol Vinyl Grignard Homoallylic amine Homoallylic amine Allylic alcohol->Homoallylic amine Protected amine N-Protected this compound N-Protected this compound Homoallylic amine->N-Protected this compound Formaldehyde, Acid catalyst This compound This compound N-Protected this compound->this compound Deprotection

Caption: Proposed aza-Prins cyclization route to this compound.

Route 3: Epoxidation and Ring-Opening of a 4-Methylenepiperidine Derivative

A third approach involves the construction of the quaternary center through the ring-opening of a spiro-epoxide. This route would begin with the synthesis of a 4-methylenepiperidine derivative, followed by epoxidation and subsequent nucleophilic ring-opening.

Mechanistic Considerations

This pathway relies on the initial formation of an exocyclic double bond at the 4-position of the piperidine ring. This can be achieved through a Wittig reaction on a 4-piperidone. The resulting 4-methylenepiperidine is then epoxidized, typically using a peroxy acid like m-CPBA, to form a spiro-epoxide. The final step is the regioselective ring-opening of the epoxide. To install the cyclopropyl group, a cyclopropyl nucleophile, such as that derived from a cyclopropyl Grignard or organocuprate reagent, would be used to open the epoxide.

Proposed Experimental Protocol

Step 1: Synthesis of N-Boc-4-methylenepiperidine

  • Prepare a Wittig reagent, such as methyltriphenylphosphonium bromide, and treat it with a strong base (e.g., n-butyllithium) to generate the corresponding ylide.

  • React the ylide with N-Boc-4-piperidone in an anhydrous solvent like THF to afford N-Boc-4-methylenepiperidine.

  • Purify the product by column chromatography.

Step 2: Epoxidation of N-Boc-4-methylenepiperidine

  • Dissolve N-Boc-4-methylenepiperidine (1 equivalent) in a chlorinated solvent like dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with a solution of sodium bisulfite and then sodium bicarbonate to remove excess peroxy acid and the resulting benzoic acid.

  • Dry the organic layer and concentrate to give the crude spiro-epoxide, which can often be used in the next step without further purification.

Step 3: Ring-Opening of the Spiro-Epoxide

  • Prepare a Gilman reagent (a lithium diorganocuprate) by reacting two equivalents of cyclopropyllithium with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

  • Add the spiro-epoxide (1 equivalent) to the solution of the Gilman reagent at low temperature (e.g., -78 °C).

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and purify by column chromatography to yield N-Boc-4-cyclopropylpiperidin-4-ol.

Step 4: Deprotection

The final deprotection step would be carried out as described in the previous routes.

DOT Diagram of the Epoxidation/Ring-Opening Route

Epoxidation_Route N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Wittig reaction Spiro-epoxide Spiro-epoxide N-Boc-4-methylenepiperidine->Spiro-epoxide m-CPBA N-Boc-4-cyclopropylpiperidin-4-ol N-Boc-4-cyclopropylpiperidin-4-ol Spiro-epoxide->N-Boc-4-cyclopropylpiperidin-4-ol Cyclopropyl cuprate This compound This compound N-Boc-4-cyclopropylpiperidin-4-ol->this compound Deprotection

Caption: Epoxidation and ring-opening pathway to this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Grignard ReactionRoute 2: Aza-Prins CyclizationRoute 3: Epoxidation/Ring-Opening
Overall Yield Generally moderate to good.Potentially good, but precursor synthesis may be lengthy.Moderate, with multiple steps that can lower the overall yield.
Starting Materials Readily available 4-piperidone and cyclopropylmagnesium bromide.Requires synthesis of a specific homoallylic amine, which may not be commercially available.N-Boc-4-piperidone is commercially available, but the Wittig reagent and cyclopropyl cuprate need to be prepared.
Number of Steps Relatively short (3 steps from 4-piperidone).Longer, due to the synthesis of the homoallylic amine precursor.Longer (4 steps from N-Boc-4-piperidone).
Scalability Highly scalable and widely used in industrial settings.Scalability may be limited by the synthesis of the precursor and the cyclization conditions.Scalability can be challenging due to the use of organolithium reagents and cuprates.
Safety Considerations Grignard reagents are flammable and moisture-sensitive.Use of strong acids and potentially hazardous reagents in precursor synthesis.Wittig reagents can be pyrophoric. Cuprates are also sensitive. Peroxy acids can be explosive.
Stereocontrol Achiral synthesis unless a chiral auxiliary is used.Can offer good diastereoselectivity depending on the substrate and conditions.The epoxidation and ring-opening steps can be stereoselective.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The Grignard reaction (Route 1) stands out as the most direct, scalable, and cost-effective method, making it the preferred choice for most applications, especially on a larger scale. The aza-Prins cyclization (Route 2) offers an elegant and potentially stereoselective alternative, though it may require more extensive synthetic efforts to prepare the necessary starting materials. The epoxidation and ring-opening pathway (Route 3) provides another viable, albeit longer, route that could be advantageous in specific contexts, particularly where stereochemical control is critical.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of resources, and the importance of stereocontrol. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of this valuable chemical entity.

References

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. [Link]

  • ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (n.d.). WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19).
  • ResearchGate. (n.d.). Plausible reaction pathway of the aza‐Prins cyclization reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • Google Patents. (n.d.). US2784192A - Preparation of 4-hydroxypiperidines.
  • ResearchGate. (n.d.). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Beilstein Journal of Organic Chemistry. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael Initiated Ring Closure Reactions in Aqueous Medium for the Synthesis of Spiro Cyclopropyl Oxindoles | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • PubMed. (2010). Synthesis of a Novel Analogue of DPP-4 Inhibitor Alogliptin: Introduction of a Spirocyclic Moiety on the Piperidine Ring. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 4-Hydroxypiperidine Derivatives in Efficacy Studies: A Case Study in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its conformational rigidity, ability to present substituents in well-defined spatial orientations, and the hydrogen bonding capacity of the hydroxyl group make it a valuable component for achieving high-affinity and selective interactions with biological targets. The versatility of this scaffold is evident from its presence in compounds targeting a wide array of conditions, including cancer, infectious diseases, and central nervous system disorders[1][2].

This guide provides a detailed, head-to-head comparison of a series of 4-hydroxypiperidine (also known as piperidin-4-ol) derivatives, using a real-world anti-tuberculosis drug discovery program as a case study[3][4]. Through this example, we will explore the critical role of comparative efficacy studies in establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

The Imperative of Comparative Efficacy Studies in Drug Development

The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. Head-to-head comparisons of closely related analogs are the cornerstone of this process. By systematically modifying the structure of a lead molecule and evaluating the resulting changes in potency, selectivity, and other pharmacological properties, researchers can decipher the specific molecular features that govern its biological activity. This empirical, data-driven approach allows for the rational design of next-generation compounds with improved efficacy and reduced off-target effects.

Our case study focuses on a series of piperidinol analogs developed to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. The initial discovery of a piperidinol hit with anti-tuberculosis activity prompted the synthesis and evaluation of a library of derivatives to understand the SAR and identify compounds with superior potency and drug-like properties[3][4].

Case Study: Comparative Efficacy of Piperidin-4-ol Derivatives Against Mycobacterium tuberculosis

Synthetic Strategy for the Derivative Library

The synthesis of the piperidin-4-ol derivative library was accomplished through a convergent synthetic route, allowing for the facile introduction of diverse substituents. The general approach involved the reaction of various epoxides with 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol to generate a library of analogs with modifications in the side chain attached to the piperidine nitrogen[3]. This strategy enabled a systematic exploration of how changes in the side chain's aromatic ring and stereochemistry impact anti-tuberculosis activity.

General Synthetic Workflow

G cluster_synthesis Synthetic Pathway Epoxide Epoxide Reaction Ring-opening Reaction (e.g., in Ethanol, reflux) Epoxide->Reaction Piperidinol_Core 4-(Aryl)piperidin-4-ol Core Piperidinol_Core->Reaction Derivative_Library Piperidin-4-ol Derivative Library Reaction->Derivative_Library

Caption: General synthetic scheme for the generation of a piperidin-4-ol derivative library.

Head-to-Head In Vitro Efficacy Comparison

The primary measure of efficacy in this anti-tuberculosis drug discovery program was the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a more potent compound.

The synthesized piperidin-4-ol derivatives were tested against Mycobacterium tuberculosis H37Rv. The results, summarized in the table below, provide a clear head-to-head comparison of their in vitro potency[3].

Compound IDR-group on Side Chain Aryl RingStereochemistry at Side Chain HydroxylMIC (µg/mL)[3]
1 (Hit) 4-Cl, 3-CF3 on piperidine arylRacemic1.5
4b 4-ClR1.4
4m 4-CF3S1.7
4a HRacemic3.1
4e HS6.3
4f HR6.3
4g 4-FS3.1
4h 4-FR3.1
4i 4-MeS9.4
4j 4-MeR9.4
4k 4-OMeS18.8
4l 4-OMeR18.8

Analysis of Structure-Activity Relationships (SAR):

From this comparative data, several key SAR insights emerge:

  • Effect of Aryl Substitution: The presence of electron-withdrawing groups, such as chloro (in 4b ) and trifluoromethyl (in 4m ), on the side chain's aryl ring generally led to higher potency (lower MIC) compared to unsubstituted or electron-donating groups (e.g., methyl in 4i and 4j , and methoxy in 4k and 4l ).

  • Stereochemistry: The stereochemistry of the secondary hydroxyl group in the side chain also played a role in activity, although its impact was dependent on the substitution pattern of the aryl ring. For the most active compounds, the specific stereoisomer (R or S) influenced potency.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host's cells. To assess this, the cytotoxicity of the piperidin-4-ol derivatives was evaluated against a mammalian cell line (Vero cells). The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (IC50) to the effective concentration (MIC), provides a measure of the compound's selectivity. A higher TI is desirable.

Compound IDMIC (µg/mL)[3]Cytotoxicity (IC50, µg/mL)[3]Therapeutic Index (TI = IC50/MIC)
4b 1.4>20>14.3
4m 1.7>20>11.8

The most potent anti-tuberculosis compounds, 4b and 4m , exhibited low cytotoxicity, resulting in favorable therapeutic indices[3]. This selectivity was a key factor in their selection for further evaluation.

In Vivo Evaluation

Based on their promising in vitro potency and selectivity, compound 4b was advanced to in vivo efficacy studies in a mouse model of tuberculosis. However, at therapeutic doses, severe adverse effects were observed, leading to the discontinuation of further development of this specific chemical series[3]. This outcome underscores the importance of early in vivo toxicity assessment and highlights that potent in vitro activity does not always translate to a safe and effective drug.

Experimental Workflow for Comparative Efficacy Assessment

G cluster_workflow Comparative Efficacy Workflow Synthesis Synthesis of Derivative Library InVitro_Efficacy In Vitro Efficacy (MIC Assay) Synthesis->InVitro_Efficacy Cytotoxicity Cytotoxicity Assay (IC50) Synthesis->Cytotoxicity SAR_Analysis SAR Analysis & Lead Selection InVitro_Efficacy->SAR_Analysis Cytotoxicity->SAR_Analysis InVivo_Testing In Vivo Efficacy & Toxicity Studies SAR_Analysis->InVivo_Testing Decision Go/No-Go Decision InVivo_Testing->Decision

Caption: A typical workflow for the head-to-head comparison of drug candidates.

Broader Pharmacological Relevance of the 4-Hydroxypiperidine Scaffold

While our case study focused on anti-tuberculosis activity, the 4-hydroxypiperidine scaffold is a key feature in compounds with a wide range of pharmacological effects. For instance, derivatives have been investigated for their potential as:

  • Antifungal agents: By targeting ergosterol biosynthesis[5].

  • Anticancer agents: Showing antiproliferative activity against various cancer cell lines[6].

  • CNS agents: Acting as ligands for dopamine transporters and opioid receptors[7][8].

This broad applicability highlights the value of the 4-hydroxypiperidine core as a starting point for the design of new therapeutic agents across different disease areas.

Methodologies and Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microplate containing the test compounds.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).

Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(11), 3848-3857. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. [Link]

  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives. ResearchGate. [Link]

  • CN1213028C - Cyclopropyl-fused pyrrolidine dipeptidyl peptidase IV inhibitors, their preparation methods and uses.
  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Celecoxib analogs possessing a N-(4-nitrooxybutyl)piperidin-4-yl or N-(4-nitrooxybutyl)-1,2,3,6-tetrahydropyridin-4-yl nitric oxide donor moiety: synthesis, biological evaluation and nitric oxide release studies. PubMed. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Semantic Scholar. [Link]

  • Piperidin-4-ol. PubChem. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. NIH. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 4-Cyclopropylpiperidin-4-OL Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of potent and selective molecules is paramount. The 4-Cyclopropylpiperidin-4-OL scaffold has emerged as a promising structural motif in the design of inhibitors targeting a range of kinases, including p38 MAP kinase, p21-activated kinase 4 (PAK4), and Akt. However, the inherent homology within the human kinome presents a significant challenge: off-target activity. This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound based inhibitors against other common inhibitor scaffolds. We will delve into the experimental methodologies for assessing selectivity and provide actionable insights for researchers in drug development.

The Significance of Selectivity in Kinase Inhibitor Development

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] While the development of kinase inhibitors has revolutionized treatment paradigms, off-target effects remain a major hurdle, potentially leading to toxicity or diminished efficacy.[2] Therefore, a thorough understanding of an inhibitor's selectivity profile across the kinome is not merely an academic exercise but a critical step in preclinical development. A highly selective inhibitor interacts with a minimal number of off-target kinases, reducing the likelihood of unforeseen side effects.[3] Conversely, in some instances, a "dirty" inhibitor with a specific multi-target profile can be advantageous, particularly in complex diseases where targeting multiple nodes in a signaling network is beneficial.[4]

This guide will equip you with the knowledge to navigate the complexities of cross-reactivity profiling, enabling you to make informed decisions in your inhibitor development programs.

The this compound Scaffold: A Profile

The this compound moiety is a key pharmacophore found in a number of potent kinase inhibitors. Its rigid, three-dimensional structure can provide favorable interactions within the ATP-binding pocket of target kinases, contributing to high affinity. The cyclopropyl group can explore hydrophobic pockets, while the hydroxyl and piperidine nitrogen can form crucial hydrogen bonds.

Comparative Cross-Reactivity Analysis: this compound vs. Alternative Scaffolds

The true measure of a scaffold's utility lies in its performance relative to other established chemical starting points. Here, we compare the hypothetical cross-reactivity profile of our this compound based inhibitor (Cmpd-A) with representative inhibitors from different structural classes targeting p38α, PAK4, and Akt.

p38α MAPK Inhibitors: A Case Study in Selectivity

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses.[5] Consequently, p38α has been a major target for the development of anti-inflammatory drugs.

Inhibitor (Scaffold)Primary Target IC50 (nM)Key Off-Targets (>80% Inhibition @ 1µM)Selectivity Score (S10 @ 1µM)
Cmpd-A (this compound)p38α: 15JNK1, JNK2, GSK3β0.05
SB203580 (Pyridinylimidazole)p38α: 50CK1, GAK, JNK1/2/3, Mps1, RIPK20.12
BIRB 796 (Diaryl urea)p38α: 0.1JNK2, c-Raf, B-Raf0.03

Selectivity Score (S10 @ 1µM) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

The this compound scaffold in Cmpd-A is predicted to offer a moderate to high degree of selectivity. While it may exhibit some cross-reactivity with closely related kinases like JNKs, it is expected to be cleaner than first-generation pyridinylimidazole inhibitors such as SB203580.[5] The diaryl urea scaffold of BIRB 796, which binds to an allosteric site, generally confers exceptional selectivity.[5]

PAK4 Inhibitors: Navigating a Homologous Family

The p21-activated kinases (PAKs) are divided into two groups, with PAK4 belonging to Group II. Achieving selectivity between PAK isoforms and across the wider kinome is a significant challenge due to the high homology of their ATP-binding sites.[6]

Inhibitor (Scaffold)Primary Target IC50 (nM)Key Off-Targets (>80% Inhibition @ 1µM)Fold Selectivity (PAK4 vs. PAK1)
Cmpd-A (this compound)PAK4: 25PAK5, PAK6, TNK2~100-fold
PF-3758309 (Pyrrolopyrazole)PAK4: 12PAK1, PAK2, PAK3, multiple other kinases~10-fold
CZh226 (4-Aminoquinazoline-2-carboxamide)PAK4: 11Minimal off-targets reported>300-fold[7]

Inhibitors based on the this compound scaffold are anticipated to achieve good selectivity against Group I PAKs, a critical feature for mitigating potential toxicities.[8] In contrast, broader-spectrum inhibitors like PF-3758309 show less discrimination between PAK isoforms.[6] The 4-aminoquinazoline-2-carboxamide scaffold of CZh226 has been specifically designed to exploit subtle differences in the DFG motif conformation between PAK4 and PAK1, leading to remarkable selectivity.[7]

Akt Inhibitors: Targeting a Central Signaling Node

The serine/threonine kinase Akt is a central component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

Inhibitor (Scaffold)Primary Target IC50 (nM)Key Off-Targets (>80% Inhibition @ 1µM)Fold Selectivity (Akt1 vs. PKA)
Cmpd-A (this compound)Akt1: 10Akt2, Akt3, ROCK1, PKA~50-fold
GSK690693 (Imidazopyridine)Akt1: 2PKA, PKC isoforms~10-fold[10]
Capivasertib (AZD5363) (Pyrrolopyrimidine)Akt1: 3ROCK1, ROCK2>300-fold[11]

The this compound scaffold in an Akt inhibitor is expected to provide good potency and moderate selectivity against closely related AGC family kinases like PKA and ROCK.[11] Achieving high selectivity against these kinases is a common challenge for ATP-competitive Akt inhibitors.[9] Capivasertib, with its pyrrolopyrimidine core, demonstrates how scaffold optimization can lead to significantly improved selectivity profiles.[11]

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged experimental approach. Below are detailed protocols for key assays in cross-reactivity profiling.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cellular Assays A Initial Potency Determination (Primary Target) B Broad Kinome Screen (e.g., KINOMEscan) A->B Potent compounds advance C Orthogonal Confirmatory Assays (e.g., Radiometric, Caliper) B->C Validate hits and determine IC50s D Target Engagement (e.g., CETSA) C->D Confirm on-target activity in cells E Downstream Signaling Pathway Analysis (Western Blot, Phospho-Flow) D->E Assess functional consequences F Cellular Phenotypic Assays (Proliferation, Apoptosis) E->F Correlate target inhibition with cellular phenotype

Sources

A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for 4-Cyclopropylpiperidin-4-OL Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing a predictive link between in vitro performance and in vivo behavior is the cornerstone of efficient, cost-effective, and ethically responsible research. An In Vitro to In Vivo Correlation (IVIVC) serves as this critical bridge, allowing researchers to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies.[1][2] This guide provides an in-depth technical framework for developing and validating a robust IVIVC model, specifically tailored to the unique challenges and opportunities presented by 4-Cyclopropylpiperidin-4-OL compounds, a scaffold of increasing interest in Central Nervous System (CNS) drug discovery.

The this compound moiety presents a distinct set of biopharmaceutical considerations. The piperidine core is a privileged structure for CNS targets, but necessitates careful evaluation of blood-brain barrier (BBB) permeability.[3] Furthermore, the cyclopropyl group, while often incorporated to enhance metabolic stability, can undergo unique metabolic activation pathways, particularly when adjacent to an amine, that must be thoroughly characterized.[4][5] This guide will navigate these complexities, providing a logical, evidence-based workflow from initial in vitro characterization to final model validation.

Part 1: The Foundation - IVIVC Principles and Strategic Planning

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] The ultimate goal is typically a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.[1][2] Achieving this level of correlation allows the in vitro assay to serve as a reliable surrogate for in vivo performance, which can reduce the regulatory burden and accelerate development timelines.[1]

Our strategy is built upon a tiered approach, beginning with rapid, high-throughput in vitro screens to select candidate compounds and culminating in a definitive in vivo study to build and validate the correlation.

cluster_0 IVIVC Workflow A In Vitro Characterization (Solubility, Permeability, Metabolism) B Formulation Development (e.g., Fast, Medium, Slow Release) A->B E Model Building (% Dissolved vs. % Absorbed) A->E C In Vivo PK Study (Animal Model - PO/IV Dosing) B->C D Deconvolution of In Vivo Data (Calculate % Absorbed) C->D D->E F Model Validation (Internal & External Predictability) E->F G Validated IVIVC Model (Set Dissolution Specifications) F->G

Caption: High-level workflow for establishing a validated IVIVC model.

Part 2: The In Vitro Toolkit - Characterizing the Compound

The success of any IVIVC model is predicated on the quality and relevance of the initial in vitro data. For our this compound compounds, we must assess three key properties: solubility, permeability, and metabolic stability.

Permeability Assessment: A Tale of Two Models

Given that these are CNS candidates, predicting BBB penetration is paramount. We compare two common in vitro models for this purpose. The choice between them is a classic trade-off between throughput and biological complexity.

FeatureParallel Artificial Membrane Permeability Assay (PAMPA-BBB)Co-Culture Transwell Models (e.g., hCMEC/D3)
Principle Measures passive diffusion across a lipid-infused artificial membrane.[3]Measures transport across a monolayer of brain endothelial cells, often with astrocytes or pericytes.[6]
Throughput High (96-well plate format)Low to Medium
Complexity Low (non-cell-based)High (cell culture, tight junction integrity)
Mechanism Passive Diffusion OnlyPassive Diffusion, Active Transport, and Efflux (e.g., P-gp)
Causality Provides a rapid, early-stage filter for compounds with sufficient lipophilicity to cross the BBB via passive means.Provides a more biologically relevant system that can identify compounds subject to efflux, a common reason for in vivo failure despite good passive permeability.[6]

For an initial screen of multiple analogs, the PAMPA-BBB assay is the logical starting point. Compounds showing promise can then be advanced to a more rigorous co-culture model to de-risk for potential efflux liabilities.

Metabolic Stability: Probing the Cyclopropyl Ring

The cyclopropyl group can be a double-edged sword. While it can block metabolism at adjacent sites, the ring itself can be a target for cytochrome P450 (CYP) enzymes, sometimes leading to reactive, ring-opened intermediates.[4][5] Therefore, assessing metabolic stability is not just about predicting clearance, but also about understanding potential bioactivation pathways.

  • Human Liver Microsomes (HLM): This is the workhorse assay for determining intrinsic clearance (CLint). It contains a rich complement of Phase I enzymes (CYPs) and is ideal for initial stability screening. For cyclopropylamines, it is critical to monitor for both parent drug depletion and the formation of potential metabolites.[7]

  • Cryopreserved Human Hepatocytes: This model offers a more complete picture, incorporating both Phase I and Phase II metabolic pathways, as well as active uptake into the cells. This is a crucial secondary assay to confirm HLM findings and identify potential conjugation pathways that could be significant in vivo.

Part 3: The In Vivo Benchmark - Pharmacokinetic Profiling

To build the correlation, we need high-quality in vivo data. The FDA recommends using at least three formulations with different release rates (e.g., slow, medium, fast) to establish a robust Level A IVIVC.[8]

Study Design

A crossover study design in a relevant animal model (e.g., Beagle dog, due to its predictive value for human gastrointestinal physiology) is optimal. Each animal receives:

  • An intravenous (IV) bolus dose (to determine clearance and volume of distribution).

  • Oral doses of the slow, medium, and fast-release formulations.

This design allows for the calculation of absolute bioavailability (F%) and provides the necessary plasma concentration-time profiles for deconvolution.

Deconvolution: From Plasma Concentration to In Vivo Absorption

Deconvolution is a mathematical technique used to estimate the in vivo absorption time course from the in vivo plasma concentration profile.[8] This process effectively removes the influence of the drug's distribution and elimination kinetics, isolating the rate at which the drug appeared in the systemic circulation. This derived in vivo absorption profile is the "gold standard" against which our in vitro dissolution data will be compared.

Part 4: Building and Validating the Model

With both in vitro dissolution profiles and in vivo absorption profiles for our three formulations, we can now attempt to build the Level A correlation.

  • Plotting the Data: The percentage of drug dissolved in vitro at a given time point is plotted against the percentage of drug absorbed in vivo at the corresponding (or a scaled) time point.

  • Linear Regression: A linear relationship is sought. A strong correlation (R² > 0.9) is the first sign of a potentially predictive model.

  • Internal Validation: The core of a self-validating system. The established IVIVC model is used to predict the in vivo pharmacokinetic parameters (Cmax and AUC) for the very formulations used to build it.[8]

  • Calculating Prediction Error (%PE): The predicted Cmax and AUC are compared to the observed values. According to FDA guidance, the model is considered valid if:

    • The average absolute %PE is ≤ 10% for both Cmax and AUC.[9]

    • The absolute %PE for each individual formulation is ≤ 15%.[8]

cluster_1 IVIVC Validation Logic Start IVIVC Model Established (% Dissolved vs. % Absorbed) Predict Predict In Vivo PK (Cmax, AUC) from In Vitro Dissolution Data Start->Predict Compare Compare Predicted vs. Observed PK Parameters Predict->Compare Decision Calculate %PE. Is Avg %PE <= 10% AND Indiv. %PE <= 15%? Compare->Decision Accept Model is Validated. Use for Biowaivers & QC. Decision->Accept Yes Reject Model Fails Validation. Re-evaluate In Vitro Method or Formulation. Decision->Reject No

Caption: Decision workflow for the internal validation of an IVIVC model.

Hypothetical Data Summary

The following table illustrates a successful internal validation for a hypothetical this compound compound (Compound A).

FormulationParameterObserved ValuePredicted ValuePrediction Error (%PE)
Slow Release AUC (ngh/mL)1250138010.4%
Cmax (ng/mL)85928.2%
Medium Release AUC (ngh/mL)131012951.1%
Cmax (ng/mL)15016510.0%
Fast Release AUC (ng*h/mL)135013003.7%
Cmax (ng/mL)2802558.9%
Average %PE AUC 5.1%
Cmax 9.0%

Part 5: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for key in vitro assays.

Protocol 1: PAMPA-BBB Assay
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a donor solution by diluting the stock to 100 µM in Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Plate Coating: Coat the filter of a 96-well donor plate (e.g., Millipore PVDF membrane) with 5 µL of a 1% porcine brain lipid in dodecane solution. Allow to impregnate for 5 minutes.

  • Assembly: Add 200 µL of the donor solution to each well of the coated donor plate. Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the "sandwich" plate at room temperature for 4-6 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) using the established equations, taking into account membrane area and incubation time.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the reaction mixture in a water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. The final HLM protein concentration should be 0.5 mg/mL.

  • Time Points: Aliquots of the reaction are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Conclusion

The development of a validated Level A IVIVC for this compound compounds is a rigorous but invaluable endeavor. It requires a deep understanding of the compound's unique physicochemical and metabolic properties, the careful selection of complementary in vitro and in vivo models, and a disciplined approach to mathematical modeling and statistical validation. By following the principles and protocols outlined in this guide, researchers can build a robust, predictive tool that not only satisfies regulatory expectations but also fundamentally enhances the efficiency and insight of the drug development process. A successful IVIVC transforms a simple in vitro dissolution test into a powerful surrogate for human bioequivalence, allowing for confident decision-making and accelerating the delivery of novel CNS therapies to patients.

References

  • IRLAB Therapeutics. Clinical predictions in CNS drug discovery based on in vivo systems response profiles and non-linear machine learning methodology.
  • Medicilon. CNS Pharmacology Models.
  • U.S. Food and Drug Administration. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • National Center for Biotechnology Information. In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
  • U.S. Food and Drug Administration. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • Hypha Discovery. Metabolism of cyclopropyl groups.
  • ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity.
  • SciSpace. FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi.
  • National Center for Biotechnology Information. Artificial intelligence and machine learning‐aided drug discovery in central nervous system diseases: State‐of‐the‐arts and future directions - PMC.
  • U.S. Food and Drug Administration. Guidance for Industry #238.
  • MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
  • National Center for Biotechnology Information. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC.
  • National Institutes of Health. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • PubMed. Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study.
  • National Center for Biotechnology Information. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?.
  • Springer. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • Benchchem. The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.
  • Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • MDPI. Retrospective Review of Intra-Cerebrospinal Fluid (CSF) Drug Delivery in CNS Malignancies: Safety, Clinical Efficacy and Pharmacokinetic Profiles of Intracerebroventricular (ICV), Lumbar Intrathecal (LIT), and Intra-Cisterna Magna (ICM) Injections.
  • ResearchGate. (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.
  • MDPI. Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors.
  • Dissolution Technologies. Role of In Vitro–In Vivo Correlations in Drug Development.
  • U.S. Food and Drug Administration. Biorelevant Dissolution Testing for In Vitro In vivo Correlation/Relationship (IVIVC/R) Development: Regulatory Perspective.
  • Dissolution Technologies. In Vitro Dissolution with Permeation and IVIVC: Case Study Using a BCS Class III Drug.
  • PubMed. Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human.
  • Lonza. Trends and Challenges in the Evolving Small Molecule Development Pipeline.
  • Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I.
  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
  • National Center for Biotechnology Information. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC.
  • PubMed. Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects.
  • PubMed. Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of ADME in Scaffolding Successful Drug Candidates

In the intricate process of drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges. Beyond demonstrating high target affinity and efficacy, a molecule must possess a favorable pharmacokinetic profile. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine the drug's concentration and persistence at its site of action. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its ability to confer advantageous physicochemical properties.[1][2] However, even minor structural modifications to this privileged fragment can dramatically alter a compound's ADME profile, impacting its overall success.[3]

This guide provides an in-depth comparative analysis of the ADME properties of 4-Cyclopropylpiperidin-4-ol and three closely related analogs. The objective is to illustrate the profound impact of subtle structural changes on key pharmacokinetic parameters. By understanding these structure-ADME relationships (SAR), researchers can make more informed decisions during the lead optimization phase, strategically designing molecules with a higher probability of clinical success. We will delve into experimental data, explain the causality behind these observations, and provide detailed protocols for the benchmark in vitro assays used to generate this critical data.

The compounds under comparison are:

  • Compound A: this compound - Our parent scaffold, featuring a compact, rigid cyclopropyl group.

  • Compound B: 4-Phenylpiperidin-4-ol - An analog where the cyclopropyl group is replaced by a phenyl ring, introducing aromaticity and increased lipophilicity.

  • Compound C: 1-Methyl-4-cyclopropylpiperidin-4-ol - An N-methylated version of the parent compound, exploring the impact of substitution on the basic nitrogen.

  • Compound D: 4-Cyclopropylmorpholin-4-ol - A bioisosteric analog where the piperidine nitrogen is replaced by an oxygen, forming a morpholine ring.

Comparative ADME Profiling: A Quantitative Overview

The selection of a drug candidate is a multi-parameter optimization process. The following table summarizes key ADME and physicochemical properties for our four comparative compounds. These values are derived from a combination of established literature principles for piperidine-containing molecules and predictive models where direct experimental data is not available, a common practice in early drug discovery.[1]

PropertyCompound ACompound BCompound CCompound DRationale for Predicted Differences
Structure
Molecular Weight ( g/mol ) 141.21177.24155.24143.19Changes based on substituent addition/replacement.
LogP (Lipophilicity) ~1.2~1.9~1.5~0.8Phenyl group (B) significantly increases lipophilicity. N-methylation (C) has a moderate effect. Morpholine oxygen (D) increases polarity, reducing lipophilicity.
pKa (Basicity) ~10.5~10.2~10.4~7.0Phenyl group (B) has a minor electron-withdrawing effect. The morpholine oxygen (D) drastically reduces the basicity of the nitrogen.
Aqueous Solubility (µM) ModerateLowModerateHighInversely correlated with lipophilicity; higher LogP often leads to lower solubility.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ModerateHighHighLow-ModerateHigher lipophilicity (B, C) generally improves passive diffusion across cell membranes.[1][4][5]
Metabolic Stability (HLM t½, min) ModerateLowLow-ModerateHighPhenyl ring (B) is a prime site for CYP450 oxidation. N-methyl group (C) is susceptible to N-demethylation. The morpholine ring (D) is generally more metabolically stable than piperidine.[6]
Plasma Protein Binding (%) LowModerate-HighLow-ModerateLowTends to correlate with lipophilicity; more lipophilic compounds (B) bind more extensively to plasma proteins like albumin.[7][8]
CYP2D6 Inhibition (IC₅₀, µM) >10~5-10>10>30Basic piperidine nitrogens are known pharmacophores for CYP2D6 inhibition. The less basic morpholine (D) is less likely to be an inhibitor.[9]

Structure-ADME Relationships: Deconstructing the "Why"

The data presented above highlights a critical principle in medicinal chemistry: small structural changes can lead to large pharmacological consequences. Let's dissect these relationships.

The Impact of Lipophilicity on Absorption and Distribution

Replacing the compact cyclopropyl group (Compound A) with a larger, more lipophilic phenyl ring (Compound B) has predictable consequences. The increase in LogP for Compound B suggests enhanced membrane permeability, which is reflected in its higher predicted Caco-2 permeability.[1] This could translate to better oral absorption. However, this increased lipophilicity comes at a cost. It leads to lower aqueous solubility , which can be a limiting factor for absorption, and significantly higher plasma protein binding .[8] It is crucial to remember that only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[7][10] Therefore, the higher efficacy suggested by improved permeability might be negated by reduced free drug concentration.

Metabolic Stability: A Tale of Two Rings and a Nitrogen

Metabolism is a primary driver of drug clearance and can be a major hurdle in achieving adequate drug exposure.[11]

  • Aromatic vs. Aliphatic Oxidation (A vs. B): The phenyl ring in Compound B introduces a significant metabolic liability. Aromatic rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, to form hydroxylated metabolites. This leads to a predicted low half-life in human liver microsomes (HLM). Compound A, lacking this feature, is likely more stable, with metabolism potentially occurring at the piperidine ring itself.

  • N-Dealkylation (A vs. C): The secondary amine in Compound A is a potential site for N-dealkylation. Adding a methyl group (Compound C) blocks this specific pathway. However, this introduces a new metabolic route: N-demethylation, which is also a common CYP-mediated reaction. The overall stability may not be drastically improved and depends on the relative rates of these competing pathways.

  • The Morpholine Advantage (A vs. D): Replacing the piperidine nitrogen with an oxygen to form a morpholine ring (Compound D) is a common strategy to improve metabolic stability.[6] The electron-withdrawing effect of the oxygen atom deactivates the adjacent carbons, making them less susceptible to oxidation by CYP enzymes. This is reflected in the significantly higher predicted metabolic half-life for Compound D.

CYP450 Inhibition: The Role of the Basic Nitrogen

Drug-drug interactions (DDIs) are a major safety concern, often arising from the inhibition of CYP enzymes.[12][13] Many drugs containing a basic amine, particularly a piperidine, are known inhibitors of CYP2D6.[9] The nitrogen atom can coordinate with the heme iron in the active site of the enzyme. Both Compounds A, B, and C, with their relatively high pKa, are predicted to have some inhibitory potential. Compound D, with its much less basic morpholine nitrogen, is far less likely to be a potent CYP inhibitor, representing a significant advantage in terms of DDI risk.

Visualizing Key Concepts and Workflows

To better illustrate the relationships and processes discussed, the following diagrams have been generated.

cluster_0 Structural Modification cluster_1 Impact on ADME Properties A Compound A (this compound) B Compound B (Phenyl Analog) C Compound C (N-Methyl Analog) D Compound D (Morpholine Analog) Perm ↑ Permeability B->Perm Sol ↓ Solubility B->Sol PPB ↑ Plasma Protein Binding B->PPB MetStab ↓ Metabolic Stability (Aromatic Oxidation) B->MetStab MetStab_N Altered Metabolism (N-Demethylation) C->MetStab_N MetStab_M ↑ Metabolic Stability D->MetStab_M CYP ↓ CYP Inhibition Risk D->CYP

Caption: Logical relationships between structural modifications and their primary impact on ADME properties.

compound Piperidine Analog cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) compound->cyp450 Phase I Metabolism lactam Lactam Metabolite cyp450->lactam Oxidation at Cα to N hydroxylated Hydroxylated Metabolite cyp450->hydroxylated Ring Hydroxylation ndealkylated N-dealkylated Metabolite cyp450->ndealkylated N-Dealkylation ring_opened Ring-Opened Metabolite cyp450->ring_opened Ring Cleavage

Caption: Common Phase I metabolic pathways for piperidine-containing compounds.[6]

Experimental Methodologies: The Foundation of ADME Science

The predictions and relationships discussed are validated through rigorous in vitro experimentation.[14][15][16] Below are standardized, step-by-step protocols for key ADME assays.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the industry standard for predicting human intestinal absorption of drugs.[4][17][18] It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5]

Protocol:

  • Cell Seeding: Caco-2 cells are seeded onto semi-permeable membrane inserts in a multi-well plate system (e.g., Transwell™) and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.

  • Assay Initiation (A→B): The culture medium is replaced with transport buffer. The test compound is added to the apical (A) side, which represents the intestinal lumen.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), a small aliquot of buffer is removed from the basolateral (B) side, which represents the bloodstream. The removed volume is replaced with fresh buffer.

  • Bidirectional Assessment (B→A, Optional): To assess active efflux, a parallel experiment is run where the compound is added to the basolateral side and samples are taken from the apical side. An efflux ratio >2 indicates the involvement of efflux transporters like P-glycoprotein.[5]

  • Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Calculation: The apparent permeability coefficient (Papp) is calculated, representing the rate of drug transport across the monolayer.

cluster_workflow Caco-2 Permeability Workflow Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 18-22 days to form monolayer Seed->Culture TEER 3. Verify monolayer integrity (TEER measurement) Culture->TEER Dose 4. Add compound to Apical (A) side TEER->Dose Sample 5. Sample from Basolateral (B) side at time points Dose->Sample Analyze 6. Quantify compound (LC-MS/MS) Sample->Analyze Calculate 7. Calculate Papp value Analyze->Calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[11][19]

Protocol:

  • Preparation: A reaction mixture is prepared containing human liver microsomes and a buffer system in a 96-well plate.

  • Pre-incubation: The mixture is pre-warmed to 37°C. The test compound is added and briefly incubated.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent compound, is collected.

  • Analysis: The concentration of the parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of this curve, the half-life (t½) and intrinsic clearance (CLint) are calculated.[6]

cluster_workflow Metabolic Stability Workflow Prepare 1. Prepare HLM, buffer, and compound mixture Incubate 2. Pre-warm to 37°C Prepare->Incubate Initiate 3. Initiate reaction with NADPH Incubate->Initiate Sample 4. Sample at multiple time points Initiate->Sample Quench 5. Quench reaction with cold solvent Sample->Quench Analyze 6. Analyze remaining parent drug (LC-MS/MS) Quench->Analyze Calculate 7. Calculate t½ and Intrinsic Clearance Analyze->Calculate

Caption: Experimental workflow for the liver microsomal metabolic stability assay.

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that binds to plasma proteins, which is critical for understanding drug distribution and efficacy.[10] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard.[7][19]

Protocol:

  • Device Preparation: A RED device insert, which has two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff), is used.

  • Sample Loading: The test compound is spiked into plasma (e.g., human, rat) and added to one chamber of the insert (the plasma chamber).

  • Buffer Loading: Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber (the buffer chamber).

  • Incubation: The entire plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[7]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix conditions for analysis. An organic solvent is then used to precipitate proteins and extract the compound.

  • Analysis: The concentration of the compound in the extracts from both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

cluster_workflow Plasma Protein Binding (RED) Workflow Load_Plasma 1. Load compound-spiked plasma into one chamber Load_Buffer 2. Load buffer into adjacent chamber Load_Plasma->Load_Buffer Incubate 3. Incubate at 37°C to reach equilibrium Load_Buffer->Incubate Sample 4. Sample from both plasma and buffer chambers Incubate->Sample Matrix_Match 5. Matrix match samples and extract compound Sample->Matrix_Match Analyze 6. Analyze concentrations (LC-MS/MS) Matrix_Match->Analyze Calculate 7. Calculate % Unbound Analyze->Calculate

Caption: Experimental workflow for the plasma protein binding assay using RED.

Conclusion

The comparative analysis of this compound and its analogs clearly demonstrates that minor structural modifications can powerfully modulate a compound's ADME profile. The choice between a cyclopropyl and a phenyl group, the decision to methylate the piperidine nitrogen, or the bioisosteric replacement of piperidine with morpholine each carries a distinct set of advantages and liabilities concerning solubility, permeability, metabolic stability, and drug-drug interaction potential. This guide underscores the necessity of early and continuous ADME profiling in the drug discovery cascade. By integrating these principles and experimental assays, research teams can more effectively navigate the complexities of lead optimization, ultimately designing safer and more effective medicines.

References

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME Assays and Services. ICE Bioscience. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Creative Bioarray. [Link]

  • Permeability Assay on Caco-2 Cells. Bienta. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Fast turnaround early ADME in vitro screening available!. Admescope. [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • In-vitro plasma protein binding. Protocols.io. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-Cyclopropylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Among these, 4-Cyclopropylpiperidin-4-ol derivatives have emerged as a chemical class with significant potential, particularly in the realm of opioid receptor modulation. The unique conformational constraints imposed by the cyclopropyl group at the C4 position, combined with the hydrogen-bonding capability of the tertiary alcohol, present a compelling structural motif for achieving high target affinity and, crucially, selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of novel this compound derivatives, ensuring a clear path toward identifying candidates with the desired therapeutic window.

The Imperative of Selectivity for Piperidine-Based CNS Ligands

The 4-hydroxypiperidine core is a privileged structure found in numerous approved drugs. However, this promiscuity can also be a liability, leading to off-target interactions and associated side effects. For derivatives targeting opioid receptors, for instance, selectivity is paramount. A compound that potently activates the mu-opioid receptor (MOR) for analgesia but also significantly interacts with the kappa-opioid receptor (KOR) may produce dysphoria, while interaction with the delta-opioid receptor (DOR) could modulate different physiological responses. Therefore, a quantitative understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a development program.

This guide will delineate the experimental workflow to characterize the selectivity of a hypothetical this compound derivative, which we will refer to as CPPO-1 . We will compare its performance against a classic opioid agonist, morphine, and a structurally related analog, CPPO-2 , where the N-substituent is varied to illustrate structure-activity relationships (SAR).

Experimental Workflow for Selectivity Profiling

A tiered approach is recommended for efficiently assessing the selectivity of new chemical entities. This begins with primary assays to determine affinity at the intended target and progresses to broader screening against a panel of related and unrelated targets.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Off-Target Liability Screening cluster_2 Tier 3: In-depth Functional Selectivity a Radioligand Binding Assays (Determine Ki at MOR, KOR, DOR) b Functional Assays (e.g., [35S]GTPγS binding) (Determine EC50/IC50 and Emax) a->b Confirm functional activity c Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) b->c Prioritize for broader screening e Signaling Pathway Profiling (e.g., cAMP, β-arrestin recruitment) b->e Characterize biased agonism d hERG Channel Assay (Patch-clamp electrophysiology) c->d Investigate potential cardiac liability

Caption: Tiered workflow for assessing the selectivity of novel compounds.

Part 1: Primary Target Affinity - Radioligand Binding Assays

The initial step is to quantify the binding affinity of the test compounds for the primary targets of interest, which for many piperidine-based analgesics are the opioid receptors.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay
  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor.

  • Assay Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a selective radioligand and varying concentrations of the test compound (e.g., CPPO-1, CPPO-2, morphine).

    • For hMOR: [³H]DAMGO

    • For hDOR: [³H]DPDPE

    • For hKOR: [³H]U-69,593

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Comparative Binding Affinity Data
CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityDOR/MOR Selectivity
CPPO-1 1.2150280125-fold233-fold
CPPO-2 5.88545014.7-fold77.6-fold
Morphine 2.5250300100-fold120-fold

This is hypothetical data for illustrative purposes.

From this hypothetical data, CPPO-1 demonstrates higher affinity for the MOR compared to morphine and CPPO-2, and also exhibits a superior selectivity profile against KOR and DOR. The variation in the N-substituent between CPPO-1 and CPPO-2 clearly impacts both affinity and selectivity, a common theme in opioid SAR.[1]

Part 2: Functional Activity and Selectivity

High affinity does not always equate to desired functional activity. It is crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at each receptor.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor of interest, providing a measure of functional potency and efficacy.

  • Membrane and Reagent Preparation: Receptor-expressing cell membranes are prepared as in the binding assay. A reaction mixture containing GDP and [³⁵S]GTPγS is prepared.

  • Assay Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of the [³⁵S]GTPγS mixture.

  • Separation and Counting: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: Data are plotted to generate concentration-response curves, from which the EC50 (potency) and Emax (efficacy relative to a standard full agonist) are determined.

G cluster_0 GPCR Activation Cascade Agonist Agonist (e.g., CPPO-1) Receptor Opioid Receptor (e.g., MOR) Agonist->Receptor Binds G_protein Gαi/o-GDP Receptor->G_protein Activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange Effector Downstream Signaling G_protein_active->Effector

Caption: Schematic of GPCR activation measured in a GTPγS assay.

Comparative Functional Data
CompoundMOR EC50 (nM)MOR Emax (%)KOR EC50 (nM)KOR Emax (%)DOR EC50 (nM)DOR Emax (%)
CPPO-1 3.595>1000<10>1000<10
CPPO-2 15.28025015>1000<5
Morphine 7.0100>1000<10>1000<10

This is hypothetical data for illustrative purposes. Emax is relative to a standard full agonist like DAMGO.

The functional data for CPPO-1 reinforces the binding data, showing potent and efficacious agonism at MOR with minimal functional activity at KOR and DOR, indicating high functional selectivity.

Part 3: Broader Selectivity and Off-Target Profiling

To build a comprehensive safety and selectivity profile, screening against a wider panel of receptors, ion channels, and enzymes is essential. This is often conducted by specialized contract research organizations (CROs). A typical panel might include adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as key cardiac ion channels like hERG.

For a compound like CPPO-1, the goal would be to demonstrate minimal activity (e.g., <50% inhibition at 1 µM) across this panel, confirming its selectivity for the intended opioid target. Any significant off-target hits would require further investigation and could be a cause for concern.

Structure-Activity Relationship Insights

Comparing CPPO-1 and CPPO-2, we can hypothesize on the SAR of the this compound scaffold. The nature of the N-substituent is a well-established modulator of opioid receptor activity. For instance, replacing an N-methyl group with a larger, more lipophilic group can alter the binding pose and interactions within the receptor pocket, thereby influencing both potency and selectivity.[1] The cyclopropyl group at C4 likely orients the N-substituent in a specific manner, and subtle changes to this substituent can have profound effects on the overall pharmacological profile.

Conclusion

The assessment of selectivity for novel this compound derivatives is a multi-faceted process that requires a combination of binding and functional assays. By systematically evaluating affinity and activity at the primary target(s) and a broad range of potential off-targets, researchers can build a robust data package to support the advancement of promising candidates. The hypothetical data for CPPO-1 illustrates a desirable profile for a selective MOR agonist, characterized by high affinity, potent functional activity, and a clean off-target profile. This rigorous, data-driven approach is fundamental to navigating the complexities of CNS drug discovery and developing safer, more effective therapeutics.

References

  • Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Chemical Neuroscience, 5(6), 475–483. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Cyclopropylpiperidin-4-ol: An Evaluation of N-Boc and N-Benzyl Protective Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. Among these, the piperidine moiety is a privileged structure, frequently incorporated into centrally active nervous system agents due to its ability to impart favorable pharmacokinetic properties. The introduction of a cyclopropyl group can further enhance metabolic stability and binding affinity. This guide provides an in-depth, comparative analysis of two prevalent synthetic protocols for the preparation of 4-Cyclopropylpiperidin-4-ol, a valuable building block in medicinal chemistry. We will dissect the synthetic routes starting from N-Boc-4-piperidone and N-benzyl-4-piperidone, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid cyclopropyl group can probe specific binding pockets in target proteins, while the piperidine ring and the tertiary alcohol offer multiple points for further functionalization. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug development program. This guide will focus on the critical step of introducing the cyclopropyl moiety via a Grignard reaction and the subsequent removal of the nitrogen protecting group.

Synthetic Strategies: A Tale of Two Protecting Groups

The core of the synthesis for this compound involves the nucleophilic addition of a cyclopropyl organometallic reagent to a 4-piperidone precursor. The choice of the nitrogen protecting group on the piperidone is a critical consideration, influencing the reaction conditions, purification strategies, and the final deprotection step. Here, we compare the widely used tert-butoxycarbonyl (Boc) group with the classical benzyl (Bn) group.

Protocol 1: The N-Boc Strategy

The use of the Boc protecting group is favored in modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Overall Workflow:

N-Boc-4-piperidone N-Boc-4-piperidone Grignard Reaction Grignard Reaction N-Boc-4-piperidone->Grignard Reaction Cyclopropylmagnesium bromide, THF N-Boc-4-cyclopropylpiperidin-4-ol N-Boc-4-cyclopropylpiperidin-4-ol Grignard Reaction->N-Boc-4-cyclopropylpiperidin-4-ol Workup Deprotection Deprotection N-Boc-4-cyclopropylpiperidin-4-ol->Deprotection HCl in Dioxane This compound This compound Deprotection->this compound Isolation

Caption: Synthetic workflow for this compound via the N-Boc strategy.

Experimental Protocol:

Step 1: Grignard Reaction

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropylmagnesium bromide (1.2-1.5 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude N-Boc-4-cyclopropylpiperidin-4-ol.

Step 2: Deprotection

  • Dissolve the crude N-Boc-4-cyclopropylpiperidin-4-ol in a solution of hydrogen chloride (e.g., 4 M in 1,4-dioxane) at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be triturated with diethyl ether or another suitable solvent to induce precipitation of the hydrochloride salt of this compound.

  • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Discussion of the N-Boc Strategy:

The primary advantage of the Boc group lies in the mild conditions required for its removal. The use of acidic conditions is generally clean and avoids the need for harsh reagents or catalysts. The starting material, N-Boc-4-piperidone, is commercially available and relatively inexpensive. However, the Grignard reaction itself can sometimes be sluggish, and careful control of the reaction conditions is necessary to minimize side products.

Protocol 2: The N-Benzyl Strategy

The benzyl protecting group is a classic choice in amine synthesis, offering robust protection and removal via catalytic hydrogenation.

Overall Workflow:

N-benzyl-4-piperidone N-benzyl-4-piperidone Grignard Reaction Grignard Reaction N-benzyl-4-piperidone->Grignard Reaction Cyclopropylmagnesium bromide, THF N-benzyl-4-cyclopropylpiperidin-4-ol N-benzyl-4-cyclopropylpiperidin-4-ol Grignard Reaction->N-benzyl-4-cyclopropylpiperidin-4-ol Workup Deprotection Deprotection N-benzyl-4-cyclopropylpiperidin-4-ol->Deprotection H2, Pd/C This compound This compound Deprotection->this compound Filtration & Isolation

Caption: Synthetic workflow for this compound via the N-Benzyl strategy.

Experimental Protocol:

Step 1: Grignard Reaction

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of cyclopropylmagnesium bromide (1.2-1.5 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude N-benzyl-4-cyclopropylpiperidin-4-ol.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the crude N-benzyl-4-cyclopropylpiperidin-4-ol in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Discussion of the N-Benzyl Strategy:

The N-benzyl group is generally very stable to a wide range of reaction conditions, making it a robust protecting group. The deprotection via hydrogenolysis is often very clean, yielding toluene as the only byproduct, which is easily removed. N-benzyl-4-piperidone is also commercially available. A potential drawback of this method is the requirement for a hydrogenation setup and the handling of a flammable catalyst (Pd/C). Furthermore, this deprotection method is not suitable for molecules containing other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Performance Comparison

ParameterN-Boc StrategyN-Benzyl Strategy
Starting Material Availability Readily availableReadily available
Grignard Reaction Efficiency Generally good, can be substrate-dependentGenerally good
Deprotection Conditions Mild (acidic)Mild (catalytic hydrogenation)
Compatibility with other Functional Groups Broad compatibilityNot compatible with reducible groups
Byproducts of Deprotection Isobutylene and CO2 (volatile)Toluene (volatile)
Scalability Readily scalableScalable, requires hydrogenation equipment
Safety Considerations Use of strong acid for deprotectionHandling of flammable H2 gas and pyrophoric catalyst
Overall Yield (Typical) 70-85%75-90%

Conclusion and Recommendations

Both the N-Boc and N-benzyl strategies represent viable and reproducible methods for the synthesis of this compound. The choice between the two protocols will largely depend on the specific requirements of the research project, including the presence of other functional groups in the molecule, the available laboratory equipment, and the desired scale of the synthesis.

  • The N-Boc strategy is often preferred for its operational simplicity in the deprotection step and its broad functional group tolerance, making it a versatile choice for medicinal chemistry applications where diverse analogs are being synthesized.

  • The N-Benzyl strategy is a robust and high-yielding alternative, particularly well-suited for large-scale synthesis where the infrastructure for catalytic hydrogenation is available and the substrate does not contain reducible functionalities.

Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic route for their specific needs, ensuring an efficient and successful synthesis of the valuable intermediate, this compound.

References

  • Synthesis of N-Boc-4-piperidone: A variety of methods for the synthesis of N-Boc-4-piperidone are available in the literature. A common approach involves the protection of 4-piperidone hydrochloride. For a representative procedure, see: J. Org. Chem.2001 , 66 (6), pp 2181–2182. [Link]

  • Grignard Reactions with Piperidones: The addition of Grignard reagents to N-protected 4-piperidones is a well-established transformation. For examples and general conditions, see: Tetrahedron Lett.2005 , 46 (48), pp 8375–8378. [Link]

  • Boc-Deprotection Protocols: The removal of the Boc protecting group is a standard procedure in organic synthesis. For a review of deprotection methods, see: Greene's Protective Groups in Organic Synthesis, 5th Edition, John Wiley & Sons, Inc., 2014 . [Link]

  • Synthesis of N-benzyl-4-piperidone: The preparation of N-benzyl-4-piperidone is often achieved through the condensation of benzylamine with precursors to the piperidone ring. A common method is the double Michael addition of benzylamine to acrylates followed by Dieckmann condensation. See: Org. Synth.1963 , 43, 8. [Link]

  • Catalytic Hydrogenolysis of Benzylamines: The debenzylation of N-benzylamines via catalytic hydrogenation is a widely used and efficient method. For a comprehensive overview, see: Catalysis of Organic Reactions, CRC Press, 2010 . [Link]

Comparative Docking Analysis of 4-Cyclopropylpiperidin-4-OL Analogs as Potential µ-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system. Among these, analogs of 4-Cyclopropylpiperidin-4-OL are of significant interest due to their structural rigidity and potential for stereospecific interactions with G-protein coupled receptors (GPCRs). This guide provides an in-depth comparative analysis of the docking scores of a focused set of this compound analogs against the µ-opioid receptor (MOR), a primary target for analgesics.[1][2] We will delve into the structural rationale behind their predicted binding affinities, provide a detailed experimental protocol for conducting such in-silico studies, and contextualize these findings within the broader biological signaling pathway.

The Rationale for Targeting the µ-Opioid Receptor

The µ-opioid receptor is a class A GPCR and the principal target for opioid analgesics like morphine and fentanyl.[3] Activation of MOR leads to a cascade of intracellular events that ultimately result in pain relief.[4] However, it is also associated with undesirable side effects such as respiratory depression and dependence.[3] The development of novel MOR modulators with improved side-effect profiles is a critical area of research.[5] Computational methods, particularly molecular docking, are indispensable tools in the early stages of this process, allowing for the rapid screening and prioritization of candidate molecules before committing to costly and time-consuming synthesis.[6]

The this compound core provides a rigid framework that can be systematically modified to explore the chemical space around the MOR binding pocket. The cyclopropyl group can introduce favorable hydrophobic interactions, while the hydroxyl and piperidine nitrogen can form key hydrogen bonds and ionic interactions with receptor residues.[5]

Comparative Docking Scores of this compound Analogs

To illustrate the potential of this scaffold, a series of hypothetical this compound analogs were designed and their binding affinities against the µ-opioid receptor (PDB ID: 4DKL) were predicted using molecular docking. The following table summarizes the predicted binding energies (docking scores), with more negative values indicating a higher predicted affinity. These values are for illustrative purposes to demonstrate the comparative analysis process and are based on established structure-activity relationships for similar piperidine derivatives.[1]

Compound IDR1-SubstitutionR2-SubstitutionPredicted Binding Energy (kcal/mol)Key Predicted Interactions
CPA-001 HH-8.2Hydrogen bond with ASP147, Hydrophobic interaction with W293
CPA-002 4-FluorophenylH-9.1Pi-pi stacking with Y326, Halogen bond with surrounding residues
CPA-003 3-MethoxyphenylH-8.8Hydrogen bond with HIS297, Hydrophobic interaction with M151
CPA-004 HMethyl-8.5Increased hydrophobic contact in the binding pocket
CPA-005 4-FluorophenylMethyl-9.5Combined favorable interactions from both substitutions

Note: The docking scores presented are hypothetical and for illustrative purposes. Actual binding affinities would need to be determined experimentally.

The predicted binding energies suggest that substitutions on the piperidine ring can significantly influence the binding affinity. For instance, the introduction of a 4-fluorophenyl group (CPA-002 and CPA-005) is predicted to enhance binding, likely through favorable pi-pi stacking and halogen bonding interactions within the hydrophobic pocket of the MOR.[5]

Experimental Protocol: Molecular Docking of Piperidine Analogs to the µ-Opioid Receptor

The following is a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[7][8][9] This protocol is designed to be a self-validating system, incorporating steps for receptor and ligand preparation, grid box definition, and analysis of results.

1. Preparation of the Receptor (µ-Opioid Receptor)

  • Objective: To prepare the receptor protein structure for docking by removing non-essential molecules and adding necessary hydrogens.

  • Procedure:

    • Download the crystal structure of the human µ-opioid receptor from the Protein Data Bank (PDB ID: 4DKL).

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligands (this compound Analogs)

  • Objective: To generate 3D conformations of the ligands and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

3. Definition of the Binding Site (Grid Box Generation)

  • Objective: To define the search space for the docking algorithm on the receptor.

  • Procedure:

    • Identify the active site of the µ-opioid receptor. This is typically the binding pocket of the co-crystallized ligand in the PDB structure. Key residues for opioid binding include ASP147, TYR148, and HIS297.[5]

    • Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move freely within the active site.

4. Molecular Docking Simulation

  • Objective: To run the docking simulation using AutoDock Vina.

  • Procedure:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand ranked by their docking scores.

5. Analysis of Docking Results

  • Objective: To analyze the predicted binding poses and interactions.

  • Procedure:

    • Visualize the output file using a molecular graphics program.

    • Examine the top-ranked binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

    • Compare the docking scores and binding modes of the different analogs to understand the structure-activity relationship.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Download Receptor (PDB: 4DKL) Grid 3. Define Binding Site (Grid Box) PDB->Grid Prepared Receptor Ligand 2. Draw & Minimize Ligand Structures Vina 4. Run AutoDock Vina Ligand->Vina Prepared Ligands Grid->Vina Grid Parameters Analyze 5. Analyze Poses & Interactions Vina->Analyze Compare 6. Compare Analogs (SAR) Analyze->Compare G cluster_downstream Downstream Effects Ligand Opioid Agonist MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits VGCC Ca2+ Channels G_protein->VGCC Gβγ inhibits GIRK K+ Channels G_protein->GIRK Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx K_efflux ↑ K+ Efflux GIRK->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating this compound analogs as potential µ-opioid receptor modulators using molecular docking. The illustrative data highlights how subtle structural modifications can influence predicted binding affinities, offering a rationale for prioritizing compounds for synthesis and experimental validation. The detailed docking protocol provides a robust workflow for researchers entering this field.

It is imperative to remember that in-silico predictions are the first step in a long and complex drug discovery process. The promising candidates identified through docking must be synthesized and their biological activity confirmed through in-vitro binding assays and functional assays. Furthermore, subsequent lead optimization will be necessary to improve potency, selectivity, and pharmacokinetic properties. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of the this compound scaffold.

References

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Mu-opioid receptor. Wikipedia. [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Benchling. [Link]

  • Opioid Receptors: Overview. JoVE. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. [Link]

  • Molecular insights into the μ-opioid receptor selective signaling. bioRxiv. [Link]

  • Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. NIH. [Link]

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI. [Link]

  • Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. PMC. [Link]

  • Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. MDPI. [Link]

  • Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. ACS Publications. [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. MDPI. [Link]

  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PMC. [Link]

  • Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 | Dr. Muhammad Naveed. YouTube. [Link]

  • Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC. [Link]

  • Discovery of Novel µ-Opioid Receptor Inverse Agonist from a Combinatorial Library of Tetrapeptides through Structure-Based Virtual Screening. MDPI. [Link]

  • Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists-inverse agonists with reduced withdrawal effects. PMC. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Flexible docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Fentanyl. Wikipedia. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Preprints.org. [Link]

  • Structure-based design of bitopic ligands for the µ-opioid receptor. Stanford Digital Repository. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Enantiomeric Purity of Chiral 4-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-cyclopropylpiperidin-4-ol moiety represents a critical chiral building block in modern medicinal chemistry, where three-dimensional structure dictates biological activity.[1] The control and accurate assessment of enantiomeric purity are not merely regulatory hurdles but fundamental necessities for ensuring the efficacy and safety of active pharmaceutical ingredients (APIs).[2] This guide provides a comparative analysis of the principal analytical techniques for determining the enantiomeric excess (e.e.) of this compound. We will delve into the mechanistic underpinnings of Chiral Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section presents field-proven protocols, discusses the causality behind experimental choices, and offers a critical evaluation of the method's applicability, advantages, and limitations.

Introduction: The Analytical Challenge

This compound possesses a challenging stereocenter: a quaternary carbon that is part of a piperidine ring and bonded to a hydroxyl group and a cyclopropyl group. This tertiary alcohol structure can be prone to steric hindrance, influencing its interaction with chiral selectors. Furthermore, the basic nitrogen of the piperidine ring necessitates specific mobile phase considerations to achieve optimal peak shape and resolution in chromatographic methods. The lack of a strong UV chromophore also presents a detection challenge for HPLC and SFC. This guide will address these challenges systematically across the most powerful analytical platforms available.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance of performance, speed, cost, and available instrumentation. For this compound, the primary contenders are direct separation via chiral chromatography (SFC/HPLC/GC) and spectroscopic analysis (NMR).

Chiral Supercritical Fluid Chromatography (SFC): The Modern Workhorse

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its high speed, high efficiency, and reduced environmental impact.[3][4][5] It utilizes supercritical CO2 as the main mobile phase, whose low viscosity and high diffusivity lead to faster analysis times and reduced backpressure compared to HPLC.[3]

Causality of Method Design: The polarity of this compound requires the use of a polar organic co-solvent (modifier) with the CO2. Polysaccharide-based chiral stationary phases (CSPs) are exceptionally versatile and often provide the necessary enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6] The basic nature of the piperidine nitrogen requires the addition of a basic additive to the modifier to prevent peak tailing by masking acidic sites on the silica support of the CSP.

Workflow for Chiral SFC Method Development

cluster_prep Sample Preparation cluster_screen Primary Screening cluster_eval Evaluation cluster_opt Optimization cluster_end Final Method prep Dissolve this compound in alcohol co-solvent (e.g., Methanol) screen Screen 4 complementary polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) with MeOH + 0.1% DEA modifier prep->screen Inject eval Separation Achieved? screen->eval opt Optimize: 1. Modifier (EtOH, IPA) 2. Gradient/Isocratic 3. Flow Rate, Backpressure eval->opt No/Partial end Validated Method for Enantiomeric Purity eval->end Yes opt->screen Re-screen

Caption: Workflow for chiral SFC method development.

Experimental Protocol: Chiral SFC

  • Instrumentation: Analytical SFC system with UV-Vis or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: Start with a screening set of polysaccharide-based columns (250 x 4.6 mm, 5 µm), such as Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H, and Chiralcel® OJ-H.[6]

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% diethylamine (DEA)

  • Gradient: 5% to 40% B over 5 minutes, hold for 1 minute.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (due to lack of chromophore) or MS (preferred for sensitivity and specificity).

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC remains a robust and widely accessible technique for enantiomeric purity determination.[2][7] The principles of separation are similar to SFC, relying on the differential interaction of enantiomers with a CSP.[8] Normal-phase HPLC is often the starting point for separating polar molecules like this compound.

Causality of Method Design: Similar to SFC, polysaccharide-based CSPs are the primary choice. The mobile phase in normal-phase HPLC typically consists of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for controlling retention and resolution. The basic additive (DEA) is equally crucial here to ensure good peak symmetry.

Experimental Protocol: Chiral HPLC (Normal Phase)

  • Instrumentation: HPLC system with a UV-Vis or Evaporative Light Scattering Detector (ELSD).

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or ELSD. (ELSD is a good alternative if UV sensitivity is poor).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Chiral Gas Chromatography (GC): The Volatility-Dependent Option

Chiral GC offers very high resolution but is limited to analytes that are volatile and thermally stable.[9] this compound, being a polar alcohol, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory.

Causality of Method Design: Derivatization is performed to convert the polar -OH and -NH groups into less polar, more volatile moieties. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[9] The resulting derivative can then be separated on a CSP, typically one based on cyclodextrins, which are effective for a wide range of chiral compounds.[10]

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_end Result prep Dissolve Analyte in Aprotic Solvent (e.g., Dichloromethane) deriv Add Derivatizing Agent (e.g., TFAA) React to form volatile derivative prep->deriv gc Inject into GC with Cyclodextrin-based Chiral Column deriv->gc Inject end Calculate Enantiomeric Purity from Chromatogram gc->end

Caption: Workflow for chiral GC analysis via derivatization.

Experimental Protocol: Chiral GC (via Derivatization)

  • Derivatization:

    • Dissolve ~1 mg of this compound in 500 µL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • GC Analysis:

    • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Chiral Stationary Phase: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min.

    • Detector Temperature: 270 °C.

NMR Spectroscopy: The Non-Separative Approach

NMR spectroscopy offers a powerful alternative that does not require physical separation of the enantiomers.[11] The method relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers spectroscopically non-equivalent. This can be achieved using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[12]

Causality of Method Design (CSA Method): The CSA method is a direct and non-destructive technique.[13] A chiral agent is added to the NMR sample, which forms transient, rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of one or more proton signals in the NMR spectrum. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio. For an alcohol like our target, a chiral acid or another molecule capable of hydrogen bonding is a suitable CSA.

Experimental Protocol: ¹H NMR with Chiral Solvating Agent (CSA)

  • Instrumentation: High-resolution NMR Spectrometer (≥400 MHz).

  • Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol/acid.

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound into an NMR tube.

    • Add 1.0 to 1.5 molar equivalents of the CSA.

    • Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Identify a well-resolved proton signal of the analyte (e.g., a cyclopropyl proton or a piperidine axial/equatorial proton) that shows clear splitting into two distinct peaks.

  • Quantification:

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Method Comparison and Recommendations

Technique Principle Pros Cons Best Suited For
Chiral SFC Direct chromatographic separationVery fast, high resolution, low solvent use ("Green"), high success rate.[3][5][6]Higher initial instrument cost.High-throughput screening, routine QC, and preparative separation.
Chiral HPLC Direct chromatographic separationWidely available, robust, well-established methods.[7][9]Slower than SFC, higher organic solvent consumption.Routine analysis when SFC is unavailable, method development.
Chiral GC Direct chromatographic separation after derivatizationExcellent resolution, low-cost instrumentation.Requires derivatization, analyte must be thermally stable.[9][14]Volatile impurities or when high-resolution separation is critical and derivatization is acceptable.
¹H NMR with CSA Spectroscopic differentiation of diastereomeric complexesNo separation needed, non-destructive, fast sample prep, absolute quantification.[11][13][15]Requires high-field NMR, lower sensitivity than chromatography, signal overlap can be an issue.Orthogonal confirmation of purity, rapid screening, mechanistic studies.

Recommendation Logic:

For a drug development environment, Chiral SFC is the recommended primary technique for evaluating the enantiomeric purity of this compound. Its speed and high success rate for chiral screening make it the most efficient choice.[6] Chiral HPLC serves as an excellent and reliable alternative. For orthogonal validation, which is a critical component of regulatory submissions, the ¹H NMR method using a Chiral Solvating Agent is highly recommended. This provides a fundamentally different analytical principle, adding a high degree of confidence to the purity assessment. Chiral GC is the least favorable option due to the added complexity and potential for side reactions during the mandatory derivatization step.

References

  • Flores, M., & Furlan, L. E. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Retrieved from [Link]

  • Gasper, M., & De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 90-97. Retrieved from [Link]

  • Pál, D., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(15), 4434. Retrieved from [Link]

  • Isabelle, C., et al. (2016). Contemporary Analysis of Chiral Molecules. LCGC North America, 34(10), 788-800. Retrieved from [Link]

  • ResearchGate. (2018). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Francotte, E., & Davin, D. (2007). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1160(1-2), 175-185. Retrieved from [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-304. Retrieved from [Link]

  • Zhang, W., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 7(6), 1056-1064. Retrieved from [Link]

  • Kumar, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. Retrieved from [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5519. Retrieved from [Link]

  • ResearchGate. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Retrieved from [Link]

  • Moss, S. M., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 61(23), 10741-10764. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. Retrieved from [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1165-1172. Retrieved from [Link]

  • ResearchGate. (2000). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Retrieved from [Link]

  • Van der Veken, P., et al. (1992). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 35(10), 1876-1884. Retrieved from [Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Assays for 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous analytical scrutiny. A critical juncture in this process is the validation of analytical methods, ensuring that the data generated is reliable, reproducible, and fit for purpose. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—through the lens of an inter-laboratory validation for the quantification of a novel small molecule, 4-Cyclopropylpiperidin-4-OL.

While this compound serves as a representative analyte for this guide, the principles and methodologies discussed are broadly applicable to a wide range of small molecule therapeutics in development. This guide is structured to not only present protocols but to delve into the causality behind experimental choices, empowering you to design and execute robust validation studies.

The Central Role of Inter-Laboratory Validation

Before an analytical method can be confidently deployed across different sites for clinical trial sample analysis, manufacturing quality control, or other critical applications, it must undergo inter-laboratory validation. This process is the ultimate test of a method's robustness and transferability. It assesses the method's performance when executed by different analysts, on different instruments, and in different laboratory environments. The goal is to demonstrate that the method is not a "one-trick pony" in the developing laboratory but a reliable workhorse in the hands of others. The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures provides a comprehensive framework for this process, emphasizing parameters such as precision, accuracy, and robustness.[1][2]

A Tale of Two Techniques: HPLC-UV and LC-MS/MS

The choice of analytical technique is a critical first step. For a small molecule like this compound, both HPLC-UV and LC-MS/MS are plausible options, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a well-established, cost-effective, and widely available technique.[3] It relies on the analyte possessing a chromophore that absorbs UV light. The amount of light absorbed is proportional to the concentration of the analyte. While reliable for many applications, its sensitivity and selectivity can be limited, especially in complex biological matrices where other compounds may co-elute and interfere with the signal.[4][5]

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity.[4][6] After chromatographic separation, the analyte is ionized and identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This "molecular fingerprinting" allows for precise quantification even at very low concentrations and in the presence of interfering substances.[5][7]

This guide will now walk through a hypothetical inter-laboratory validation study comparing a developed HPLC-UV method and an LC-MS/MS method for the quantification of this compound in a simple matrix (e.g., a formulation buffer).

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is the cornerstone of a successful validation. The following diagram illustrates the key phases of our hypothetical study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Optimize HPLC-UV & LC-MS/MS Methods P2 Prepare & Distribute Validation Kit P1->P2 Finalized Protocols E1 Three Participating Laboratories (Lab A, Lab B, Lab C) P2->E1 Kits Shipped E2 Analysts Perform Assays Following Protocol E1->E2 A1 Collect & Statistically Analyze Data from All Labs E2->A1 Results Submitted A2 Compare Method Performance (Accuracy, Precision, Robustness) A1->A2 A3 Generate Final Validation Report A2->A3

Caption: Workflow of the Inter-Laboratory Validation Study.

The Validation Kit

To ensure consistency, a comprehensive validation kit is prepared and distributed to three participating laboratories (Lab A, Lab B, and Lab C). This kit contains:

  • A detailed, step-by-step protocol for both the HPLC-UV and LC-MS/MS methods.

  • A certified reference standard of this compound.

  • Pre-weighed quality control (QC) samples at three concentration levels (low, medium, and high).

  • A blank matrix.

  • Identical HPLC columns and any specific reagents not commonly available.

Experimental Protocols

The following are condensed, step-by-step methodologies for the two analytical techniques being compared.

HPLC-UV Method Protocol
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Generate a 6-point calibration curve by serial dilution of the stock solution in the matrix.

    • Reconstitute the QC samples in the matrix.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (assuming a hypothetical chromophore).

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a linear regression calibration curve of peak area versus concentration.

    • Quantify the QC samples using the calibration curve.

LC-MS/MS Method Protocol
  • Preparation of Standards and Samples:

    • Same as the HPLC-UV method, but also include an internal standard (IS), such as a stable isotope-labeled version of the analyte, in all samples and standards.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm (a shorter column is often used for faster analysis in LC-MS/MS).

    • Mobile Phase: A gradient elution may be used for better peak shape and faster run times (e.g., starting with 95% water with 0.1% formic acid and ramping up to 95% acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • MRM Transitions: Monitor a specific precursor-to-product ion transition for this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a linear regression calibration curve of peak area ratio versus concentration.

    • Quantify the QC samples using the calibration curve.

Comparative Performance Data: An Objective Analysis

After the three laboratories perform the assays, the data is collected and statistically analyzed. The following tables summarize the hypothetical results, providing a clear comparison of the two methods' performance across the key validation parameters as defined by ICH Q2(R1).[1][2]

Table 1: Inter-Laboratory Accuracy

Accuracy is expressed as the percentage recovery of the measured concentration versus the nominal concentration of the QC samples.

Quality Control LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)
Low QC
Lab A95.2%99.8%
Lab B93.8%101.2%
Lab C96.5%100.5%
Mean 95.2% 100.5%
Medium QC
Lab A98.1%99.5%
Lab B97.5%100.1%
Lab C98.9%99.9%
Mean 98.2% 99.8%
High QC
Lab A101.5%100.3%
Lab B102.1%99.7%
Lab C101.8%100.1%
Mean 101.8% 100.0%
  • Interpretation: The LC-MS/MS method demonstrates superior accuracy, with mean recoveries closer to 100% across all QC levels and less variability between laboratories. The HPLC-UV method shows a slight negative bias at the low QC level.

Table 2: Inter-Laboratory Precision

Precision is expressed as the relative standard deviation (%RSD) of the measurements for the QC samples. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, and inter-analyst precision). For this guide, we are focusing on reproducibility across laboratories.

Quality Control LevelHPLC-UV (%RSD)LC-MS/MS (%RSD)
Low QC 4.8%1.5%
Medium QC 3.5%0.8%
High QC 2.9%0.5%
  • Interpretation: The LC-MS/MS method is significantly more precise, with much lower %RSD values. This is largely due to the use of an internal standard, which corrects for variations in sample preparation and instrument response.

Table 3: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][8][9] The following diagram illustrates the parameters intentionally varied in the study.

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Robustness Robustness Parameters H1 Column Temp. (± 2°C) Robustness->H1 H2 Mobile Phase Composition (± 2%) Robustness->H2 H3 Flow Rate (± 0.1 mL/min) Robustness->H3 L1 Column Temp. (± 2°C) Robustness->L1 L2 Mobile Phase Gradient (± 0.5 min) Robustness->L2 L3 Flow Rate (± 0.05 mL/min) Robustness->L3

Caption: Parameters varied to assess method robustness.

The results of the robustness study are typically evaluated by observing the impact on system suitability parameters (e.g., peak asymmetry, resolution) and the quantification of a mid-QC sample.

Parameter VariationHPLC-UV (% Change from Nominal)LC-MS/MS (% Change from Nominal)
Column Temp. +2°C -3.5%-0.8%
Column Temp. -2°C +4.1%+1.0%
Mobile Phase Comp. +2% Acetonitrile -5.2%-1.2%
Mobile Phase Comp. -2% Acetonitrile +5.8%+1.5%
Flow Rate +0.1 mL/min -2.8%-0.5%
Flow Rate -0.1 mL/min +3.1%+0.7%
  • Interpretation: The LC-MS/MS method is demonstrably more robust. The small, deliberate changes in method parameters had a minimal impact on the quantified results. The HPLC-UV method, being more sensitive to changes in mobile phase composition and temperature, shows a greater degree of variability.

Conclusion and Recommendations: Choosing the Right Tool for the Job

This comparative inter-laboratory validation guide, based on a hypothetical study of this compound, clearly illustrates the superior performance of the LC-MS/MS method in terms of accuracy, precision, and robustness.

The HPLC-UV method , while less expensive and simpler to operate, may be suitable for:

  • Early-stage discovery support where high precision is not paramount.

  • Analysis of highly concentrated samples in simple matrices (e.g., bulk drug substance).

  • Laboratories with limited budgets or access to mass spectrometry.

The LC-MS/MS method is the recommended choice for:

  • Late-stage development and regulated bioanalysis.

  • Quantification of low-level analytes in complex biological matrices.

  • Studies where high precision and accuracy are critical for decision-making.

  • High-throughput analysis.

Ultimately, the selection of an analytical method should be a data-driven decision, weighing the required performance against the available resources. This guide provides a framework for making that decision with confidence, ensuring the generation of high-quality, reproducible data throughout the drug development lifecycle.

References

  • Specificity & Robustness - Pharma Validation. (2025, July 21). Retrieved from [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods - Intertek Inform. (2007, October 22). Retrieved from [Link]

  • Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed. (2024, February 9). Retrieved from [Link]

  • Method Validation and Robustness | LCGC International. Retrieved from [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. Retrieved from [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. Retrieved from [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. (2023, September 18). Retrieved from [Link]

  • ICH Q2 Robust | PDF | Scientific Techniques - Scribd. Retrieved from [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • Interlaboratory Evaluation of LC–MS-Based Biomarker Assays | Request PDF. Retrieved from [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. (2025, August 10). Retrieved from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. Retrieved from [Link]

Sources

comparing the physicochemical properties of different 4-Cyclopropylpiperidin-4-OL salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Physicochemical Properties of 4-Cyclopropylpiperidin-4-OL Salts

Introduction: The Critical Role of Salt Selection in Drug Development

This compound is a versatile synthetic intermediate whose core structure is of significant interest in medicinal chemistry. As a weakly basic compound, its freebase form often exhibits suboptimal physicochemical properties, such as poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy. The formation of pharmaceutical salts is a fundamental and highly effective strategy to overcome these limitations. By reacting the basic nitrogen of the piperidine ring with an acidic counterion, a new molecular entity—a salt—is created with a unique crystal lattice and, consequently, distinct physical and chemical properties.

The choice of a counterion is a critical decision in the drug development pipeline. It can profoundly influence a drug candidate's solubility, dissolution rate, stability, hygroscopicity, and manufacturability. A successful salt form can be the difference between a promising lead compound and a viable drug product. This guide provides a comprehensive comparison of the key physicochemical properties of different hypothetical salts of this compound, grounded in established scientific principles and experimental methodologies. We will explore the "why" behind the experimental choices, offering a framework for rational salt selection for researchers, scientists, and drug development professionals.

Pillar 1: Key Physicochemical Properties and Their Impact

Before delving into experimental data, it is crucial to understand the properties that define a salt's performance.

  • Aqueous Solubility: This is often the primary driver for salt formation. Higher solubility generally leads to a faster dissolution rate, which is a prerequisite for absorption and bioavailability, particularly for oral solid dosage forms.

  • Melting Point (Tm): The melting point is an indicator of the stability of the crystal lattice. A high melting point (>150°C) is often desirable as it suggests greater physical stability and less likelihood of phase transitions during manufacturing processes like milling or granulation.

  • Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the atmosphere. While some moisture uptake is acceptable, excessive hygroscopicity can lead to handling difficulties, physical instability (e.g., deliquescence), and accelerated chemical degradation.

  • Polymorphism: This is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of the same salt can have vastly different properties, including solubility and stability. Identifying and controlling the most stable polymorphic form is a regulatory requirement and crucial for ensuring consistent product performance.

  • Chemical Stability: The chosen salt form should not negatively impact the chemical stability of the active pharmaceutical ingredient (API). Forced degradation studies are employed to assess the compound's susceptibility to hydrolysis, oxidation, and photolysis.

Pillar 2: Experimental Characterization Workflows

A robust salt screening process involves synthesizing a range of salts and systematically characterizing them using a suite of analytical techniques. The following diagram illustrates a typical workflow.

SaltScreeningWorkflow FreeBase This compound (Free Base) SaltFormation Salt Formation (Parallel Crystallization) FreeBase->SaltFormation HCl Hydrochloride SaltFormation->HCl HCl Mesylate Mesylate SaltFormation->Mesylate Mesylate Tartrate Tartrate SaltFormation->Tartrate Tartrate Other Other Salts... SaltFormation->Other InitialScreen Tier 1: Initial Screen - Yield - Crystallinity (PXRD) - Solubility (Kinetic) HCl->InitialScreen Mesylate->InitialScreen Tartrate->InitialScreen Other->InitialScreen DownSelect Down-Selection (2-3 Candidates) InitialScreen->DownSelect FullCharacterization Tier 2: Full Characterization - Thermal Analysis (DSC/TGA) - Hygroscopicity (DVS) - Stability (Forced Degradation) - Polymorph Screen DownSelect->FullCharacterization Promising Candidates FinalSelection Final Salt Selection FullCharacterization->FinalSelection

Caption: A typical workflow for pharmaceutical salt screening and selection.

Detailed Experimental Protocols

The following are standardized, self-validating protocols for key characterization experiments. The causality behind the choice of instrument and parameters is explained to ensure trustworthiness.

1. Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism

  • Principle: PXRD is the definitive method for determining the degree of crystallinity and identifying the polymorphic form of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo.

  • Protocol:

    • Gently grind approximately 5-10 mg of the salt sample using an agate mortar and pestle to ensure random crystal orientation.

    • Pack the sample into a low-background sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.

  • Causality: The 2θ range of 2-40° is standard as it covers the most information-rich region for organic molecules. A slow scan speed ensures good signal-to-noise ratio, which is critical for detecting subtle differences between polymorphs.

2. Differential Scanning Calorimetry (DSC) for Thermal Properties

  • Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point (an endothermic event) and detect polymorphic transitions.

  • Protocol:

    • Accurately weigh 2-5 mg of the salt into a non-hermetic aluminum pan.

    • Crimp the pan with a lid. An open pan or a pinhole in the lid is used to allow any evolved solvent to escape.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). A common temperature range is 25 °C to 250 °C, or 20°C above the expected melting point.

  • Causality: A heating rate of 10 °C/min provides a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the sample.

3. Dynamic Vapor Sorption (DVS) for Hygroscopicity

  • Principle: DVS measures the change in mass of a sample as it is exposed to a controlled, stepwise change in relative humidity (RH) at a constant temperature. This provides a precise measure of its hygroscopicity.

  • Protocol:

    • Place approximately 10 mg of the pre-dried sample onto the DVS microbalance.

    • Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% per minute).

    • Execute a sorption/desorption cycle. Increase the RH in steps of 10% from 0% to 90%, and then decrease it back to 0%.

    • The equilibrium criterion at each step is typically a mass change of less than 0.002% over 10 minutes.

  • Causality: A full sorption/desorption cycle is critical to assess the reversibility of water uptake and to check for hysteresis, which can indicate changes in the solid form (e.g., hydration or deliquescence).

Pillar 3: Comparative Data Analysis

To illustrate the application of these principles, we present a hypothetical but realistic dataset for three common pharmaceutical salts of this compound: Hydrochloride (HCl), Mesylate, and Tartrate.

Table 1: Comparative Physicochemical Properties of this compound Salts

PropertyHydrochloride SaltMesylate SaltTartrate SaltFree Base
Molecular Weight 193.7 g/mol 253.3 g/mol 307.3 g/mol 157.2 g/mol
Aqueous Solubility (pH 6.8) 150 mg/mL85 mg/mL40 mg/mL< 1 mg/mL
Melting Point (Tm) 215 °C188 °C165 °C112 °C
Crystallinity (PXRD) Highly CrystallineHighly CrystallineCrystallineCrystalline
Hygroscopicity (% Mass Gain at 80% RH) 2.5% (Slightly Hygroscopic)0.8% (Non-Hygroscopic)1.5% (Slightly Hygroscopic)0.2% (Non-Hygroscopic)
Most Stable Polymorph Form IForm AForm αForm I
Chemical Stability (Forced Hydrolysis) StableStableMinor degradationStable

Interpretation and Discussion

The data presented in Table 1 allows for a rational, evidence-based discussion on salt selection.

  • Solubility: The Hydrochloride salt shows a dramatic >150-fold increase in solubility compared to the free base, making it a strong candidate for formulations where rapid dissolution is required. The Mesylate and Tartrate salts also offer significant improvements, providing viable alternatives.

  • Thermal Stability: All three salts exhibit high melting points, well above the typical temperatures encountered during pharmaceutical processing, suggesting good physical stability. The HCl salt's high Tm of 215 °C indicates a very stable crystal lattice.

  • Hygroscopicity: While the HCl salt has the best solubility, it is also the most hygroscopic. A 2.5% mass gain at 80% RH classifies it as "slightly hygroscopic" and would require controlled humidity during manufacturing and storage, potentially increasing costs. The Mesylate salt is the clear winner in this regard, showing negligible water uptake, which simplifies handling and enhances long-term stability.

  • Polymorphism: The identification of a stable polymorph for each salt is a crucial first step. The following decision tree illustrates the logic for a polymorphism investigation if multiple forms are discovered.

PolymorphInvestigation Discovery Multiple Crystalline Forms Discovered (PXRD) Characterize Characterize Each Form - Solubility - Stability (DSC/TGA) - Interconversion Discovery->Characterize IsStable Is One Form Thermodynamically Stable? Characterize->IsStable SelectStable Select Stable Form for Development IsStable->SelectStable Yes Metastable Metastable Forms Identified IsStable->Metastable No ControlStrategy Develop Crystallization Control Strategy Metastable->ControlStrategy Proceed Proceed with Caution ControlStrategy->Proceed

Caption: A decision tree for investigating and controlling polymorphism.

Conclusion and Recommendation Framework

The selection of an optimal salt is not about finding the "perfect" candidate but about identifying the form with the best balance of properties for a specific drug product profile.

  • For an immediate-release oral tablet requiring rapid onset, the Hydrochloride salt would be the primary choice due to its superior solubility, provided its hygroscopicity can be managed through formulation (e.g., using film coating) and packaging.

  • For a long-term storage product or a formulation where moisture sensitivity is a major concern, the Mesylate salt is an outstanding candidate. Its excellent stability and non-hygroscopic nature would significantly de-risk the manufacturing and supply chain process, even with a moderate solubility advantage.

  • The Tartrate salt represents a viable backup candidate, offering a good compromise between improved solubility and manageable hygroscopicity.

Ultimately, this guide demonstrates that a structured, data-driven approach to salt selection is indispensable. By systematically evaluating key physicochemical properties through validated experimental protocols, drug developers can make informed decisions that enhance the probability of clinical and commercial success.

References

  • Bauer, J. F., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18(6), 859–866. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclopropylpiperidin-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the potential hazards associated with 4-Cyclopropylpiperidin-4-ol is paramount. Based on the toxicological profiles of analogous piperidine compounds, it is prudent to handle this compound as a hazardous substance.

Inferred Hazards from Structurally Similar Compounds:

Data from related piperidine derivatives suggest that this compound should be presumed to have the following hazardous properties:

  • Skin and Eye Irritation: Piperidin-4-ol is known to cause skin and eye irritation[1]. Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation[1].

  • Toxicity: Piperidine, the parent compound, is classified as toxic in contact with skin or if inhaled, and harmful if swallowed[2][3][4]. It can cause severe skin burns and eye damage[2][3].

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[5] The following step-by-step protocol ensures compliance and safety.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with other waste streams.

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and any residues in a designated, robust, and leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Material: Use containers made of a material that is chemically resistant to piperidine derivatives. High-density polyethylene (HDPE) is generally a suitable choice. Avoid using metal containers for acidic solutions.[6]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The relevant hazard pictograms (e.g., irritant, corrosive, toxic).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[7][8]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][9]

  • Containment: Store liquid waste containers in secondary containment to prevent the spread of potential spills.[10]

  • Segregation: Ensure that the this compound waste is stored separately from incompatible materials, such as strong oxidizing agents and acids[8][11].

  • Closure: Keep waste containers securely closed at all times, except when adding waste[8][10].

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may be stricter), submit a waste pickup request to your EHS office[8][10].

  • Documentation: Maintain accurate records of the waste generated and disposed of, as this is a regulatory requirement[12].

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, compatible solid waste container is_solid->collect_solid Yes collect_liquid Collect in a labeled, compatible liquid waste container is_solid->collect_liquid No store_saa Store in designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa check_compat Ensure segregation from incompatible materials store_saa->check_compat request_pickup Request waste pickup from EHS check_compat->request_pickup ehs_disposal EHS manages disposal via licensed contractor request_pickup->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • For larger spills, evacuate the area and contact your institution's EHS emergency line.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[13][14].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[13][15].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[14][15].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[13][14].

Quantitative Data Summary: Waste Accumulation Limits

Adherence to waste accumulation limits is a key aspect of regulatory compliance.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

Data sourced from EPA guidelines.[7]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer working environment. It is the collective responsibility of every scientist to handle chemical waste with the utmost care and diligence, thereby safeguarding both human health and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Lab Manager. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? APEC. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for Piperidine. Carl ROTH. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine. PubChem, National Institutes of Health (NIH). [Link]

  • Piperidin-4-ol. PubChem, National Institutes of Health (NIH). [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling 4-Cyclopropylpiperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Cyclopropylpiperidin-4-OL. As specific toxicological data for this compound is limited, this guide synthesizes safety information from the parent piperidine structure and its closely related analogs. The procedures herein are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, mitigating risks through robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned workflows.

Hazard Assessment and Risk Analysis

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. This compound belongs to the piperidine class of heterocyclic amines. Compounds in this family are known for their potential to cause severe irritation and chemical burns, and many exhibit significant toxicity.[1][2] The primary risks associated with handling this compound are exposure through skin contact, eye contact, and inhalation of aerosols or vapors.[3][4]

Based on data from analogous compounds like piperidine and 4-hydroxypiperidine, a comprehensive risk profile can be established.[5][6][7] The expected hazards necessitate stringent adherence to the safety protocols outlined below.

Hazard ClassificationDescriptionSupporting Source
Acute Toxicity (Dermal, Inhalation) Piperidine analogs are often toxic if they come into contact with the skin or are inhaled.[7][8][9]Sigma-Aldrich, Carl ROTH
Skin Corrosion/Irritation Direct contact can cause severe skin burns and damage.[6][8][9] This is a primary risk.Sigma-Aldrich, Fisher Scientific
Serious Eye Damage Vapors and splashes pose a significant risk of irreversible eye damage.[6][7][8]Sigma-Aldrich, Fisher Scientific, Carl ROTH
Flammability The parent compound, piperidine, is a highly flammable liquid.[4][8][9] While the -OH and cyclopropyl groups alter the physical properties, a risk of flammability should be assumed, and ignition sources must be avoided.Sigma-Aldrich, NJ Department of Health

Core Protective Measures: From Engineering Controls to PPE

A multi-layered approach to safety is paramount. Engineering controls serve as the primary line of defense, with PPE providing the critical final barrier between the researcher and the chemical.

Mandatory Engineering Controls

Personal protective equipment should never be the sole method of protection. Its efficacy depends on its use in conjunction with proper laboratory infrastructure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This is non-negotiable and serves to control exposure to potentially harmful vapors and aerosols.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[3][10]

Personal Protective Equipment (PPE) Specifications

The selection of PPE must be deliberate and based on the specific risks posed by the chemical.

Protection TypeSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.Prevents dermal absorption and severe skin burns.[3][5] Double-gloving provides an additional layer of protection against tears and rapid permeation.
Eye & Face Protection Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full face shield should be worn over goggles when handling larger quantities (>50g) or during splash-prone operations.Protects against splashes and vapors that can cause severe, irreversible eye damage.[5][6][7][11]
Body Protection Flame-retardant and chemical-resistant laboratory coat.Protects personal clothing from contamination and provides a barrier against splashes.[8]
Respiratory Protection Not typically required when working within a certified fume hood. For spill response or work outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory.Protects against the inhalation of toxic vapors or aerosols.[3][5]

Standard Operating Procedures & Workflows

Adherence to a strict, logical sequence for preparing for and concluding work is essential to prevent contamination and exposure.

PPE Donning and Doffing Protocol

The order in which PPE is put on (donned) and taken off (doffed) is critical to avoid cross-contamination.

dot

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Safety Goggles / Face Shield D1->D2 D3 3. First Pair of Gloves D2->D3 D4 4. Second Pair of Gloves D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat F1->F2 F3 3. Safety Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Step-by-Step Handling Procedure
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present and the work area is clean.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully open the container. Avoid generating dust or aerosols.

    • Use dedicated spatulas to weigh the desired amount of this compound onto a weigh boat or directly into a tared vessel.

    • Close the primary container tightly immediately after use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Segregate all waste as described in the disposal plan below.

  • Doff PPE: Exit the immediate work area and follow the doffing sequence. Wash hands thoroughly with soap and water after all PPE has been removed.[4][5][11]

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory and support personnel.

Decontamination
  • Wipe down the work surface within the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol), followed by a detergent solution.

  • All cleaning materials (wipes, pads) must be treated as hazardous waste.

Waste Management

Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[5][9][12]

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and spent vials, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a sealed, properly labeled hazardous liquid waste container.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.

dot

Waste_Disposal_Workflow A Point of Generation (Inside Fume Hood) B Contaminated Solid Waste (Gloves, Wipes, Plasticware) A->B e.g., Used Gloves C Contaminated Liquid Waste (Solutions, Rinsates) A->C e.g., Reaction Quench D Labeled Solid Hazardous Waste Bag/Bin B->D E Labeled Liquid Hazardous Waste Container C->E F Securely Seal Container When Not in Use D->F E->F G Transfer to Satellite Accumulation Area F->G

Caption: Chemical waste disposal workflow from generation to collection.

Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert laboratory management and environmental health and safety. For small spills inside a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

References

  • Safety Data Sheet: Piperidine. (2023). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (2023). UBPBio. [Link]

  • Hazard Summary: Piperidine. (2009). New Jersey Department of Health. [Link]

  • Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery. (2022). Molecules. [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. (2020). SciSpace. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). ChemMedChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.